4-Nitrophthalamide
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitrobenzene-1,2-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O4/c9-7(12)5-2-1-4(11(14)15)3-6(5)8(10)13/h1-3H,(H2,9,12)(H2,10,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCDSCYRIROFIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9065360 | |
| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13138-53-9 | |
| Record name | 4-Nitro-1,2-benzenedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13138-53-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013138539 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitrophthalamide | |
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| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=94821 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2-Benzenedicarboxamide, 4-nitro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9065360 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-nitrophthaldiamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.776 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-Nitrophthalamide from Phthalimide
This guide provides a comprehensive overview of the synthesis of 4-nitrophthalamide, a crucial intermediate in the production of various fine chemicals, including azo dyes and pharmaceuticals.[1][2] The following sections delve into the underlying chemical principles, a detailed experimental protocol, and critical safety considerations for researchers, scientists, and professionals in drug development.
Theoretical Framework: The Chemistry of Nitration
The synthesis of this compound from phthalimide is achieved through an electrophilic aromatic substitution reaction, specifically, nitration. This reaction introduces a nitro group (-NO2) onto the aromatic ring of the phthalimide molecule.
Mechanism of Electrophilic Aromatic Substitution:
The nitration of phthalimide is typically carried out using a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄).[3] Sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Step 1: Formation of the Nitronium Ion
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
Step 2: Electrophilic Attack The electron-rich aromatic ring of phthalimide attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion. The imide group is a deactivating group, meaning it withdraws electron density from the aromatic ring, making the reaction slower than the nitration of benzene. It is a meta-director; however, the presence of the benzene ring fused to the five-membered ring alters the directing effects. The nitration of phthalimide predominantly yields the 4-nitro isomer, with the 3-nitro isomer as a minor product.
Step 3: Deprotonation A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding this compound.
Figure 2: Step-by-step experimental workflow for this compound synthesis.
Key Experimental Parameters and Rationale
The success of this synthesis hinges on the careful control of several key parameters.
| Parameter | Optimal Condition | Rationale |
| Temperature | 10-15°C during addition | Controls the exothermic reaction, preventing side reactions and ensuring safety. |
| Reaction Time | Overnight | Allows the reaction to proceed to completion, maximizing the yield. |
| Acid Ratio (HNO₃:H₂SO₄) | ~1:4.5 by volume | Ensures the complete formation of the nitronium ion, driving the reaction forward. [2] |
| Quenching | Slow addition to ice | Prevents a rapid increase in temperature that could lead to product decomposition. |
| Washing | Multiple washes with ice water | Removes residual acids, which is crucial for the purity of the final product. |
An optimized process with a nitric acid to sulfuric acid ratio of 1:4.5 at a temperature of 25°C for 10 hours has been reported to achieve a yield of over 82%. [2][4]
Safety and Hazard Management
Nitration reactions are inherently hazardous and must be conducted with extreme caution.
-
Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and can cause severe burns. [5][6]Nitric acid fumes and nitrogen dioxide are toxic upon inhalation. [5]* Exothermic Reaction: The reaction is highly exothermic, and a runaway reaction can lead to an explosion. [7]* Personal Protective Equipment (PPE): Always wear acid-resistant gloves, safety goggles, a face shield, and a chemical-resistant lab coat. [5]* Engineering Controls: The entire procedure must be performed in a well-ventilated fume hood. [5]An emergency eyewash and shower station should be readily accessible. [5]* Waste Disposal: Nitric acid waste should be segregated from other waste streams and neutralized before disposal according to institutional guidelines. [8]
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed using various analytical techniques:
-
Melting Point: A sharp melting point at the literature value (around 198°C) is a good indicator of purity. [3]* Infrared (IR) Spectroscopy: The IR spectrum should show characteristic peaks for the nitro group (around 1530 and 1350 cm⁻¹) and the imide carbonyl groups (around 1780 and 1720 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the product.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the product and quantifying any impurities, such as the 3-nitro isomer. [9]
Conclusion
The synthesis of this compound from phthalimide is a well-established yet demanding procedure that requires a thorough understanding of the reaction mechanism and strict adherence to safety protocols. By carefully controlling the experimental parameters, a high yield of pure product can be achieved. This guide provides a solid foundation for researchers and professionals to safely and successfully perform this important chemical transformation.
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An In-depth Technical Guide to the Physicochemical Properties of 4-Nitrophthalimide
Introduction: Situating 4-Nitrophthalimide in Modern Chemistry
4-Nitrophthalimide (IUPAC Name: 5-nitroisoindole-1,3-dione) is a pivotal fine chemical intermediate that serves as a foundational building block in a multitude of synthetic applications.[1] As a derivative of phthalimide, it possesses a unique combination of a robust aromatic core, a reactive imide group, and an electron-withdrawing nitro group. This distinct electronic and structural profile makes it a precursor of significant interest in the synthesis of pharmaceuticals, high-performance azo dyes, and advanced fluorescent probes.[1][2][3] Understanding its core physicochemical properties is not merely an academic exercise; it is a prerequisite for optimizing reaction conditions, designing efficient purification protocols, and unlocking its full synthetic potential in drug discovery and materials science. This guide provides a comprehensive analysis of these properties, grounded in experimental data and established scientific methodologies.
Molecular Identity and Structural Characteristics
A precise understanding of a molecule begins with its fundamental structure and identifiers.
Chemical Structure
The structure of 4-Nitrophthalimide consists of a benzene ring fused to a five-membered heterocyclic ring containing an imide functional group, with a nitro group substituted at the 4-position of the phthalic moiety.
Caption: 2D Chemical Structure of 4-Nitrophthalimide.
Key Chemical Identifiers
| Identifier | Value | Source(s) |
| IUPAC Name | 5-nitroisoindole-1,3-dione | [4] |
| CAS Number | 89-40-7 | [4][5] |
| Molecular Formula | C₈H₄N₂O₄ | [4][5] |
| Molecular Weight | 192.13 g/mol | [4][5] |
| Canonical SMILES | C1=CC2=C(C=C1[O-])C(=O)NC2=O | [4] |
| InChIKey | ANYWGXDASKQYAD-UHFFFAOYSA-N | [4][5] |
Core Physicochemical Properties
The utility of 4-Nitrophthalimide in synthesis and formulation is dictated by its physical and chemical properties. These data are crucial for process design, including reaction setup, solvent selection for crystallization, and purification strategies.
| Property | Value | Notes and Conditions | Source(s) |
| Appearance | Yellow powder / powder to crystal | At room temperature | [4][5] |
| Melting Point | 195-206 °C | Ranges reported include 195-199°C, 201-202°C, and 206°C. The range reflects variance in purity. | [5][6][7] |
| Boiling Point | ~328.09 °C | This is a rough estimate and decomposition may occur. | [5] |
| Density | ~1.55 - 1.72 g/cm³ | Values are typically estimates or derived from crystallographic data. | [5][7][8] |
| Water Solubility | <0.01 g/100 mL | Insoluble in water at 18 °C. | [4][5] |
| pKa | 7.79 ± 0.20 | This is a predicted value. | [5] |
Solubility Profile in Organic Solvents
Solubility is a critical parameter for reaction chemistry and, most importantly, for purification by recrystallization. The isomeric byproduct, 3-nitrophthalimide, is often generated during synthesis, making selective crystallization essential for achieving high purity.[9] Extensive studies have been conducted to quantify the solubility of 4-Nitrophthalimide in various organic solvents.
The mole fraction solubility increases with temperature across all tested solvents.[9][10] At a given temperature, the solubility follows this general trend:
N,N-Dimethylformamide (DMF) > Cyclohexanone > 1,4-Dioxane ≈ Acetone ≈ 2-Butanone > Ethyl Acetate > Acetonitrile > Methanol > Ethanol > Isopropanol > Chloroform [9][10]
This trend highlights that polar aprotic solvents like DMF are highly effective at solvating 4-Nitrophthalimide, which is crucial information for researchers designing purification protocols.[9][11]
Spectroscopic Profile
Structural elucidation and purity assessment of 4-Nitrophthalimide rely on standard spectroscopic techniques.
-
Nuclear Magnetic Resonance (NMR): Both ¹H NMR and ¹³C NMR data are available.[4][12][13] The aromatic protons exhibit characteristic shifts in the downfield region, influenced by the electron-withdrawing effects of the nitro and imide groups.
-
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic peaks corresponding to N-H stretching of the imide, C=O stretching of the carbonyl groups, and symmetric/asymmetric stretching of the aromatic nitro group.[4][14][15]
-
Mass Spectrometry (MS): Mass spectral data confirm the molecular weight of the compound, with a molecular ion peak observed at m/z 192.[4]
Authoritative spectral data can be accessed through public databases such as PubChem and commercial databases like SpectraBase.[4][13]
Synthesis and Reactivity Insights
Synthesis Pathway: Nitration of Phthalimide
The most common and industrially relevant synthesis of 4-Nitrophthalimide is the electrophilic nitration of phthalimide.[1][5][16] The causality behind this choice of reaction is the activation of the nitrating agent and the controlled nature of the electrophilic aromatic substitution.
-
Mechanism: The reaction involves the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of fuming nitric acid and concentrated sulfuric acid. Sulfuric acid acts as a catalyst by protonating nitric acid, facilitating the loss of a water molecule to form the nitronium ion. This powerful electrophile then attacks the electron-rich benzene ring of the phthalimide.
Caption: Experimental workflow for the synthesis of 4-Nitrophthalimide.
Chemical Reactivity
4-Nitrophthalimide is a stable, combustible solid.[5][8] Its reactivity is dominated by the functional groups present:
-
Nitro Group: The nitro group can be readily reduced to an amine (4-aminophthalimide), which is a key step in the synthesis of azo dyes and other complex molecules.[1]
-
Imide Group: The N-H proton is acidic and can be deprotonated by a base. The imide can also be hydrolyzed under certain conditions.[4]
-
Incompatibilities: It is incompatible with strong oxidizing agents, strong bases, moisture, and water.[5]
Experimental Protocols: A Self-Validating Approach
The following protocols are designed to be self-validating, meaning the steps are chosen to ensure a high-purity outcome that can be verified by standard analytical methods.
Protocol: Synthesis of 4-Nitrophthalimide
This protocol is a modification of the method described by Levy and Stephen, optimized for yield and purity.[1][16]
Objective: To synthesize high-purity 4-Nitrophthalimide from phthalimide.
Methodology:
-
Preparation of Nitrating Mixture (Causality: Generation of NO₂⁺ Electrophile):
-
In a four-necked flask equipped with a mechanical stirrer and a thermometer, place 8.4 mL of fuming nitric acid.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add 31.6 mL of concentrated sulfuric acid dropwise, ensuring the internal temperature does not exceed 15 °C. The exothermicity of mixing strong acids necessitates slow addition and efficient cooling to prevent runaway reactions and ensure the stability of the nitronium ion.
-
-
Nitration Reaction (Causality: Controlled Electrophilic Substitution):
-
Once the acid mixture is prepared and cooled, add 20.0 g of phthalimide in one portion while stirring vigorously.
-
Maintain the temperature between 10-15 °C during the initial phase.
-
Allow the reaction to stir at room temperature for 10 hours. This extended reaction time ensures maximum conversion.[1]
-
-
Product Isolation (Causality: Precipitation and Removal of Acid):
-
Slowly and carefully pour the yellow reaction mixture onto 112.5 g of crushed ice with vigorous stirring. The addition of the reaction mixture to ice serves two purposes: it quenches the reaction and precipitates the organic product, which is insoluble in the aqueous acidic medium.
-
Collect the yellow precipitate by vacuum filtration.
-
Wash the solid cake thoroughly with large portions of ice water (e.g., 4 x 100 mL) until the filtrate is neutral to litmus paper. This step is critical to remove any residual strong acids, which would interfere with purification and could be a safety hazard.
-
-
Purification (Causality: Purity Enhancement via Recrystallization):
-
Dry the crude product.
-
Recrystallize the solid from 95% ethanol. Ethanol is an excellent choice as 4-Nitrophthalimide has good solubility in hot ethanol and poor solubility in cold ethanol, allowing for high recovery of pure crystals upon cooling.[16]
-
Collect the purified crystals by filtration and dry them.
-
Validation: The purity of the final product should be confirmed by measuring its melting point (expected: ~198-202 °C) and comparing its IR or NMR spectrum against a known standard.[1][16]
Protocol: Determination of Solubility via Isothermal Dissolution Equilibrium
Objective: To accurately measure the solubility of 4-Nitrophthalimide in a given solvent at various temperatures.
Methodology:
-
Sample Preparation:
-
Prepare several sealed vials, each containing a known volume of the desired solvent (e.g., ethanol, acetone, DMF).
-
Add an excess amount of 4-Nitrophthalimide to each vial to ensure that a saturated solution is formed. The presence of undissolved solid at equilibrium is essential.
-
-
Equilibration (Causality: Achieving Saturation):
-
Place the vials in a constant temperature water bath shaker set to the desired temperature (e.g., 298.15 K).
-
Allow the mixtures to equilibrate for a sufficient time (e.g., 24-48 hours) with continuous shaking to ensure the solution reaches saturation.
-
-
Sample Analysis (Causality: Accurate Quantification):
-
After equilibration, stop the shaking and allow the solid to settle for several hours at the same constant temperature.
-
Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm) to prevent any solid particles from being sampled.
-
Dilute the sample with a suitable mobile phase and analyze the concentration of 4-Nitrophthalimide using a validated High-Performance Liquid Chromatography (HPLC) method.[9][17]
-
-
Data Correlation:
-
Repeat the experiment at different temperatures (e.g., from 278.15 K to 323.15 K) to determine the temperature dependence of solubility.
-
The experimental data can be correlated using thermodynamic models like the modified Apelblat equation to describe the solubility behavior.[9]
-
Validation: The reliability of the method is validated by the consistency of results across replicate measurements and the goodness of fit of the data to established thermodynamic models.
Applications in Drug Development and Chemical Synthesis
The true value of 4-Nitrophthalimide is realized in its downstream applications.
-
Pharmaceutical Intermediate: It is a key starting material for intermediates used in the synthesis of drugs like the antidepressant Citalopram.[1][9]
-
Dye Synthesis: Its derivative, 4-aminophthalimide, is a crucial component in the manufacturing of azo dyes.[1]
-
Fluorescent Probes: The phthalimide core is a known fluorophore, and the nitro group acts as a fluorescence quencher. This "on/off" capability makes 4-nitrophthalimide derivatives excellent candidates for designing probes to detect specific biological conditions, such as tumor hypoxia.[2][18]
-
Agrochemicals: It serves as a precursor in the synthesis of certain pesticides and herbicides.[3][19]
Safety and Handling
As a laboratory chemical, proper handling of 4-Nitrophthalimide is essential.
-
GHS Hazards: It is classified as causing skin irritation (H315) and serious eye irritation (H319).[4]
-
Handling: Use in a well-ventilated area. Avoid breathing dust. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[20]
-
Storage: Store in a tightly closed container in a dry, well-ventilated place at room temperature.[5]
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An In-Depth Technical Guide to 4-Nitrophthalimide and its Derivative, 4-Nitrophthalamide
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of two closely related but distinct chemical compounds: 4-Nitrophthalimide and 4-Nitrophthalamide. While the latter is the specific subject of the topic, a thorough understanding necessitates a detailed examination of its common precursor, 4-Nitrophthalimide, which is a cornerstone intermediate in various synthetic applications. This document delineates the synthesis, properties, and applications of both molecules, offering field-proven insights and validated protocols essential for laboratory and development settings.
Part 1: 4-Nitrophthalimide - The Versatile Precursor
4-Nitrophthalimide (CAS 89-40-7) is a highly valuable intermediate in organic synthesis.[1][2] Its utility stems from the presence of two key functional groups: the phthalimide moiety and the nitro group. The imide ring can be opened or used in reactions like the Gabriel synthesis, while the nitro group can be readily reduced to an amine, providing a synthetic handle for a wide array of chemical transformations. This versatility makes it a critical building block in the pharmaceutical, dye, and materials science industries.[2][3]
Chemical Identity and Structure
4-Nitrophthalimide, systematically named 5-nitroisoindole-1,3-dione, is an aromatic compound featuring a benzene ring fused to a five-membered imide ring, with a nitro group substituted at the 4-position of the phthalic backbone.[4][5]
-
CAS Number: 89-40-7[4]
-
Molecular Formula: C₈H₄N₂O₄[4]
-
Molecular Weight: 192.13 g/mol [4]
-
Synonyms: 5-Nitrophthalimide, 5-Nitro-1H-isoindole-1,3(2H)-dione[4][5]
-
SMILES: C1=CC2=C(C=C1[O-])C(=O)NC2=O[4]
Physicochemical Properties
The physical and chemical characteristics of 4-Nitrophthalimide dictate its handling, storage, and reaction conditions. It is typically a stable, slight yellow crystalline powder.[1]
| Property | Value | Source(s) |
| Appearance | Slight yellow to off-white crystalline powder | [1] |
| Melting Point | 195-202 °C | [6] |
| Water Solubility | <0.01 g/100 mL at 18 °C | [7] |
| Stability | Stable under normal conditions. Combustible. | [1] |
| Incompatibilities | Moisture, water, strong oxidizing agents, strong bases. | [1] |
| Storage | Store at room temperature in a dry, sealed container. | [1] |
Synthesis and Mechanism: Nitration of Phthalimide
The primary industrial synthesis of 4-Nitrophthalimide involves the electrophilic aromatic substitution of phthalimide.[1] This reaction utilizes a nitrating mixture of fuming nitric acid and concentrated sulfuric acid. The sulfuric acid acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
The choice of a strong acid mixture and controlled temperature is critical. The reaction is highly exothermic, and maintaining a low temperature (10-15°C) is essential to prevent over-nitration and decomposition, ensuring higher yield and purity of the desired monosubstituted product.[2]
This protocol is a modification of the method described by Levy and Stephen, which has been demonstrated to produce yields of approximately 82%.[2]
-
Preparation of Nitrating Mixture: In a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 8.4 mL of fuming nitric acid. Cool the flask in an ice-water bath to 0-5°C.
-
Acid Addition: Slowly add 31.6 mL of concentrated sulfuric acid to the fuming nitric acid, ensuring the temperature of the mixture does not exceed 10-15°C.[2]
-
Addition of Phthalimide: Once the acid mixture is prepared and cooled, add 20.0 g of phthalimide all at once with vigorous stirring.[2]
-
Reaction: Allow the reaction to proceed with continuous stirring for 10 hours at room temperature. The mixture will appear as a yellow slurry.[2]
-
Quenching: Slowly pour the reaction mixture into 112.5 g of crushed ice with vigorous stirring. The temperature must be kept below 20°C to ensure complete precipitation of the product.[2]
-
Isolation: Collect the yellow precipitate by filtration. Wash the solid thoroughly with 450 mL of ice water, ensuring vigorous stirring during each wash to remove residual acids.[2]
-
Purification: Recrystallize the crude product from 95% ethanol to yield pure, bright yellow crystals of 4-Nitrophthalimide.[2]
-
Drying: Dry the final product in a vacuum oven. The expected yield is approximately 82%, with a melting point of 192.1-192.7°C.[2]
Visualization: Synthesis Workflow
Caption: Workflow for the synthesis of 4-Nitrophthalimide.
Applications in Research and Drug Development
4-Nitrophthalimide is a linchpin intermediate for numerous high-value chemicals.
-
Pharmaceutical Synthesis: It is a key raw material for preparing 5-cyanophthalide, an essential intermediate in the synthesis of the antidepressant drug Citalopram.[2] The synthesis pathway involves the reduction of the nitro group to an amine, followed by further transformations. Its derivatives have also been explored for their potential as anticonvulsant agents.
-
Fluorescent Dyes and Probes: The reduction of the nitro group to an amine yields 5-aminophthalimide, a precursor to luminol and various azo dyes.[2] The phthalimide structure is a known fluorophore, and modifications enabled by the nitro group allow for the development of advanced fluorescent probes for biological imaging.[1]
-
Agrochemicals: The reactive nature of 4-Nitrophthalimide makes it a useful building block for creating complex organic molecules used in agrochemicals, such as pesticides and herbicides.[3]
Part 2: this compound - The Diamide Derivative
This compound (CAS 13138-53-9), systematically known as 4-nitrobenzene-1,2-dicarboxamide, is the diamide derivative of 4-nitrophthalic acid. It is synthesized directly from 4-Nitrophthalimide through ammonolysis, which opens the imide ring.
Chemical Identity and Structure
-
Synonyms: 4-Nitrophthaldiamide, 4-Nitro-1,2-benzenedicarboxamide[6]
Synthesis from 4-Nitrophthalimide
The conversion is a straightforward nucleophilic acyl substitution reaction where ammonia acts as the nucleophile, attacking one of the carbonyl carbons of the imide ring. This leads to the opening of the ring to form a monoamide-carboxylate intermediate, which is then amidated to the final diamide product.
-
Reaction Setup: In a suitable reaction vessel, add 30 g (0.156 mol) of 4-Nitrophthalimide to 168 mL of a 32% ammonia solution.[6][7]
-
Reaction: Stir the mixture at room temperature for 24 hours. A color change from yellow (4-Nitrophthalimide) to white indicates the progress of the reaction.[6][7]
-
Isolation: After 24 hours, filter the resulting white precipitate.
-
Washing: Wash the collected solid with cold water and then with tetrahydrofuran (THF) to remove any unreacted starting material and impurities.[6][7]
-
Drying: Dry the product to obtain pure this compound. The expected yield is approximately 73%, with a melting point of 197°C.[6][7]
Visualization: Conversion Workflow
Sources
- 1. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]
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- 6. 4-Nitrophthaldiamide | 13138-53-9 [chemicalbook.com]
- 7. 4-Nitrophthaldiamide CAS#: 13138-53-9 [m.chemicalbook.com]
Introduction: The Significance of 4-Nitrophthalimide Solubility in Chemical Synthesis and Drug Development
An In-Depth Technical Guide to the Solubility of 4-Nitrophthalimide in Organic Solvents
A Note on Nomenclature: This guide focuses on the solubility of 4-nitrophthalimide. While the initial query specified 4-nitrophthalamide, the preponderance of scientific literature and available solubility data centers on the corresponding imide. Given the structural similarity and the likelihood of related research interests, this guide provides a comprehensive overview of 4-nitrophthalimide's solubility characteristics.
4-Nitrophthalimide is a pivotal intermediate in the synthesis of a range of commercially important compounds. It serves as a foundational building block for certain azo dyes, agrochemicals, and, notably, active pharmaceutical ingredients (APIs)[1][2]. Its utility in the pharmaceutical industry is exemplified by its role as a precursor in the synthesis of drugs like Citalopram[2]. The efficiency of crystallization, a critical step for purification in the manufacturing of these high-value products, is directly dependent on the solubility of 4-nitrophthalimide in various solvent systems. A thorough understanding of its solubility behavior is therefore not merely an academic exercise but a cornerstone of process optimization, enabling higher yields, improved purity, and more sustainable manufacturing practices.
This technical guide provides an in-depth analysis of the solubility of 4-nitrophthalimide in a range of organic solvents, offering insights for researchers, scientists, and drug development professionals. We will delve into quantitative solubility data, the experimental methodologies for its determination, and the underlying physicochemical principles that govern its dissolution.
Physicochemical Properties of 4-Nitrophthalimide
A foundational understanding of the physicochemical properties of 4-nitrophthalimide is essential for interpreting its solubility.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₄ | [3][4] |
| Molecular Weight | 192.13 g/mol | [3] |
| Appearance | Yellow powder | [3][5] |
| Melting Point | 195-206 °C | [4][5] |
| CAS Number | 89-40-7 | [4][5] |
Quantitative Solubility of 4-Nitrophthalimide in Pure Organic Solvents
The solubility of 4-nitrophthalimide has been experimentally determined in a variety of pure organic solvents across a range of temperatures. The following table summarizes the mole fraction solubility (x₁) of 4-nitrophthalimide at various temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (10³x₁) |
| N,N-Dimethylformamide | 273.15 | 115.30 |
| 283.15 | 144.90 | |
| 293.15 | 180.80 | |
| 303.15 | 224.20 | |
| 313.15 | 276.40 | |
| 323.15 | 338.80 | |
| Cyclohexanone | 273.15 | 15.31 |
| 283.15 | 22.01 | |
| 293.15 | 30.95 | |
| 303.15 | 42.82 | |
| 313.15 | 58.43 | |
| 323.15 | 78.81 | |
| Acetone | 273.15 | 12.33 |
| 283.15 | 17.58 | |
| 293.15 | 24.64 | |
| 303.15 | 34.02 | |
| 313.15 | 46.43 | |
| 323.15 | 62.68 | |
| Methanol | 273.15 | 0.83 |
| 283.15 | 1.18 | |
| 293.15 | 1.63 | |
| 303.15 | 2.23 | |
| 313.15 | 3.01 | |
| 323.15 | 4.04 | |
| Ethanol | 273.15 | 0.58 |
| 283.15 | 0.83 | |
| 293.15 | 1.17 | |
| 303.15 | 1.63 | |
| 313.15 | 2.25 | |
| 323.15 | 3.09 | |
| Isopropanol | 273.15 | 0.38 |
| 283.15 | 0.55 | |
| 293.15 | 0.77 | |
| 303.15 | 1.09 | |
| 313.15 | 1.52 | |
| 323.15 | 2.11 | |
| Chloroform | 273.15 | 0.05 |
| 283.15 | 0.07 | |
| 293.15 | 0.10 | |
| 303.15 | 0.13 | |
| 313.15 | 0.18 | |
| 323.15 | 0.23 |
Data compiled from studies utilizing a high-performance liquid chromatography (HPLC) method for solubility determination at atmospheric pressure.[6][7]
Key Observations and Interpretation:
-
Temperature Dependence: The solubility of 4-nitrophthalimide in all tested solvents increases with a rise in temperature. This endothermic dissolution process is typical for crystalline solids.
-
Solvent Polarity and Interactions: The highest solubility is observed in N,N-dimethylformamide (DMF), a polar aprotic solvent. The ranking of solubility in the tested solvents is as follows: N,N-dimethylformamide > cyclohexanone > (1,4-dioxane, acetone, 2-butanone, benzyl alcohol) > ethyl acetate > acetonitrile > methanol > ethanol > isopropanol > chloroform.[6][8] This trend highlights the importance of specific solute-solvent interactions. The high solubility in DMF can be attributed to strong dipole-dipole interactions between the polar solvent and the nitro and imide functional groups of 4-nitrophthalimide.
-
Protic vs. Aprotic Solvents: While polar, protic solvents like methanol and ethanol exhibit lower solvating power for 4-nitrophthalimide compared to polar aprotic solvents like DMF and acetone. This suggests that the hydrogen bonding capabilities of the protic solvents may not be as effective in disrupting the crystal lattice of 4-nitrophthalimide as the strong dipolar interactions with aprotic solvents.
Solubility in Binary Solvent Systems
For practical applications such as crystallization, binary solvent mixtures are often employed to fine-tune solubility. The solubility of 4-nitrophthalimide has been investigated in aqueous mixtures of ethanol, acetone, isopropanol, and N,N-dimethylformamide.[9][10] In these systems, the mole fraction solubility is highest in the DMF + water mixture compared to the others at equivalent mass fractions and temperatures.[9][10]
A phenomenon known as "preferential solvation" is observed, where in intermediate and organic-solvent-rich compositions, the 4-nitrophthalimide molecules are preferentially solvated by the organic co-solvent (ethanol, acetone, DMF, or isopropanol) over water.[9][10]
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
The following is a detailed, step-by-step methodology for the determination of 4-nitrophthalimide solubility, based on the widely used isothermal saturation technique.
Objective: To determine the equilibrium solubility of 4-nitrophthalimide in a given solvent at a specified temperature.
Materials and Equipment:
-
4-Nitrophthalimide (high purity)
-
Solvent of interest (analytical grade)
-
Isothermal shaker bath or temperature-controlled incubator
-
Vials with airtight seals
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-nitrophthalimide to a series of vials. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Accurately dispense a known volume of the chosen solvent into each vial.
-
Securely seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an isothermal shaker bath set to the desired temperature.
-
Allow the mixtures to shake for a sufficient time to reach equilibrium. This is a critical step and the required time (typically 24-72 hours) should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.
-
-
Sample Collection and Preparation:
-
Once equilibrium is reached, stop the shaking and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample from the clear supernatant using a pre-warmed syringe to avoid premature crystallization.
-
Immediately filter the sample through a syringe filter into a pre-weighed vial.
-
-
Analysis by HPLC:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Dilute the sample with a suitable mobile phase to a concentration within the linear range of the HPLC calibration curve.
-
Inject the diluted sample into the HPLC system.
-
Quantify the concentration of 4-nitrophthalimide by comparing the peak area to a pre-established calibration curve.
-
-
Calculation of Solubility:
-
From the concentration obtained by HPLC and the dilution factor, calculate the mass of 4-nitrophthalimide per mass or volume of the solvent.
-
Convert the solubility to the desired units, such as mole fraction or g/100g of solvent.
-
Caption: Workflow for Isothermal Solubility Determination.
Theoretical Underpinnings of Solubility
The dissolution of a crystalline solute like 4-nitrophthalimide is governed by a balance of forces: the energy required to break the solute-solute and solvent-solvent interactions and the energy released upon the formation of solute-solvent interactions.
Caption: Thermodynamic Factors in Dissolution.
The high solubility in polar aprotic solvents like DMF is indicative of strong solute-solvent interactions that can effectively overcome the crystal lattice energy of 4-nitrophthalimide. Thermodynamic models such as the modified Apelblat equation, the Jouyban-Acree model, and the NRTL model have been successfully used to correlate the experimental solubility data, providing a mathematical framework to predict solubility at different temperatures and in different solvent systems.[7][8]
Conclusion
The solubility of 4-nitrophthalimide is a critical parameter for its application in the chemical and pharmaceutical industries. This guide has provided a comprehensive overview of its solubility in a range of organic solvents, highlighting the strong dependence on temperature and the nature of the solvent. The high solubility in polar aprotic solvents, particularly N,N-dimethylformamide, provides a valuable starting point for the design of crystallization and purification processes. The detailed experimental protocol and the underlying theoretical principles offer a robust framework for researchers and professionals working with this important chemical intermediate.
References
- 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem.
- Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N-Dimethylformamide.
- Solubility Determination and Preferential Solvation of 4‑Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N‑Dimethylformamide - ACS Publications.
- Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N , N -Dimethylformamide | Request PDF - ResearchGate.
- 4-Nitrophthalimide - CAS Common Chemistry. CAS, a division of the American Chemical Society. [Link]
- The Role of 4-Nitro-N-methylphthalimide in Modern Chemical Manufacturing. Ningbo Inno Pharmchem Co.,Ltd. [Link]
- Solubility Measurement and Thermodynamic Modeling of 4‑Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K - ACS Figshare.
- Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents at temperatures from 273.15 K to 323.15 K | Request PDF - ResearchGate.
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Spectroscopic Data of 4-Nitrophthalamide: An In-depth Technical Guide
This guide provides a comprehensive analysis of the spectroscopic data for 4-Nitrophthalamide (C₈H₄N₂O₄), a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) data, offering not just the data itself, but the underlying scientific rationale for its interpretation. Our focus is on providing a practical, in-depth understanding that bridges raw data with molecular structure and properties.
Introduction
This compound, a derivative of phthalimide, is a compound of significant interest in synthetic organic chemistry, often serving as a precursor for the synthesis of various dyes, polymers, and pharmacologically active molecules. Accurate and unambiguous characterization of this molecule is paramount for its effective utilization. Spectroscopic techniques are the cornerstone of such characterization, providing a detailed fingerprint of the molecular structure. This guide will explore the ¹H NMR, ¹³C NMR, IR, and Mass Spectra of this compound, offering a detailed interpretation of each to elucidate its structural features.
Molecular Structure of this compound
To fully appreciate the spectroscopic data, it is essential to first visualize the molecular structure of this compound. The molecule consists of a benzene ring fused to a five-membered imide ring, with a nitro group attached to the benzene ring at the 4-position.
Caption: General workflow for NMR data acquisition.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~167 | Carbonyl Carbons (C=O) |
| ~150 | Aromatic Carbon attached to NO₂ |
| ~135, ~128, ~124 | Other Aromatic Carbons |
| Specific assignments require more detailed 2D NMR experiments. |
Interpretation:
The ¹³C NMR spectrum of this compound is expected to show four signals in the aromatic region and one for the carbonyl carbons. The carbonyl carbons of the imide ring typically resonate at a downfield chemical shift, around 167 ppm, due to the deshielding effect of the electronegative oxygen and nitrogen atoms. The aromatic carbon atom directly attached to the electron-withdrawing nitro group is also significantly deshielded and appears at a lower field (around 150 ppm). The other aromatic carbons will appear in the typical aromatic region (120-140 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Table 3: Key IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3200 | Medium | N-H stretching (imide) |
| ~1770 and ~1710 | Strong | C=O stretching (asymmetric and symmetric) |
| ~1546 | Strong | Asymmetric NO₂ stretching |
| ~1349 | Strong | Symmetric NO₂ stretching |
| ~1600-1450 | Medium | C=C stretching (aromatic) |
Interpretation:
The IR spectrum of this compound provides clear evidence for its key functional groups. A medium intensity band around 3200 cm⁻¹ is characteristic of the N-H stretching vibration of the imide group. Two strong absorption bands, typically around 1770 cm⁻¹ and 1710 cm⁻¹, are indicative of the asymmetric and symmetric C=O stretching of the cyclic imide. The presence of the nitro group is confirmed by two very strong absorptions: the asymmetric stretch at approximately 1546 cm⁻¹ and the symmetric stretch around 1349 cm⁻¹. [1]The aromatic C=C stretching vibrations appear in the 1600-1450 cm⁻¹ region.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy of a Solid
ATR-FTIR is a convenient method for analyzing solid samples directly without extensive preparation.
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the powdered this compound sample onto the ATR crystal.
-
Pressure Application: Use the pressure clamp to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the IR spectrum of the sample.
-
Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft cloth.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its structure.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 192 | High | Molecular Ion [M]⁺ |
| 146 | Medium | [M - NO₂]⁺ |
| 104 | Medium | [M - NO₂ - C₂H₂O]⁺ or [C₆H₄(CO)]⁺ |
| 103 | High | [M - NO₂ - HNCO]⁺ or [C₆H₃(CO)]⁺ |
| 76 | Medium | [C₆H₄]⁺ |
| 75 | Medium | [C₆H₃]⁺ |
Interpretation:
The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 192, which corresponds to its molecular weight. The fragmentation pattern is consistent with the proposed structure. A significant fragment is observed at m/z 146, corresponding to the loss of the nitro group (NO₂, 46 Da). Further fragmentation can lead to the loss of carbon monoxide (CO) or other neutral molecules. The base peak is often observed at m/z 103. [2]This complex fragmentation provides a unique fingerprint for this compound.
Experimental Protocol: Electron Ionization (EI) Mass Spectrometry
EI-MS is a common technique for the analysis of relatively volatile and thermally stable organic compounds.
-
Sample Introduction: A small amount of the this compound sample is introduced into the ion source, typically via a direct insertion probe for solid samples.
-
Vaporization: The sample is heated under vacuum to promote vaporization.
-
Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a molecular ion [M]⁺.
-
Fragmentation: The high internal energy of the molecular ion leads to fragmentation into smaller charged ions and neutral radicals.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Caption: Proposed fragmentation pathway for this compound in EI-MS.
Conclusion
The collective spectroscopic data from NMR, IR, and Mass Spectrometry provide a cohesive and detailed structural confirmation of this compound. The ¹H and ¹³C NMR spectra define the carbon-hydrogen framework, the IR spectrum identifies the characteristic functional groups (imide, nitro, and aromatic ring), and the mass spectrum confirms the molecular weight and provides insight into the molecule's fragmentation pathways. This comprehensive analysis serves as a valuable resource for researchers and scientists working with this important chemical compound, ensuring its accurate identification and facilitating its application in further research and development.
References
- PubChem. 4-Nitrophthalimide. National Center for Biotechnology Information. [Link] [2]2. ResearchGate. Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. [Link]
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A Senior Application Scientist's Guide to 4-Nitrophthalamide in Modern Pharmaceutical Synthesis
Abstract
4-Nitrophthalamide, and its closely related precursor 4-nitrophthalimide, serve as pivotal intermediates in the synthesis of a range of high-value pharmaceutical agents. This technical guide elucidates the strategic importance of the this compound scaffold, focusing on its core chemical properties and principal synthetic transformations. We will explore the causality behind its application, detailing the critical reduction of its nitro group to form a key amine intermediate and the subsequent cyclization reactions that form the core of several blockbuster drugs. Through detailed protocols, mechanistic diagrams, and case studies in the synthesis of immunomodulators like Lenalidomide and PDE4 inhibitors like Apremilast, this document provides researchers and drug development professionals with a comprehensive understanding of this compound's versatile role as a foundational building block in medicinal chemistry.
Introduction to this compound: A Strategic Precursor
In the landscape of pharmaceutical development, the selection of a starting material is a decision of paramount strategic importance. The ideal precursor is readily available, cost-effective, and possesses chemical functionalities that can be reliably and selectively transformed into a desired active pharmaceutical ingredient (API). This compound (and its imide analog) fits this profile perfectly, offering a stable phthalimide core functionalized with a highly versatile nitro group. More than 85% of all biologically active compounds feature a heterocyclic scaffold, with nitrogen-containing heterocycles being the most prominent.[1] The phthalimide structure present in this compound is a well-established pharmacophore, making it an attractive starting point for drug design.
Physicochemical Properties
The physical and chemical characteristics of this compound and its corresponding imide dictate its handling, reactivity, and purification. A summary of these properties is presented below.
| Property | This compound | 4-Nitrophthalimide |
| Molecular Formula | C₈H₇N₃O₄ | C₈H₄N₂O₄[2] |
| Molecular Weight | 209.17 g/mol | 192.13 g/mol [2] |
| Appearance | Pale yellow crystals[3] | Yellow powder[2][4] |
| Melting Point | 200-202 °C[3] | 196-200 °C (approx. 356-360 °F)[2] |
| Solubility | Recrystallizes from acetone[3] | Insoluble in water[2] |
| CAS Number | 16645-12-6 (from search) | 89-40-7[2][4] |
Note: this compound is the diamide derivative, while 4-Nitrophthalimide is the cyclic imide. The imide is often the direct precursor in many syntheses, prepared by nitrating phthalimide.
The Strategic Importance of the Nitro and Phthalimide Groups
The utility of this compound in synthesis stems directly from its two key functional components: the aromatic nitro group and the phthalimide/phthalamide structure.
Caption: Logical flow of this compound's synthetic utility.
-
The Nitro Group as a Masked Amine: The electron-withdrawing nitro group is relatively unreactive under many conditions, allowing chemists to perform modifications on other parts of a molecule without interference. However, it can be cleanly and efficiently reduced to a primary amine (-NH₂). This transformation is the cornerstone of its use, as the resulting aromatic amine is a potent nucleophile, enabling the formation of new carbon-nitrogen bonds essential for building the final drug structure.[5]
-
The Phthalimide Core as a Scaffold: The phthalimide ring system is a privileged structure in medicinal chemistry. It is a rigid, planar scaffold that can correctly orient substituents to interact with biological targets.[1] In drugs like thalidomide and its analogs, this core is essential for binding to the Cereblon (CRBN) E3 ubiquitin ligase complex.[6]
Core Synthetic Transformations
The journey from this compound to a complex API is dominated by a few high-yield, well-understood transformations. The most critical of these is the reduction of the nitro group.
Reduction of the Nitro Group: The Gateway to Bioactivity
The conversion of 4-nitrophthalimide to 4-aminophthalimide is the principal enabling step for its use in many pharmaceutical syntheses. This reaction unmasks the key amino group needed for subsequent coupling reactions.
Causality Behind Experimental Choices: Catalytic hydrogenation is the preferred industrial method for this reduction.
-
Catalyst: Palladium on carbon (Pd/C) and Raney Nickel are highly efficient catalysts for this transformation. They provide a high surface area for the reaction to occur.[5]
-
Solvent: Solvents like dimethylformamide (DMF), methanol, or ethanol are chosen for their ability to dissolve the starting material and their inertness under hydrogenation conditions.[5]
-
Hydrogen Source: Pressurized hydrogen gas is the reagent. The pressure is carefully controlled; an initial lower pressure is often used to manage the initial exothermic reaction before increasing it to drive the reaction to completion.[5]
Caption: Workflow for the reduction of 4-Nitrophthalimide.
Experimental Protocol: Synthesis of 4-Aminophthalimide from 4-Nitrophthalimide [5] This protocol is adapted from established literature procedures and should be performed by qualified personnel with appropriate safety precautions.
-
Vessel Preparation: To a suitable hydrogenation vessel, add 4-Nitrophthalimide (100 g).
-
Dissolution: Add dimethylformamide (600 ml) to dissolve the starting material.
-
Catalyst Addition: Carefully add wet Raney Nickel catalyst (20 g) to the solution under an inert atmosphere.
-
Initial Hydrogenation: Seal the vessel. Pressurize with hydrogen to 20-40 psi and maintain the temperature between 20-30°C. The reaction is exothermic, and this initial phase must be carefully monitored.
-
Main Reaction: Once the initial exotherm subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C.
-
Monitoring: Continue hydrogenation until hydrogen uptake ceases, indicating the reaction is complete. This can be confirmed by techniques like Thin Layer Chromatography (TLC).
-
Work-up: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture to remove the catalyst. The catalyst is pyrophoric and must be handled with care.
-
Isolation: The product, 4-aminophthalimide, can be precipitated from the filtrate and purified further by recrystallization.
Case Studies in Pharmaceutical Synthesis
The true value of this compound and its derivatives is demonstrated by their application in the synthesis of globally recognized medicines.
Immunomodulatory Drugs (IMiDs): Lenalidomide
Lenalidomide (Revlimid) is a blockbuster analog of thalidomide used to treat multiple myeloma and other cancers.[7] Its synthesis is a prime example of the strategic use of a nitrophthalic precursor.
Synthetic Strategy: The synthesis of lenalidomide involves the cyclization of a nitro-substituted benzoate with 3-aminopiperidine-2,6-dione.[6][8][9] The crucial final step is the reduction of the nitro group to the essential 4-amino group, which is critical for its immunomodulatory activity.[6]
Caption: General synthetic scheme for Lenalidomide.
While this specific example uses a 3-nitro isomer, the chemical principle is identical to that leveraged from this compound derivatives: using a protected, stable nitro group that is later converted to the bioactive amine functionality at a key stage of the synthesis.
PDE4 Inhibitor: Apremilast
Apremilast (Otezla) is an oral medication for treating psoriasis and psoriatic arthritis.[10] Its synthesis involves the condensation of a complex chiral amine with a functionalized phthalic anhydride.
Synthetic Strategy: A common route to Apremilast involves coupling (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine with 3-acetamidophthalic anhydride.[11][12] The 3-acetamidophthalic anhydride is itself prepared from 3-aminophthalic acid, which is derived from the reduction of 3-nitrophthalic acid. This again highlights the central role of a nitrophthalic acid/anhydride intermediate, where the nitro group serves as a precursor to the necessary amine functionality, which is then acetylated. The core reaction is the formation of the phthalimide ring system.
Experimental Protocol: Condensation for Apremilast Synthesis [11] This is a representative final step in the synthesis.
-
Reactant Mixture: In a reaction vessel, combine 3-acetamidophthalic anhydride and (S)-1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethylamine salt.
-
Solvent and Catalyst: Add glacial acetic acid, which serves as both the solvent and an acid catalyst for the condensation and dehydration reaction.
-
Reaction Conditions: Heat the mixture, often to reflux (around 110-125 °C), for several hours.[11][12][13]
-
Monitoring: Track the reaction's progress via TLC or HPLC until the starting materials are consumed.
-
Isolation and Purification: Cool the reaction mixture. The product, Apremilast, often precipitates from the solution. It can be collected by filtration and purified by recrystallization from a suitable solvent system to achieve the high purity required for an API.
Precursor to Other APIs: Citalopram Intermediate
Beyond complex immunomodulators, 4-nitrophthalimide is a documented precursor for intermediates used in the synthesis of other drugs. For instance, it can be converted to 5-cyanophthalide, a key raw material in the manufacturing of the antidepressant Citalopram.[14] This demonstrates the broader utility of 4-nitrophthalimide as a versatile starting point for diverse heterocyclic targets in medicinal chemistry.[15][16][17]
Conclusion and Future Outlook
This compound and its related imide are more than simple chemical intermediates; they are strategic assets in pharmaceutical synthesis. Their value is rooted in the reliable and high-yielding chemistry of their two core components: the phthalimide scaffold that forms the backbone of many APIs, and the nitro group that serves as a robust, masked precursor to the synthetically essential amino group. The ability to perform this nitro-to-amine transformation late in a synthetic sequence allows for the clean and efficient production of complex molecules like Lenalidomide and Apremilast. As drug development continues to rely on modular, scaffold-based design, the demand for versatile and economically viable building blocks like this compound will undoubtedly persist, cementing its role as a cornerstone of modern medicinal chemistry.
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4-Nitrophthalamide: A Versatile Precursor for Advanced Fluorescent Probes
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
In the landscape of modern biomedical research and diagnostics, fluorescent probes are indispensable tools, enabling the visualization and quantification of intricate biological processes with unparalleled sensitivity. 4-Nitrophthalamide and its structural isomers serve as pivotal starting materials in the synthesis of diverse classes of these probes. This technical guide provides a comprehensive overview of the synthetic pathways, mechanistic principles, and practical applications of fluorescent probes derived from this versatile chemical scaffold. We will explore the synthesis of both classic chemiluminescent agents like luminol and sophisticated naphthalimide-based fluorescent sensors. This document is intended to be a practical resource for researchers, offering not only theoretical insights but also detailed experimental protocols and critical analysis of the underlying chemistry.
Introduction: The Strategic Importance of the Phthalamide Scaffold
The phthalimide and naphthalimide frameworks are privileged structures in the design of fluorescent probes due to their rigid, planar nature and favorable photophysical properties.[1] The introduction of a nitro group at the 4-position of the phthalimide or naphthalimide core provides a strategic chemical handle for further functionalization. This electron-withdrawing group can be readily converted into an electron-donating amino group, a transformation that forms the basis for many "off-on" fluorescent sensing mechanisms.[2] This guide will delve into two primary classes of probes derived from nitrophthalic acid isomers: the chemiluminescent phthalhydrazides (e.g., luminol) and the fluorescent 4-aminonaphthalimides.
The Luminol Pathway: Harnessing Chemiluminescence from a Nitrophthalic Acid Isomer
While this compound is our central topic, a comprehensive discussion necessitates the inclusion of its isomer, 3-nitrophthalic acid, which is the direct precursor to one of the most well-known chemiluminescent compounds, luminol.[3] The underlying principles of synthesis and function are highly relevant to understanding the broader utility of nitrophthalic derivatives.
Mechanism of Luminol Chemiluminescence
Luminol (3-aminophthalhydrazide) produces a characteristic blue glow upon oxidation in an alkaline solution, a phenomenon known as chemiluminescence.[4][5] This light-emitting reaction is catalyzed by metal ions, such as the iron in hemoglobin, making it a cornerstone of forensic science for blood detection.[6] The excited-state 3-aminophthalate dianion is the species responsible for the emission of light.[7][8]
Synthetic Workflow: From 3-Nitrophthalic Acid to Luminol
The synthesis of luminol is a two-step process involving the formation of a cyclic hydrazide followed by the reduction of the nitro group.[9]
Caption: Synthetic pathway for luminol from 3-nitrophthalic acid.
Experimental Protocol: Synthesis of Luminol
Part A: Synthesis of 3-Nitrophthalhydrazide [3][9]
-
In a large test tube, combine 1.3 g of 3-nitrophthalic acid and 2 mL of a 10% aqueous solution of hydrazine.
-
Heat the mixture gently over a microburner until the solid dissolves.
-
Add 4 mL of triethylene glycol and a boiling chip.
-
Heat the solution vigorously, allowing the temperature to rise to 215-220°C. Maintain this temperature for approximately 2 minutes.
-
Allow the solution to cool to about 100°C and then add 3 mL of hot water.
-
Cool the mixture in an ice bath to precipitate the 3-nitrophthalhydrazide.
-
Collect the light-yellow solid product by vacuum filtration.
Part B: Synthesis of Luminol (3-Aminophthalhydrazide) [9][10]
-
Transfer the crude 3-nitrophthalhydrazide to a clean test tube.
-
Add 6.5 mL of a 10% sodium hydroxide solution and stir until the solid dissolves.
-
Add 4 g of sodium dithionite (sodium hydrosulfite).
-
Wash the sides of the test tube with a small amount of water.
-
Heat the mixture to boiling and maintain for 5 minutes with stirring.
-
Add 2.6 mL of glacial acetic acid.
-
Cool the test tube in an ice bath to crystallize the luminol.
-
Collect the light-yellow luminol crystals by vacuum filtration.
Naphthalimide-Based Fluorescent Probes: A Modern Approach to Cellular Imaging
Derivatives of 1,8-naphthalimide are highly valued as fluorophores due to their excellent photostability, high fluorescence quantum yields, and large Stokes shifts.[11][12][13] The synthesis of these probes often begins with 4-substituted-1,8-naphthalic anhydrides, with 4-nitro-1,8-naphthalic anhydride being a key intermediate.
Design Principles of Naphthalimide Probes
A common strategy in the design of naphthalimide-based probes is to utilize the 4-nitro group as a fluorescence quencher.[2] The probe is initially non-fluorescent or weakly fluorescent. Upon interaction with a specific analyte or enzyme (such as nitroreductase in hypoxic tumor cells), the nitro group is reduced to a highly fluorescent amino group, resulting in a "turn-on" fluorescence signal.[2][14] This principle has been successfully applied to develop probes for detecting metal ions, reactive oxygen species, and specific cellular environments.[11][15][16][17][18]
Synthetic Workflow: From 4-Nitro-1,8-Naphthalic Anhydride to a Functional Probe
The synthesis typically involves an imidation reaction between 4-nitro-1,8-naphthalic anhydride and a primary amine that contains the desired recognition moiety.[2]
Caption: General synthesis of a "turn-on" naphthalimide fluorescent probe.
Experimental Protocol: Synthesis of a Hypoxia-Responsive Naphthalimide Probe
This protocol is adapted from the synthesis of a nitronaphthalimide probe for imaging hypoxia in cancer cells.[2]
-
Dissolve 4-nitro-1,8-naphthalic anhydride (1.216 g, 5 mmol) in 20 mL of ethanol.
-
Add 4-aminobenzaldehyde (0.605 g, 5 mmol) to the solution.
-
Reflux the reaction mixture for 4 hours at 80°C.
-
Cool the mixture to room temperature and pour it into ice-cold water.
-
A red precipitate of the 4-nitronaphthalimide probe will form.
-
Collect the precipitate by filtration, dry it, and recrystallize from ethanol.
Applications in Research and Drug Development
The fluorescent probes derived from this compound and its analogs have a wide range of applications:
-
Cellular Imaging: Naphthalimide-based probes are used for real-time imaging of subcellular organelles like lysosomes and for monitoring intracellular viscosity and nitric oxide levels.[11][19][20]
-
Detection of Metal Ions: These probes have been designed for the selective and sensitive detection of various metal ions, including Fe³⁺, Ag⁺, and Hg²⁺, which are important in biological systems and environmental monitoring.[11][15][16][17][18]
-
Hypoxia Imaging: Probes that are activated by nitroreductase are valuable tools for imaging hypoxic tumors, which are often resistant to conventional therapies.[2]
-
Drug Delivery: The fluorescent properties of these compounds can be leveraged to track the delivery and release of drugs within cells and tissues.[21]
-
Forensic Science: Luminol remains a critical tool for the detection of latent bloodstains at crime scenes.[5][6]
Photophysical Properties and Data Summary
The utility of these probes is defined by their photophysical characteristics. Naphthalimide derivatives are particularly noteworthy for their tunable properties.
| Property | Typical Range for Naphthalimide Probes | Significance |
| Excitation Wavelength (λex) | 400 - 500 nm | Allows for excitation with common light sources and minimizes cellular autofluorescence. |
| Emission Wavelength (λem) | 500 - 600 nm | Emission in the visible spectrum is readily detectable. |
| Stokes Shift | 50 - 150 nm[15][21][22] | A large Stokes shift minimizes self-quenching and improves signal-to-noise ratio. |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.9+[13][21][22] | High quantum yield indicates efficient conversion of absorbed light into emitted fluorescence. |
| Fluorescence Lifetime (τ) | 1 - 10 ns[13][21] | Lifetimes in the nanosecond range are suitable for time-resolved fluorescence measurements. |
Conclusion and Future Outlook
This compound and its related isomers are foundational building blocks for a remarkable array of fluorescent and chemiluminescent probes. The chemical versatility of the nitro group, which can be readily transformed into a fluorescent amino group, provides a powerful strategy for the design of "smart" probes that respond to specific biological stimuli. As our understanding of complex biological systems deepens, the demand for highly specific and sensitive probes will continue to grow. The synthetic pathways and design principles outlined in this guide offer a solid foundation for the development of the next generation of fluorescent tools for research, diagnostics, and drug development.
References
- The Chemiluminescence of Luminol and Acetyl-luminol. (URL: [Link])
- Li, X., & Qin, W. (2022). A novel dual-capability naphthalimide-based fluorescent probe for Fe 3+ ion detection and lysosomal tracking in living cells. RSC Advances, 12(39), 25633-25639. (URL: [Link])
- Yu, C., et al. (2024). Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe. Molecules, 29(21), 5196. (URL: [Link])
- Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. (URL: [Link])
- Luminol-Based Chemiluminescent Signals: Clinical and Non-clinical Applic
- Tigoianu, R. I., et al. (2022). Photophysical Properties of Some Naphthalimide Derivatives. Engineering Proceedings, 27(1), 4. (URL: [Link])
- Chemiluminescence of Luminol: A Review. (URL: [Link])
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- Synthesis and Photophysical Studies on Naphthalimide Derived Fluorophores as Markers in Drug Delivery. (URL: [Link])
- Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe. (URL: [Link])
- Deciphering the photophysical properties of naphthalimide derivatives using ultrafast spectroscopy. (URL: [Link])
- Detection of Silver and Mercury Ions Using Naphthalimide-Based Fluorescent Probe. (URL: [Link])
- A Naphthalimide‐Based Fluorescent Probe for the Detection and Imaging of Mercury Ions in Living Cells. (URL: [Link])
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- Kumari, R., et al. (2021). A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells. Journal of Fluorescence, 31(6), 1625-1636. (URL: [Link])
- Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide: A Fluorescent Probe for Simultaneous Monitoring of Viscosity and Nitric Oxide in Living Cells. (URL: [Link])
- Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide: A Fluorescent Probe for Simultaneous Monitoring of Viscosity and Nitric Oxide in Living Cells. (URL: [Link])
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- Turn-on naphthalimide fluorescent sensor with high quantum yield and large Stokes shift for the determin
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A Researcher's Guide to the Synthesis of Isoluminol and Its Derivatives from 4-Nitro Precursors
An In-depth Technical Guide for Scientists and Drug Development Professionals
Executive Summary
Luminol and its isomers are cornerstones of chemiluminescence-based detection, with applications spanning forensic science, immunoassays, and cellular analysis. While luminol (5-aminophthalhydrazide) is widely known, its isomer, isoluminol (4-aminophthalhydrazide), serves as a crucial scaffold for a vast array of functionalized derivatives used in high-sensitivity diagnostic assays. This guide provides a detailed technical overview of the synthetic pathway to isoluminol and its derivatives, starting from common 4-nitro-substituted phthalic precursors, such as 4-nitrophthalic acid or 4-nitrophthalimide. We will dissect the core chemical transformations—cyclization and reduction—explain the causality behind experimental choices, provide step-by-step protocols, and discuss the derivatization strategies used to modulate the chemiluminescent properties for specific applications.
Introduction: The Chemistry of Emitted Light
Chemiluminescence is the emission of light from a chemical reaction where a product molecule is generated in an electronically excited state, which then decays to the ground state by releasing a photon.[1] This process offers exceptionally high signal-to-noise ratios, making it ideal for detecting minute quantities of target molecules.
Luminol vs. Isoluminol: A Critical Distinction
The term "luminol" is often used generically, but in synthetic chemistry, precision is paramount. The position of the amino group on the phthalhydrazide core dictates the compound's properties and its synthetic origin.
-
Luminol (5-Aminophthalhydrazide): Synthesized from 3-nitrophthalic acid . It is famously used in forensics to detect trace amounts of blood, where the iron in hemoglobin catalyzes its oxidation.[2]
-
Isoluminol (4-Aminophthalhydrazide): Synthesized from 4-nitrophthalic acid or its derivatives (such as 4-nitrophthalamide or 4-nitrophthalimide). Isoluminol itself has a lower chemiluminescent quantum yield than luminol, but its derivatives, particularly N-substituted isoluminols, are workhorses in clinical diagnostics and immunoassays due to their enhanced light output and ability to be conjugated to biomolecules.
This guide focuses specifically on the synthesis of isoluminol and its derivatives, as dictated by the use of a 4-nitro precursor as the starting material.
The Core Synthetic Pathway: From 4-Nitrophthalic Acid to Isoluminol
The synthesis is a robust, two-step process that has been refined over decades. It involves the formation of the heterocyclic phthalhydrazide core, followed by the reduction of the nitro group to the essential primary amine.
Step 1: Synthesis of 4-Nitrophthalhydrazide (Cyclization)
The first critical step is the condensation reaction between 4-nitrophthalic acid and hydrazine to form the stable five-membered hydrazide ring.
Causality and Experimental Choices:
-
Reagents: 4-nitrophthalic acid provides the benzene ring and the correctly positioned carboxyl groups. Hydrazine serves as the two-nitrogen bridge to form the heterocyclic ring.
-
Solvent & Temperature: This reaction requires the removal of two molecules of water to proceed to completion.[3] Using a high-boiling, hydrophilic solvent like triethylene glycol is essential. It allows the reaction temperature to exceed the boiling point of water significantly (typically 215-220°C), ensuring water is driven off, pushing the equilibrium towards the cyclized product.[1][4]
Experimental Protocol: Synthesis of 4-Nitrophthalhydrazide (Note: This protocol is adapted from well-established procedures for the 3-nitro isomer and should be performed in a fume hood with appropriate personal protective equipment.)[1][3]
-
Setup: In a large test tube or round-bottom flask, combine 1.0 g of 4-nitrophthalic acid and 2.0 mL of an 8% aqueous hydrazine solution.
-
Solvent Addition: Add 3.0 mL of triethylene glycol and a boiling chip to the mixture.
-
Heating: Clamp the vessel in a heating mantle or sand bath. Insert a high-temperature thermometer. Heat the solution vigorously. The temperature will initially plateau around 110-120°C as the excess water from the hydrazine solution boils off.
-
Cyclization: Once the water is removed, the temperature will rise rapidly. Maintain the reaction temperature between 215-220°C for 3-5 minutes . The mixture will typically turn a dark orange or brown color.
-
Isolation: Remove the vessel from the heat and allow it to cool to below 100°C. Carefully add 15 mL of hot (~80°C) water to the mixture to precipitate the product while keeping impurities dissolved.
-
Collection: Allow the mixture to cool to room temperature, then chill in an ice bath to maximize precipitation. Collect the light-yellow solid product, 4-nitrophthalhydrazide, by vacuum filtration. The product can be used in the next step without extensive drying.
Step 2: Synthesis of 4-Aminophthalhydrazide (Isoluminol) (Reduction)
This step converts the electron-withdrawing nitro group into the electron-donating amino group, which is essential for the molecule's chemiluminescent properties.
Causality and Experimental Choices:
-
Reducing Agent: Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite, is a powerful and convenient reducing agent for converting aromatic nitro groups to amines in an aqueous alkaline medium.[1][3][4] It is preferred for lab-scale synthesis due to its effectiveness and simple workup.
-
Reaction Medium: The reaction is performed in a basic solution (e.g., 10% NaOH). The alkaline conditions are necessary for the activity of the dithionite and also deprotonate the hydrazide nitrogens, forming the dianion which is required for the subsequent chemiluminescence reaction.[1]
-
Acidification: After the reduction is complete, the reaction mixture is acidified with acetic acid. This protonates the newly formed amino group and the hydrazide nitrogens, neutralizing the phenolate-like dianion and causing the neutral, less soluble isoluminol product to precipitate out of the solution.[4][5]
Experimental Protocol: Synthesis of Isoluminol
-
Setup: Transfer the moist 4-nitrophthalhydrazide from the previous step into an Erlenmeyer flask or beaker.
-
Dissolution: Add 6.5 mL of 10% aqueous sodium hydroxide solution and stir until the solid dissolves, forming a deep-colored solution.
-
Reduction: Add 4.0 g of sodium dithionite (Na₂S₂O₄). Use a small amount of water to wash any solid from the walls of the flask.
-
Heating: Heat the mixture to a gentle boil and maintain boiling with stirring for 5 minutes .
-
Precipitation: Remove the flask from the heat and add 2.6 mL of glacial acetic acid. The light-yellow precipitate of isoluminol will form.
-
Collection: Cool the mixture to room temperature and then in an ice bath to complete precipitation. Collect the isoluminol product by vacuum filtration, wash with a small amount of cold water, and allow it to air dry.
Synthesis of Functionalized Isoluminol Derivatives
The true power of isoluminol in diagnostics comes from its derivatization. By modifying the primary amino group, researchers can dramatically enhance its chemiluminescent properties and conjugate it to antibodies, nucleic acids, or other reporter molecules.
Rationale for Derivatization:
-
Enhanced Quantum Yield: N-alkylation of the amino group (e.g., to form N-(4-aminobutyl)-N-ethylisoluminol, ABEI) can significantly increase the light output compared to the parent isoluminol.
-
Solubility: Modifying the structure can improve solubility in aqueous buffer systems used for biological assays.
-
Conjugation: Introducing a linker arm with a terminal functional group (e.g., a carboxylic acid or a primary amine) allows for covalent attachment to proteins or other biomolecules.
A common strategy involves the reductive amination of isoluminol or direct alkylation to introduce linker arms, which can then be activated for conjugation.
Experimental Workflow and Characterization
A robust synthesis requires validation at each step. The overall workflow includes synthesis, purification, and rigorous characterization.
Characterization Data Summary:
| Compound | Appearance | Key IR Peaks (cm⁻¹) | Expected ¹H NMR Signals (DMSO-d₆) |
| 4-Nitrophthalhydrazide | Light-yellow solid | ~3200 (N-H), ~1660 (C=O, amide), ~1530 & 1350 (NO₂) | Aromatic protons, two N-H protons |
| Isoluminol | Yellow solid | ~3400 & 3300 (N-H, amine), ~3200 (N-H, amide), ~1640 (C=O), ~1600 (amine bend) | Aromatic protons, two N-H (amide), two N-H (amine) |
Note: Specific peak positions and chemical shifts can vary. Data should be compared against reference standards.[6]
The Chemiluminescence Assay: Functional Validation
The ultimate test of the synthesis is the generation of light. The mechanism involves the oxidation of the isoluminol dianion in an alkaline environment.[7]
Mechanism Overview: In a basic solution, isoluminol exists as a dianion. An oxidizing system, typically hydrogen peroxide (H₂O₂) and a catalyst (like horseradish peroxidase (HRP) or a metal ion), oxidizes the dianion.[8][9] This forms an unstable peroxide intermediate that rapidly decomposes, releasing nitrogen gas and forming an excited-state 3-aminophthalate dianion. This excited species then relaxes to its ground state, emitting a photon of light, typically in the blue region of the spectrum (~425 nm).[8]
Protocol for Observing Chemiluminescence: [1][4]
-
Solution A (Isoluminol): Dissolve a small amount of the synthesized isoluminol (e.g., 10 mg) in 10 mL of a 10% sodium hydroxide solution, then dilute with 90 mL of water.
-
Solution B (Oxidizer): In a separate flask, mix 20 mL of 3% potassium ferricyanide solution (catalyst) and 20 mL of 3% hydrogen peroxide solution, then dilute with 160 mL of water.
-
Demonstration: In a darkened room, simultaneously pour Solution A and Solution B into a large beaker or flask. A distinct blue glow will be observed as the two solutions mix and react.
Conclusion and Outlook
The synthesis of isoluminol from 4-nitro precursors is a foundational technique for producing high-performance chemiluminescent reporters. The two-step cyclization and reduction pathway is efficient and reliable for laboratory-scale production. By understanding the chemical principles behind each step—from the high-temperature water removal during cyclization to the pH-dependent precipitation of the final product—researchers can effectively troubleshoot and optimize the synthesis. The ability to further derivatize the isoluminol core ensures its continued and expanding role in the development of next-generation sensitive diagnostic and analytical tools.
References
- University of Wisconsin-Madison. (n.d.). PHOTOCHEMISTRY: SYNTHESIS OF LUMINOL. Department of Chemistry.
- Texas A&M University. (n.d.). Org. Chem II Experiment 9 Synthesis of Luminol. Department of Chemistry.
- Petre, R., & Hubca, G. (n.d.). A PERFORMING SYNTHESIS STRATEGY OF LUMINOL, A STANDARD CHEMILUMINESCENT SUBSTANCE. University POLITEHNICA of Bucharest.
- International Journal of Pharmaceutical Research and Applications. (2025).
- JoVE. (2020). Synthesis of Luminol - Procedure. Journal of Visualized Experiments. [Link]
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A Technical Guide to the Synthesis of 4-Nitrophthalimide via Electrophilic Nitration of Phthalimide
This in-depth technical guide provides a comprehensive overview of the mechanism and experimental protocol for the nitration of phthalimide to produce 4-nitrophthalimide, a crucial intermediate in the synthesis of various fine chemicals, dyes, and pharmaceuticals.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and ensuring a self-validating system for the described protocols.
Introduction and Significance
4-Nitrophthalimide is a valuable fine chemical intermediate.[1] It serves as a precursor for the synthesis of important compounds such as 5-aminophthalimide, which is utilized in the production of azo dyes, and 5-cyanophthalide, a key component in the synthesis of the antidepressant drug Citalopram.[1] The synthesis of 4-nitrophthalimide is most commonly achieved through the electrophilic aromatic substitution of phthalimide using a nitrating agent, typically a mixture of fuming nitric acid and concentrated sulfuric acid.[1][2] Understanding the nuances of this reaction, from the underlying mechanism to the practical experimental details, is critical for achieving high yields and purity.
The Core Mechanism: Electrophilic Aromatic Substitution
The nitration of phthalimide is a classic example of an electrophilic aromatic substitution (SEAr) reaction. The process involves the generation of a potent electrophile, the nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of the phthalimide molecule.
Generation of the Nitronium Ion
The reaction is initiated by the protonation of nitric acid by the stronger acid, sulfuric acid, followed by the loss of a water molecule to form the highly electrophilic nitronium ion.
Caption: Generation of the nitronium ion from nitric and sulfuric acids.
Regioselectivity: The Directing Effect of the Phthalimide Group
The phthalimide substituent is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive towards electrophiles than benzene. This deactivation is due to the electron-withdrawing nature of the two carbonyl groups. However, it is a meta-director in principle. The lone pair on the nitrogen atom can participate in resonance, directing ortho and para. The interplay of these electronic effects determines the position of nitration.
In the case of phthalimide, the strong deactivating effect of the two adjacent carbonyl groups on the positions ortho to them (positions 3 and 6) is significant. The position meta to the carbonyl groups (positions 4 and 5) is less deactivated. Therefore, the incoming electrophile, the nitronium ion, will preferentially attack the 4-position.
Caption: Simplified workflow of the electrophilic attack.
The SEAr Mechanism on Phthalimide
The nitronium ion attacks the benzene ring of the phthalimide, forming a resonance-stabilized carbocation intermediate known as the sigma complex or Wheland intermediate. The positive charge in this intermediate is delocalized over the ring. The final step involves the removal of a proton from the carbon atom bearing the nitro group by a weak base (like HSO₄⁻ or H₂O), which restores the aromaticity of the ring and yields the final product, 4-nitrophthalimide.
Experimental Protocol: Synthesis of 4-Nitrophthalimide
The following protocol is a well-established method for the nitration of phthalimide, adapted from verified sources.[1][2][3]
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification |
| Phthalimide | 20.0 g |
| Fuming Nitric Acid | 8.4 mL |
| Concentrated Sulfuric Acid | 31.6 mL |
| Crushed Ice | 112.5 g |
| 95% Ethanol | 38 mL |
| 250 mL Four-necked flask | 1 |
| Mechanical Stirrer | 1 |
| Thermometer | 1 |
| Dropping Funnel | 1 |
| Ice-water bath | 1 |
| Büchner Funnel | 1 |
| Filter Flask | 1 |
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a 250 mL four-necked flask, add 8.4 mL of fuming nitric acid.[1] Cool the flask in an ice-water bath to 0-5°C.[1]
-
Addition of Sulfuric Acid: Slowly add 31.6 mL of concentrated sulfuric acid dropwise to the nitric acid while maintaining the temperature of the reaction mixture between 10-15°C.[1][2]
-
Addition of Phthalimide: Once the addition of sulfuric acid is complete, add 20.0 g of phthalimide all at once to the nitrating mixture.[1]
-
Reaction: Stir the mixture vigorously at room temperature for 10 hours.[1] The reaction mixture will turn yellow.
-
Quenching: Slowly pour the yellow reaction mixture into 112.5 g of crushed ice under vigorous stirring.[1][3] Ensure the temperature does not exceed 20°C during this process to induce precipitation of the product.[1][3]
-
Isolation of Crude Product: Collect the precipitated solid by filtration using a Büchner funnel.[3] Wash the solid with 450 mL of ice water, ensuring vigorous stirring during each wash.[1]
-
Drying and Recrystallization: Dry the obtained solid and recrystallize it from 38 mL of 95% ethanol to yield pure 4-nitrophthalimide.[1][3]
Expected Yield and Melting Point
Under these optimized conditions, a yield of approximately 82% can be expected.[1] The melting point of the purified 4-nitrophthalimide is between 192.1-192.7°C.[1] A literature-reported melting point is 198°C.[3]
Process Optimization and Causality
The success of this synthesis hinges on careful control of several key parameters:
-
Temperature: Maintaining a low temperature (10-15°C) during the addition of reagents is crucial to prevent runaway reactions and the formation of unwanted byproducts.[1][2]
-
Reaction Time: A reaction time of 10 hours at room temperature has been found to be optimal for achieving a high yield.[1]
-
Ratio of Acids: The ratio of nitric acid to sulfuric acid is a critical factor. A ratio of 1:4.5 has been identified as optimal for this reaction.[1] Sulfuric acid acts as a catalyst by promoting the formation of the nitronium ion and also serves as a solvent.[4]
Caption: Experimental workflow for the synthesis of 4-nitrophthalimide.
Conclusion
The nitration of phthalimide to 4-nitrophthalimide is a robust and well-understood electrophilic aromatic substitution reaction. By carefully controlling the reaction conditions, particularly temperature and reagent ratios, high yields of the desired product can be consistently achieved. This technical guide provides the necessary theoretical framework and practical, field-tested protocols to enable researchers and professionals to successfully synthesize this important chemical intermediate. The provided methodologies are designed to be self-validating, ensuring reproducibility and high purity of the final product.
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A-Technical-Guide-to-the-Theoretical-Yield-Calculation-for-the-Synthesis-of-4-Nitrophthalamide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 4-Nitrophthalamide
This compound is a valuable chemical intermediate, playing a crucial role in the synthesis of a variety of organic molecules.[1][2] Its applications are diverse, ranging from the production of fluorescent probes and dyes to its use as a precursor in the development of agrochemicals and pharmaceuticals.[1][2] The efficient synthesis of this compound is therefore of considerable interest, and a thorough understanding of its theoretical yield is fundamental to optimizing production processes, ensuring cost-effectiveness, and maintaining high standards of chemical purity.
The Synthesis of this compound: A Mechanistic Perspective
The synthesis of this compound is typically achieved through a two-step process. The first step involves the nitration of phthalimide using a mixture of nitric acid and sulfuric acid.[3] This electrophilic aromatic substitution reaction introduces a nitro group onto the phthalimide ring. The subsequent step is the amidation of the resulting 4-nitrophthalimide with an ammonia source, such as ammonium hydroxide, to yield this compound.[4]
A reliable method for this synthesis involves the reaction of commercial 4-nitrophthalimide with a stirred solution of 15.6 N ammonium hydroxide.[4] The reaction is facilitated by gentle heating, and the resulting this compound precipitates out of the solution.[4]
The balanced chemical equation for the amidation of 4-nitrophthalimide is as follows:
C₈H₄N₂O₄ (4-Nitrophthalimide) + NH₃ → C₈H₅N₃O₄ (this compound)
This 1:1 stoichiometric relationship is the cornerstone of the theoretical yield calculation.
The Core of Synthesis Efficiency: Theoretical Yield Calculation
The theoretical yield represents the maximum possible mass of a product that can be formed from the given amounts of reactants, assuming 100% reaction efficiency. The calculation is a critical tool for assessing the efficiency of a chemical reaction and for identifying potential areas for process improvement.
Identifying the Limiting Reagent
The first and most critical step in calculating the theoretical yield is to identify the limiting reagent.[5][6] The limiting reagent is the reactant that is completely consumed first in a chemical reaction, and it is this reagent that dictates the maximum amount of product that can be formed.
To identify the limiting reagent, one must:
-
Calculate the number of moles of each reactant.[7]
-
Compare the mole ratio of the reactants to the stoichiometric ratio in the balanced chemical equation.
Step-by-Step Calculation of Theoretical Yield
Once the limiting reagent has been identified, the theoretical yield of this compound can be calculated using the following steps:
-
Determine the moles of the limiting reagent.
-
Use the stoichiometry of the balanced equation to determine the moles of product that can be formed. In the synthesis of this compound from 4-nitrophthalimide, the molar ratio is 1:1.
-
Convert the moles of product to the theoretical yield in grams by multiplying by the molecular weight of the product.[5]
Formula for Theoretical Yield:
Theoretical Yield (g) = (Moles of Limiting Reagent) × (Stoichiometric Ratio) × (Molecular Weight of Product)
Practical Application: A Worked Example
Let's consider a typical experimental setup for the synthesis of this compound:
-
Starting Material: 500 g of 4-nitrophthalimide (Molecular Weight: 192.13 g/mol )[1]
-
Reagent: 3500 ml of 15.6 N ammonium hydroxide
Step 1: Calculate the moles of each reactant.
-
Moles of 4-nitrophthalimide: 500 g / 192.13 g/mol = 2.60 moles
-
Moles of Ammonium Hydroxide (NH₃): The concentration of the ammonium hydroxide solution is 15.6 N, which is equivalent to 15.6 M for a monoprotic base like NH₃. Moles = Molarity × Volume (L) = 15.6 mol/L × 3.5 L = 54.6 moles
Step 2: Identify the limiting reagent.
The balanced equation shows a 1:1 molar ratio between 4-nitrophthalimide and ammonia. Since we have 2.60 moles of 4-nitrophthalimide and 54.6 moles of ammonia, 4-nitrophthalimide is the limiting reagent as it is present in a smaller molar amount.
Step 3: Calculate the theoretical yield of this compound.
-
Molecular Weight of this compound: 209.16 g/mol [8]
-
Theoretical Yield: 2.60 moles of 4-nitrophthalimide × (1 mole of this compound / 1 mole of 4-nitrophthalimide) × 209.16 g/mol = 543.82 g
Therefore, the theoretical yield of this compound in this reaction is 543.82 grams.
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Moles Used | Stoichiometric Ratio |
| 4-Nitrophthalimide | C₈H₄N₂O₄ | 192.13[1] | 2.60 | 1 |
| Ammonium Hydroxide | NH₄OH | 35.04 | 54.6 | 1 |
| This compound | C₈H₅N₃O₄ | 209.16[8] | 2.60 (theoretical) | 1 |
Experimental Protocol for this compound Synthesis
The following is a detailed, step-by-step methodology for the synthesis of this compound:
-
Reaction Setup: In a well-ventilated fume hood, add 3500 ml of 15.6 N ammonium hydroxide to a suitable reaction vessel equipped with a mechanical stirrer.
-
Addition of Reactant: While stirring, quickly add 500 g (2.60 moles) of commercial 4-nitrophthalimide to the ammonium hydroxide solution.
-
Heating: Gently heat the stirred mixture using a water bath set to 45°C. Continue heating for approximately one hour, or until frothing ceases.
-
Precipitation and Collection: A precipitate of this compound will form. Collect the solid product by filtration.
-
Washing: Wash the collected precipitate with two 400 ml portions of ice-cold water to remove any unreacted starting materials and byproducts.
-
Recrystallization and Drying: Recrystallize the crude product from two 400 ml portions of acetone to purify it. Dry the purified pale yellow crystals to obtain the final product.[4]
Workflow for Theoretical Yield Calculation
The following diagram illustrates the logical workflow for calculating the theoretical yield of this compound.
Caption: Workflow for calculating the theoretical yield of this compound.
Conclusion
A precise theoretical yield calculation is indispensable in synthetic organic chemistry. It provides a benchmark against which the actual experimental yield can be compared, allowing for the calculation of the percent yield and an evaluation of the reaction's efficiency. For researchers and professionals in drug development, mastering this calculation is a key skill for optimizing synthetic routes, scaling up production, and ensuring the economic viability of a process. This guide has provided a detailed framework for understanding and applying the principles of theoretical yield calculation to the synthesis of this compound.
References
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- Organic Syntheses Procedure: 4-nitrophthalic acid. (n.d.).
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- PrepChem.com. (n.d.). Synthesis of this compound (I).
- Reddit. (2020, January 28). How do I determine the theoretical yield in an organic reaction? r/OrganicChemistry.
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An In-depth Technical Guide to the Safe Handling of 4-Nitrophthalamide for Research and Development
This guide provides a comprehensive overview of the hazards, risk mitigation strategies, and emergency protocols associated with 4-Nitrophthalamide. Designed for researchers, chemists, and drug development professionals, its purpose is to instill a deep, causal understanding of safety measures, moving beyond rote compliance to foster a culture of intrinsic safety in the laboratory environment.
Compound Profile and Hazard Identification
This compound (CAS No: 89-40-7) is a yellow crystalline powder utilized as a chemical intermediate in the synthesis of various organic compounds, including fluorescent dyes and potential pharmaceutical agents.[1] While invaluable in synthesis, its chemical structure—a phthalimide ring substituted with a nitro group—necessitates a thorough understanding of its reactivity and toxicological profile.
Physicochemical Properties
A clear understanding of the physical properties of this compound is the foundation of its safe handling. These characteristics influence its potential for aerosolization, its behavior in various solvents, and the appropriate conditions for storage.
| Property | Value | Source |
| Molecular Formula | C₈H₄N₂O₄ | PubChem[2] |
| Molecular Weight | 192.13 g/mol | PubChem[2] |
| Appearance | Yellow powder | PubChem[2] |
| Melting Point | 195 - 206 °C | Chemsrc, Sigma-Aldrich[3] |
| Solubility | Insoluble in water (<0.1 mg/mL).[2] Soluble in some organic solvents. | PubChem[2] |
| Stability | Stable under normal conditions. Incompatible with strong oxidizing agents, strong bases, moisture, and water.[1][3][4] | Fisher Scientific, ChemicalBook, Chemsrc[1][3][4] |
GHS Hazard Classification and Toxicological Insights
Globally Harmonized System (GHS) classifications provide a universal benchmark for hazard communication. This compound is classified as hazardous, and it is crucial to understand the implications of each classification.[4]
| GHS Hazard Classification | Hazard Code | Description | Causality and Field Insights |
| Skin Corrosion/Irritation | H315 | Causes skin irritation.[2] | The electrophilic nature of the aromatic ring, enhanced by the electron-withdrawing nitro group, can lead to interactions with nucleophilic residues in skin proteins, triggering an inflammatory response. Prolonged or repeated contact can lead to dermatitis. |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation.[2] | The fine particulate nature of the powder allows for easy lodging in the eye, where it can cause mechanical abrasion and chemical irritation to the cornea and conjunctiva, potentially leading to serious damage if not promptly and thoroughly flushed. |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation.[2] | Inhalation of airborne dust can irritate the mucous membranes of the entire respiratory tract. The small particle size poses a risk of reaching the lower respiratory tract, causing inflammation and discomfort. Individuals with pre-existing respiratory conditions are at heightened risk.[5][6] |
The reactivity profile indicates that as a nitrated amine, it is combustible and can react exothermically with acids.[1][7] As an aromatic nitro compound, it may react vigorously or even explosively if mixed with reducing agents or strong bases, particularly under heat.[6][7]
The Hierarchy of Controls: A Risk-Based Approach
Effective safety management relies on a multi-layered approach to risk reduction, known as the hierarchy of controls. This framework prioritizes the most effective and reliable control measures.
Caption: The hierarchy of controls prioritizes engineering solutions as the primary means of protection.
Engineering Controls
These are the most effective controls as they physically isolate the researcher from the hazard.
-
Chemical Fume Hood: All work involving weighing, transferring, or reacting this compound must be conducted inside a certified chemical fume hood. This is non-negotiable. The hood contains dust and vapors, preventing inhalation and contamination of the general lab environment.[8]
-
Ventilation: Ensure the laboratory has adequate general ventilation to handle any fugitive emissions.
Administrative Controls
These are work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Standard Operating Procedures (SOPs): Develop and strictly follow detailed SOPs for all tasks involving this compound.
-
Training: All personnel must receive documented training on the specific hazards, handling protocols, and emergency procedures for this compound before beginning work.
-
Restricted Access: Designate specific areas within the lab for handling this compound to prevent cross-contamination.
Personal Protective Equipment (PPE)
PPE is the last line of defense and must be used in conjunction with engineering and administrative controls.[9][10][11]
-
Eye and Face Protection: Chemical splash goggles are mandatory.[8] A face shield should be worn over goggles if there is a significant risk of splashing.[10]
-
Skin Protection: A flame-resistant lab coat and full-length pants are required. Wear chemical-resistant gloves (nitrile is a suitable choice for incidental contact).[8][12] Always inspect gloves before use and change them frequently, especially if contamination is suspected.[13]
-
Respiratory Protection: If engineering controls are insufficient to prevent dust generation or if working outside a fume hood (e.g., during a large spill cleanup), a NIOSH-approved N95 dust mask or a higher level of respiratory protection is required.[14]
Field-Proven Protocols for Safe Handling and Emergency Response
The following protocols are designed to be self-validating systems for minimizing risk during routine handling and in the event of an emergency.
Protocol: Weighing and Handling Solid this compound
-
Preparation: Don all required PPE (goggles, nitrile gloves, lab coat). Verify that the chemical fume hood is functioning correctly (check airflow monitor).
-
Staging: Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills. Place all necessary equipment (spatula, weigh boat, container) within the hood.
-
Handling: Carefully open the stock container. Use a dedicated spatula to transfer the required amount of the yellow powder to a weigh boat. Avoid any actions that could generate dust, such as dropping or rapid movements.
-
Closure: Securely close the stock container immediately after dispensing.
-
Cleanup: Gently wipe the spatula and any contaminated surfaces within the hood with a cloth dampened with 60-70% ethanol.[2] Dispose of the weigh boat and damp cloth in a designated hazardous waste bag inside the hood.
-
Doffing PPE: Remove gloves using the proper technique to avoid skin contamination and dispose of them in the designated waste. Wash hands thoroughly with soap and water.[4]
Protocol: Emergency Spill Response
This protocol outlines the immediate steps to take in the event of a solid spill of this compound.
Caption: A logical workflow for responding to a this compound spill.
-
Evacuate and Alert: Immediately alert others in the vicinity. Evacuate the immediate area if the spill is large or if dust is airborne.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Before re-entering, don appropriate PPE, including an N95 respirator, chemical goggles, and double-layered nitrile gloves.
-
Dampen the Spill: Gently cover the spill with absorbent paper and dampen it with 60-70% ethanol to prevent the powder from becoming airborne.[2][7] Do NOT sweep the dry powder.
-
Collect Material: Carefully scoop the dampened material and absorbent paper into a designated, labeled hazardous waste container.
-
Decontaminate: Wipe the spill area with absorbent paper dampened with 60-70% ethanol, followed by a thorough wash with soap and water.[2][7]
-
Dispose: Seal all contaminated materials (gloves, absorbent paper, etc.) in a vapor-tight plastic bag for disposal as hazardous waste.[2]
-
Verification: Do not re-enter the area for normal work until a Safety Officer has verified that the cleanup is complete and the area is safe.[2]
Protocol: First Aid Measures
Immediate and correct first aid is critical to mitigating injury from exposure.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 20-30 minutes, holding the eyelids open.[2] Remove contact lenses if present and easy to do. Seek immediate medical attention, even if no symptoms like redness or irritation develop.[2]
-
Skin Contact: Immediately remove all contaminated clothing while flooding the affected skin with water.[2] Wash the area thoroughly with soap and water.[2] Seek medical attention if irritation develops or persists.
-
Inhalation: Immediately move the affected person to fresh air.[4][8] If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[8] Never give anything by mouth to an unconscious person.[8] Seek immediate medical attention.
Storage and Disposal
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases.[1][3][8]
-
Disposal: All waste containing this compound, including contaminated PPE and cleaning materials, must be disposed of as hazardous waste.[4][14] Use a licensed hazardous waste disposal company and follow all federal, state, and local regulations.[8][14]
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An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Nitrophthalamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the thermal stability and decomposition profile of 4-Nitrophthalamide. As a nitroaromatic amide, understanding its behavior under thermal stress is paramount for safe handling, processing, and for predicting its shelf-life and potential degradation pathways in various applications, including as an intermediate in dye and pharmaceutical synthesis. This document moves beyond a standard data sheet to offer insights into the causality of experimental design and the interpretation of thermal analysis data for this class of compounds.
Understanding the Thermal Profile: Key Considerations
This compound possesses two key functional groups that dictate its thermal behavior: a nitro group (-NO2) and two amide groups (-CONH2) attached to an aromatic ring. The electron-withdrawing nature of the nitro group significantly influences the stability of the aromatic system and the reactivity of the amide functionalities. A critical aspect of the thermal analysis of such compounds is the high probability of decomposition at elevated temperatures. Indeed, related compounds like 3- and 4-nitrophthalimide are known to decompose during thermal analysis.[1] Therefore, a simple melting point determination may be insufficient or misleading, and a comprehensive study employing techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is essential.
Physicochemical Properties of this compound
A foundational understanding of the basic physicochemical properties is crucial before delving into its thermal decomposition.
| Property | Value | Source |
| Molecular Formula | C₈H₅N₃O₄ | - |
| Molecular Weight | 207.14 g/mol | - |
| Appearance | Yellowish crystalline powder | General observation |
| Melting Point | Approx. 198-202 °C (with decomposition) | [2] |
Note: The melting point is often accompanied by decomposition, which underscores the importance of detailed thermal analysis.
Experimental Workflow for Assessing Thermal Stability
A robust and self-validating experimental workflow is critical for accurately characterizing the thermal stability of this compound. The following diagram and protocol outline a recommended approach.
Caption: Recommended experimental workflow for the comprehensive thermal analysis of this compound.
Detailed Experimental Protocols
Objective: To determine the temperature at which this compound begins to decompose and to quantify the mass loss as a function of temperature.
Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of finely ground, dry this compound into a ceramic or aluminum crucible.
-
Experimental Conditions:
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a purge rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into the role of oxygen in the decomposition process.
-
Temperature Program: Heat the sample from ambient temperature (e.g., 30 °C) to a final temperature of 600 °C at a constant heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.
-
-
Data Acquisition: Record the mass loss as a function of temperature.
-
Data Analysis: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG curve).
Objective: To measure the heat flow associated with thermal transitions (melting, decomposition) and to determine the enthalpy changes of these processes.
Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of finely ground, dry this compound into a hermetically sealed aluminum pan. The use of a sealed pan is crucial to prevent mass loss before decomposition.
-
Experimental Conditions:
-
Atmosphere: Nitrogen purge at 20-50 mL/min.
-
Temperature Program: Heat the sample from ambient temperature to a temperature beyond the final decomposition event observed in TGA (e.g., 350 °C) at a heating rate of 10 °C/min.
-
-
Data Acquisition: Record the heat flow as a function of temperature.
-
Data Analysis: Identify endothermic (melting) and exothermic (decomposition) peaks. Determine the onset temperature, peak temperature, and enthalpy (area under the peak) for each thermal event.
Anticipated Thermal Behavior and Decomposition Mechanism
Based on the chemical structure of this compound and the known behavior of related nitroaromatic and amide compounds, a plausible decomposition pathway can be proposed.
Expected TGA and DSC Results
-
TGA: A multi-stage decomposition is anticipated. The initial mass loss is likely to correspond to the loss of the nitro group and/or fragmentation of the amide groups. Subsequent mass loss at higher temperatures would involve the breakdown of the aromatic ring.
-
DSC: An endothermic peak corresponding to melting may be observed, likely followed immediately by one or more exothermic peaks indicating decomposition. The exothermic nature of the decomposition is expected due to the presence of the energetic nitro group.
Proposed Decomposition Pathway
The thermal decomposition of this compound is likely initiated by the cleavage of the weakest bond in the molecule. The C-NO2 bond is a known point of initial scission in many nitroaromatic compounds upon heating.
Caption: A plausible initial step in the thermal decomposition pathway of this compound.
An alternative initial step could involve the intramolecular interaction between the nitro and amide groups, leading to the elimination of water or other small molecules. Evolved gas analysis (TGA-MS or Py-GC-MS) would be instrumental in distinguishing between these potential pathways by identifying the initial gaseous products.
Safety and Handling Considerations
Given the presence of a nitro group, this compound should be handled with care, especially at elevated temperatures. Although not classified as an explosive, its exothermic decomposition indicates a potential for rapid energy release under certain conditions (e.g., confinement at high temperatures). Standard laboratory safety protocols, including the use of personal protective equipment (PPE) and conducting thermal experiments on a small scale in well-ventilated areas, are essential.
Conclusion
References
- Ribeiro da Silva, M. A. V., & Monte, M. J. S. (2008). Experimental and Theoretical Thermochemistry of the Isomers: 3- and 4-Nitrophthalimide. The Journal of Chemical Thermodynamics, 40(5), 856-862.
- Organic Syntheses. (1943). 4-Nitrophthalimide. Coll. Vol. 2, p.459 (1943); Vol. 18, p.65 (1938).
Sources
An In-depth Technical Guide to the Crystal Structure Analysis of 4-Nitrophthalamide
This guide provides a comprehensive technical overview of the crystal structure analysis of 4-Nitrophthalamide (systematic name: 4-nitrobenzene-1,2-dicarboxamide). It is intended for researchers, scientists, and professionals in drug development who are interested in the detailed solid-state characterization of this compound. The document covers the synthesis, crystallization, single-crystal X-ray diffraction analysis, and a detailed examination of the molecular geometry and intermolecular interactions that define the crystal lattice.
Introduction: The Significance of Solid-State Structure
In the fields of pharmaceutical sciences and materials science, a thorough understanding of a compound's three-dimensional atomic arrangement in the solid state is paramount. The crystal structure dictates several critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. For active pharmaceutical ingredients (APIs), variations in crystal packing, known as polymorphism, can have profound implications for a drug's efficacy and safety. This guide focuses on this compound, a key chemical intermediate. A detailed analysis of its crystal structure provides foundational knowledge for controlling its solid-state properties and for the rational design of related compounds.
Synthesis and Crystallization: From Precursor to Single Crystal
The journey to elucidating a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthesis of this compound
This compound can be synthesized from commercially available 4-nitrophthalimide. A common and effective method involves the reaction of 4-nitrophthalimide with a concentrated ammonium hydroxide solution.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: 4-Nitrophthalimide is added to a stirred solution of concentrated ammonium hydroxide at room temperature.
-
Reaction Conditions: The mixture is stirred for an extended period, typically 24 hours, to ensure complete conversion.
-
Isolation: The resulting precipitate, a pale yellow or off-white powder, is collected by vacuum filtration.
-
Purification: The crude product is washed with cold water to remove any remaining impurities. For higher purity, recrystallization from a suitable solvent like acetone can be performed.
Crystal Growth
The growth of single crystals suitable for X-ray diffraction is a critical and often challenging step. For this compound, single crystals can be obtained by the slow evaporation of its aqueous solution. This method allows for the gradual and ordered arrangement of molecules into a well-defined crystal lattice.
Single-Crystal X-ray Diffraction: Unveiling the Atomic Architecture
Single-crystal X-ray diffraction (SC-XRD) is the definitive analytical technique for determining the precise three-dimensional arrangement of atoms within a crystalline material. The fundamental principle involves irradiating a single crystal with a monochromatic X-ray beam and analyzing the resulting diffraction pattern.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Crystallographic Data for this compound
The crystal structure of this compound has been determined and the key crystallographic parameters are summarized in the table below. The data was collected at a temperature of 100 K to minimize thermal vibrations and obtain a more precise electron density map.
| Parameter | Value |
| Chemical Formula | C₈H₇N₃O₄ |
| Formula Weight | 209.17 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 7.7425 (2) |
| b (Å) | 9.6634 (2) |
| c (Å) | 12.1276 (3) |
| α (°) | 90 |
| β (°) | 106.008 (3) |
| γ (°) | 90 |
| Volume (ų) | 872.19 (4) |
| Z | 4 |
| Temperature (K) | 100 |
| Radiation (Å) | Cu Kα (λ = 1.54184) |
| R-factor (%) | 3.2 |
Structural Analysis: A Deep Dive into the Molecular and Supramolecular Architecture
The crystallographic data provides a wealth of information, from the conformation of individual molecules to their arrangement in the crystal lattice.
Molecular Conformation
An important feature of the this compound molecule is the non-planar arrangement of its substituent groups relative to the benzene ring.
-
The nitro group is twisted out of the plane of the benzene ring by a dihedral angle of 11.36 (2)°.
-
The two amide groups are also significantly twisted, with dihedral angles of 60.89 (6)° and 34.39 (6)°.
This twisted conformation is a result of steric hindrance and electronic effects between the adjacent functional groups. The amide groups are oriented on opposite sides of the benzene ring, with the amine groups directed away from each other. This arrangement minimizes intramolecular steric repulsion.
Intermolecular Interactions and Crystal Packing
The crystal packing of this compound is dominated by a robust network of intermolecular hydrogen bonds. These interactions are the primary driving force for the formation of the three-dimensional supramolecular architecture.
The key hydrogen bonding interactions are of the N—H···O type. Each of the N-H groups of the amide functionalities acts as a hydrogen bond donor, while the oxygen atoms of the nitro and amide groups of neighboring molecules act as acceptors. This extensive network of hydrogen bonds links the molecules into a stable, three-dimensional structure.
Methodological & Application
Application Note & Protocol: A Step-by-Step Guide to the Synthesis of 4-Nitrophthalamide for Undergraduate Laboratories
Introduction
4-Nitrophthalamide is a valuable fine chemical intermediate, serving as a precursor for the synthesis of more complex molecules such as azo dyes and pharmaceuticals like Citalopram.[1] Its synthesis offers a classic and highly instructive example of electrophilic aromatic substitution, a fundamental reaction in organic chemistry. This guide provides a detailed, field-proven protocol for the synthesis of this compound via the nitration of phthalimide. The experiment is designed for an undergraduate laboratory setting, emphasizing not only the synthetic procedure but also the underlying chemical principles and crucial safety considerations. Successful execution of this protocol will provide students with practical experience in handling strong acids, controlling reaction temperatures, and performing purification by recrystallization.
Scientific Principles and Causality
The core of this synthesis is the nitration of an aromatic ring. The reaction proceeds through the generation of a potent electrophile, the nitronium ion (NO₂⁺), from a mixture of concentrated nitric and sulfuric acids.
-
Generation of the Electrophile: Sulfuric acid, being the stronger acid, protonates nitric acid. This protonated intermediate then loses a molecule of water to form the highly reactive nitronium ion. The role of sulfuric acid is therefore catalytic and also acts as a dehydrating agent, shifting the equilibrium towards the formation of the nitronium ion.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
-
Electrophilic Aromatic Substitution: The electron-rich benzene ring of the phthalimide molecule acts as a nucleophile, attacking the electrophilic nitronium ion. This forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.
-
Regioselectivity: The imide group of phthalimide is a deactivating group, meaning it withdraws electron density from the aromatic ring, making it less reactive than benzene. It is a meta-director. However, the reaction conditions described are forcing enough to achieve nitration. The observed product is predominantly this compound (also named 5-nitrophthalimide). This is a known outcome of this specific reaction, which provides a valuable discussion point for instructors on the nuances of directing group effects under different conditions.[1][2]
-
Re-aromatization: A weak base, such as the bisulfate ion (HSO₄⁻) or a water molecule, removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the final this compound product.
Critical Safety Protocols
A thorough risk assessment must be conducted before beginning this experiment. This procedure involves hazardous materials, and strict adherence to safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, and nitrile gloves.
-
Ventilation: All steps involving concentrated or fuming acids must be performed inside a certified chemical fume hood to avoid inhalation of corrosive and toxic fumes.[3][4][5]
-
Handling Strong Acids: Concentrated sulfuric acid and fuming nitric acid are extremely corrosive and potent oxidizing agents.[3][6] They can cause severe chemical burns upon contact.[4][7][8][9][10] Always add acid slowly and with cooling, particularly when preparing the nitrating mixture, as the process is highly exothermic.
-
Quenching: The reaction is quenched by pouring the acidic mixture onto crushed ice. This must be done slowly and with vigorous stirring to dissipate heat and prevent splashing.
-
Waste Disposal: All chemical waste, including acidic filtrates and organic solvents, must be disposed of in appropriately labeled waste containers according to institutional guidelines.
Experimental Protocol: Nitration of Phthalimide
This protocol is a modification of established methods designed to optimize yield and safety in an educational setting.[1][2][11]
Materials & Equipment
-
Phthalimide
-
Fuming Nitric Acid (sp. gr. 1.50)
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
95% Ethanol
-
Crushed Ice
-
Distilled Water
-
250 mL Four-necked flask (or round-bottom flask)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Dropping funnel
-
Thermometer
-
Büchner funnel and filter flask
-
Filter paper
-
Beakers
-
Graduated cylinders
-
Recrystallization apparatus
Quantitative Data Summary
| Reagent | Molar Mass ( g/mol ) | Amount | Moles | Ratio |
| Phthalimide | 147.13 | 20.0 g | 0.136 | 1.0 |
| Fuming Nitric Acid | 63.01 | 8.4 mL | ~0.20 | ~1.5 |
| Conc. Sulfuric Acid | 98.08 | 31.6 mL | ~0.58 | ~4.3 |
| 95% Ethanol | - | ~40 mL | - | - |
Step-by-Step Methodology
-
Preparation of the Nitrating Mixture: a. Place 8.4 mL of fuming nitric acid into a 250 mL flask. b. Cool the flask in an ice-water bath to 0-5 °C. c. While maintaining the cold temperature and stirring, slowly add 31.6 mL of concentrated sulfuric acid using a dropping funnel. Causality: The mixing of these acids is highly exothermic; slow addition with cooling is essential to prevent a dangerous temperature increase and to ensure the stable formation of the nitronium ion. Keep the temperature of the mixture between 10-15 °C during this addition.[1]
-
Nitration Reaction: a. Once the nitrating mixture is prepared and cooled, add 20.0 g of phthalimide in one portion while stirring vigorously.[1] b. Remove the ice bath and allow the mixture to warm to room temperature. c. Continue to stir the reaction vigorously at room temperature for 10 hours.[1] The solution will become a clear, pale yellow.[2]
-
Product Precipitation and Isolation: a. Prepare a large beaker containing approximately 115 g of crushed ice. b. Slowly and carefully pour the yellow reaction mixture onto the crushed ice while stirring vigorously. Causality: This step precipitates the water-insoluble this compound while safely diluting the highly concentrated acids. The temperature must be kept below 20 °C to ensure complete precipitation.[1][2] c. Collect the solid precipitate by vacuum filtration using a Büchner funnel.[1]
-
Washing the Crude Product: a. Transfer the solid cake back into a beaker and stir it vigorously with about 200 mL of ice-cold water. b. Filter the solid again. Repeat this washing process at least twice more (total wash volume ~450 mL) to remove any residual acid.[1] Causality: Residual acid will inhibit proper crystallization and can be a safety hazard. Thorough washing is a critical purification step.
-
Purification by Recrystallization: a. Air-dry the crude product. The expected crude yield is around 63-66%.[2] b. Transfer the crude solid to a flask and add approximately 38-40 mL of 95% ethanol.[1] c. Heat the mixture with gentle swirling until the solid dissolves completely. d. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation. e. Collect the purified, pale-yellow crystals of this compound by vacuum filtration. f. Wash the crystals with a small amount of ice-cold 95% ethanol and allow them to dry completely.
Product Characterization
-
Appearance: Pale yellow powder or crystals.[12]
-
Yield: The final, purified yield should be approximately 82% or higher.[1]
-
Melting Point: The literature melting point for this compound is in the range of 195-201 °C.[13] A sharp melting point in this range is a good indicator of purity. A reported procedure found a melting point of 192.1-192.7 °C.[1]
Visual Workflow
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- 11. Synthesis of 4-nitrophthalimide | Semantic Scholar [semanticscholar.org]
- 12. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
Preparation of 4-Amino-N-methylphthalimide from 4-Nitrophthalamide: A Detailed Synthetic Protocol and Application Guide
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract 4-Amino-N-methylphthalimide (4-AMP) is a highly valuable organic compound, distinguished by its solvatochromic fluorescent properties and its role as a key intermediate in the synthesis of advanced materials and pharmacologically active molecules, including potent chemiluminescent probes like luminol analogues.[1] Its unique electronic and structural framework makes it a subject of significant interest in medicinal chemistry and materials science.[2] This application note provides a comprehensive, field-proven guide for the synthesis of 4-amino-N-methylphthalimide, starting from the readily available precursor, 4-nitrophthalamide. The described two-step process involves the N-methylation of the phthalimide ring followed by the chemoselective reduction of the aromatic nitro group. This guide offers detailed, step-by-step protocols, mechanistic insights, safety procedures, and characterization data to ensure reliable and reproducible outcomes for researchers in organic synthesis, drug discovery, and materials development.
Synthetic Strategy and Mechanistic Overview
The conversion of this compound to 4-amino-N-methylphthalimide is most effectively achieved through a two-step synthetic sequence. This strategy prioritizes the introduction of the N-methyl group prior to the reduction of the nitro functionality. This approach is chemically sound as it avoids potential side reactions, such as the undesired methylation of the aromatic amino group that could occur if the nitro group were reduced first.
The selected synthetic pathway is as follows:
-
N-Methylation: this compound is first treated with a suitable methylating agent in the presence of a mild base to yield 4-nitro-N-methylphthalimide. The imide proton is sufficiently acidic to be removed by a base like potassium carbonate, generating a nucleophilic imide anion that readily reacts with an electrophilic methyl source.
-
Nitro Group Reduction: The intermediate, 4-nitro-N-methylphthalimide, is then subjected to a reduction reaction to selectively convert the nitro group into a primary amine, yielding the final product, 4-amino-N-methylphthalimide. Catalytic transfer hydrogenation is presented as the primary method due to its efficiency, selectivity, and operational safety compared to other methods like high-pressure hydrogenation or metal-acid reductions.[3][4]
Caption: Overall reaction scheme for the two-step synthesis.
Experimental Protocols
This section details the step-by-step procedures for the synthesis. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.
Protocol 1: Synthesis of 4-Nitro-N-methylphthalimide (Intermediate)
This protocol describes the N-methylation of this compound. Dimethyl sulfate is used as the methylating agent; it is highly toxic and must be handled with extreme caution. Methyl iodide is a suitable alternative.
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Hazards |
| This compound | C₈H₄N₂O₄ | 192.13 | 198 | Irritant[5][6] |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 891 | Irritant |
| Dimethyl Sulfate ((CH₃)₂SO₄) | C₂H₆O₄S | 126.13 | -32 | Highly Toxic, Carcinogen |
| Dimethylformamide (DMF) | C₃H₇NO | 73.09 | -61 | Reproductive Toxin |
| Deionized Water | H₂O | 18.02 | 0 | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | -83.6 | Flammable, Irritant |
| Brine (sat. NaCl) | NaCl | 58.44 | 801 | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 1124 | - |
Procedure
-
Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (10.0 g, 52.0 mmol) and anhydrous potassium carbonate (10.8 g, 78.1 mmol, 1.5 eq).
-
Solvent Addition: Add 100 mL of anhydrous dimethylformamide (DMF) to the flask. Stir the suspension at room temperature for 15 minutes.
-
Methylation: Carefully add dimethyl sulfate (5.4 mL, 57.2 mmol, 1.1 eq) dropwise to the suspension over 10 minutes. Causality Note: The reaction is exothermic; slow addition helps to control the temperature. K₂CO₃ acts as a base to deprotonate the imide nitrogen, forming a nucleophile that attacks the methyl group of dimethyl sulfate.
-
Reaction Monitoring: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates completion.
-
Quenching: After the reaction is complete, cool the mixture to room temperature. Slowly pour the reaction mixture into 500 mL of ice-cold deionized water with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid cake thoroughly with cold water (3 x 100 mL) to remove residual DMF and salts.
-
Drying: Dry the collected solid in a vacuum oven at 50-60 °C overnight to yield crude 4-nitro-N-methylphthalimide as a pale yellow solid. The product is often pure enough for the next step, but can be recrystallized from ethanol if necessary.[7]
Protocol 2: Synthesis of 4-Amino-N-methylphthalimide (Final Product)
This protocol details the reduction of the nitro group using a catalytic transfer hydrogenation method with hydrazine hydrate as the hydrogen donor. This method is often preferred for its mild conditions and avoidance of high-pressure hydrogen gas.[8]
Materials & Reagents
| Reagent | Formula | MW ( g/mol ) | M.P. (°C) | Hazards |
| 4-Nitro-N-methylphthalimide | C₉H₆N₂O₄ | 206.16 | ~175-180 | Irritant |
| Palladium on Carbon (10% Pd/C) | Pd/C | - | - | Flammable Solid |
| Hydrazine Monohydrate (N₂H₄·H₂O) | H₄N₂O | 50.06 | -51.7 | Toxic, Carcinogen[9][10] |
| Ethanol (200 Proof) | C₂H₆O | 46.07 | -114 | Flammable |
| Celite® (Diatomaceous Earth) | SiO₂ | 60.08 | >1600 | Inhalation Hazard |
Procedure
-
Reaction Setup: In a 500 mL round-bottom flask, suspend 4-nitro-N-methylphthalimide (8.0 g, 38.8 mmol) in 200 mL of ethanol.
-
Catalyst Addition: To this suspension, carefully add 10% Palladium on Carbon (approx. 0.4 g, 5 wt%). Safety Note: Pd/C can be pyrophoric, especially when dry. Handle it carefully, and do not add it to a solvent that is near its boiling point.
-
Hydrogen Donor Addition: Heat the mixture to a gentle reflux (around 70-75 °C) under an inert atmosphere (nitrogen or argon). Add hydrazine monohydrate (5.7 mL, 116.4 mmol, 3.0 eq) dropwise via an addition funnel over 30 minutes. Causality Note: The addition of hydrazine hydrate should be slow and controlled as the reaction is highly exothermic and involves vigorous gas (N₂) evolution. Hydrazine decomposes on the palladium surface to generate hydrogen in situ, which then reduces the nitro group.[8]
-
Reaction Monitoring: Maintain the reflux for 2-3 hours after the hydrazine addition is complete. The reaction progress can be monitored by TLC (1:1 Ethyl Acetate:Hexanes). The product spot is typically highly fluorescent under UV light.
-
Catalyst Removal: Once the reaction is complete, cool the mixture to room temperature. Filter the hot solution through a pad of Celite® in a Büchner funnel to remove the Pd/C catalyst. Causality Note: Filtering while hot can prevent the product from crystallizing out prematurely. The Celite pad prevents fine catalyst particles from passing through the filter paper. Wash the Celite pad with hot ethanol (2 x 50 mL) to recover any adsorbed product.
-
Product Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. A bright yellow solid will be obtained.
-
Purification: The crude product can be purified by recrystallization from ethanol or an ethanol/water mixture to yield 4-amino-N-methylphthalimide as bright yellow, crystalline needles.
Workflow Visualization and Characterization
Caption: A summary of the complete experimental workflow.
Expected Product Characterization
| Property | Expected Value |
| Appearance | Bright yellow crystalline solid |
| Molecular Formula | C₉H₈N₂O₂ |
| Molecular Weight | 176.17 g/mol |
| Melting Point | 246-248 °C[1] |
| FT-IR (cm⁻¹) | ~3495, 3470 (N-H stretch), ~1600 (N-H scissoring)[2] |
| ¹H NMR (DMSO-d₆) | Chemical shifts for aromatic, amine, and methyl protons |
| ¹³C NMR (DMSO-d₆) | Chemical shifts for carbonyl and aromatic carbons |
| UV-Vis (DMSO) | λ_max ~381 nm[2] |
Safety and Hazard Management
This synthesis involves several hazardous materials and requires strict adherence to safety protocols.
-
This compound: Irritating to eyes, skin, and respiratory system. Avoid inhalation of dust.[5]
-
Dimethyl Sulfate: EXTREMELY HAZARDOUS. It is a potent carcinogen and alkylating agent that is readily absorbed through the skin. Always handle in a certified chemical fume hood, wearing heavy-duty nitrile or neoprene gloves, a lab coat, and chemical splash goggles. Have a quenching solution (e.g., dilute ammonia) readily available for any spills.
-
Hydrazine Hydrate: HIGHLY TOXIC and a suspected CARCINOGEN. It is also corrosive and can cause severe burns.[9][10] Handle with the same level of precaution as dimethyl sulfate. The reaction involving hydrazine is highly exothermic and produces nitrogen gas; ensure the reaction vessel is not sealed and has adequate pressure release.[10]
-
Palladium on Carbon (Pd/C): Can be pyrophoric, especially when spent and exposed to air. After filtration, the catalyst on the Celite pad should not be allowed to dry completely in the open. It should be quenched by suspending it in water and disposed of according to institutional guidelines for heavy metal waste.
-
Solvents: DMF is a reproductive toxin. Ethanol is highly flammable. Avoid ignition sources.
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. For dimethyl sulfate or hydrazine exposure, seek immediate medical attention.[5][11]
-
Eye Contact: Flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[5]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Step 1: Low Yield of Methylated Product | 1. Incomplete reaction. 2. Wet reagents or solvent. 3. Insufficient base. | 1. Extend reaction time or increase temperature slightly. 2. Ensure DMF is anhydrous and K₂CO₃ is freshly dried. 3. Use 1.5-2.0 equivalents of base. |
| Step 2: Reaction Stalls / Incomplete Reduction | 1. Catalyst poisoning. 2. Inactive catalyst. 3. Insufficient hydrogen donor. | 1. Ensure starting material and solvent are pure. Sulfur-containing impurities can poison Pd catalysts.[3] 2. Use a fresh bottle of Pd/C. 3. Add an additional portion (0.5 eq) of hydrazine hydrate. |
| Step 2: Formation of Side Products (e.g., azo/azoxy) | Accumulation of nitroso or hydroxylamine intermediates.[13] | Ensure vigorous stirring and sufficient catalyst loading to promote complete reduction. The use of additives like certain vanadium compounds has been reported to prevent intermediate buildup, though this is for advanced optimization.[13] |
| Product is Dark/Discolored after Reduction | Air oxidation of the amine product. | Work-up the reaction promptly. If possible, bubble nitrogen through the solvent during rotary evaporation. Store the final product under an inert atmosphere and protected from light. |
References
- Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives. (n.d.). MDPI.
- Reduction of nitro compounds. (n.d.). Wikipedia.
- Which one is the best procedure for the reduction of aromatic nitro compounds? (2018). ResearchGate.
- Amine synthesis by nitro compound reduction. (n.d.). Organic Chemistry Portal.
- Method of reducing aromatic nitro compounds. (2020). Google Patents.
- A process for the preparation of 3- and 4-aminophthalimide. (2004). Google Patents.
- 4 Nitro N Methylphthalimide. (n.d.). Scribd.
- New Synthesis Method of 4-Nitro-N-Methylphthalimide. (2007). ResearchGate.
- Material Safety Data Sheet - 4-Nitrophenylhydrazine hydrochloride, 98% (titr.). (n.d.). Cole-Parmer.
- Integrated theoretical and experimental analysis of 4-amino-N-methylphthalimide: structural, spectroscopic, and anti-breast cancer potential. (2025). Taylor & Francis Online.
- 4-amino-N-methylphthalimide. (n.d.). ChemBK.
- Preparation of 5-aminophthalimide. (n.d.). Google Patents.
- 4-nitrophthalimide. (n.d.). Organic Syntheses.
- Process for making 4-nitro-n-methylphthalimide. (n.d.). Google Patents.
- Integrated theoretical and experimental analysis of 4-amino-N-methylphthalimide: structural, spectroscopic, and anti-breast cancer potential | Request PDF. (2023). ResearchGate.
- The molecular structure of phthalimide and 4-Aminophthalimide. (n.d.). ResearchGate.
- SAFETY DATA SHEET - Hydrazine Hydrate 55%. (n.d.). Nexchem Ltd.
- The structures of 4-aminophthalimide derivatives studied. (n.d.). ResearchGate.
- 4-Amino-N-methylphthalimide. (n.d.). SpecAU.
- Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. (2018). Royal Society of Chemistry.
- Cas 2307-00-8, 4-AMINO-N-METHYLPHTHALIMIDE. (n.d.). LookChem.
- 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. (n.d.). PubMed Central.
- Catalytic hydrogenation of N-4-nitrophenyl nicotinamide in a micro-packed bed reactor. (2018). Royal Society of Chemistry.
- Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations. (2019). ResearchGate.
- Reduction of 4-Nitrophenol to 4-Aminophenol. (n.d.). University of Canterbury.
- Synthesis and Chemiluminescent Properties of Amino-Acylated luminol Derivatives Bearing Phosphonium Cations. (2019). PubMed Central.
- Highly efficient electrochemical and chemical hydrogenation of 4-nitrophenol using recyclable narrow mesoporous magnetic CoPt nanowires. (n.d.). Royal Society of Chemistry.
- Microenvironmental Effects of Water-Soluble Polymers on the Chemiluminescence of Luminol and Its Analogs. (n.d.). The Chemical Society of Japan.
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Application Notes and Protocols for the Synthesis and Use of 4-Nitrophthalamide Derivatives in Biological Imaging
Introduction: The Dawn of Intelligent Imaging Probes
Biological imaging has revolutionized our understanding of complex biological processes in real-time and within the native cellular environment. At the heart of this revolution are molecular probes, sophisticated tools designed to visualize specific molecules, ions, or cellular events with high sensitivity and specificity. Among the diverse array of available probes, those based on a "turn-on" mechanism are particularly advantageous as they minimize background signal and enhance detection sensitivity.
4-Nitrophthalamide derivatives have emerged as a powerful class of "pro-fluorescent" or "pro-chemiluminescent" probes. Their ingeniously simple yet effective design relies on the fluorescence-quenching property of the nitro group. This guide will provide a detailed exploration of the synthesis of these versatile imaging agents, their mechanism of action, and their practical application in a laboratory setting.
Part 1: The "Off-On" Switch: Principles of this compound-Based Probes
The functionality of this compound derivatives as imaging probes is centered around a clever "off-on" switching mechanism. In their native state, these molecules are typically non-fluorescent or weakly fluorescent. The key to this dormant state is the 4-nitro group, which acts as a potent fluorescence quencher.
The Quenching Mechanism
The nitro group, being strongly electron-withdrawing, quenches the fluorescence of the phthalimide core through a process known as photoinduced electron transfer (PET).[1] Upon excitation with light, an electron from the excited phthalimide fluorophore is transferred to the nitro group, leading to non-radiative decay back to the ground state. This effectively "turns off" the fluorescence signal.
The "Turn-On" Trigger: Bioreduction
The "on" switch is activated by the reduction of the nitro group to a highly fluorescent amino group. This transformation is often catalyzed by specific enzymes, most notably nitroreductases, which are found to be overexpressed in hypoxic (low oxygen) environments, a characteristic feature of solid tumors.[2][3] The conversion of the electron-withdrawing nitro group to the electron-donating amino group not only restores but can significantly enhance the fluorescence of the phthalimide core, resulting in a bright, detectable signal.
This enzyme-triggered activation makes this compound derivatives excellent candidates for imaging hypoxia and other biological phenomena associated with specific reductase activities.
Designing for Specificity
The versatility of the this compound scaffold allows for chemical modifications to tailor the probe for specific biological targets. By introducing different functional groups or linking the core structure to specific ligands, researchers can develop a wide array of probes for diverse applications. For instance, attaching a targeting moiety can direct the probe to a particular cell type or subcellular organelle, enhancing the specificity of the imaging experiment.
Part 2: Synthesis of this compound Derivatives: A Step-by-Step Guide
The synthesis of this compound-based probes is a multi-step process that begins with the preparation of the core scaffold. The following protocols are based on established literature procedures and have been optimized for reproducibility.[4][5][6]
Section 2.1: Synthesis of the Core Scaffold: 4-Nitrophthalimide
The foundational step in the synthesis of this compound derivatives is the nitration of phthalimide. This reaction must be performed with caution due to the use of strong acids.
Reaction Scheme:
Caption: Nitration of Phthalimide.
Protocol: Synthesis of 4-Nitrophthalimide
| Reagent | Amount | Notes |
| Phthalimide | 20.0 g | --- |
| Fuming Nitric Acid | 8.4 mL | Handle in a fume hood with appropriate PPE. |
| Concentrated Sulfuric Acid | 31.6 mL | Add slowly to nitric acid. |
| Crushed Ice | 112.5 g | For quenching the reaction. |
| Ice Water | 450 mL | For washing the product. |
Procedure:
-
In a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add the fuming nitric acid.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add the concentrated sulfuric acid while maintaining the temperature of the reaction mixture between 10-15°C.
-
Once the addition is complete, add the phthalimide all at once with vigorous stirring.
-
Allow the reaction to stir at room temperature for 10 hours. The mixture will turn yellow.
-
In a separate beaker, prepare a slurry of crushed ice.
-
Slowly and carefully pour the yellow reaction mixture into the crushed ice under vigorous stirring, ensuring the temperature does not exceed 20°C. A precipitate will form.
-
Collect the solid product by filtration using a Büchner funnel.
-
Wash the collected solid with 450 mL of ice water.
-
Dry the product in a vacuum oven. The expected yield is approximately 82%.[5][6]
Section 2.2: Synthesis of this compound
The conversion of 4-nitrophthalimide to this compound is a straightforward amidation reaction.
Reaction Scheme:
Caption: Synthesis of this compound.
Protocol: Synthesis of this compound
| Reagent | Amount | Notes |
| 4-Nitrophthalimide | 1.0 g | --- |
| Concentrated Ammonium Hydroxide | 20 mL | Handle in a fume hood. |
| Cold Water | 50 mL | For washing the product. |
Procedure:
-
In a 100 mL round-bottom flask, suspend 4-nitrophthalimide in concentrated ammonium hydroxide.
-
Stir the mixture at room temperature for 24 hours. A precipitate will form.[7]
-
Collect the off-white precipitate by vacuum filtration.
-
Wash the product with cold water.
-
Dry the product under vacuum. The expected yield is approximately 64%.[7]
Section 2.3: Purification and Characterization
Purification of the synthesized compounds is crucial for their reliable performance in biological imaging applications.
-
Recrystallization: 4-Nitrophthalimide can be purified by recrystallization from 95% ethanol.[4]
-
Column Chromatography: For derivatives that are not easily recrystallized, silica gel column chromatography is a standard purification method. The choice of solvent system will depend on the polarity of the specific derivative.
Characterization:
The identity and purity of the synthesized compounds should be confirmed by a combination of the following techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To determine the molecular weight.
-
FT-IR Spectroscopy: To identify key functional groups.
-
Melting Point Analysis: To assess purity. The melting point of pure 4-nitrophthalimide is around 198°C.[4]
Part 3: Application in Biological Imaging
The true power of this compound derivatives lies in their application as imaging probes. The following protocols provide a general framework for their use in cell-based imaging experiments.
Section 3.1: General Protocol for In Vitro Fluorescence Imaging
This protocol outlines the basic steps for imaging cultured cells with a this compound-based probe.
Experimental Workflow:
Caption: In Vitro Imaging Workflow.
Protocol: Cell-Based Fluorescence Imaging
| Step | Procedure | Notes |
| 1. Cell Culture | Plate cells on glass-bottom dishes or coverslips and grow to the desired confluency. | The choice of cell line will depend on the biological question being investigated. |
| 2. Probe Preparation | Prepare a stock solution of the this compound probe (e.g., 1-10 mM in DMSO). | Store the stock solution protected from light at -20°C. |
| 3. Probe Loading | Dilute the stock solution in cell culture medium to the final working concentration (typically 1-10 µM). | The optimal concentration should be determined empirically to maximize signal and minimize toxicity. |
| 4. Incubation | Replace the culture medium with the probe-containing medium and incubate the cells for the desired time (e.g., 30-60 minutes) at 37°C. | The incubation time may need to be optimized. |
| 5. Washing | Remove the probe-containing medium and wash the cells 2-3 times with pre-warmed phosphate-buffered saline (PBS) or imaging buffer. | This step is crucial to remove excess probe and reduce background fluorescence. |
| 6. Imaging | Mount the dish or coverslip on a fluorescence microscope and acquire images using the appropriate excitation and emission filters. | The specific filter sets will depend on the photophysical properties of the activated (amino) form of the probe. |
Control Experiments:
-
Negative Control: Image cells that have not been treated with the probe to assess autofluorescence.
-
Positive Control (if applicable): If the biological trigger can be mimicked chemically (e.g., by adding a reducing agent), this can serve as a positive control to confirm the probe's responsiveness.
Section 3.2: Case Study: Imaging Hypoxia with a Nitroreductase-Activatable Probe
A key application of this compound probes is the imaging of hypoxia in cancer cells, which overexpress nitroreductase enzymes.[2]
Biological Principle:
Caption: Activation of a Hypoxia Probe.
In a typical experiment, cancer cells are incubated under both normoxic (normal oxygen) and hypoxic conditions. The this compound probe is then added, and the fluorescence intensity is compared between the two conditions. A significantly higher fluorescence signal is expected in the hypoxic cells due to the increased nitroreductase activity.
Expected Results:
-
Normoxic Cells: Low to negligible fluorescence.
-
Hypoxic Cells: Bright fluorescence localized within the cells.
Imaging Parameters (Example):
| Parameter | Setting |
| Excitation Wavelength | ~405 nm (for the amino derivative) |
| Emission Wavelength | ~520 nm (for the amino derivative) |
| Microscope Objective | 40x or 60x oil immersion |
| Exposure Time | 100-500 ms |
These settings are illustrative and should be optimized for the specific probe and imaging system used.
Part 4: Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Solution |
| Low Signal | Insufficient probe concentration or incubation time. Low target enzyme activity. | Increase probe concentration or incubation time. Use a cell line with known high target activity as a positive control. |
| High Background | Incomplete washing. Probe precipitation. | Increase the number and duration of washing steps. Ensure the probe is fully dissolved in the medium. |
| Cell Toxicity | High probe concentration. Prolonged incubation. | Perform a dose-response and time-course experiment to determine the optimal non-toxic conditions. |
| Photobleaching | High excitation light intensity. Long exposure times. | Reduce the excitation intensity and exposure time. Use an anti-fade mounting medium if fixing cells. |
Chemiluminescence Imaging:
While this guide has focused on fluorescence imaging, it is worth noting that some phthalimide derivatives, particularly those related to luminol, exhibit chemiluminescence.[8] The reduction of the nitro group can also potentially "un-quench" a chemiluminescent signal, opening up possibilities for imaging without the need for an external light source, which can eliminate problems with autofluorescence and phototoxicity. Further research in this area could lead to the development of highly sensitive chemiluminescent probes based on the this compound scaffold.
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- PMC. (2021, August 12). A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells.
- Guidechem. (n.d.). What is the synthesis and application of 4-Nitrophthalimide?.
- ResearchGate. (n.d.). This compound.
- Semantic Scholar. (n.d.). Synthesis of 4-nitrophthalimide.
- Springer. (2023, July 5). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Nitrophthalimide: A Chemical Intermediate's Journey.
- Ossila. (n.d.). What is Fluorescence Quenching? | Types and Mechanisms.
- PubMed. (2011, October). Nitroimidazole radiopharmaceuticals in bioimaging: part I: synthesis and imaging applications.
- ResearchGate. (2008, September). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens.
- PubChem. (n.d.). 4-Nitrophthalimide.
- ResearchGate. (n.d.). Luminescent properties of substituted 4-aminophthalimides: computations vs. experiment.
- ResearchGate. (n.d.). Fluorescence Quenching and the Chamber of Nitroaromatics: A Dinaphthoylated Oxacalix[5]arene's(DNOC) Adventure Captured through Computational and Experimental Study.
- PubMed. (n.d.). [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives].
- ResearchGate. (2015, August 9). Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives.
- Journal of the Chemical Society (Resumed). (n.d.). Catalytic properties of the phthalocyanines. Part IV. Chemiluminescent reactions.
- ResearchGate. (n.d.). Nitroimidazole Radiopharmaceuticals in Bioimaging: Part I: Synthesis and Imaging Applications.
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protocol for the reduction of 4-Nitrophthalamide to 4-aminophthalamide
An Application Guide for the Chemical Reduction of 4-Nitrophthalamide to 4-Aminophthalamide
Authored by a Senior Application Scientist
This document provides detailed protocols and scientific rationale for the synthesis of 4-aminophthalamide, a valuable chemical intermediate and fluorescent probe, through the reduction of this compound.[1][2][3] The protocols are designed for researchers, scientists, and professionals in drug development and materials science, emphasizing safety, efficiency, and reproducibility.
4-Aminophthalimide is a key building block in the synthesis of various functional molecules, including fluorescent dyes for biological imaging and intermediates for active pharmaceutical ingredients.[1][4] Its synthesis is a critical step, and the reduction of the corresponding nitro compound is the most common and effective route.[5] This guide explores three robust methods for this transformation: catalytic hydrogenation, reduction with tin(II) chloride, and reduction with sodium dithionite. Each method is presented with a detailed, step-by-step protocol, an explanation of the underlying chemical principles, and a discussion of its advantages and limitations.
Reaction Overview and Chemical Principle
The conversion of this compound to 4-aminophthalamide is a classic example of aromatic nitro group reduction. This transformation involves the transfer of six electrons to the nitro group, typically proceeding through nitroso and hydroxylamine intermediates before yielding the final amine product.
Figure 1: General reaction scheme for the reduction of this compound.
The choice of reducing agent is critical and depends on factors such as the presence of other functional groups, required reaction conditions (temperature, pressure), cost, safety, and ease of product purification. Most nitro group reductions are highly exothermic and require careful monitoring and control to ensure safety, especially during scale-up.[6]
Protocol I: Catalytic Transfer Hydrogenation with Palladium on Carbon (Pd/C)
Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, often favored for its high yields and atom economy, as the only byproduct is water.[6] Palladium on carbon (Pd/C) is a common and effective heterogeneous catalyst for this transformation.[5][7]
Causality and Rationale: In this process, molecular hydrogen (H₂) is adsorbed onto the surface of the palladium catalyst, where it dissociates into reactive hydrogen atoms.[8] The this compound also adsorbs onto the catalyst surface, allowing for the stepwise transfer of hydrogen atoms to the nitro group, leading to its reduction.[8] The use of a solvent like dimethylformamide (DMF) is crucial for dissolving the starting material.[5] The reaction is often initiated at a lower temperature and pressure to control the initial exotherm before being driven to completion under slightly more forcing conditions.[5]
Step-by-Step Protocol (Pd/C)
-
Vessel Preparation: Charge a suitably sized hydrogenation vessel with this compound (e.g., 100 g).
-
Dissolution: Add dimethylformamide (DMF, e.g., 700 mL) to the vessel and stir until the this compound is fully dissolved.
-
Catalyst Addition: Carefully add 5% Palladium on Carbon (5% Pd/C, 50% wet, e.g., 10 g) to the solution.
-
Safety Note: Handle wet Pd/C with care. Dry Pd/C can be pyrophoric and must not be exposed to air. Ensure the reaction vessel is purged with an inert gas (e.g., nitrogen or argon) before and after catalyst addition.
-
-
Hydrogenation:
-
Seal the hydrogenation vessel and purge it several times with nitrogen, followed by hydrogen.
-
Pressurize the vessel with hydrogen to an initial pressure of 20-40 psi.
-
Maintain the reaction temperature between 20-30°C and stir vigorously. An initial exotherm is expected.
-
Once the exotherm subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C.[5]
-
-
Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically indicates the reaction is complete.
-
Work-up and Isolation:
-
Cool the vessel to room temperature and carefully vent the excess hydrogen. Purge the vessel with nitrogen.
-
Filter the hot reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the catalyst cake with a small amount of DMF.
-
Remove the DMF from the filtrate under reduced pressure at 60-80°C.
-
Add water (e.g., 500 mL) to the resulting residue and stir the slurry for 30 minutes.
-
Collect the solid product by filtration, wash with water, and dry at 60-70°C to yield 4-aminophthalamide as a yellow crystalline solid.[5] A typical reported yield is around 95%.[5]
-
Figure 2: Workflow for catalytic hydrogenation of this compound.
Protocol II: Reduction with Tin(II) Chloride (SnCl₂)
The use of tin(II) chloride in an acidic medium is a classic and reliable method for the reduction of aromatic nitro compounds.[7][9] It is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[9]
Causality and Rationale: Tin(II) chloride (SnCl₂) acts as a single-electron donor. In the presence of an acid (often concentrated HCl), Sn(II) is oxidized to Sn(IV) while the nitro group is reduced. The acid serves two purposes: it activates the nitro group for reduction and prevents the hydrolysis of SnCl₂ to insoluble and less reactive tin(OH)Cl.[9] The work-up is critical; after the reaction, a strong base is added to raise the pH above 12. This converts the tin salts into soluble stannates (e.g., [Sn(OH)₆]²⁻), allowing for their separation from the organic product during extraction.[9][10]
Step-by-Step Protocol (SnCl₂)
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol.
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O, 3.0 - 5.0 eq) to the solution in portions.[9]
-
Acidification: Slowly add concentrated hydrochloric acid (4.0 - 5.0 eq) to the mixture.
-
Reaction: Stir the mixture at room temperature or heat gently to 50-60°C.[9]
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is completely consumed.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and carefully pour it over crushed ice.
-
Slowly and carefully add a concentrated solution of sodium hydroxide (e.g., 10 M NaOH) with vigorous stirring until the pH of the aqueous layer is >12. Ensure all precipitated tin salts have redissolved, forming a clear solution.[9]
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).[9]
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to yield the crude 4-aminophthalamide.
-
-
Purification: The crude product can be further purified by recrystallization if necessary.
Figure 3: Workflow for the reduction of this compound using SnCl₂.
Protocol III: Reduction with Sodium Dithionite (Na₂S₂O₄)
Sodium dithionite (also known as sodium hydrosulfite) is an economical, metal-free reducing agent that operates under mild conditions.[11][12] It is valued for its high chemoselectivity, often reducing nitro groups while leaving other functionalities like esters or halogens intact.[11]
Causality and Rationale: The active reducing species is believed to be the sulfur dioxide radical anion (•SO₂⁻), which is in equilibrium with the dithionite ion (S₂O₄²⁻) in aqueous media.[11] The reaction proceeds via a single-electron transfer mechanism.[11] The reaction is typically performed in a biphasic system (e.g., an organic solvent and water) or a mixed solvent system to accommodate both the organic substrate and the water-soluble dithionite.[13][14]
Step-by-Step Protocol (Na₂S₂O₄)
-
Setup: In a round-bottom flask, dissolve or suspend the this compound (1.0 eq) in a suitable solvent system, such as a mixture of ethanol and water (e.g., 2:1 ratio).[14]
-
Dithionite Solution: In a separate beaker, prepare a solution of sodium dithionite (Na₂S₂O₄, typically 3-4 equivalents) in water.
-
Reaction:
-
Reaction Monitoring: Monitor the disappearance of the starting material using TLC.
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature.
-
If an organic solvent was used, remove it under reduced pressure.
-
Extract the aqueous residue several times with an organic solvent like ethyl acetate.[11]
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Evaporate the solvent under reduced pressure to obtain the crude 4-aminophthalamide.
-
-
Purification: Purify the product by recrystallization as needed.
Figure 4: Workflow for the reduction of this compound using Na₂S₂O₄.
Data Summary and Protocol Comparison
| Parameter | Protocol I: Catalytic Hydrogenation | Protocol II: Tin(II) Chloride | Protocol III: Sodium Dithionite |
| Reducing Agent | H₂ gas with Pd/C or Raney Ni catalyst | Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | Sodium Dithionite (Na₂S₂O₄) |
| Solvent | DMF, Methanol, Ethanol[5] | Ethanol, Ethyl Acetate[9] | Ethanol/Water, DMF/Water[11][14] |
| Temperature | 20 - 50°C[5] | Room Temperature to 80°C[9] | Room Temperature to 70°C[14] |
| Pressure | 20 - 60 psi[5] | Atmospheric | Atmospheric |
| Typical Yield | >95%[5] | Good to Excellent | Good to Excellent[13] |
| Advantages | High yield, clean (byproduct is H₂O), recyclable catalyst, good atom economy.[6] | Excellent functional group tolerance, avoids high-pressure equipment.[7][9] | Mild, metal-free, inexpensive, chemoselective.[11][12] |
| Disadvantages | Requires specialized pressure equipment, catalyst can be pyrophoric, may reduce other functional groups.[6][15] | Stoichiometric metal waste, challenging work-up to remove tin salts.[6][10] | Requires aqueous/biphasic system, large volume of solvent may be needed, potential sulfur odor.[6] |
Product Characterization
The successful synthesis of 4-aminophthalamide should be confirmed through standard analytical techniques:
-
Melting Point: The reported melting point is in the range of 293-295°C.[5]
-
Spectroscopy:
-
FTIR: Appearance of N-H stretching bands (typically two bands for a primary amine) around 3300-3500 cm⁻¹ and disappearance of the characteristic NO₂ stretching bands (around 1530 and 1350 cm⁻¹).
-
¹H and ¹³C NMR: Analysis of the spectra to confirm the aromatic proton shifts and the overall molecular structure.[16]
-
-
Chromatography (TLC/HPLC): To assess the purity of the final product and confirm the absence of starting material.[16]
Safety and Handling Precautions
-
Exothermic Reactions: All nitro group reductions are potentially highly exothermic. Reactions should be performed with adequate cooling available and reagents should be added slowly, especially on a larger scale.[6]
-
Catalytic Hydrogenation: Hydrogen gas is extremely flammable. All operations must be conducted in a well-ventilated area, away from ignition sources, using properly grounded equipment.[17] Catalysts like Pd/C and Raney Nickel can be pyrophoric when dry and must be handled with care, preferably under an inert atmosphere or as a wet slurry.[6][15]
-
Corrosive Reagents: Concentrated acids (HCl) and bases (NaOH) used in the SnCl₂ protocol are highly corrosive and should be handled with appropriate personal protective equipment (PPE), including acid-resistant gloves, safety goggles, and a lab coat.[18]
-
General Practices: Always perform chemical reactions in a certified chemical fume hood.[17] Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
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- nitro razredčilo - Chemius. [Link]
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- 4‐Aminophthalimide Amino Acids as Small and Environment‐Sensitive Fluorescent Probes for Transmembrane Peptides. (2020). Chembiochem, 21(5), 618-622. [Link]
- 4-Aminophthalimide.
- 4-Aminophthalimide. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 9), o1703. [Link]
- Nitro Reduction. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
- Synthesis of 4-Aminophthalimide and 2,4-Diaminopyrimidine C-Nucleosides as Isosteric Fluorescent DNA Base Substitutes. (2013). The Journal of Organic Chemistry, 78(4), 1499-1508. [Link]
- 4-Aminophthalimide Amino Acids as Small and Environment-Sensitive Fluorescent Probes for Transmembrane Peptides. (2020). Chembiochem, 21(5), 618-622. [Link]
- Nitr
- The molecular structure of phthalimide and 4-Aminophthalimide.
- INDIUM/AMMONIUM CHLORIDE-MEDIATED SELECTIVE REDUCTION OF AROMATIC NITRO COMPOUNDS. Organic Syntheses. [Link]
- Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis.
- Nitro Reduction - Common Conditions. [Link]
- 4juli-Nitro Reduction Using Dithionite. Scribd. [Link]
- Catalytic Hydrogen
- Preparation of 5-aminophthalimide. (CN1472202A).
- Reduction of aromatic nitro compounds with SnCl2. Reddit. [Link]
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Application Notes & Protocols: The Strategic Use of 4-Nitrophthalamide in the Synthesis of Advanced Phthalocyanines
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Precursor
Phthalocyanines (Pcs) are robust, aromatic macrocycles, structurally analogous to naturally occurring porphyrins, that have carved an indispensable role in modern science.[1] Their intense color, exceptional stability, and versatile coordination chemistry make them critical components in applications ranging from industrial pigments and chemical sensors to advanced catalysts and photosensitizers for photodynamic therapy (PDT).[2]
The true power of phthalocyanine chemistry, however, lies in the ability to modulate their electronic, photophysical, and solubility properties through peripheral substitution. The introduction of electron-withdrawing groups, such as the nitro (–NO₂) group, is a particularly powerful strategy. Nitro-substituted phthalocyanines not only exhibit altered photophysical characteristics but also serve as pivotal intermediates for further chemical modification, most notably through reduction to highly reactive amino (–NH₂) functionalities.[3][4]
While the direct cyclotetramerization of phthalonitriles is the most common route to the phthalocyanine core, 4-nitrophthalamide stands as a crucial and accessible starting material.[2][5] It is not typically used for direct macrocycle formation but serves as a stable, readily prepared precursor to the more reactive 4-nitrophthalonitrile, the immediate building block for the target phthalocyanine. This application note provides a comprehensive guide to this two-step synthetic strategy, detailing the underlying mechanisms, providing field-tested protocols, and offering expert insights into optimizing this versatile pathway.
The Synthetic Blueprint: From Amide to Macrocycle
The conversion of this compound to a metallated tetra-nitrophthalocyanine is a sequential process. The first critical step is the dehydration of the diamide to the corresponding dinitrile. This transformation is essential because the nitrile functionalities are highly activated and primed for the subsequent metal-templated cyclotetramerization.
Caption: Synthetic pathway from this compound to a metallophthalocyanine.
Protocol I: Dehydration of this compound to 4-Nitrophthalonitrile
This protocol details the conversion of the amide starting material into the activated nitrile precursor, a necessary step for efficient macrocycle formation.[3]
Causality & Mechanism
The core of this reaction is the dehydration of the two primary amide groups (–CONH₂) of this compound into nitrile groups (–C≡N). Thionyl chloride (SOCl₂) is an effective dehydrating agent for this purpose. The reaction proceeds in a polar aprotic solvent like N,N-Dimethylformamide (DMF), which helps to dissolve the starting material and facilitate the reaction.[6][7]
Materials and Reagents
-
This compound
-
Thionyl chloride (SOCl₂), reagent grade
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ice-salt bath
-
Standard glassware: Round-bottom flask, magnetic stirrer, dropping funnel, condenser
-
Filtration apparatus (Büchner funnel)
Step-by-Step Methodology
-
Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend this compound (e.g., 13.5 mmol) in anhydrous DMF (e.g., 10.4 mL).[3]
-
Cooling: Cool the suspension in an ice-salt bath to a temperature between -10°C and -5°C. Efficient cooling is critical for controlling the reaction exotherm.
-
Reagent Addition: Add thionyl chloride (e.g., 4.3 mL, 56 mmol) dropwise to the stirred suspension via the dropping funnel over approximately 5-10 minutes. Crucially, maintain the internal temperature below 5°C during the addition. [3]
-
Initial Reaction: Once the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 1 hour.
-
Completion of Reaction: Remove the ice bath and allow the flask to warm to room temperature. Continue stirring for an additional 4 hours to ensure the reaction goes to completion.[3]
-
Product Isolation: Carefully and slowly pour the reaction mixture into a beaker containing a large volume of crushed ice and water (e.g., 200-300 mL). A precipitate (the crude 4-nitrophthalonitrile) will form.
-
Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of cold water until the filtrate is neutral.
-
Drying: Dry the purified product under vacuum. The melting point of 4-nitrophthalonitrile is approximately 175°C.[6]
Expert Insights & Self-Validation
-
Anhydrous Conditions: The use of anhydrous DMF is paramount. Any moisture will rapidly react with thionyl chloride to form HCl and SO₂, consuming the reagent and potentially leading to undesired side reactions.[8]
-
Temperature Control: The dropwise addition of SOCl₂ at low temperatures is a critical safety and yield-determining step. This prevents a runaway exothermic reaction that could degrade both the starting material and the product.
-
Validation Checkpoint: Successful conversion can be confirmed via FT-IR spectroscopy. The characteristic C=O stretch of the amide (around 1680 cm⁻¹) and N-H stretches (around 3200-3400 cm⁻¹) in the starting material should disappear, while a sharp, strong absorption peak corresponding to the C≡N (nitrile) stretch should appear around 2230-2240 cm⁻¹.[7]
Protocol II: Synthesis of Zinc(II) Tetra-(4-nitro)phthalocyanine
This protocol describes the metal-templated cyclotetramerization of 4-nitrophthalonitrile to form the final macrocyclic product. Zinc is chosen as the central metal due to its common use and ability to produce high yields.[8]
Causality & Mechanism
This reaction is a classic example of a template synthesis. Four molecules of 4-nitrophthalonitrile arrange themselves around a central zinc(II) ion. The metal ion acts as a template, holding the nitrile units in close proximity and correct orientation to facilitate the intramolecular cyclization, ultimately forming the highly stable 18-π electron aromatic phthalocyanine macrocycle.[5][9] High temperatures are required to provide the activation energy for this complex ring-forming process.[8]
Materials and Reagents
-
4-Nitrophthalonitrile (from Protocol I)
-
Zinc acetate dihydrate (Zn(OAc)₂·2H₂O)
-
Anhydrous N,N-Dimethylformamide (DMF) or Quinoline
-
Methanol, Acetone
-
Inert gas supply (Nitrogen or Argon)
-
High-temperature reaction setup (e.g., reflux condenser, heating mantle)
Step-by-Step Methodology
-
Setup: In a round-bottom flask equipped with a reflux condenser and an inert gas inlet, combine 4-nitrophthalonitrile (e.g., 16.0 mmol) and zinc acetate dihydrate (e.g., 4.0 mmol). The typical molar ratio of phthalonitrile to metal salt is 4:1.[3]
-
Solvent Addition: Add a high-boiling point solvent such as DMF (e.g., 30 mL) or quinoline.[3][8]
-
Inert Atmosphere: Purge the system with nitrogen or argon for 10-15 minutes to remove oxygen. Maintain a gentle positive pressure of inert gas throughout the reaction.
-
Reaction: Heat the reaction mixture to 150°C (for DMF) or reflux (for higher boiling solvents like quinoline) and maintain this temperature with vigorous stirring for 4-6 hours.[3][8]
-
Monitoring: The progress of the reaction is visually evident. The solution will gradually turn a deep, intense green or blue, indicating the formation of the phthalocyanine complex.
-
Product Isolation: After cooling to room temperature, pour the reaction mixture into a beaker containing a large excess of a non-solvent like methanol or acetone. This will cause the crude phthalocyanine product to precipitate.
-
Purification: Collect the crude solid by filtration. Wash the precipitate extensively with hot water, then with methanol and acetone to remove unreacted starting materials and solvent residues.
-
Advanced Purification: Due to the formation of constitutional isomers and potential side products, further purification via column chromatography is often necessary.[8] A silica gel or alumina column can be used, with an eluent system tailored to the polarity of the product (e.g., a mixture of chloroform and methanol).
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Sustainable Approaches to the Synthesis of Metallophthalocyanines in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Page loading... [guidechem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: Developing Novel Fluorescent Probes Using 4-Nitrophthalamide
Authored by: A Senior Application Scientist
Introduction: The Promise of a "Switched-On" Scaffold
In the intricate world of cellular biology and drug discovery, the ability to visualize specific molecular events in real-time is paramount. Fluorescent probes are the workhorses of this domain, offering unparalleled sensitivity and spatiotemporal resolution.[1][2][3] Among the various fluorogenic backbones, the 1,8-naphthalimide scaffold has emerged as a particularly robust and versatile platform.[4] This guide focuses on a key derivative, 4-nitrophthalamide, and its derivatives, as a foundational element for creating "turn-on" fluorescent probes. These probes are ingeniously designed to be non-fluorescent or weakly fluorescent in their native state, only to exhibit a dramatic increase in fluorescence upon interaction with a specific biological analyte.[4]
The core of this "off-on" mechanism lies in the potent fluorescence quenching ability of the nitro group (-NO₂) attached to the aromatic system.[5] This group acts as an effective photoinduced electron transfer (PET) quencher. However, upon chemical reduction of the nitro group to an electron-donating amino group (-NH₂), the PET process is inhibited, leading to a significant restoration of fluorescence.[6] This elegant chemical transformation is the linchpin for designing probes that can selectively report on the presence of specific enzymes, reactive oxygen species, and other crucial biomolecules. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the design, synthesis, and application of novel fluorescent probes derived from the this compound scaffold.
Pillar 1: The Chemistry of Activation - From Quenched to Radiant
The fundamental principle governing the utility of this compound-based probes is the analyte-triggered reduction of the nitro group. This conversion to the highly fluorescent 4-amino derivative is the signaling event.
The primary mechanism involves the enzymatic or chemical reduction of the electron-withdrawing nitro group to an electron-donating amino group. This alteration in the electronic properties of the naphthalimide system disrupts the photoinduced electron transfer (PET) quenching pathway, resulting in a "turn-on" fluorescent response.[6] For instance, in hypoxic tumor environments, the overexpressed nitroreductase (NTR) enzyme can catalyze this reduction in the presence of NADH as a cofactor.[5][6][7]
Caption: General mechanism of a 4-nitronaphthalimide-based "turn-on" fluorescent probe.
Pillar 2: Rational Design and Synthesis
The versatility of the this compound scaffold lies in its synthetic tractability.[8] The synthesis typically begins with the nitration of phthalimide or the use of 4-nitro-1,8-naphthalic anhydride as a starting material.[5][9] A recognition moiety, designed to interact specifically with the target analyte, is then appended to the naphthalimide core, often at the imide nitrogen. This modular approach allows for the creation of a diverse library of probes tailored for various biological targets.
For example, to create a probe for nitroreductase, a simple imidation of 4-nitro-1,8-naphthalic anhydride is often sufficient.[5] For other targets, a more complex recognition group that releases the 4-nitronaphthalimide fluorophore upon reaction would be incorporated.
Caption: General synthetic workflow for 4-nitronaphthalimide-based fluorescent probes.
Pillar 3: Applications and Experimental Protocols
Application 1: Imaging Tumor Hypoxia via Nitroreductase Activity
A hallmark of solid tumors is a hypoxic microenvironment, which leads to the upregulation of bioreductive enzymes like nitroreductase (NTR).[5] This makes NTR an excellent biomarker for identifying hypoxic cancer cells. 4-Nitronaphthalimide-based probes are ideal candidates for this application, as they are reduced by NTR to their fluorescent amino counterparts.[5][6]
Photophysical Data Summary
| Probe State | Excitation (λex) | Emission (λem) | Fluorescence Quantum Yield (Φ) | Color |
| Before NTR Reduction | ~365 nm | ~433 nm | Low (e.g., <0.01) | Blue |
| After NTR Reduction | ~365 nm | ~540 nm | High (e.g., >0.1) | Green |
| Note: Specific wavelengths and quantum yields can vary depending on the exact molecular structure and solvent environment.[5][6] |
Protocol for Imaging Hypoxia in Cancer Cells (e.g., MCF-7)
This protocol is adapted from methodologies for imaging NTR activity in cancer cell lines.[5]
Materials:
-
4-Nitronaphthalimide-based probe (e.g., "NIB" as described in[5])
-
MCF-7 human breast cancer cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Hypoxia chamber or incubator capable of maintaining 1% O₂
-
Fluorescence microscope with DAPI and FITC filter sets
Procedure:
-
Cell Culture: Plate MCF-7 cells on glass-bottom dishes and allow them to adhere overnight in a standard incubator (normoxic conditions: ~21% O₂).
-
Induce Hypoxia: Transfer one set of plates to a hypoxic incubator (1% O₂) for at least 12-24 hours to allow for the upregulation of NTR. Keep a control set of plates in the normoxic incubator.
-
Probe Preparation: Prepare a stock solution of the 4-nitronaphthalimide probe (e.g., 10 mM in DMSO). Just before use, dilute the stock solution in complete cell culture medium to a final working concentration (e.g., 5-10 µM).
-
Cell Staining: Remove the culture medium from the cells and wash once with PBS. Add the probe-containing medium to both the normoxic and hypoxic sets of cells.
-
Incubation: Incubate the cells for 1-2 hours at 37°C in their respective normoxic or hypoxic incubators.
-
Wash: Remove the probe-containing medium and wash the cells three times with PBS to remove any unbound probe.
-
Imaging: Immediately image the cells using a fluorescence microscope.
-
Acquire images using a blue filter (for the unreacted probe) and a green filter (for the reduced, fluorescent product).
-
Expect to see weak blue fluorescence in normoxic cells and strong green fluorescence in hypoxic cells, indicating NTR activity.[5]
-
Caption: Experimental workflow for cellular hypoxia imaging.
Application 2: Detection of Hydrogen Sulfide (H₂S)
Hydrogen sulfide is a gaseous signaling molecule involved in numerous physiological processes.[10][11][12] Fluorescent probes for H₂S often rely on the reduction of an azide group to an amine. A 4-nitro-1,8-naphthalimide scaffold can be modified with an azide recognition group, which upon reaction with H₂S, is reduced to an amine, leading to a "turn-on" fluorescence response.
Protocol for In Vitro H₂S Detection
Materials:
-
Azide-functionalized 4-nitronaphthalimide probe
-
Sodium hydrosulfide (NaHS) as an H₂S donor
-
Phosphate-buffered saline (PBS), pH 7.4
-
Fluorometer
Procedure:
-
Probe Solution: Prepare a stock solution of the probe in an organic solvent like DMSO (e.g., 1 mM). Dilute this stock solution in PBS (pH 7.4) to a final concentration of 5-10 µM.
-
H₂S Solutions: Prepare a series of NaHS solutions of varying concentrations in PBS.
-
Measurement:
-
To a cuvette containing the probe solution, add a specific concentration of NaHS.
-
Mix quickly and incubate for a set period (e.g., 10-20 minutes) at room temperature, protected from light.
-
Measure the fluorescence emission spectrum (e.g., with excitation at the probe's absorbance maximum).
-
-
Data Analysis: Plot the fluorescence intensity at the emission maximum against the H₂S concentration to generate a calibration curve. This can be used to determine the limit of detection (LOD).[11]
Performance Characteristics of H₂S Probes
| Parameter | Typical Value |
| Fluorescence Enhancement | >50-fold[11] |
| Limit of Detection (LOD) | 15-100 nM[11][13] |
| Response Time | 5-20 minutes[14] |
Application 3: Detection of Biological Thiols
Biological thiols, such as cysteine (Cys), homocysteine (Hcy), and glutathione (GSH), are crucial for maintaining cellular redox homeostasis.[1][15][16] Probes for thiols can be designed using the this compound scaffold by incorporating a recognition moiety that undergoes a thiol-specific reaction, such as a Michael addition or a nucleophilic substitution.[15][17] The reaction with the thiol would trigger the release or electronic modification of the fluorophore, leading to a change in fluorescence.
General Protocol for Thiol Quantification in Solution
Materials:
-
Thiol-reactive 4-nitronaphthalimide probe
-
Solutions of thiols (GSH, Cys, Hcy) of known concentrations
-
Reaction buffer (e.g., PBS, pH 7.4)
-
Fluorometer
Procedure:
-
Prepare Solutions: Create a working solution of the probe in the reaction buffer. Prepare a dilution series of the target thiol.
-
Reaction: In a 96-well plate or cuvette, mix the probe solution with the different concentrations of the thiol. Include a blank with only the probe solution.
-
Incubation: Allow the reaction to proceed for a specified time at room temperature, as determined by kinetic studies.
-
Measurement: Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.
-
Analysis: Subtract the blank reading and plot the fluorescence intensity versus thiol concentration to create a standard curve.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High background fluorescence | Probe instability or decomposition. | Synthesize fresh probe; check purity via HPLC/MS. Store probe protected from light and moisture. |
| Autofluorescence from cells or media. | Image cells in PBS or phenol red-free media. Acquire a background image of unstained cells and subtract it. | |
| No or weak fluorescence signal | Incorrect filter sets on the microscope. | Verify excitation and emission filters match the probe's spectra. |
| Insufficient analyte concentration. | For cellular imaging, ensure conditions for analyte upregulation (e.g., hypoxia) are met. For in vitro assays, check the concentration of the analyte. | |
| Probe is not cell-permeable. | Modify the probe structure to increase lipophilicity or add cell-penetrating moieties. | |
| Signal is not specific | Probe reacts with other off-target molecules. | Redesign the recognition moiety for higher specificity. Test the probe against a panel of potentially interfering species. |
References
- Leveraging 4-Nitrophthalimide for Superior Fluorescent Probes. NINGBO INNO PHARMCHEM CO.,LTD.
- Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide: A Fluorescent Probe for Simultaneous Monitoring of Viscosity and Nitric Oxide in Living Cells. PubMed.
- A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells. PMC.
- Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide: A Fluorescent Probe for Simultaneous Monitoring of Viscosity and Nitric Oxide in Living Cells | Request PDF.
- 1,8-Naphthalimide based fluorescent sensors for enzymes. Maynooth University Research Archive Library.
- Reaction Based Fluorescent Probes for Hydrogen Sulfide. PMC - NIH.
- Fluorescent Probes for Live Cell Thiol Detection. PMC - NIH.
- Fluorescent Probes for Live Cell Thiol Detection. PubMed.
- Sensitive Detection of Various Forms of Hydrogen Sulfide via Highly Selective Naphthalimide-Based Fluorescent Probe. MDPI.
- A novel fluorescent probe based on naphthalimide for imaging nitroreductase (NTR) in bacteria and cells | Request PDF.
- Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges. NIH.
- Application Notes & Protocols: Fluorescence Microscopy with Naphthalimide Probes. Benchchem.
- An ultrafast turn-on thiol probe for protein labeling and bioimaging. RSC Publishing.
- Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores. Analyst (RSC Publishing).
- A new fluorescent probe for hydrogen sulfide based on naphthalimide derivatives and its biological application | Request PDF.
- Synthesis And Application Of Nitro Activ
- Organic Fluorescent Probes for Diagnostics and Bio-Imaging | Request PDF.
- Recent advances in organic molecule fluorescent probes for microbial imaging.
- 4-nitrophthalimide - Organic Syntheses Procedure.
Sources
- 1. Fluorescent Probes for Live Cell Thiol Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in organic molecule fluorescent probes for microbial imaging - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. A Nitronaphthalimide Probe for Fluorescence Imaging of Hypoxia in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mural.maynoothuniversity.ie [mural.maynoothuniversity.ie]
- 7. researchgate.net [researchgate.net]
- 8. nbinno.com [nbinno.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Reaction Based Fluorescent Probes for Hydrogen Sulfide - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. globethesis.com [globethesis.com]
- 13. researchgate.net [researchgate.net]
- 14. Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescent Probes for Live Cell Thiol Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Fluorescent sensors for selective detection of thiols: expanding the intramolecular displacement based mechanism to new chromophores - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. An ultrafast turn-on thiol probe for protein labeling and bioimaging - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: A Modular Synthesis of Asymmetric, Nitro-Functionalized Aza-dipyrromethene Dyes from 4-Nitrophthalimide
Audience: Researchers, scientists, and drug development professionals in the fields of organic chemistry, materials science, and medicinal chemistry.
Introduction
Aza-dipyrromethene dyes, particularly their boron difluoride complexes (aza-BODIPYs), are a prominent class of fluorophores with significant potential in advanced applications. Their strong absorption in the red to near-infrared (NIR) spectral region (typically 600-800 nm), high molar extinction coefficients, and excellent chemical and photostability make them ideal candidates for bioimaging, photodynamic therapy (PDT), and optoelectronic materials.[1] A key advantage of the aza-dipyrromethene scaffold is its modularity, which allows for the tuning of photophysical properties through synthetic modification.
The introduction of potent electron-withdrawing groups, such as the nitro (–NO₂) group, is a powerful strategy for modulating the electronic structure of the chromophore. Nitration can significantly impact the dye's absorption/emission profiles, Stokes shift, and HOMO/LUMO energy levels, offering a pathway to fine-tune the molecule for specific applications.[2][3] This application note details a robust, multi-step protocol for the synthesis of asymmetric aza-dipyrromethene dyes, utilizing the readily available starting material, 4-nitrophthalimide. This approach provides a strategic entry point to novel dyes where a nitro group is integrated into the fused aromatic portion of the core structure. The synthesis proceeds through a key 5-nitro-1,3-diiminoisoindoline intermediate, followed by a titanium-mediated condensation and subsequent boron complexation.
Synthetic Strategy and Mechanism
The overall synthetic pathway is a three-stage process designed for modularity and efficiency.
-
Stage 1: Synthesis of the Key Intermediate. 4-Nitrophthalimide is converted into the highly reactive 5-nitro-1,3-diiminoisoindoline. This transformation is crucial as it creates the necessary electrophilic centers for the subsequent cyclization. The reaction typically involves heating the phthalimide with a source of ammonia, such as urea, in the presence of a catalyst like ammonium molybdate.[4]
-
Stage 2: Formation of the Aza-dipyrromethene Ligand. The diiminoisoindoline intermediate undergoes a condensation reaction with a heteroaromatic amine. To facilitate this Schiff-base-forming reaction and synthesize asymmetric structures, a Lewis acid catalyst such as titanium tetrachloride (TiCl₄) is employed.[5] TiCl₄ activates the imine groups, making them susceptible to nucleophilic attack by the amine, driving the formation of the aza-dipyrromethene core.
-
Stage 3: Boron Complexation. The resulting aza-dipyrromethene ligand is chelated with a boron source, typically boron trifluoride etherate (BF₃·OEt₂), in the presence of a non-nucleophilic base like triethylamine (TEA). This final step "locks" the planar structure, significantly enhancing the fluorescence quantum yield and stability of the final aza-BODIPY dye.[1][6]
Diagram of the Overall Synthetic Pathway
Caption: Overall workflow from 4-nitrophthalimide to the final dye.
Detailed Experimental Protocols
Part A: Synthesis of 5-Nitro-1,3-diiminoisoindoline Intermediate
-
Rationale: This protocol is adapted from established methods for the synthesis of 1,3-diiminoisoindoline from phthalic anhydride/phthalimide precursors.[4][7] Urea serves as the ammonia source upon thermal decomposition. Ammonium molybdate is a highly effective catalyst for this transformation. The reaction is driven by heat in a high-boiling solvent or under solvent-free melt conditions.
-
Materials:
-
4-Nitrophthalimide (1.0 eq)
-
Urea (≥10 eq)
-
Ammonium molybdate (catalytic, ~0.01 eq)
-
High-boiling solvent (e.g., nitrobenzene or N-methyl-2-pyrrolidone), or neat conditions.
-
-
Equipment:
-
Three-neck round-bottom flask
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
Combine 4-nitrophthalimide, urea, and ammonium molybdate in the reaction flask.
-
If using a solvent, add it to the flask. Otherwise, ensure the solids are well-mixed.
-
Fit the flask with a mechanical stirrer and condenser and place it under an inert atmosphere.
-
Heat the mixture slowly with vigorous stirring to 160-180 °C.
-
Maintain this temperature for 3-5 hours. The reaction progress can be monitored by the evolution of ammonia and carbon dioxide. The mixture will typically turn into a deep-colored, thick slurry.
-
After the reaction is complete (TLC can be used if soluble), cool the mixture to below 100 °C.
-
Carefully add water or methanol to the cooled residue to precipitate the crude product.
-
Stir the slurry, then collect the solid by vacuum filtration.
-
Wash the solid product with water and then a small amount of cold methanol to remove impurities.
-
Dry the resulting solid (typically a yellow or brown powder) under vacuum. This intermediate is often used in the next step without extensive purification.
-
Part B: Synthesis of Asymmetric Aza-dipyrromethene Ligand
-
Rationale: The TiCl₄-mediated Schiff-base condensation is a powerful method for forming asymmetric aza-dipyrromethenes from lactam or imino precursors.[5] TiCl₄ acts as a potent Lewis acid, coordinating to the imino groups of the 5-nitro-1,3-diiminoisoindoline, thereby activating them for nucleophilic attack by the chosen heteroaromatic amine. Triethylamine (TEA) is used as a base to neutralize the HCl generated during the reaction.
-
Materials:
-
5-Nitro-1,3-diiminoisoindoline (from Part A, 1.0 eq)
-
Heteroaromatic amine (e.g., 2-aminobenzothiazole, 1.0-1.2 eq)
-
Titanium tetrachloride (TiCl₄, 2.0-3.0 eq, typically 1.0 M solution in DCM)
-
Triethylamine (TEA, 4.0-6.0 eq)
-
Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
-
Equipment:
-
Schlenk flask or oven-dried round-bottom flask
-
Magnetic stirrer
-
Syringes for liquid transfer
-
Inert atmosphere setup (Nitrogen or Argon)
-
-
Procedure:
-
Add the 5-nitro-1,3-diiminoisoindoline and the heteroaromatic amine to an oven-dried flask under an inert atmosphere.
-
Add anhydrous solvent (DCM or DCE) and cool the mixture to 0 °C in an ice bath.
-
Slowly add TiCl₄ solution dropwise via syringe. The mixture will likely change color.
-
After the addition of TiCl₄, add triethylamine dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux (40-80 °C, depending on solvent) for 12-24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly pouring it into a beaker of ice water or saturated sodium bicarbonate solution.
-
Extract the aqueous mixture with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the aza-dipyrromethene ligand, which is often a deeply colored solid.
-
Part C: Boron Complexation to form the Aza-BODIPY Dye
-
Rationale: The final chelation with BF₃·OEt₂ forms the thermodynamically stable, six-membered B-N-C-N-C-N ring, which imparts the characteristic high fluorescence and stability to the aza-BODIPY core.[8][9] A base is required to scavenge the HF that is formally eliminated during the complexation.
-
Materials:
-
Aza-dipyrromethene ligand (from Part B, 1.0 eq)
-
Boron trifluoride etherate (BF₃·OEt₂, 5-10 eq)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) (5-10 eq)
-
Anhydrous dichloromethane (DCM) or toluene
-
-
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (optional, but recommended)
-
-
Procedure:
-
Dissolve the aza-dipyrromethene ligand in anhydrous DCM or toluene.
-
Add the base (TEA or DIPEA) to the solution.
-
Add BF₃·OEt₂ dropwise to the stirring solution at room temperature. A significant color change is often observed.
-
Stir the reaction at room temperature for 2-6 hours, monitoring by TLC until the starting material is consumed.
-
Upon completion, wash the reaction mixture with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the final aza-BODIPY dye by silica gel column chromatography. The product is typically a highly fluorescent, deeply colored (often blue or green) solid.
-
Characterization and Expected Results
The synthesized nitro-aza-BODIPY should be characterized using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS). The photophysical properties are of primary interest and should be evaluated using UV-Vis and fluorescence spectroscopy.
The Role of the Nitro Group: The strong electron-withdrawing nature of the nitro group, when attached to the aza-BODIPY core, is expected to:
-
Stabilize HOMO and LUMO energy levels , which can lead to red-shifted absorption and emission compared to unsubstituted analogues.[2][3]
-
Potentially decrease the fluorescence quantum yield (Φ_f) , as nitroaromatics can promote non-radiative decay pathways. However, this effect is highly dependent on the substitution pattern and solvent.[3][10]
-
Increase the Stokes shift , which is beneficial for applications where re-absorption is a concern.[11]
-
Enhance photostability compared to non-nitrated analogues.[2][11]
Table 1: Representative Photophysical Data for Nitro-Substituted Aza-BODIPY Dyes
| Property | Expected Range | Rationale / Reference |
| λ_abs (nm) | 650 - 750 | The nitro group stabilizes the LUMO, narrowing the HOMO-LUMO gap and red-shifting absorption.[3] |
| λ_em (nm) | 670 - 780 | Emission is similarly red-shifted, following the absorption profile. |
| Molar Absorptivity (ε, M⁻¹cm⁻¹) | 50,000 - 90,000 | Aza-BODIPYs possess inherently high extinction coefficients due to the allowed π-π* transition.[3] |
| Fluorescence Quantum Yield (Φ_f) | 0.02 - 0.20 | Nitro groups often quench fluorescence, leading to lower quantum yields compared to other derivatives.[3][10] |
| Stokes Shift (cm⁻¹) | 500 - 1500 | Increased charge-transfer character in the excited state can lead to larger Stokes shifts.[11] |
Note: Actual values are highly dependent on the specific structure and solvent used for measurement.
Workflow and Logic Diagram
This diagram illustrates the logical flow of the entire process, from planning to final product analysis.
Caption: Comprehensive workflow from synthesis to characterization.
References
- Zarcone, S. R., et al. (2022). Synthesis and photophysical properties of nitrated aza-BODIPYs. New Journal of Chemistry, 46(9), 4483–4496. [Link]
- Lombardi, C., et al. (2017). Photophysics and redox properties of aza-BODIPY dyes with electron-withdrawing groups. Dyes and Pigments, 141, 358-366. [Link]
- Vicente, M. G. H., et al. (2025). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. ACS Omega. [Link]
- Request PDF on ResearchGate. (n.d.).
- Vicente, M. G. H., et al. (2025). Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. PubMed. [Link]
- Patsnap. (n.d.). Method for synthesizing 1,3-diiminoisoindoline by using mixed solvent. Eureka. [Link]
- Kimura, T., et al. (2023). Facile Synthesis of Asymmetric aza-Boron Dipyrromethene Analogues Bearing Quinoxaline Moiety.
- Nemykin, V. N., & Hlica, S. (2020). aza-BODIPYs, BOPHYs and some other pyrrole-based acyclic chromophores for functional materials. Coordination Chemistry Reviews, 425, 213535. [Link]
- Vicente, M. G. H., et al. (2014). Synthesis, Characterization, and Evaluation of Near-IR Boron Dipyrromethene Bioconjugates for Labeling of Adenocarcinomas by Selectively Targeting the Epidermal Growth Factor Receptor. PubMed Central. [Link]
- Leznoff, C. C., et al. (1987). The syntheses of mono- and disubstituted phthalocyanines using a dithioimide. Canadian Journal of Chemistry, 65(7), 1705-1714. [Link]
- Vicente, M. G. H., et al. (2021). Click Conjugation of Boron Dipyrromethene (BODIPY) Fluorophores to EGFR-Targeting Linear and Cyclic Peptides. MDPI. [Link]
- Drexhage, K. H., et al. (1988). Pyrromethene-BF2 complexes (4,4'-difluoro-4-bora-3a,4a-diaza-s-indacenes). Synthesis and luminescence properties.
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Application Note: A Comprehensive Guide to the Industrial-Scale Synthesis of 4-Nitrophthalamide
Abstract and Introduction
4-Nitrophthalamide is a pivotal chemical intermediate, occupying a critical node in the synthesis of a diverse array of high-value chemical entities. Its applications span from the production of azo dyes and advanced fluorescent probes to its crucial role as a precursor for pharmaceutical ingredients.[1][2][3] Notably, it is a key starting material for synthesizing luminol, known for its chemiluminescent properties, and can be converted to 5-cyanophthalide, an intermediate in the manufacturing of antidepressants like Citalopram.[2] The escalating demand for these end-products necessitates a robust, scalable, and economically viable synthetic process for this compound.
This document provides a detailed protocol for the large-scale synthesis of this compound, designed to bridge the gap between laboratory-scale procedures and industrial production. We will delve into the mechanistic rationale behind the chosen synthetic strategy, provide a step-by-step industrial protocol, and address critical safety and process optimization parameters. The primary synthetic pathway discussed involves two key stages: the nitration of phthalimide to yield 4-nitrophthalimide, followed by its subsequent ammonolysis to produce the target this compound. This approach is well-documented and offers a reliable route to high-purity product.[4][5]
Mechanistic Rationale and Synthetic Strategy
The industrial synthesis of this compound is most effectively achieved via a two-step process. This strategy is predicated on the accessibility and relatively low cost of the starting material, phthalimide, and the high yields achievable in both successive steps.
Step 1: Electrophilic Aromatic Substitution (Nitration) of Phthalimide The first stage involves the nitration of the phthalimide aromatic ring. The imide group is a deactivating, meta-directing group. However, under the forcing conditions of mixed fuming nitric acid and concentrated sulfuric acid, the electrophilic substitution occurs, yielding a mixture of isomers. The 4-nitro isomer is a significant product in this reaction.[4][6] The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.
Step 2: Nucleophilic Ring-Opening and Amidation (Ammonolysis) The second stage leverages the reactivity of the synthesized 4-nitrophthalimide. Treatment with concentrated ammonium hydroxide leads to the nucleophilic attack of ammonia on one of the carbonyl carbons of the imide ring.[5] This results in the opening of the five-membered ring, followed by the formation of the diamide, this compound. This reaction is typically high-yielding and proceeds under relatively mild conditions.[5]
The overall synthetic workflow is depicted in the diagram below.
Caption: Overall workflow for the two-step synthesis of this compound.
Industrial Synthesis Protocol
This protocol is designed for large-scale production and assumes the availability of appropriate industrial chemical reactors and safety infrastructure.
Part A: Synthesis of 4-Nitrophthalimide from Phthalimide
3.1.1 Reagents and Equipment
-
Reagents: Phthalimide (commercial grade), Fuming Nitric Acid (sp. gr. 1.50), Concentrated Sulfuric Acid (sp. gr. 1.84), Ice, 95% Ethyl Alcohol.
-
Equipment: Glass-lined or stainless steel reactor (minimum 300 L capacity) with cooling jacket and mechanical stirrer, Büchner funnel or centrifuge for filtration, drying oven.
3.1.2 Step-by-Step Procedure
-
Acid Mixture Preparation: In the reactor, charge 140 L of concentrated sulfuric acid. Begin cooling the reactor jacket with a brine solution to bring the internal temperature down.[4]
-
Slowly add 24 L of fuming nitric acid to the sulfuric acid while maintaining vigorous stirring. The temperature of this mixed acid solution must be carefully controlled and kept between 10°C and 15°C during the addition.[2]
-
Nitration Reaction: Once the mixed acid is prepared and the temperature is stable at approximately 12°C, begin adding 20 kg (136 moles) of phthalimide in portions. The rate of addition should be controlled to ensure the internal temperature does not exceed 15°C.[4]
-
After all the phthalimide has been added, allow the reaction mixture to slowly warm to room temperature and continue stirring overnight (approximately 10-12 hours) to ensure the reaction goes to completion.[2][4]
-
Quenching and Precipitation: Prepare a separate vessel with approximately 450 kg of cracked ice and water. Slowly and carefully pour the reaction mixture onto the ice with vigorous stirring. The temperature of the quench mixture must not be allowed to rise above 20°C.[4] A yellow precipitate of crude 4-nitrophthalimide will form.
-
Isolation and Washing: Filter the crude product using a large-scale Büchner funnel or a centrifuge. The filter cake should be pressed as dry as possible.[4]
-
Wash the crude product cake by re-slurrying it in 200 L of ice water and filtering again. This washing step should be repeated at least four times to remove residual acids.[4]
-
Drying: Dry the washed product in a vacuum oven at 60-70°C until a constant weight is achieved. The expected yield of crude product is approximately 16.5–17.4 kg (63–66%).[4]
-
Purification (Recrystallization): The crude 4-nitrophthalimide can be purified by recrystallization from 95% ethyl alcohol (approximately 300-320 L). This will yield 13.6–14.0 kg (52–53%) of pure 4-nitrophthalimide with a melting point of 198°C.[4]
Part B: Synthesis of this compound from 4-Nitrophthalimide
3.2.1 Reagents and Equipment
-
Reagents: 4-Nitrophthalimide (from Part A), 15.6 N Ammonium Hydroxide, Acetone, Ice water.
-
Equipment: Jacketed reactor with stirrer, filtration equipment, drying oven.
3.2.2 Step-by-Step Procedure
-
Reaction Setup: Charge 350 L of 15.6 N ammonium hydroxide into the reactor.
-
Ammonolysis: With continuous stirring, quickly add 50 kg (260 moles) of commercial-grade 4-nitrophthalimide to the ammonium hydroxide solution.[5]
-
Heating: Gently heat the stirred solution using a water bath or the reactor jacket to 45°C. Maintain this temperature until the initial frothing subsides, which typically takes about 1 hour.[5]
-
Isolation: A precipitate of this compound will form. Cool the mixture and collect the precipitate by filtration.
-
Washing: Wash the collected solid twice with 40 L portions of ice water.[5]
-
Purification and Drying: The product can be further purified by recrystallization from acetone (two 40 L portions). Dry the final product to yield approximately 44 kg (81%) of pale yellow this compound crystals with a melting point of 200-202°C.[5]
Process Parameters and Optimization
For successful and efficient large-scale synthesis, several parameters must be tightly controlled. The following table summarizes the critical parameters for the nitration step, which is the most sensitive part of the process.
| Parameter | Optimal Range | Rationale and Impact on Process |
| Reaction Temperature | 10°C - 15°C (Nitration)[4] | Causality: Below 10°C, the reaction rate is significantly slow. Above 15°C, there is a high risk of forming dinitro byproducts and creating a thermal runaway, which is a major safety hazard.[2][4] |
| Acid Ratio (H₂SO₄:HNO₃) | ~4.5:1 (Volume/Volume)[2] | Causality: Sulfuric acid is essential for generating the nitronium ion. An optimal ratio ensures efficient nitration while minimizing oxidative side reactions.[2] |
| Reaction Time | 10 - 12 hours[2] | Causality: Sufficient time is required for the reaction to proceed to completion at the controlled temperature, maximizing the yield of the desired 4-nitro isomer.[2] |
| Quenching Temperature | < 20°C[4] | Causality: Keeping the temperature low during quenching is critical to prevent hydrolysis of the product and to ensure complete precipitation from the aqueous acid solution.[4] |
Safety and Hazard Management
The industrial synthesis of this compound involves hazardous materials and requires strict adherence to safety protocols.
-
Chemical Hazards:
-
Fuming Nitric Acid & Concentrated Sulfuric Acid: Both are highly corrosive and strong oxidizing agents. Contact can cause severe burns. Inhalation of vapors can lead to respiratory damage.[7] The mixing process is highly exothermic.
-
This compound/4-Nitrophthalimide: These are combustible solids. Inhalation of dust may cause respiratory irritation. Skin and eye contact should be avoided.[8][9]
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
Emergency Procedures:
-
Spills: For acid spills, neutralize with a suitable agent like sodium bicarbonate before cleanup. For solid spills, sweep up carefully to avoid generating dust and place in a suitable container for disposal.[8]
-
Fire: Use dry chemical, carbon dioxide, or alcohol-resistant foam to extinguish fires. Water may be used to cool containers.[8]
-
Exposure: In case of skin or eye contact, flush immediately with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air.[7][9]
-
Caption: Key pillars of the safety management system for this process.
Conclusion
The two-step synthesis of this compound from phthalimide provides a reliable and scalable route for industrial applications. By carefully controlling critical process parameters, particularly temperature and reagent ratios during the nitration stage, high yields of a pure product can be consistently achieved. Adherence to stringent safety protocols is paramount due to the hazardous nature of the reagents involved. This guide offers a comprehensive framework for researchers and chemical engineers to implement and optimize the large-scale production of this valuable chemical intermediate.
References
- PrepChem. (n.d.). Synthesis of this compound (I).
- Huntress, E. H., & Shriner, R. L. (1943). 4-Nitrophthalimide. Organic Syntheses, Coll. Vol. 2, 457. [Link]
- Kazlauskas, R. J. (1988). PREPARATION OF 4-NITROPHTHALIC ANHYDRIDE FROM N-METHYL-4-NITROPHTHALIMIDE.
- Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS 4-NITROPHTHALIMIDE.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Nitrophthalimide: A Chemical Intermediate's Journey.
- Google Patents. (n.d.). CN102557988B - Preparation method of 4-nitro phthalonitrile.
- Huntress, E. H., Shloss, E. L., Jr., & Ehrlich, P. (1943). 4-Nitrophthalic acid. Organic Syntheses, Coll. Vol. 2, 459. [Link]
- PubChem. (n.d.). Process for making 4-nitro-n-methylphthalimide - Patent US-4005102-A.
- Loba Chemie. (2015). 4-NITROPHTHALIC ACID FOR SYNTHESIS MSDS.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-Nitro-N-methylphthalimide in Modern Chemical Manufacturing.
- Quick Company. (n.d.). An Improved Process For Producing 4 Nitrophthalic Acid And 4 Nitrophthalic Acid Obtained Thereof.
- Google Patents. (n.d.). CN104086476A - Preparation method for N-methyl-4-nitrophthalimide.
- European Patent Office. (1989). METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES - EP 0164409 B1.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Leveraging 4-Nitrophthalimide for Superior Fluorescent Probes.
- PubChem. (n.d.). 4-Nitrophthalimide.
- Abhishek Chemical. (n.d.). 4-NITROPHTHALIMIDE manufacturer and supplier in India.
- Google Patents. (n.d.). US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid.
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- SunKa. (2023). 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production.
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synthetic route to Citalopram intermediate from 4-Nitrophthalamide
An Application Note for the Synthesis of the Citalopram Intermediate, 5-Cyanophthalide, from 4-Nitrophthalamide
Abstract
This application note provides a comprehensive, multi-step protocol for the synthesis of 5-cyanophthalide, a crucial intermediate in the manufacturing of the selective serotonin reuptake inhibitor (SSRI) Citalopram. The described synthetic route commences with this compound and proceeds through three key transformations: a reductive cyclization to form the phthalide lactone ring, a nitro group reduction, and a subsequent Sandmeyer reaction. This document is intended for researchers, chemists, and professionals in the field of drug development and process chemistry. It offers detailed, step-by-step experimental procedures, explains the chemical principles and rationale behind methodological choices, and includes safety and troubleshooting guidelines. The protocols are designed to be self-validating, supported by mechanistic diagrams and references to authoritative chemical literature.
Introduction
Citalopram is a widely prescribed antidepressant medication that functions by selectively inhibiting the reuptake of serotonin in the brain.[1] The synthesis of Citalopram relies on the availability of high-purity intermediates, among which 5-cyanophthalide is paramount. The cyano group at the 5-position of the phthalide core is the anchor point for the subsequent Grignard reactions that build the final drug molecule.[2][3][4] While various synthetic routes to 5-cyanophthalide exist, many rely on starting materials like 5-bromophthalide or 5-carboxyphthalide.[5][6][7]
This document outlines a viable synthetic pathway starting from this compound. This route leverages fundamental organic transformations to construct the target intermediate. The chosen pathway is presented as a logical sequence of reactions, each optimized to ensure a high yield and purity of the desired product.
Overall Synthetic Strategy
The transformation of this compound into 5-cyanophthalide is accomplished in three distinct stages. The overall workflow is designed to first establish the core phthalide structure, followed by the functional group interconversion on the aromatic ring.
Caption: Catalytic hydrogenation of a nitro group to an amine.
Experimental Protocol
-
Reaction Setup: Charge a hydrogenation vessel (Parr apparatus) with 5-nitrophthalide (179 g, 1.0 mol) and 1 L of ethanol.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (5.0 g, wet) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel to 50-60 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature (20-30 °C). The reaction is exothermic; maintain the temperature below 40 °C using external cooling if necessary. Monitor the reaction progress by the uptake of hydrogen.
-
Completion and Filtration: Once hydrogen uptake ceases (typically 4-6 hours), depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional ethanol (2 x 100 mL).
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is crude 5-aminophthalide, which can be used directly in the next step or recrystallized from an ethanol/water mixture for higher purity.
Reagent Data
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Role |
| 5-Nitrophthalide | 179.13 | 179 g | 1.0 | Starting Material |
| 10% Pd/C (wet) | N/A | 5.0 g | N/A | Catalyst |
| Hydrogen (H₂) | 2.02 | 50-60 psi | Excess | Reducing Agent |
| Ethanol | 46.07 | 1.2 L | N/A | Solvent |
Part III: Synthesis of 5-Cyanophthalide via Sandmeyer Reaction
Principle and Rationale
This final stage is a one-pot procedure that first converts the primary aromatic amine of 5-aminophthalide into a diazonium salt, which is then immediately displaced by a cyanide nucleophile.
-
Diazotization: The reaction of a primary aromatic amine with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) produces an aryl diazonium salt. [8][9][10]The low temperature is critical to prevent the unstable diazonium salt from decomposing, primarily through the loss of N₂ gas to form a highly reactive aryl cation. [10][11]
-
Sandmeyer Reaction: The Sandmeyer reaction is a copper(I)-catalyzed radical-nucleophilic aromatic substitution that replaces the diazonium group with a nucleophile—in this case, cyanide (CN⁻). [12][13]The copper(I) cyanide (CuCN) facilitates the conversion of the diazonium salt to an aryl radical with the loss of nitrogen gas. This radical then reacts with the copper-cyanide complex to form the final product, 5-cyanophthalide, and regenerate the copper(I) catalyst. [12]
Caption: Mechanism overview for the Diazotization-Sandmeyer sequence.
Experimental Protocol
-
Amine Solution: In a 2 L beaker, suspend 5-aminophthalide (149 g, 1.0 mol) in a mixture of concentrated hydrochloric acid (250 mL) and water (500 mL). Stir until a fine slurry is formed and cool the mixture to 0 °C in an ice-salt bath.
-
Diazotization: In a separate flask, dissolve sodium nitrite (76 g, 1.1 mol) in 200 mL of cold water. Add this sodium nitrite solution dropwise to the cold amine slurry over about 30 minutes, keeping the temperature strictly between 0 and 5 °C. Stir for an additional 20 minutes after the addition is complete. A slight excess of nitrous acid should be confirmed with starch-iodide paper.
-
Neutralization of Excess Nitrite: Add a small amount of sulfamic acid (~1-2 g) portion-wise until the starch-iodide test is negative.
-
Sandmeyer Reaction: In a separate 4 L reaction vessel, dissolve copper(I) cyanide (108 g, 1.2 mol) and sodium cyanide (60 g, 1.22 mol) in 1 L of water. Warm the solution gently to 50-60 °C to ensure complete dissolution, then cool to room temperature.
-
Coupling: Slowly and carefully add the cold diazonium salt solution from step 3 to the copper cyanide solution. The addition should be controlled to manage the vigorous evolution of nitrogen gas.
-
Reaction Completion: After the addition is complete, heat the reaction mixture to 60-70 °C for 1 hour to ensure the reaction goes to completion.
-
Isolation and Purification: Cool the reaction mixture to room temperature. The solid product will precipitate. Collect the crude 5-cyanophthalide by vacuum filtration. Wash the solid with water (2 x 250 mL), then with a dilute sodium carbonate solution, and finally with water again until the filtrate is neutral. Dry the product under vacuum at 80 °C. The product can be recrystallized from acetic acid or toluene to achieve high purity (>99%). [14]
Reagent Data
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles (mol) | Role |
| 5-Aminophthalide | 149.15 | 149 g | 1.0 | Starting Material |
| Sodium Nitrite (NaNO₂) | 69.00 | 76 g | 1.1 | Diazotizing Agent |
| Hydrochloric Acid (conc.) | 36.46 | 250 mL | ~3.0 | Acid Catalyst |
| Copper(I) Cyanide (CuCN) | 89.56 | 108 g | 1.2 | Catalyst/CN Source |
| Sodium Cyanide (NaCN) | 49.01 | 60 g | 1.22 | Solubilizer/CN Source |
Troubleshooting and Safety Considerations
-
Safety - Diazonium Salts: Aryl diazonium salts, especially when dry, are shock-sensitive and can be explosive. Never isolate the diazonium salt intermediate. Always use it immediately in solution.
-
Safety - Cyanides: Copper(I) cyanide and sodium cyanide are extremely toxic. Handle them with extreme caution in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, lab coat, safety glasses). Have a cyanide antidote kit available. Acidification of cyanide solutions will produce highly toxic hydrogen cyanide gas.
-
Temperature Control: Maintaining the temperature at 0-5 °C during diazotization is critical. Higher temperatures lead to decomposition and significantly lower yields.
-
Gas Evolution: The Sandmeyer reaction produces a large volume of nitrogen gas. Ensure the reaction vessel is large enough and adequately vented to handle the effervescence.
-
Incomplete Reaction: If the final product yield is low, check for incomplete diazotization (stale NaNO₂) or an inactive CuCN catalyst. The color of the reaction mixture can be an indicator of progress.
Conclusion
This application note details a robust and chemically sound synthetic route for the preparation of the Citalopram intermediate, 5-cyanophthalide, starting from this compound. By employing a sequence of reductive cyclization, catalytic hydrogenation, and a Diazotization-Sandmeyer reaction, the target molecule can be synthesized effectively. The protocols provided, along with the underlying chemical principles and safety guidelines, offer a valuable resource for chemists engaged in pharmaceutical synthesis and process development.
References
- Google Patents. (2005). WO2005077927A1 - One pot synthesis of citalopram from 5-cyanophthalide.
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- PubChem. (n.d.). One Spot Synthesis of Citalopram from 5-Cyanophthalide - Patent US-2008119662-A1.
- Google Patents. (2005). US7002025B2 - Process for the preparation of citalopram.
- Banala, A. K., et al. (2013). Design and synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (citalopram) analogues as novel probes for the serotonin transporter S1 and S2 binding sites. Journal of Medicinal Chemistry, 56(23), 9709-24.
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- Kaviani, M. R. (2017). Multi-step synthesis of pharmaceutical impurities of Citalopram by modifying the reaction medium to increase reaction yields. International Journal of Advanced Biotechnology and Research, 8(4), 459-462.
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- Chemistry LibreTexts. (2019). 14.4: Diazotization of Amines.
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Application Note & Protocols: Strategic Functionalization of Polymers with 4-Nitrophthalimide Derivatives for Advanced Bioconjugation and Drug Delivery
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the functionalization of hydroxyl-terminated polymers with 4-nitrophthalimide, followed by its conversion to a primary amine. This two-step process represents a robust and highly efficient strategy for producing amine-terminated polymers, which are critical intermediates for bioconjugation, drug delivery systems, and advanced materials. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for the modification of poly(ethylene glycol) (PEG), and discuss the critical aspects of reaction monitoring and product characterization.
Scientific Rationale & Strategic Overview
The introduction of a terminal primary amine onto a polymer backbone is a cornerstone of modern polymer therapeutics. Amines serve as versatile chemical handles for the covalent attachment of drugs, targeting ligands, imaging agents, and other biomolecules. While several methods exist for this transformation, the Gabriel synthesis, or variants thereof, offers a pathway to clean, high-purity primary amines, avoiding the common issue of over-alkylation seen in other methods.
Our strategic workflow involves two key transformations:
-
End-Group Activation & Protection: We convert a terminal hydroxyl group into a stable amine precursor using 4-nitrophthalimide via the Mitsunobu reaction.
-
Deprotection to Yield Primary Amine: We quantitatively cleave the phthalimide group to unmask the primary amine using the Ing-Manske procedure with hydrazine hydrate.
The Causality Behind Reagent Selection: Why 4-Nitrophthalimide?
The choice of 4-nitrophthalimide over standard phthalimide is a deliberate optimization rooted in the mechanism of the Mitsunobu reaction. The reaction requires a nucleophile with a pKa of approximately 11 or lower for optimal efficiency.[1][2] The strongly electron-withdrawing nitro group (-NO₂) at the 4-position of the phthalimide ring significantly increases the acidity of the N-H proton compared to unsubstituted phthalimide. This enhanced acidity makes 4-nitrophthalimide a more potent nucleophile in the Mitsunobu reaction, leading to higher conversion rates and yields, particularly with sterically demanding or less reactive polymer end-groups.[3]
The Mitsunobu Reaction: A Mild and Efficient C-N Bond Formation
The Mitsunobu reaction is an exceptionally reliable method for converting a primary or secondary alcohol into a diverse range of functional groups with complete inversion of stereochemistry.[3][4] In our context, it facilitates the formation of a C-N bond between the polymer's terminal carbon and the phthalimide nitrogen under mild, neutral conditions, which is crucial for preserving the integrity of the polymer backbone.
The reaction proceeds through the activation of the polymer's hydroxyl group by a phosphine-azodicarboxylate adduct (e.g., triphenylphosphine and diisopropyl azodicarboxylate, DIAD), converting it into an excellent leaving group. This is followed by an SN2 displacement by the 4-nitrophthalimide anion.
Sources
Application Note & Protocol: Regioselective Nitration of N-Methylphthalimide
Abstract
This document provides a comprehensive guide for the regioselective nitration of N-methylphthalimide, a critical transformation for synthesizing precursors used in the development of polymers, fluorescent probes, and various specialty chemicals.[1][2] We delve into the mechanistic underpinnings of the electrophilic aromatic substitution reaction, detailing a robust experimental protocol for the synthesis of 4-nitro-N-methylphthalimide. This guide emphasizes safety, procedural causality, and thorough product characterization, tailored for researchers in organic synthesis, medicinal chemistry, and materials science.
Introduction: Significance and Mechanistic Overview
N-methylphthalimide is a versatile substrate for electrophilic aromatic substitution. Its nitration yields nitro-N-methylphthalimide isomers, which are valuable intermediates. For instance, the subsequent reduction of the nitro group provides access to amino-N-methylphthalimides, key components in the synthesis of high-performance polyimides and fluorescent dyes.[2]
The nitration of N-methylphthalimide proceeds via an electrophilic aromatic substitution mechanism. The phthalimide ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the two carbonyl groups. This deactivation makes the reaction slower than the nitration of benzene and necessitates the use of a strong nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid.
The key to this reaction is the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, catalyzed by the stronger acid, sulfuric acid.
HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻
The nitronium ion then attacks the electron-rich aromatic ring of N-methylphthalimide. The directing effect of the phthalimide group is crucial for regioselectivity. While the carbonyl groups are deactivating, they direct incoming electrophiles to the meta position (relative to the individual carbonyls). However, considering the fused ring system, the substitution occurs preferentially at the 4-position, which is electronically favored over the 3-position. This results in 4-nitro-N-methylphthalimide as the major product.[3][4]
Experimental Workflow
The following diagram outlines the complete workflow for the synthesis, purification, and characterization of 4-nitro-N-methylphthalimide.
Caption: Experimental workflow for the nitration of N-methylphthalimide.
Detailed Experimental Protocol
This protocol is synthesized from established procedures to yield 4-nitro-N-methylphthalimide with high purity and good yield.[5][6]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Methylphthalimide | ≥98% | e.g., Sigma-Aldrich | Starting material |
| Concentrated Sulfuric Acid (H₂SO₄) | 95-98% | e.g., Fisher Scientific | Catalyst and solvent |
| Concentrated Nitric Acid (HNO₃) | 68-70% | e.g., VWR | Nitrating agent |
| Methylene Chloride (CH₂Cl₂) | ACS Grade | e.g., VWR | Optional solvent/extraction solvent |
| Ethanol or Acetone | Reagent Grade | e.g., VWR | Recrystallization solvent |
| Deionized Water | - | - | For washing and quenching |
| Ice | - | - | For quenching |
Safety Precautions
-
Hazard Assessment: This reaction involves highly corrosive and strong oxidizing acids. Nitration reactions are exothermic and can lead to runaway reactions if not properly controlled.[7][8]
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber).
-
Fume Hood: All operations must be conducted in a well-ventilated chemical fume hood.[7]
-
Emergency Preparedness: An emergency eyewash and safety shower must be readily accessible.[7][9] Have a spill kit with a neutralizing agent (e.g., sodium bicarbonate) available.
-
Quenching: The addition of the reaction mixture to ice water must be done slowly and carefully to manage the exothermic release of heat.
Reaction Setup
-
Equip a three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a thermometer.
-
Place the flask in an ice-water bath on a magnetic stir plate to maintain temperature control.
Step-by-Step Procedure
-
Preparation of the Nitrating Mixture: In a separate beaker, carefully and slowly add 10 mL of concentrated sulfuric acid to 5 mL of concentrated nitric acid while cooling in an ice bath. This mixture should be prepared fresh before use.
-
Dissolution of Starting Material: To the three-necked flask, add 16.1 g (0.1 mol) of N-methylphthalimide. Slowly add 30 mL of concentrated sulfuric acid with stirring, ensuring the solid dissolves completely. Some procedures may also include 40 mL of methylene chloride as a co-solvent at this stage.[3][4]
-
Nitration Reaction:
-
Cool the N-methylphthalimide solution to 0-5 °C using the ice-water bath.
-
Slowly add the prepared nitrating mixture dropwise from the dropping funnel over a period of 30-40 minutes.[4] Ensure the internal temperature does not exceed 10 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the mixture to 55-60 °C and maintain this temperature with stirring for 2-4 hours to ensure the reaction goes to completion.[6]
-
-
Workup and Isolation:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully and slowly pour the reaction mixture over a large beaker containing approximately 200 g of crushed ice with constant stirring. This will precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid thoroughly with copious amounts of cold deionized water until the washings are neutral to litmus paper. This removes residual acids.
-
-
Purification:
-
The crude product can be purified by recrystallization. Suitable solvents include ethanol or acetone.[2]
-
Dissolve the crude solid in a minimum amount of the hot recrystallization solvent.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven. The expected yield is approximately 81-90%.[4][5][6]
-
Product Characterization
The final product, 4-nitro-N-methylphthalimide, is a yellow crystalline solid.[1]
| Parameter | Expected Value |
| Appearance | Yellow crystalline solid |
| Melting Point | 94-98 °C[10] |
| IR (cm⁻¹) | Characteristic peaks for C=O stretching (imide) around 1700-1780 cm⁻¹, and asymmetric and symmetric NO₂ stretching around 1530 cm⁻¹ and 1350 cm⁻¹, respectively. |
| ¹H NMR | Signals corresponding to the methyl protons and the aromatic protons. The aromatic region will show a splitting pattern consistent with a 1,2,4-trisubstituted benzene ring. |
| ¹³C NMR | Signals for the methyl carbon, the two carbonyl carbons, and the aromatic carbons, with chemical shifts influenced by the electron-withdrawing nitro and imide groups. |
| Mass Spec (EI) | The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 4-nitro-N-methylphthalimide (206.16 g/mol ).[11] |
Mechanistic Pathway Visualization
The following diagram illustrates the electrophilic aromatic substitution mechanism for the nitration of N-methylphthalimide.
Caption: Mechanism of electrophilic nitration of N-methylphthalimide.
Conclusion
The protocol detailed herein provides a reliable and efficient method for the synthesis of 4-nitro-N-methylphthalimide. By understanding the underlying reaction mechanism and adhering to strict safety protocols, researchers can successfully prepare this important chemical intermediate for a wide range of applications in drug development and materials science. The provided characterization data serves as a benchmark for verifying the identity and purity of the final product.
References
- 4 Nitro N Methylphthalimide. (n.d.). Scribd.
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- Nitration reaction safety. (2024, June 6). YouTube.
- Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia.
- Process for making 4-nitro-n-methylphthalimide. (1977). Google Patents.
- The preparation method of n-methyl-4-nitrophthalimide. (n.d.). Patsnap.
- Nitric Acid Safety. (n.d.). University of Washington Environmental Health & Safety.
- Nitric Acid Safety Tips & Health Hazards. (2015, April 27). VelocityEHS.
- Reduce your risk of a nitric acid incident. (2024, June 24). University of Washington Environmental Health & Safety.
- Process for making N-methyl nitrophthalimides. (1976). Google Patents.
- 4-Nitro-N-methylphthalimide. (n.d.). LookChem.
- PREPARATION OF 4-NITROPHTHALIC ANHYDRIDE FROM N-METHYL-4-NITROPHTHALIMIDE. (1987). Organic Preparations and Procedures International.
- METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES. (1989). European Patent Office.
- The Characterization of N-methylphthalimide (NMP). (n.d.). DEA.gov.
- N-Methyl-4-nitrophthalimide. (n.d.). LookChem.
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Synthesis of Substituted Phthalimides from 4-Nitrophthalamide: An Application Guide for Researchers
Introduction: The Phthalimide Scaffold in Modern Drug Discovery
The phthalimide core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1] From the notorious immunomodulator thalidomide and its potent analogs, lenalidomide and pomalidomide, to novel anti-inflammatory, antimicrobial, and anticancer candidates, the phthalimide moiety continues to be a focal point for drug development professionals.[2][3] The ease of its synthesis and the versatility of its chemical modifications make it an attractive starting point for the construction of diverse molecular libraries.[1][4]
This guide provides a detailed technical overview and actionable protocols for the synthesis of substituted phthalimides, starting from the readily available precursor, 4-nitrophthalamide. We will delve into the mechanistic underpinnings of the key synthetic transformations, provide step-by-step experimental procedures, and discuss critical parameters for reaction optimization and troubleshooting.
Core Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary route to functionalizing this compound is through Nucleophilic Aromatic Substitution (SNAr). This reaction is particularly effective for this substrate due to the powerful electron-withdrawing nature of the nitro group (—NO₂), which activates the aromatic ring towards nucleophilic attack.
Mechanistic Insight: The Meisenheimer Complex
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5][6]
-
Addition of the Nucleophile: A nucleophile (Nu⁻) attacks the carbon atom bearing the nitro group (the ipso-carbon), leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[6] The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group, which provides significant stabilization.[5]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the nitro group as a nitrite ion (NO₂⁻), yielding the substituted phthalimide product.
The presence of the electron-withdrawing nitro group is essential as it lowers the energy of the Meisenheimer complex, thereby facilitating the reaction.[6]
Experimental Protocols
Part 1: Synthesis of the Starting Material: this compound
While this compound can be sourced commercially, this protocol details its synthesis from phthalimide for completeness.
Protocol 1: Nitration of Phthalimide
This procedure is adapted from established methods.[7][8]
Materials:
-
Phthalimide
-
Fuming Nitric Acid (sp. gr. 1.50)
-
Concentrated Sulfuric Acid (sp. gr. 1.84)
-
Crushed Ice
-
Deionized Water
-
95% Ethanol
Procedure:
-
In a beaker set in an ice bath, cautiously add 240 mL of fuming nitric acid to 1.4 L of concentrated sulfuric acid. Maintain the temperature of the mixed acids below 15°C.
-
Once the acid mixture has cooled to approximately 12°C, add 200 g of phthalimide in portions, stirring vigorously. Ensure the reaction temperature is maintained between 10°C and 15°C during the addition.
-
Allow the reaction mixture to slowly warm to room temperature as the ice bath melts and leave it to stand overnight.
-
Slowly pour the resulting clear, pale-yellow solution onto 4.5 kg of crushed ice with vigorous stirring. The temperature of this mixture should not exceed 20°C.
-
Filter the crude white precipitate using a Büchner funnel and press the solid to remove as much liquid as possible.
-
Wash the filter cake by re-suspending it in 2 L of ice water and filtering again. Repeat this washing procedure four times to remove residual acid.
-
Dry the crude product in air. The expected yield of crude this compound is 165–174 g (63–66% of the theoretical amount), with a melting point of 185–190°C.[7]
-
For purification, recrystallize the crude product from approximately 3 L of 95% ethanol. This should yield 136–140 g (52–53% of the theoretical amount) of pure this compound with a melting point of 198°C.[7]
Part 2: Nucleophilic Aromatic Substitution (SNAr) Reactions
The following protocols provide general procedures for the substitution of the nitro group with various nucleophiles.
Protocol 2: Synthesis of 4-(Aryloxy)phthalimides
This protocol is adapted from a procedure using N-methyl-4-nitrophthalimide and can be applied to this compound.[9]
Materials:
-
This compound
-
Substituted Phenol (e.g., p-cresol, p-bromophenol)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Dimethylformamide (DMF), anhydrous
-
Hydrochloric Acid (HCl), dilute
-
Deionized Water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 0.01 mol of this compound and 0.01 mol of the desired phenol in 15 mL of anhydrous DMF.
-
Add 0.012 mol of anhydrous potassium carbonate to the stirred solution.
-
Heat the reaction mixture to 120-140°C and maintain this temperature for 7-9 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the flask to room temperature and pour the contents into 100 mL of cold water acidified with dilute HCl (to pH 1).[9]
-
Collect the resulting precipitate by filtration, wash thoroughly with deionized water (3 x 50 mL), and dry at 70°C.
-
The crude product can be further purified by column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water).
Part 3: Post-Substitution Modification: Reduction of the Nitro Group
A common and highly valuable transformation of substituted nitrophthalimides is the reduction of the remaining nitro group (if the SNAr was performed on a different position) or the newly introduced nitro-containing substituent to an amine. The following protocol details the reduction of this compound to 4-aminophthalimide.
Protocol 3: Catalytic Hydrogenation of this compound
This procedure is based on a patented industrial process, highlighting its robustness and scalability.[10]
Materials:
-
This compound
-
Dimethylformamide (DMF)
-
Raney Nickel catalyst (wet) or 5% Palladium on Carbon (Pd/C)
-
Hydrogen Gas
-
Deionized Water
Procedure:
-
In a hydrogenation vessel, dissolve 100 g of this compound in 600 mL of DMF.
-
Carefully add 20 g of wet Raney Nickel catalyst to the solution.
-
Pressurize the vessel with hydrogen gas to 20-40 psi and maintain the temperature at 20-30°C. The reaction is exothermic, so initial cooling may be required.
-
Once the initial exotherm subsides, increase the hydrogen pressure to 40-60 psi and the temperature to 40-50°C.
-
Continue the hydrogenation until the uptake of hydrogen ceases. Monitor the reaction completion by TLC to confirm the absence of the starting material.
-
Once the reaction is complete, filter the hot reaction mixture to remove the catalyst.
-
Remove the DMF from the filtrate under reduced pressure at 60-80°C.
-
Add 500 mL of water to the residue and stir for 20-30 minutes.
-
Isolate the product by filtration and dry at 60-70°C to obtain a yellow crystalline solid of 4-aminophthalimide. Expected yield: 82 g (97%).[10]
Data Presentation: Expected Yields
The yield of SNAr reactions on this compound derivatives can vary depending on the nucleophile and reaction conditions. The following table summarizes representative yields.
| Starting Material | Nucleophile | Product | Yield (%) | Reference |
| N-methyl-4-nitrophthalimide | p-Hydroxybenzoic acid | 4-(p-Carboxyphenoxy)-N-methylphthalimide | - | [9] |
| This compound | Ammonium Hydroxide | This compound | 81% | [11] |
| This compound | Raney Nickel/H₂ | 4-Aminophthalimide | 97% | [10] |
| This compound | Iron powder/HCl | 5-Aminophthalimide | 85.3% | [12] |
Visualization of Workflows
General SNAr Workflow
Caption: General workflow for the SNAr reaction.
Catalytic Hydrogenation Workflow
Caption: Workflow for catalytic hydrogenation.
Troubleshooting and Scientific Insights
-
Choice of Base: For nucleophiles like phenols, a base such as K₂CO₃ is required to generate the more nucleophilic phenoxide ion. The choice of a non-nucleophilic base is critical to avoid competition with the primary nucleophile.
-
Solvent Selection: Polar aprotic solvents like DMF or DMSO are preferred. They effectively solvate the cation of the base (e.g., K⁺), leaving the nucleophilic anion more "naked" and reactive. Ensure solvents are anhydrous, as water can protonate the nucleophile, reducing its efficacy.
-
Incomplete Reactions: If the reaction stalls, consider increasing the equivalents of the nucleophile (1.1 to 1.5 eq.) or moderately increasing the reaction temperature.
-
Side Reactions: Hydrolysis of the phthalimide ring can occur under harsh basic conditions or with prolonged heating in the presence of water. Maintaining anhydrous conditions and using moderate temperatures can mitigate this.
Characterization of Substituted Phthalimides
The synthesized compounds should be characterized using standard analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity of the product. The substitution pattern on the aromatic ring will result in characteristic shifts and coupling patterns.
-
FT-IR Spectroscopy: To identify key functional groups. The imide carbonyl groups typically show two characteristic stretching bands around 1770-1700 cm⁻¹.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
Melting Point: To assess the purity of the final product.
Conclusion
The synthesis of substituted phthalimides from this compound is a robust and versatile strategy for accessing a wide array of potentially bioactive molecules. By leveraging the principles of Nucleophilic Aromatic Substitution and subsequent functional group manipulations, researchers can efficiently generate novel compounds for screening in drug discovery programs. The protocols and insights provided in this guide serve as a comprehensive resource for scientists in this dynamic field.
References
- A process for the preparation of 3-and 4-aminophthalimide. WO2004043919A1.
- Jamel, N. M., et al. (2019). Methods of Synthesis Phthalimide Derivatives and Biological Activity-Review. Journal of Pharmaceutical Sciences and Research, 11(9), 3348-3354.
- Taiwo, F. O., et al. (2021). Design, Synthesis and Biological Activities of Some phthalimides Derivatives. Current Journal of Applied Science and Technology, 40(33), 50-56.
- Xu, Y., et al. (2017). Synthesis and biological activity of new phthalimides as potential anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 25(13), 3366-3374.
- Bukhalin, V. V., et al. (2023). Synthesis of substituted 4-aryloxypthalic acids based on 4-nitro-n-methylphthalimide.
- Doraghi, F., et al. (2024).
- Huntress, E. H., & Shriner, R. L. (1943). 4-Nitrophthalimide. Organic Syntheses, Coll. Vol. 2, p.459; Vol. 19, p.71.
- Taiwo, F. O., et al. (2021). Design, Synthesis and Biological Activities of Some phthalimides Derivatives. Current Journal of Applied Science and Technology, 40(33), 50-56.
- Synthesis of this compound (I). PrepChem.com.
- Huntress, E. H., et al. (1943). 4-Nitrophthalic Acid. Organic Syntheses, Coll. Vol. 2, p.457; Vol. 19, p.69.
- Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology.
- Nielsen, A. T., et al. (2015).
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Preparation of 5-aminophthalimide. CN1472202A.
- Wikipedia. (n.d.).
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Application Notes & Protocols: 4-Nitrophthalamide as a Traceless Safety-Catch Linker in Solid-Phase Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and detailed protocols for the application of 4-nitrophthalamide as a versatile, traceless safety-catch linker in solid-phase organic synthesis (SPOS). The methodologies outlined herein are particularly suited for the generation of libraries of primary amines, a critical pharmacophore in numerous active pharmaceutical ingredients.
Introduction: The Power of Traceless Synthesis
Solid-phase organic synthesis has revolutionized the landscape of drug discovery and materials science by streamlining the synthesis and purification of complex organic molecules.[1] A cornerstone of this methodology is the choice of a linker, the molecular entity that tethers the growing molecule to the insoluble resin support.[2] "Safety-catch" linkers represent an advanced class of these tools, offering enhanced stability and controlled cleavage.[3][4] These linkers remain inert throughout the synthetic sequence but can be "activated" by a specific chemical transformation, rendering them labile for cleavage under conditions that were previously benign.[5][6]
This compound emerges as a powerful safety-catch linker, predicated on the chemical transformation of its nitro group. In its initial state, the electron-withdrawing nitro group stabilizes the phthalimide structure, making it robust for various synthetic manipulations. However, a selective reduction of the nitro group to an aniline dramatically alters its electronic properties, "arming" the linker for a facile, traceless cleavage that liberates the desired product as a primary amine.[7][8]
The this compound Linker: A Strategic Overview
The use of this compound as a linker in SPOS is a strategic choice for the synthesis of primary amines. The core principle of this safety-catch strategy is a two-step cleavage process:
-
Activation: The inert nitro group on the phthalimide linker is selectively reduced to an amine. This transformation is the "safety-catch" release mechanism.
-
Cleavage: The newly formed aniline participates in an intramolecular cyclization, leading to the cleavage of the target molecule from the solid support as a primary amine.
This traceless cleavage is a significant advantage, as no part of the linker remains on the final product.
Logical Workflow of the this compound Safety-Catch Strategy
Figure 1: General workflow for solid-phase synthesis using the this compound safety-catch linker.
Detailed Experimental Protocols
The following protocols are presented as a "best-practice" guide, synthesized from established principles of solid-phase organic synthesis and safety-catch linker chemistry.
Protocol 1: Attachment of the this compound Linker to an Amino-Functionalized Resin
This protocol details the immobilization of the linker onto a standard aminomethyl polystyrene resin.
Materials:
-
Aminomethyl Polystyrene Resin (100-200 mesh, 1.0 mmol/g loading)
-
4-Nitrophthalic Anhydride
-
N,N'-Diisopropylcarbodiimide (DIC)
-
N-Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
Procedure:
-
Resin Swelling: Swell the aminomethyl polystyrene resin (1.0 g, 1.0 mmol) in DMF (10 mL) in a solid-phase synthesis vessel for 30 minutes with gentle agitation.
-
Reaction Mixture Preparation: In a separate flask, dissolve 4-nitrophthalic anhydride (386 mg, 2.0 mmol, 2.0 eq.) in DMF (5 mL).
-
Linker Attachment: Add the 4-nitrophthalic anhydride solution to the swollen resin.
-
Reaction: Shake the mixture at room temperature for 12-18 hours.
-
Washing: Drain the reaction solvent and wash the resin sequentially with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum to a constant weight.
Verification (Optional): Perform a Kaiser test (ninhydrin test) to confirm the complete consumption of the primary amino groups on the resin. A negative test (colorless or yellow beads) indicates a successful reaction.[1]
Protocol 2: Substrate Coupling via Gabriel Synthesis
This protocol describes the coupling of an alkyl halide to the immobilized this compound linker.
Materials:
-
This compound-functionalized resin (from Protocol 1)
-
Alkyl Halide (R-X, where X = Br, I)
-
Potassium Carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the this compound resin (1.0 g, approx. 0.8-0.9 mmol) in DMF (10 mL) for 30 minutes.
-
Reaction Mixture: Add the alkyl halide (5.0 eq.) and K₂CO₃ (5.0 eq.) or DIPEA (5.0 eq.) to the resin suspension.
-
Reaction: Heat the mixture to 60-80 °C and shake for 12-24 hours.
-
Washing: Cool the resin to room temperature, drain the solvent, and wash sequentially with DMF (3 x 10 mL), water/DMF (1:1, 2 x 10 mL), DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum.
Protocol 3: Activation and Traceless Cleavage
This two-step protocol first activates the linker by reducing the nitro group and then cleaves the product from the resin.
Step A: Activation (Reduction of the Nitro Group)
Materials:
-
Substrate-loaded resin (from Protocol 2)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Swelling: Swell the resin (1.0 g) in DMF (10 mL) for 30 minutes.
-
Reduction: Add a solution of SnCl₂·2H₂O (10 eq.) in DMF to the resin.
-
Reaction: Shake the mixture at room temperature for 6-12 hours.
-
Washing: Drain the reagent solution and wash the resin thoroughly with DMF (5 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).
-
Drying: Dry the resin under high vacuum. The resin is now "activated" for cleavage.
Step B: Traceless Cleavage
Materials:
-
Activated resin (from Step A)
-
Tetrahydrofuran (THF) or Dioxane
-
Optional: A mild base such as DIPEA (1.2 eq.) to facilitate cyclization.
Procedure:
-
Resin Swelling: Swell the activated resin in THF or dioxane (10 mL) for 30 minutes.
-
Cleavage: Heat the resin suspension to 50-60 °C with shaking for 8-16 hours. The addition of a non-nucleophilic base like DIPEA can accelerate the cleavage.
-
Product Collection: Filter the resin and collect the filtrate.
-
Resin Washing: Wash the resin with additional THF or DCM (3 x 5 mL) and combine the filtrates.
-
Solvent Removal: Evaporate the solvent from the combined filtrates under reduced pressure to yield the crude primary amine product.
-
Purification: Purify the product as needed using standard techniques (e.g., chromatography, crystallization).
Mechanistic Insights
The cleavage mechanism is a key aspect of the this compound linker's utility.
Figure 2: Proposed mechanism for the traceless cleavage of the primary amine from the activated 4-aminophthalamide linker.
After reduction of the nitro group to an aniline, the aniline nitrogen acts as an intramolecular nucleophile, attacking one of the phthalimide carbonyls. This forms a tetrahedral intermediate which then collapses, cleaving the C-N bond of the desired product and releasing it as a primary amine. The resin is left with a stable, cyclic byproduct.
Data Summary and Comparison
The choice of reagents and conditions for the activation and cleavage steps is critical for obtaining high yields and purity.
| Step | Reagent | Typical Conditions | Advantages | Considerations |
| Activation | SnCl₂·2H₂O | DMF, RT, 6-12h | Mild, effective for nitro group reduction | Requires thorough washing to remove tin salts |
| Catalytic Hydrogenation (H₂, Pd/C) | THF/MeOH, RT, 1-5 bar | Clean, high-yielding | Requires specialized equipment for hydrogenation | |
| Cleavage | Thermal (Heat) | THF or Dioxane, 50-60°C, 8-16h | Simple, avoids additional reagents | May require longer reaction times |
| Base-facilitated | THF/DIPEA, 50-60°C, 4-8h | Faster cleavage rates | Base must be non-nucleophilic to avoid side reactions |
Conclusion
The this compound linker offers a robust and versatile platform for the solid-phase synthesis of primary amines. Its safety-catch nature allows for a wide range of synthetic transformations on the solid support prior to a controlled, traceless release of the final product. The protocols and principles outlined in this guide provide a solid foundation for researchers to implement this powerful methodology in their synthetic endeavors, accelerating the discovery of novel chemical entities.
References
- Synthesis and structure–property relationships of phthalimide and naphthalimide based organic π-conjugated small molecules. RSC Publishing. (2016). [Link]
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. National Institutes of Health. (2024). [Link]
- Spivey, A. An introduction to SPOS: Supports, linkers, and analytical methods for Solid Phase Organic Synthesis. University of Sheffield. [Link]
- 4-nitrophthalimide. Organic Syntheses. [Link]
- Solid phase synthesis of a functionalized bis-peptide using "safety c
- Brown, A. R., et al. Solid phase synthesis - designer linkers for combinatorial chemistry : a review. Semantic Scholar. (1999). [Link]
- Structural, Ionic, and Electronic Properties of Solid-State Phthalimide-Containing Polymers for All-Organic Batteries.
- A new safety-catch protecting group and linker for solid-phase synthesis.
- Todd, M. H., et al. A Novel Safety-Catch Linker for the Solid-Phase. Amanote Research. [Link]
- Base-Labile Safety-Catch Linker: Synthesis and Applications in Solid-Phase Peptide Synthesis. MDPI. (2023). [Link]
- Safety-Catch Linkers for Solid-Phase Peptide Synthesis. MDPI. (2024). [Link]
- Unlocking Precision: The Safety Catch Principle in Solid Phase Peptide Synthesis. Biochain. (2023). [Link]
- Reddy, G. S. Green Synthesis: Novel method for Substituted Anilines from its Benzyl Azides. ChemRxiv. (2017). [Link]
- Synthesis of 1,4-aminoalcohols from substituted dienes and anilines via molybdooxaziridine c
- Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. National Institutes of Health. (2021). [Link]
- Solid-phase peptide synthesis on disulfide-linker resin followed by reductive release affords pure thiol-functionalized peptides. RSC Publishing. (2022). [Link]
- A traceless linker for aliphatic amines that rapidly and quantitatively fragments after reduction. RSC Publishing. (2020). [Link]
- Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release. RSC Publishing. (2021). [Link]
- Towards the use of an amino acid cleavable linker for solid-phase chemical synthesis of peptides and proteins. Cardiff University. (2022). [Link]
- Synthesis of silicon traceless linker for solid-phase reaction. PubMed. (2004). [Link]
- Cleavage kinetics and anchor linked intermediates in solid phase peptide amide synthesis. PubMed. (1996). [Link]
Sources
- 1. imperial.ac.uk [imperial.ac.uk]
- 2. [PDF] Solid phase synthesis - designer linkers for combinatorial chemistry : a review | Semantic Scholar [semanticscholar.org]
- 3. Safety-Catch Linkers for Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Unlocking Precision: The Safety Catch Principle in Solid Phase Peptide Synthesis [biochain.in]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Traceless parallel peptide purification by a first-in-class reductively cleavable linker system featuring a safety-release - PMC [pmc.ncbi.nlm.nih.gov]
- 8. shigematsu-bio.com [shigematsu-bio.com]
Troubleshooting & Optimization
improving the yield of 4-Nitrophthalamide synthesis
An Application Scientist's Guide to Optimizing 4-Nitrophthalamide Synthesis
Welcome to the technical support center for the synthesis of this compound. This guide is designed for researchers, scientists, and drug development professionals aiming to improve the yield and purity of this valuable chemical intermediate. As your senior application scientist, I will walk you through the critical aspects of the synthesis, from the preparation of the precursor to troubleshooting common experimental pitfalls. Our focus will be on understanding the causality behind each step to empower you to make informed decisions in your laboratory work.
The primary and most effective route to this compound is a two-step process: first, the nitration of phthalimide to produce 4-nitrophthalimide, followed by its subsequent ammonolysis. Success hinges on precise control of reaction conditions in both stages.
Overall Synthesis Workflow
Caption: Two-step synthesis of this compound from phthalimide.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis. Each answer provides a mechanistic explanation and actionable solutions to enhance your experimental outcomes.
Q1: My yield of 4-nitrophthalimide (the precursor) is low. What are the most critical factors I should re-evaluate?
Low yield in the initial nitration step is a frequent challenge that can often be traced back to suboptimal reaction conditions. While literature procedures report yields from 52% to over 82%, achieving the higher end of this range requires careful control over several parameters.[1][2]
Causality & Solutions:
-
Temperature Control: This is arguably the most critical factor. The nitration of phthalimide is highly exothermic. If the temperature rises uncontrollably, it can lead to the formation of undesired byproducts and decomposition.
-
Insight: Initial procedures suggest keeping the temperature between 10-15°C during the addition of phthalimide.[1][3] However, optimized protocols have found that maintaining a slightly higher temperature of 25°C over a longer duration can significantly improve yields to above 82%.[2][4] The key is consistency; fluctuations should be avoided. Always add the phthalimide portion-wise to the pre-chilled mixed acid to manage the exotherm.
-
-
Ratio of Nitrating Acids: The composition of the mixed acid (fuming nitric acid and concentrated sulfuric acid) dictates the concentration of the active nitrating species, the nitronium ion (NO₂⁺).
-
Insight: An optimal ratio of nitric acid to sulfuric acid has been identified as 1:4.5.[2][4] The sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. An insufficient amount of sulfuric acid will result in a slower, incomplete reaction.
-
-
Reaction Time: Nitration of the deactivated phthalimide ring is not instantaneous.
-
Insight: While older procedures suggest an overnight reaction, a controlled study demonstrated that a reaction time of 10 hours at 25°C is optimal for maximizing yield.[2][4] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is advisable to determine the point of maximum conversion.
-
-
Workup Procedure: The product is precipitated by quenching the reaction mixture in ice water. Significant losses can occur here.
-
Insight: The quenching step must be performed slowly, pouring the acid mixture into a vigorously stirred vessel of cracked ice. This ensures rapid heat dissipation and prevents localized temperature spikes that could hydrolyze the product.[1][2] The precipitated 4-nitrophthalimide should be washed thoroughly with large volumes of ice-cold water to remove residual acid without dissolving the product.
-
| Parameter | Standard Procedure[1] | Optimized Procedure[2][4] | Rationale for Change |
| Temperature | 10-15°C | 25°C | Slower, more controlled reaction at a slightly elevated temperature allows for higher conversion over time. |
| Reaction Time | Overnight | 10 hours | Empirically determined to be the optimal duration for maximum product formation. |
| Acid Ratio (HNO₃:H₂SO₄) | Not explicitly optimized | 1:4.5 | This ratio provides the ideal concentration of the nitronium ion for efficient nitration. |
| Reported Yield | 52-66% | >82% | Optimization of all parameters leads to a significant increase in isolated product. |
Q2: The conversion of 4-nitrophthalimide to this compound is incomplete. How can I drive the reaction to completion?
The second step, the ring-opening ammonolysis of the imide, is typically a high-yielding reaction, often exceeding 80%.[5] If you are observing a significant amount of unreacted starting material, the issue likely lies with the reaction conditions or reagent concentration.
Causality & Solutions:
-
Ammonia Concentration & Stoichiometry: The reaction is a nucleophilic attack by ammonia on one of the carbonyl carbons of the imide ring. A high concentration of ammonia is required to drive the equilibrium towards the amide product.
-
Insight: A published high-yield (81%) procedure uses a significant excess of concentrated (15.6 N) ammonium hydroxide.[5] Using dilute or an insufficient volume of ammonia will result in slow and incomplete conversion.
-
-
Temperature and Reaction Time: While the reaction proceeds at room temperature, gentle heating can ensure completion.
-
Insight: The procedure specifies adding the 4-nitrophthalimide to the stirred ammonium hydroxide solution and then applying gentle external heating with a water bath at 45°C for about one hour, or until frothing ceases.[5] This mild heating increases the reaction rate without promoting significant side reactions like hydrolysis of the nitro group or the newly formed amides.
-
-
Solubility and Mixing: 4-Nitrophthalimide has poor solubility in aqueous solutions.
-
Insight: Vigorous stirring is essential to maximize the surface area of the solid starting material exposed to the ammonium hydroxide solution. As the reaction proceeds, the product, this compound, precipitates from the solution.
-
Q3: My final product is impure after workup. What are the likely contaminants and how can I purify it?
Purity is critical for subsequent applications. The most probable impurities are unreacted starting material (4-nitrophthalimide) or a hydrolysis byproduct (4-nitrophthalic acid).
Causality & Solutions:
-
Unreacted 4-Nitrophthalimide: This is the most common impurity if the ammonolysis step is incomplete.
-
Identification: It has a similar melting point (~198°C) to the product (~200-202°C), which can make simple melting point analysis ambiguous.[1][5] TLC is the best method for detection.
-
Removal: Recrystallization is the most effective purification method. A documented procedure specifies recrystallizing the crude product from acetone to yield pure, pale yellow crystals of this compound.[5]
-
-
4-Nitrophthalic Acid: If the reaction conditions are too harsh (e.g., prolonged heating, presence of acid or base contaminants), the imide or the final diamide can hydrolyze to form 4-nitrophthalic acid.
-
Identification: This impurity has a lower melting point (~163-164°C) and different solubility characteristics.[6] It can be detected by TLC or an acidic wash of the product.
-
Removal: A thorough wash of the crude product with ice water during the initial filtration will help remove any water-soluble ammonium salts of 4-nitrophthalic acid.[5] If significant amounts are present, recrystallization is necessary.
-
| Compound | Molecular Weight | Melting Point (°C) | Appearance |
| Phthalimide (Start) | 147.13 g/mol | 238 °C | White solid |
| 4-Nitrophthalimide (Intermediate) | 192.13 g/mol | 198-199 °C[7] | Yellow solid |
| This compound (Product) | 209.15 g/mol | 200-202 °C[5] | Pale yellow crystals |
| 4-Nitrophthalic Acid (Side Product) | 211.12 g/mol | 163-164 °C[6] | White crystals |
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
Detailed Experimental Protocols
These protocols are synthesized from reliable, high-yield procedures.[2][4][5] Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Synthesis of 4-Nitrophthalimide
-
Preparation of Mixed Acid: In a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 8.4 mL of fuming nitric acid. Cool the flask in an ice-water bath to 0-5°C.
-
Slowly and carefully add 31.6 mL of concentrated sulfuric acid to the fuming nitric acid while maintaining the internal temperature between 10-15°C.
-
Nitration Reaction: Once the mixed acid is prepared and cooled, add 20.0 g of phthalimide all at once.
-
Increase the stirring rate to ensure vigorous mixing. Remove the ice bath and allow the reaction to proceed at room temperature (maintain at ~25°C) for 10 hours.
-
Workup and Isolation: Prepare a beaker with 115 g of crushed ice. Slowly pour the yellow reaction mixture into the ice under vigorous stirring, ensuring the temperature of the quench mixture does not exceed 20°C. A yellow solid will precipitate.
-
Collect the solid product by vacuum filtration.
-
Washing: Transfer the filter cake to a beaker and wash by stirring vigorously with ~450 mL of ice water. Filter the solid again. Repeat this washing procedure at least twice to remove all residual acid.
-
Drying and Purification: Dry the crude product in air or a vacuum oven. The crude product can be recrystallized from 95% ethanol (approx. 40 mL) to yield pure 4-nitrophthalimide.
-
The expected yield is approximately 21.6 g (82.6%).[2]
Protocol 2: Synthesis of this compound
-
Reaction Setup: In a large flask equipped with a magnetic stirrer, add 3500 mL of concentrated (15.6 N) ammonium hydroxide.
-
Ammonolysis: To the stirred ammonium hydroxide solution, quickly add 500 g of commercial 4-nitrophthalimide (mp 196-200°C).
-
Heating: Gently heat the stirred mixture using a water bath set to 45°C. Continue heating and stirring for approximately 1 hour, or until the frothing and evolution of gas ceases. A precipitate will form as the reaction proceeds.
-
Isolation: Cool the mixture in an ice bath. Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the filter cake with two 400 mL portions of ice-cold water to remove excess ammonia and any soluble byproducts.
-
Purification and Drying: Recrystallize the crude product from acetone (two portions of 400 mL). Dry the resulting pale yellow crystals under vacuum.
-
The expected yield is approximately 440 g (81%).[5]
References
- Huntress, E. H., & Shriner, R. L. (1943). 4-Nitrophthalimide. Organic Syntheses, Coll. Vol. 2, 457. [Link]
- PrepChem. (n.d.). Synthesis of this compound (I).
- Istrati, C. R., et al. (2011). A Performing Synthesis Strategy of Luminol, a Standard Chemiluminescent Substance. UPB Scientific Bulletin, Series B, 73(4). [Link]
- PubChem. (n.d.). 4-Nitrophthalimide. National Center for Biotechnology Information.
- University of California, Irvine. (n.d.). Photochemistry: Synthesis of Luminol.
- Khan, M. N., & Ismail, K. (2008). Kinetics and mechanism of alkaline hydrolysis of 4‐nitrophthalimide in the absence and presence of cationic micelles. Journal of Physical Organic Chemistry, 21(10), 841-849. [Link]
- Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology. [Link]
- Westfield State University. (n.d.). Luminol Synthesis.
- Dominican University. (n.d.). Org. Chem II Experiment 9 Synthesis of Luminol.
- Desheng. (2023). What are the steps for synthesizing luminol luminescent reagents?
- Huntress, E. H., Shloss, Jr., E. L., & Ehrlich, P. (1942). 4-Nitrophthalic acid. Organic Syntheses, 22, 90. [Link]
- University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield.
- Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. [Link]
- Quick Company. (n.d.). An Improved Process For Producing 4 Nitrophthalic Acid And 4.
- Google Patents. (n.d.). CN104086476A - Preparation method for N-methyl-4-nitrophthalimide.
- Patsnap. (n.d.). Preparation method of 4-nitrophthalonitrile - CN105801399A.
- ResearchGate. (n.d.). The amidation of phthalic anhydride using amines.
- ResearchGate. (2012). This compound.
- PubChem. (n.d.). 4-Nitrophthalic anhydride. National Center for Biotechnology Information.
- Google Patents. (n.d.). WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide.
- Quora. (2020). What is the reaction of phthalic acid with amide?
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Page loading... [wap.guidechem.com]
- 3. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]
- 4. Synthesis of 4-nitrophthalimide | Semantic Scholar [semanticscholar.org]
- 5. prepchem.com [prepchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. 4-ニトロフタルイミド 98% | Sigma-Aldrich [sigmaaldrich.com]
Technical Support Center: Nitration of Phthalimide
Welcome to the technical support center for the nitration of phthalimide and its derivatives. This guide is designed for researchers, chemists, and process development professionals to navigate the complexities of this crucial synthetic transformation. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and expert insights to help you optimize your reaction outcomes, minimize side-product formation, and ensure the highest purity of your target nitrophthalimide isomers.
Introduction: The Challenge of Regioselectivity
The nitration of phthalimide is a classic electrophilic aromatic substitution. However, the phthalimide moiety, with its two electron-withdrawing carbonyl groups, deactivates the aromatic ring. This deactivation makes the reaction conditions critical and introduces challenges in controlling the regioselectivity, primarily leading to a mixture of 3-nitro and 4-nitrophthalimide. Understanding the factors that govern the formation of these isomers and other potential side products is paramount for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary products in the nitration of phthalimide?
The nitration of phthalimide typically yields a mixture of two primary constitutional isomers: 3-nitrophthalimide and 4-nitrophthalimide. The 4-nitro isomer is generally the major product under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid).[1][2] The ratio of these isomers can be influenced by reaction parameters.
Q2: What are the common side products I should be aware of?
Beyond the isomeric products, several other side products can contaminate your reaction mixture:
-
Dinitrated Phthalimides: While less common due to the deactivating nature of the phthalimide and the first nitro group, dinitration can occur under harsh conditions (e.g., high temperatures, excess nitrating agent). A Reddit discussion among chemists indicated that achieving dinitration is challenging and may require forcing conditions.[3]
-
Hydrolysis Products: At elevated temperatures, the phthalimide ring can undergo hydrolysis to form nitrophthalic acids.[1] This is a significant concern when aiming for high yields of the desired imide.
-
Oxidation By-products: The strong oxidizing nature of nitric acid, especially at higher temperatures, can lead to the formation of undesired oxidation by-products, including phenolic compounds.[4] This not only reduces the yield but also complicates purification.
-
Unreacted Starting Material: Incomplete reactions will result in the presence of unreacted phthalimide in your crude product.
Q3: How does temperature affect the formation of side products?
Temperature is a critical parameter. Higher temperatures (e.g., above 60-80°C) can significantly increase the rates of side reactions like hydrolysis and oxidation, leading to lower yields of the desired nitrophthalimides.[1] Conversely, very low temperatures can slow down the reaction rate, making it economically less viable for large-scale production.[1]
Q4: Can I use nitric acid alone for the nitration?
Yes, nitration using only concentrated nitric acid is possible, and it can offer advantages in terms of simplifying the workup and reducing acid waste.[2][4] However, this method may require different temperature profiles and reaction times compared to the traditional mixed-acid system.[4]
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments and provides actionable solutions.
Issue 1: Low Yield of Desired Nitrophthalimide
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Suboptimal Temperature | Temperatures that are too high can promote side reactions like hydrolysis and oxidation, while temperatures that are too low may lead to an incomplete reaction.[1] | Carefully control the reaction temperature. For the synthesis of 4-nitrophthalimide, maintaining a temperature between 10-15°C during the addition of phthalimide is recommended.[5] |
| Incorrect Acid Ratio | The ratio of nitric acid to sulfuric acid is crucial for the efficient generation of the nitronium ion (NO₂⁺). | An optimized process for 4-nitrophthalimide synthesis suggests a nitric acid to sulfuric acid ratio of 1:4.5.[6][7] |
| Insufficient Reaction Time | The deactivation of the aromatic ring by the phthalimide group means the reaction may require a longer time to reach completion. | Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC). A reaction time of 10 hours at 25°C has been reported to give good yields.[6][7] |
| Premature Quenching | Adding the reaction mixture to ice too quickly or at too high a temperature can lead to localized heating and product decomposition. | Pour the reaction mixture slowly onto cracked ice with vigorous stirring, ensuring the temperature of the quench mixture does not exceed 20°C.[5] |
Issue 2: High Proportion of the Undesired 3-Nitrophthalimide Isomer
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Reaction Temperature | The isomer ratio can be temperature-dependent. | Investigate the effect of temperature on regioselectivity. Generally, lower temperatures favor the formation of the 4-isomer. |
| Nitrating Agent | The choice and concentration of the nitrating agent can influence the isomer distribution. | While mixed acid is standard, exploring alternative nitrating systems may alter the regioselectivity. However, the 4-isomer is typically the major product. |
Issue 3: Difficulty in Purifying the Product
Possible Causes & Solutions:
| Cause | Explanation | Recommended Action |
| Presence of Isomers | The 3- and 4-nitrophthalimide isomers can have similar physical properties, making separation by simple crystallization challenging. | Fractional crystallization can be employed. Recrystallization from 95% ethyl alcohol is a standard method for purifying 4-nitrophthalimide.[5] |
| Contamination with Phthalic Acids | Hydrolysis of the imide ring leads to the formation of nitrophthalic acids. | Thoroughly wash the crude product with ice water to remove water-soluble acidic impurities.[5] The crude product should be filtered and washed multiple times.[5] |
| Residual Acids | The crude product will be highly acidic from the reaction mixture. | Multiple washes with cold water are essential to remove residual sulfuric and nitric acids before further purification.[5] |
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrophthalimide
This protocol is adapted from a procedure in Organic Syntheses, a reliable source for tested synthetic methods.[5]
Step-by-Step Methodology:
-
Preparation of the Nitrating Mixture: In a beaker, add 240 cm³ of fuming nitric acid (sp. gr. 1.50) to 1.4 L of concentrated sulfuric acid (sp. gr. 1.84). Cool the mixture in an ice bath.
-
Addition of Phthalimide: Once the temperature of the mixed acids reaches 12°C, add 200 g of phthalimide with vigorous stirring, ensuring the temperature is maintained between 10°C and 15°C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature as the ice in the bath melts and leave it to stand overnight.
-
Quenching: Slowly pour the clear, pale yellow solution onto 4.5 kg of cracked ice with vigorous stirring. The temperature of this mixture should not exceed 20°C.
-
Isolation of Crude Product: Filter the crude nitration product using a Büchner funnel and press the cake as dry as possible.
-
Washing: Vigorously stir the filter cake with 2 L of ice water and filter again. Repeat this washing procedure four times.
-
Drying and Purification: Air-dry the crude product. For purification, recrystallize the crude material from 3 to 3.2 L of 95% ethyl alcohol. This should yield 4-nitrophthalimide with a melting point of around 198°C.[5]
Visualizations
Reaction Pathway and Side Products
The following diagram illustrates the main reaction pathway for the nitration of phthalimide and the formation of common side products.
Caption: Troubleshooting workflow for low reaction yield.
References
- Huntress, E. H., & Shriner, R. L. (n.d.). 4-NITROPHTHALIMIDE. Organic Syntheses.
- Quick Company. (n.d.). An Improved Process For Producing 4 Nitrophthalic Acid And 4.
- Cook, P. D., & Grout, R. J. (1976). Process for making N-methyl nitrophthalimides. U.S. Patent No. 3,933,852. Google Patents.
- European Patent Office. (1989). Method for making N-substituted nitrophthalimides. EP 0164409 B1.
- Master Organic Chemistry. (2025, June 5). The Gabriel Synthesis.
- Eureka | Patsnap. (n.d.). The preparation method of n-methyl-4-nitrophthalimide.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Nitrophthalimide: A Chemical Intermediate's Journey.
- Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology. Semantic Scholar.
- BYJU'S. (n.d.). What is Gabriel Phthalimide Synthesis Reaction?
- Google Patents. (n.d.). A process for the preparation of 3-and 4-aminophthalimide. WO2004043919A1.
- Organic Chemistry Portal. (n.d.). Phthalimides.
- Semantic Scholar. (n.d.). Nitration of alkanes with nitric acid catalyzed by N-hydroxyphthalimide.
- Reddit. (2021, April 15). Nitration of aromatic compound. r/Chempros.
- Google Patents. (n.d.). Purification of phthalonitriles and/or phthalimide. GB803172A.
- Google Patents. (n.d.). Cleavage of phthalimides to amines. US4544755A.
- Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis.
- University of Calgary. (n.d.). Ch22: Gabriel synthesis of RNH2.
- Wikipedia. (n.d.). Phthalimide.
- Google Patents. (n.d.). Nitration reactions with acid anhydride promoters. US4921970A.
- RSC Publishing. (n.d.). Nitration of alkanes with nitric acid catalyzed by N-hydroxyphthalimide.
- BYJU'S. (n.d.). Preparation of Phthalimide.
- Vedantu. (n.d.). Phthalimide: Structure, Properties, Preparation, Uses & Reactions.
- Turito. (2022, November 8). Phthalimide- Preparation, Chemical Reactions & Uses.
- Google Patents. (n.d.). Preparation method of 4-nitro phthalonitrile. CN102557988A.
- Google Patents. (n.d.). Methods for the nitration of aromatic compounds. WO2012049513A1.
- Google Patents. (n.d.). Method for making n-substituted nitrophthalimides. EP0164409B1.
- Frontiers. (2024, May 14). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods.
- Google Patents. (n.d.). A process for separating nitration isomers of substituted benzene compounds. EP0155441A1.
- S3waas. (2025, December 13). Syllabus for Chemistry (SCQP08).
Sources
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Technical Support Center: Separation of 3-Nitrophthalamide & 4-Nitrophthalamide
An in-depth technical guide to the separation of 3-Nitrophthalamide and 4-Nitrophthalamide isomers.
Welcome to the technical support center for the resolution of 3-nitrophthalamide and this compound isomers. This guide is designed for researchers, scientists, and drug development professionals, offering field-proven insights and troubleshooting solutions for common challenges encountered during the separation of these closely related positional isomers.
Frequently Asked Questions (FAQs)
Q1: What are 3-nitrophthalamide and this compound?
A: 3-Nitrophthalamide and this compound are positional isomers with the chemical formula C₈H₇N₃O₄.[1] They consist of a benzene ring substituted with two carboxamide groups at positions 1 and 2, and a single nitro group at either position 3 or 4. These compounds are important intermediates in the synthesis of various fine chemicals, dyes, and pharmaceuticals.[2] The position of the nitro group significantly influences the molecule's electronic properties and reactivity, making pure isomers essential for specific downstream applications.
Q2: Why is the separation of these isomers so challenging?
A: The primary challenge lies in their nature as positional isomers. They have the same molecular weight and chemical formula and, consequently, very similar physical and chemical properties such as polarity, solubility, and boiling points. This similarity makes their separation by common techniques like distillation or simple crystallization difficult, often requiring more sophisticated methods like High-Performance Liquid Chromatography (HPLC) or fractional crystallization under precisely controlled conditions.
Q3: What are the primary methods for separating 3- and this compound?
A: The two most effective and widely used methods are:
-
High-Performance Liquid Chromatography (HPLC): Particularly for analytical quantification and small-scale preparative work, HPLC offers high resolving power.[3]
-
Fractional Crystallization: This classical technique is suitable for larger, preparative-scale separations and relies on slight differences in the isomers' solubility in a specific solvent system.[4][5]
Q4: Which separation method is better: analytical vs. preparative scale?
A: The choice of method depends directly on the objective.
-
For Analytical Purposes , such as determining the isomeric ratio in a mixture, HPLC is the superior choice due to its high resolution, sensitivity, and reproducibility.[3]
-
For Preparative-Scale Separation , where the goal is to isolate a significant quantity of one or both isomers, fractional crystallization is often more practical and cost-effective, though it may require more optimization and multiple cycles to achieve high purity.[4][6]
Method Selection Workflow
The following diagram outlines the decision-making process for selecting the appropriate separation technique based on experimental goals.
Caption: Workflow for selecting a separation method.
Troubleshooting Guide: High-Performance Liquid Chromatography (HPLC)
This section addresses common issues encountered during the HPLC separation of 3- and this compound.
Q: My chromatogram shows poor resolution or co-elution of the two isomer peaks. What should I do?
A: Poor resolution is the most common challenge. The cause lies in the insufficient differentiation of the isomers' interaction with the stationary and mobile phases.
-
Underlying Cause & Solution:
-
Mobile Phase Composition: The polarity of your mobile phase is likely not optimal. For reverse-phase HPLC (e.g., using a C18 column), increase the aqueous component (e.g., water) of the mobile phase to increase retention and allow more time for separation. Small, incremental changes (e.g., 2-5%) are recommended.
-
Column Chemistry: A standard C18 column separates based on hydrophobicity, which may be too similar between the isomers. Consider a column with an alternative separation mechanism. A Phenyl-Hexyl column can provide enhanced resolution due to π-π interactions between the phenyl stationary phase and the aromatic rings of the nitrophthalamide isomers.[7]
-
Flow Rate: Decrease the flow rate. This gives the molecules more time to interact with the stationary phase, which can significantly improve the separation of closely eluting peaks.
-
Temperature: Operate the column at a controlled, slightly lower temperature using a column oven. Lower temperatures can sometimes enhance selectivity by increasing the strength of intermolecular interactions.
-
Q: I'm observing significant peak tailing. Why is this happening and how can I fix it?
A: Peak tailing often indicates undesirable secondary interactions or column issues.
-
Underlying Cause & Solution:
-
Silanol Interactions: Free silanol groups on the silica backbone of the stationary phase can interact with polar functional groups on your analytes. Adding a small amount of an acidic modifier, like 0.1% formic acid or phosphoric acid, to the mobile phase can suppress this interaction by protonating the silanol groups.[8]
-
Column Contamination: The column inlet frit or the stationary phase itself may be contaminated with strongly retained impurities from previous injections. Flush the column with a strong solvent (like 100% acetonitrile or isopropanol) or, if necessary, replace the column.[9]
-
Sample Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.[9] Dilute your sample and reinject.
-
Q: The retention times for my peaks are drifting between runs. What's the cause?
A: Inconsistent retention times point to a lack of stability in the chromatographic system.
-
Underlying Cause & Solution:
-
Insufficient Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your injection sequence. A stable baseline is a good indicator of equilibration.
-
Mobile Phase Preparation: If your mobile phase is prepared by mixing solvents online, ensure the pump's proportioning valves are working correctly. Premixing the mobile phase manually can often resolve this. Also, ensure the mobile phase is properly degassed to prevent air bubbles from entering the pump.[9]
-
Temperature Fluctuations: Uncontrolled changes in ambient temperature can affect retention times. Use a column oven to maintain a constant temperature for reproducible results.[9]
-
HPLC Troubleshooting Flowchart
Caption: Troubleshooting workflow for poor HPLC resolution.
Troubleshooting Guide: Fractional Crystallization
This section provides solutions for challenges during the preparative separation of isomers via crystallization.
Q: I've attempted to recrystallize my mixture, but the isomers are co-crystallizing. How can I achieve separation?
A: Co-crystallization occurs when the chosen solvent does not sufficiently differentiate between the solubilities of the two isomers.
-
Underlying Cause & Solution:
-
Solvent Selection is Critical: The key to fractional crystallization is finding a solvent in which one isomer is significantly more soluble than the other at a given temperature. You must perform a solvent screen. Test a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, toluene, and mixtures like ethanol/water). The ideal solvent will dissolve both isomers when hot but will cause only one isomer to crystallize upon slow cooling.[4][5]
-
Control the Cooling Rate: Rapid cooling traps impurities and promotes co-crystallization. Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath. Slow cooling allows for the formation of a more perfect crystal lattice, which naturally excludes molecules that do not fit well (i.e., the other isomer and impurities).[10]
-
Q: My yield of the purified isomer is very low. What am I doing wrong?
A: Low yield is a common issue that can result from several procedural missteps.
-
Underlying Cause & Solution:
-
Excess Solvent: Using too much hot solvent to dissolve the initial mixture will result in a solution that is not saturated enough for crystallization to occur upon cooling. Use the minimum amount of hot solvent required to fully dissolve the solid.[6]
-
Premature Crystallization: If the solution cools during a hot filtration step (to remove insoluble impurities), you will lose product on the filter paper. Ensure your funnel and receiving flask are pre-heated.
-
Incomplete Crystallization: Ensure you have allowed sufficient time at a low temperature for crystallization to complete. If no crystals form, try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure desired isomer to initiate the process.[10]
-
Q: My product has "oiled out" instead of forming crystals. How can I fix this?
A: "Oiling out" occurs when the solute comes out of solution as a liquid rather than a solid. This often happens when the solution is too concentrated or the boiling point of the solvent is higher than the melting point of the solute.
-
Underlying Cause & Solution:
-
Reduce Solution Concentration: The solution is likely supersaturated. Add a small amount of additional hot solvent to redissolve the oil, then attempt to cool the more dilute solution slowly again.
-
Change Solvents: Select a solvent with a lower boiling point.
-
Promote Crystallization: At the temperature where the solution becomes cloudy, vigorously stir the solution or scratch the flask to induce crystallization before the oil has a chance to fully form.
-
Experimental Protocols
Protocol 1: Analytical HPLC Method for Isomer Separation
This method is designed for determining the relative percentages of 3-nitrophthalamide and this compound in a mixture.
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: Phenyl-Hexyl Column (e.g., 150 mm x 4.6 mm, 5 µm particle size). A C18 column can be used, but a phenyl-based column may offer better selectivity.[7]
-
Mobile Phase: Acetonitrile and Water (containing 0.1% Phosphoric Acid).
-
Elution Mode: Isocratic or Gradient. Start with an isocratic mixture such as 30:70 Acetonitrile:Water. If separation is inadequate, a shallow gradient may be required.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detection at 270 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the isomer mixture and dissolve it in 10 mL of the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.[3]
Protocol 2: Preparative Separation by Fractional Crystallization
This protocol provides a general workflow. The ideal solvent must be determined experimentally. Ethanol or acetone are good starting points.[11][12]
-
Solvent Selection: In separate small test tubes, test the solubility of your mixture in various solvents to find one where solubility is low at room temperature but high at the solvent's boiling point.
-
Dissolution: Place the impure isomer mixture (e.g., 5 g) into an Erlenmeyer flask. Add a small amount of the selected solvent and heat the mixture to boiling with stirring. Continue adding the minimum amount of hot solvent dropwise until all the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, add a small amount of activated charcoal and boil for a few minutes. Perform a hot filtration to remove the charcoal.
-
Slow Cooling & Crystallization: Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask during this period. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.[4]
-
Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to rinse away any adhering impurities from the mother liquor.
-
Drying: Allow the crystals to dry on the filter paper with the vacuum running for several minutes, then transfer them to a watch glass to air dry completely.
-
Purity Check: Analyze the purity of the crystals and the mother liquor by HPLC or melting point analysis to determine the success of the separation. Repeat the process if necessary to achieve the desired purity.
Isomer Property Data
| Property | 3-Nitrophthalamide | This compound |
| Molecular Formula | C₈H₇N₃O₄[1] | C₈H₇N₃O₄[13] |
| Molecular Weight | 209.16 g/mol [1] | 209.17 g/mol [14] |
| Appearance | Faint or dark yellow powder/crystals[2] | Pale yellow crystals[12] |
| Melting Point | 213-215 °C[15] | 200-202 °C[12] |
References
- Organic Syntheses Procedure. (n.d.). 4-nitrophthalimide. Organic Syntheses.
- PrepChem.com. (n.d.). Synthesis of this compound (I).
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Nitrophthalimide: A Chemical Intermediate's Journey.
- Google Patents. (n.d.). EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds.
- SIELC Technologies. (n.d.). Separation of 4-Nitrophthalimide on Newcrom R1 HPLC column.
- Google Patents. (n.d.). US2874196A - Method of crystallizing nitro products.
- University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization.
- Google Patents. (n.d.). WO2004043919A1 - A process for the preparation of 3- and 4-aminophthalimide.
- Yuan, B. (2022). Separation of Isomer and High-Performance Liquid Chromatography Uses in Drug Studies. Pharmaceutical Analytical Acta, 13(674).
- Thermo Fisher Scientific. (n.d.). Successful HPLC Operation – A Troubleshooting Guide. Retrieved from a URL equivalent to Thermo Fisher's HPLC resources.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2025). How to Purify an organic compound via recrystallization or reprecipitation?.
- Google Patents. (n.d.). US3311666A - Separation of chloronitrobenzene isomers by crystallization and fractionation.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3956153, 3-Nitrophthalamide.
- Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube.
- ResearchGate. (1985). Separation of trinitrotoluene isomers by crystallization and extraction with nitric acid as a solvent. Industrial & Engineering Chemistry Process Design and Development, 24(4), 1010-1016.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 3-Nitrophthalic acid.
- Medium. (n.d.). Chromatography For Troubleshooting Explained.
- ResearchGate. (n.d.). Experimental and Theoretical Thermochemistry of the Isomers: 3- and 4-Nitrophthalimide.
- PubMed. (2014). 4-Nitro-phthalamide. Acta Crystallographica Section E: Structural Reports Online, 70(Pt 3), o293.
- SIELC Technologies. (n.d.). HPLC Separation of 3-Nitrophthalic and 4-Nitrophthalic Acids.
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6969, 4-Nitrophthalimide.
- ResearchGate. (2014). This compound.
- MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation.
- Google Patents. (n.d.). US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid.
- Google Patents. (n.d.). CA1101883A - Process for separating mixtures of 3- and 4- nitrophthalic acid.
- Quick Company. (n.d.). An Improved Process For Producing 4 Nitrophthalic Acid And 4.
- ResearchGate. (2008). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. REV. CHIM. (Bucuresti), 59(9), 974.
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Technical Support Center: Purification of Crude 4-Nitrophthalamide by Recrystallization
Welcome to the technical support center for the purification of crude 4-nitrophthalamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for the recrystallization of this important chemical intermediate. Our goal is to move beyond simple procedural steps to explain the underlying principles, ensuring a successful and efficient purification process.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle behind recrystallizing this compound?
A1: Recrystallization is a purification technique for solid organic compounds. The core principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1][2][3] For this compound, an ideal solvent will dissolve it completely at an elevated temperature but only sparingly at a lower temperature.[2] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures (remaining in the solution upon cooling) or insoluble in the hot solvent (allowing for removal by hot filtration). As the hot, saturated solution of crude this compound cools, the solubility of the product decreases, leading to the formation of pure crystals, while the majority of impurities remain dissolved in the mother liquor.[3]
Q2: How do I select the most appropriate solvent for the recrystallization of this compound?
A2: The choice of solvent is the most critical factor in a successful recrystallization.[2] The ideal solvent should:
-
Completely dissolve the this compound when hot.
-
Dissolve very little this compound when cold.
-
Either not dissolve impurities at all or dissolve them very well, even at low temperatures.
-
Not react with this compound.[4]
-
Be sufficiently volatile to be easily removed from the purified crystals.[4]
Based on solubility data, ethanol is a commonly used and effective solvent for recrystallizing this compound.[5][6][7][8] Studies have shown that the solubility of this compound increases with temperature in ethanol.[9][10] Other potential solvents include acetone and N,N-dimethylformamide (DMF), though their higher solvency might lead to lower recovery yields if not used carefully in a mixed-solvent system.[9][10][11][12][13]
Solvent Suitability Overview for this compound
| Solvent | Suitability for Recrystallization | Rationale |
| Ethanol (95%) | Excellent | Good solubility at boiling point, low solubility at room temperature. Widely documented for this specific recrystallization.[5][6][7][8] |
| Water | Poor (as a single solvent) | This compound is sparingly soluble in water, even when hot.[14][15] |
| Acetone | Good (potential for mixed solvent) | High solubility, may require a co-solvent (like water or heptane) to reduce solubility upon cooling.[9][10][11][12][13] |
| N,N-Dimethylformamide (DMF) | Good (potential for mixed solvent) | Very high solubility. Best used with an anti-solvent for effective crystal recovery.[9][10][11][12][13] |
Q3: What are the common impurities in crude this compound and how does recrystallization remove them?
A3: Crude this compound, typically synthesized by the nitration of phthalimide, may contain several impurities:
-
Unreacted Phthalimide: The starting material for the synthesis.
-
Positional Isomers (e.g., 3-Nitrophthalimide): Formed in smaller amounts during the nitration reaction.
-
Residual Acids (Sulfuric and Nitric Acid): From the nitrating mixture, which should be mostly removed by initial washing steps.[6]
-
Degradation Products: Depending on the reaction conditions.
Recrystallization from a solvent like ethanol is effective because these impurities often have different solubility profiles compared to the desired this compound. For instance, phthalimide has a different solubility in ethanol. Residual acids are highly soluble and will remain in the mother liquor.
Troubleshooting Guide
Problem 1: The crude this compound "oils out" instead of forming crystals upon cooling.
Explanation: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[16] This often happens if the boiling point of the solvent is higher than the melting point of the impure compound, or if the solution is supersaturated to a high degree, causing the product to come out of solution too rapidly.[16][17]
Solutions:
-
Reheat and Add More Solvent: Warm the mixture to redissolve the oil, then add a small amount of additional hot solvent to decrease the saturation level. Allow it to cool more slowly.[16][17]
-
Slow Cooling: Rapid cooling can promote oiling. Let the solution cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help.[16]
-
Change Solvent System: If the problem persists, consider a mixed solvent system. Dissolve the compound in a "good" solvent (like ethanol or acetone) and then slowly add a "poor" solvent (like water or heptane) until the solution becomes slightly cloudy (turbid). Reheat to get a clear solution and then cool slowly.
Problem 2: Very low or no crystal formation after cooling.
Explanation: This is one of the most common issues and usually points to one of two things: either too much solvent was used, or the solution is supersaturated and requires a nucleation site to initiate crystallization.[16]
Solutions:
-
Reduce Solvent Volume: If an excessive amount of solvent was used, the solution might not be saturated enough for crystals to form upon cooling.[17] Gently heat the solution to boil off some of the solvent (in a fume hood) to increase the concentration of the solute, then attempt to cool it again.[17]
-
Induce Crystallization (Nucleation):
-
Seed Crystals: Add a tiny crystal of pure this compound to the cooled solution. This provides a template for crystal growth.[16]
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[16] The microscopic scratches on the glass can provide nucleation sites.
-
Ice Bath: Further cooling in an ice bath can sometimes be necessary to decrease solubility enough for crystallization to begin.
-
Problem 3: The final product has a low melting point and appears discolored.
Explanation: A low and broad melting point range indicates the presence of impurities in the final product. Discoloration suggests that colored impurities were not effectively removed.
Solutions:
-
Second Recrystallization: A single recrystallization may not be sufficient if the initial product is highly impure. Repeating the process with the once-recrystallized material can significantly improve purity.
-
Use of Activated Carbon (Charcoal): If the hot solution is colored, it may be due to high-molecular-weight, colored impurities. After dissolving the crude product in the hot solvent, add a very small amount of activated carbon and swirl. Perform a hot filtration to remove the carbon and the adsorbed impurities before allowing the solution to cool. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Ensure Complete Drying: Residual solvent in the crystals can act as an impurity and depress the melting point. Ensure the crystals are thoroughly dried under vacuum before taking a melting point reading.
Experimental Protocol: Recrystallization of this compound
This protocol is adapted from established procedures and best practices.[6]
-
Dissolution:
-
Place the crude this compound (e.g., 5.0 g) into an Erlenmeyer flask.
-
In a separate beaker, heat the recrystallization solvent (95% ethanol) to its boiling point.
-
Add the hot solvent to the Erlenmeyer flask containing the crude solid in small portions, with continuous swirling and gentle heating (on a hot plate). Add just enough hot solvent to completely dissolve the solid. An excess of solvent will reduce the final yield.[17]
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities (e.g., dust, sand) or if activated carbon was used, perform a hot filtration.
-
Pre-heat a funnel and a receiving flask with a small amount of hot solvent to prevent premature crystallization in the funnel.
-
Quickly filter the hot solution through a fluted filter paper into the clean, pre-heated receiving flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on a benchtop. Slow cooling is crucial for the formation of larger, purer crystals.[18]
-
Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[1]
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel and a clean filter flask.[1]
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor. Using cold solvent minimizes the loss of the purified product.
-
Continue to draw air through the crystals on the filter paper for several minutes to help them dry.
-
-
Drying and Characterization:
-
Transfer the crystals to a pre-weighed watch glass and dry them thoroughly. This can be done in a drying oven at a temperature well below the melting point or in a vacuum desiccator.
-
Once dry, weigh the purified this compound to calculate the percent recovery.
-
Determine the melting point of the purified product. Pure this compound should have a sharp melting point around 198-202°C.[6][19] A broad or depressed melting point indicates the presence of impurities.
-
Visualizing the Workflow
Recrystallization Workflow Diagram
Caption: Workflow for the purification of this compound.
References
- PubChem. (n.d.). 4-Nitrophthalimide. National Center for Biotechnology Information.
- Tradeindia. (n.d.). 4-Nitrophthalimide (CAS No 89-40-7) Manufacturers, Suppliers, Exporters.
- IndiaMART. (n.d.). 4 Nitrophthalimide Manufacturers in India.
- Span Chemicals. (n.d.). 4 Nitro Phthalimide Chemical Compound Manufacturer, Supplier, Exporter.
- ResearchGate. (2020). Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N-Dimethylformamide.
- ACS Figshare. (2016). Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K.
- ACS Publications. (2020). Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N-Dimethylformamide. Journal of Chemical & Engineering Data.
- ACS Publications. (2020). Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions of Acetone, Ethanol, Isopropanol, and N,N-Dimethylformamide. Journal of Chemical & Engineering Data.
- ResearchGate. (2016). Solubility measurement and correlation of 4-nitrophthalimide in (methanol, ethanol, or acetone) + N,N-dimethylformamide mixed solvents at temperatures from 273.15 K to 323.15 K.
- Organic Syntheses. (n.d.). 4-nitrophthalimide.
- Patsnap. (n.d.). Preparation method of 4-nitrophthalonitrile. Eureka.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- Unknown. (n.d.). Recrystallization-1.pdf. [Source document appears to be course material, original publisher not identified].
- University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations.
- Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
- Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (2014). This compound.
- PubMed. (2012). Identification of common impurities present in the synthetic routes leading to 4-methylthioamphetamine (4-MTA). Part II: Reductive amination and nitropropene route.
- Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros.
- YouTube. (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4.
- Reddit. (2018). An ideal recrystallization solvent. r/chemhelp.
- Reddit. (2012). Help! Recrystallization sources of error. r/chemhelp.
- Reddit. (2014). Veteran chemists, have any advice on recrystallization for an inexperienced undergrad?. r/chemistry.
- Reddit. (2020). Recrystallisation Help. r/Chempros.
- ResearchGate. (2008). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens.
- PMC. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib.
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common problems in 4-Nitrophthalamide synthesis and solutions
Welcome to the technical support center for the synthesis of 4-Nitrophthalamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Introduction to this compound Synthesis
This compound is a key intermediate in the synthesis of various functional molecules, including phthalocyanines and pharmaceutical compounds. A common and practical route to this compound involves the amidation of 4-nitrophthalimide with ammonia. This seemingly straightforward reaction can present several challenges that affect yield, purity, and scalability. This guide will address these common problems and provide actionable solutions.
A typical synthetic workflow for this compound is outlined below:
Caption: Synthetic workflow for this compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Low Yield and Incomplete Conversion
Question 1: My yield of this compound is consistently low. What are the common causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound from 4-nitrophthalimide are a frequent issue. Several factors can contribute to this, and a systematic approach to troubleshooting is recommended.[1][2][3]
-
Suboptimal Reaction Temperature: The amidation of 4-nitrophthalimide is an exothermic reaction.[4] Insufficient cooling can lead to side reactions, while a temperature that is too low will result in a slow or incomplete reaction.
-
Solution: Carefully control the reaction temperature. A water bath is often used to maintain a moderately elevated temperature (e.g., 45°C) to ensure the reaction proceeds to completion without promoting side reactions.[5]
-
-
Incorrect Molar Ratio of Reactants: The stoichiometry of 4-nitrophthalimide to the ammonia source is critical. An insufficient amount of ammonia will lead to incomplete conversion.
-
Solution: Use a significant excess of concentrated ammonium hydroxide. This ensures that the concentration of the nucleophile remains high throughout the reaction, driving the equilibrium towards the product. Molar ratios of 4-nitrophthalimide to ammonia can be optimized, with ratios around 1:9 having been reported as effective.[6]
-
-
Reaction Time: The reaction may not have been allowed to proceed for a sufficient duration.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material (4-nitrophthalimide) is no longer visible on the TLC plate. A typical reaction time is around one hour, or until frothing ceases.[5]
-
-
Poor Quality of Starting Material: The purity of the starting 4-nitrophthalimide is crucial. Impurities can interfere with the reaction.
-
Solution: Ensure the 4-nitrophthalimide is of high purity. If necessary, recrystallize the starting material before use.
-
Question 2: I'm observing a significant amount of unreacted 4-nitrophthalimide in my crude product. How can I drive the reaction to completion?
Answer:
Observing unreacted starting material is a clear indication of incomplete conversion. This can often be addressed by optimizing the reaction conditions.
-
Increase Ammonia Concentration: The concentration of the ammonium hydroxide solution plays a significant role.
-
Solution: Use a concentrated solution of ammonium hydroxide (e.g., 15.6 N).[5] A higher concentration of the ammonia nucleophile will increase the reaction rate.
-
-
Improve Mixing: Inadequate stirring can lead to localized depletion of reactants and prevent the reaction from going to completion.
-
Solution: Ensure vigorous and continuous stirring throughout the reaction. This is particularly important when adding the solid 4-nitrophthalimide to the ammonium hydroxide solution to prevent clumping.
-
-
Temperature Control: As mentioned previously, maintaining the optimal temperature is key.
-
Solution: A gentle warming of the reaction mixture can help to increase the reaction rate and drive it to completion.[5]
-
| Parameter | Recommended Condition | Rationale |
| Temperature | 45°C | Balances reaction rate and minimizes side reactions.[5] |
| Ammonia Source | Concentrated Ammonium Hydroxide (e.g., 15.6 N) | High concentration of nucleophile drives the reaction forward.[5] |
| Molar Ratio | Excess Ammonia (e.g., 1:9 4-nitrophthalimide:ammonia) | Ensures complete conversion of the starting material.[6] |
| Reaction Time | ~1 hour or until frothing ceases | Allows the reaction to reach completion.[5] |
Section 2: Impurity Profile and Side Reactions
Question 3: My final product is contaminated with a significant amount of 4-nitrophthalic acid. How is this being formed and how can I prevent it?
Answer:
The presence of 4-nitrophthalic acid indicates that hydrolysis of either the starting 4-nitrophthalimide or the this compound product is occurring.[7][8]
-
Causality: The imide and amide functional groups are susceptible to hydrolysis, especially under basic conditions at elevated temperatures. Prolonged reaction times or excessive heating can promote this side reaction.
-
Solution 1: Control Reaction Time and Temperature: Adhere to the recommended reaction time and temperature. Over-heating or extending the reaction time unnecessarily increases the likelihood of hydrolysis.[8]
-
Solution 2: Work-up Procedure: During the work-up, avoid strongly acidic or basic conditions for extended periods, especially at elevated temperatures.
-
Question 4: I suspect my this compound is contaminated with the 3-nitro isomer. How can I confirm this and what is the source of this impurity?
Answer:
The presence of 3-nitrophthalamide is a common issue that originates from the synthesis of the 4-nitrophthalimide precursor.
-
Source of Impurity: The nitration of phthalimide to produce 4-nitrophthalimide often yields a mixture of 3- and 4-nitro isomers.[7][9] Separating these isomers can be challenging.
-
Confirmation:
-
HPLC: High-Performance Liquid Chromatography is an excellent technique for separating and quantifying positional isomers.[10] Developing an appropriate HPLC method will allow you to resolve the 3- and this compound peaks.
-
NMR Spectroscopy: While ¹H NMR can be used, the spectra of the two isomers may be very similar. 2D NMR techniques might be necessary for unambiguous identification.
-
-
Prevention and Mitigation:
-
Purification of 4-Nitrophthalimide: The most effective way to prevent this impurity in your final product is to start with highly pure 4-nitrophthalimide. The separation of 3- and 4-nitrophthalic acids (from which the imides can be formed) can be achieved through fractional crystallization or by exploiting differences in the solubility of their salts.[11][12]
-
Purification of this compound: If the isomeric impurity is carried through to the final product, purification of the this compound via recrystallization may be necessary, although separation can be difficult due to the similar properties of the isomers.
-
Caption: Formation of isomeric impurities during synthesis.
Section 3: Purification and Analysis
Question 5: What is the best method for purifying crude this compound?
Answer:
The choice of purification method depends on the nature and quantity of the impurities present.
-
Recrystallization: This is the most common and effective method for purifying solid organic compounds.
-
Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Acetone has been reported as a suitable solvent for the recrystallization of this compound.[5]
-
Procedure: Dissolve the crude product in a minimal amount of hot solvent. Allow the solution to cool slowly to promote the formation of pure crystals, leaving the impurities in the mother liquor. The crystals can then be collected by filtration.
-
-
Washing: Before recrystallization, washing the crude product can remove certain impurities.
-
Procedure: Washing the crude precipitate with ice water can help remove any residual ammonium hydroxide and other water-soluble impurities.[5]
-
Question 6: Which analytical techniques are most suitable for assessing the purity of my this compound?
Answer:
A combination of analytical techniques is often employed to provide a comprehensive assessment of purity.
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for determining the purity of a sample and quantifying impurities, including positional isomers.[10] A reversed-phase HPLC method with UV detection is typically suitable for aromatic nitro compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the desired product and identify any significant impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (around 200-202°C) is a good indicator of high purity.[5] A broad melting range suggests the presence of impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of the key functional groups (amide N-H, C=O, and nitro NO₂) in the final product.
| Technique | Purpose | Key Information Provided |
| HPLC | Purity assessment and impurity quantification | Separation of isomers and other byproducts.[10] |
| NMR | Structural confirmation and impurity identification | Confirms the chemical structure of the product. |
| Melting Point | Purity indication | A sharp melting point indicates high purity.[5] |
| IR Spectroscopy | Functional group analysis | Confirms the presence of amide and nitro groups. |
Experimental Protocols
Synthesis of this compound from 4-Nitrophthalimide
This protocol is adapted from a literature procedure.[5]
-
Reaction Setup: In a suitable reaction vessel equipped with a magnetic stirrer, add 3500 ml of 15.6 N ammonium hydroxide.
-
Addition of Starting Material: To the stirred ammonium hydroxide solution, quickly add 500 g (2.60 moles) of commercial 4-nitrophthalimide (m.p. 196-200°C).
-
Reaction: With continued stirring, gently heat the mixture in a water bath to 45°C. Maintain this temperature until frothing ceases (approximately 1 hour).
-
Isolation: Collect the resulting precipitate by filtration.
-
Washing: Wash the collected solid with two 400 ml portions of ice water.
-
Purification: Recrystallize the crude product from two 400 ml portions of acetone.
-
Drying: Dry the purified crystals to obtain this compound as pale yellow crystals.
Expected Yield: Approximately 81%.[5] Expected Melting Point: 200-202°C.[5]
References
- 4-nitrophthalic acid - Organic Syntheses Procedure.
- Reaction conditions optimization for the synthesis 4a. | Download Table - ResearchGate.
- 4-nitrophthalimide - Organic Syntheses Procedure.
- Troubleshooting: How to Improve Yield - Department of Chemistry : University of Rochester.
- PREPARATION OF 4-NITROPHTHALIC ANHYDRIDE FROM N-METHYL-4-NITROPHTHALIMIDE.
- Impurity Profiling in different analytical techniques. - IJNRD.
- WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents.
- An Improved Process For Producing 4 Nitrophthalic Acid And 4 - Quick Company.
- My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry - Reddit.
- Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview - Research and Reviews.
- Review on the modern analytical advancements in impurities testing - Asia Pacific Academy of Science Pte. Ltd.
- Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma.
- What could be reason for getting a very low yield in organic chemistry? - Quora.
- US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google Patents.
- CA1101883A - Process for separating mixtures of 3- and 4- nitrophthalic acid - Google Patents.
- What are some common causes of low reaction yields? : r/Chempros - Reddit.
- Synthesis of this compound (I) - PrepChem.com.
- Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens - ResearchGate.
- Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal.
Sources
- 1. Troubleshooting [chem.rochester.edu]
- 2. quora.com [quora.com]
- 3. reddit.com [reddit.com]
- 4. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 5. prepchem.com [prepchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. 4-Nitrophthalic anhydride synthesis - chemicalbook [chemicalbook.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. US4284797A - Process for separating mixtures of 3- and 4-nitrophthalic acid - Google Patents [patents.google.com]
- 12. CA1101883A - Process for separating mixtures of 3- and 4- nitrophthalic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing Reaction Conditions for 4-Nitrophthalamide Synthesis
Welcome to the technical support guide for the synthesis of 4-Nitrophthalamide. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthesis. We will move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.
This compound is a valuable chemical intermediate, notably used in the preparation of azo dyes and as a precursor for pharmaceuticals like Citalopram.[1] The most common and reliable synthetic route involves a two-step process: the nitration of phthalimide to form 4-nitrophthalimide, followed by amidation to yield the final product. This guide focuses on troubleshooting and optimizing this pathway.
Overall Synthetic Workflow
The synthesis proceeds through two key transformations. The first is an electrophilic aromatic substitution (nitration), followed by a nucleophilic acyl substitution (amidation).
Caption: General two-step synthesis of this compound from Phthalimide.
Frequently Asked Questions & Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Part 1: Nitration of Phthalimide to 4-Nitrophthalimide
Question 1: My yield of 4-nitrophthalimide is significantly lower than the reported 80-82%. What are the most common causes?
Answer: Low yield in this nitration step is a frequent issue and can almost always be traced back to suboptimal control over reaction parameters. Here are the key factors to investigate:
-
Temperature Control is Critical: The formation of the nitronium ion (NO₂⁺) from nitric and sulfuric acid is highly exothermic. The subsequent nitration of phthalimide must be kept within a strict temperature window.
-
Causality: If the temperature rises above 20-25°C during the reaction, you risk increased formation of dinitrated byproducts and oxidative side reactions, which decompose the starting material and product.[2][3] Conversely, if the temperature is too low, the reaction rate will be impractically slow.
-
Solution:
-
Always prepare the mixed acid by adding the fuming nitric acid to the concentrated sulfuric acid, not the other way around. This addition must be done slowly in an ice-salt bath to maintain a temperature between 10-15°C.[1][2]
-
Add the phthalimide substrate portion-wise or as a single batch only after the mixed acid has cooled to the target temperature (10-15°C).[2]
-
Maintain vigorous stirring throughout the reaction to ensure even heat distribution.
-
-
-
Reagent Quality and Ratio: The concentration and ratio of your acids are paramount for generating the electrophile efficiently.
-
Causality: Concentrated sulfuric acid acts as both a solvent and a catalyst, protonating nitric acid to facilitate the formation of the nitronium ion. If the sulfuric acid is not sufficiently concentrated (e.g., has absorbed atmospheric moisture) or the ratio is incorrect, the concentration of the active electrophile will be too low for efficient nitration.
-
Solution: Use fresh, concentrated (sp. gr. 1.84) sulfuric acid and fuming nitric acid (sp. gr. 1.50).[2] An optimized nitric acid to sulfuric acid ratio has been reported as 1:4.5.[1][4]
-
-
Inadequate Reaction Time: This reaction is not instantaneous.
-
Causality: Electrophilic substitution on the deactivated phthalimide ring is relatively slow. Cutting the reaction time short will leave a significant amount of unreacted starting material.
-
Solution: Allow the reaction to stir for a full 10 hours after the initial exotherm has subsided, letting it slowly warm to room temperature (around 25°C).[1][4] Monitor reaction completion via Thin Layer Chromatography (TLC) if possible.
-
-
Improper Quenching/Workup: Significant product loss can occur during the isolation step.
-
Causality: The product is precipitated by quenching the acidic reaction mixture in ice water. If this is done too quickly or without sufficient cooling, the temperature rise can cause hydrolysis of the imide ring or other side reactions.[2] Furthermore, 4-nitrophthalimide has some solubility in water, which is exacerbated at higher temperatures.
-
Solution: Pour the reaction mixture slowly and with vigorous stirring onto a large volume of crushed ice, ensuring the temperature of the quench mixture does not exceed 20°C.[2] Wash the filtered crude product thoroughly with copious amounts of cold ice water to remove any residual acid, which is crucial for the purity of the subsequent step.[2]
-
Question 2: My final 4-nitrophthalimide product is off-color with a broad melting point range (e.g., 185–190°C instead of the expected ~198°C). How can I improve its purity?
Answer: A low and broad melting point is a clear indicator of impurities. The primary culprits are residual acids, unreacted starting material, and isomeric byproducts.
-
Thorough Washing: As mentioned above, residual nitrating acids are the most common impurity.
-
Solution: After filtration, resuspend the crude solid in a large volume of ice water and stir vigorously before filtering again. Repeat this washing process at least four times to ensure all acid is removed.[2]
-
-
Recrystallization: This is the most effective method for purification.
-
Causality: The solubility of 4-nitrophthalimide and its potential impurities differs in various solvents. An ideal solvent will dissolve the product well at high temperatures but poorly at low temperatures, while impurities remain soluble at low temperatures.
-
Solution: 95% ethanol is the solvent of choice for recrystallization.[1][2] Use a minimal amount of hot ethanol to fully dissolve the crude product. Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize the recovery of pure crystals.
-
| Parameter | Recommended Condition | Rationale | Reference |
| Nitric Acid:Sulfuric Acid Ratio | 1 : 4.5 (v/v) | Optimizes nitronium ion formation while maintaining a suitable reaction medium. | [1] |
| Initial Mixing Temperature | 10-15 °C | Controls the initial exotherm of mixing the acids. | [1][2] |
| Reaction Temperature | Allow to warm to 25 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. | [1] |
| Reaction Time | 10 hours | Ensures the reaction goes to completion for the deactivated aromatic system. | [1][4] |
| Quenching Temperature | < 20 °C | Minimizes product loss and side reactions during precipitation. | [2] |
| Recrystallization Solvent | 95% Ethanol | Provides good differential solubility for purification. | [1][2] |
| Table 1: Optimized Reaction Parameters for 4-Nitrophthalimide Synthesis |
Part 2: Amidation of 4-Nitrophthalimide to this compound
Question 3: During the amidation with ammonium hydroxide, my reaction mixture froths excessively and I'm getting a low yield of this compound. What's happening?
Answer: This is a common issue in this step. The frothing and low yield are interconnected and stem from the reaction mechanism and conditions.
-
Mechanism and Frothing: The reaction proceeds via nucleophilic attack of ammonia on one of the carbonyl carbons of the imide ring, leading to ring-opening to form an intermediate phthalamic acid salt. This is followed by the formation of the diamide.
-
Causality: The initial reaction can be vigorous, and the frothing is likely due to localized heating causing the evolution of ammonia gas from the concentrated aqueous solution. This can also lead to premature precipitation and an inhomogeneous reaction mixture.
-
Solution:
-
Add the solid 4-nitrophthalimide quickly, but in portions, to the stirred solution of concentrated ammonium hydroxide.[5]
-
Apply gentle external heating with a water bath (around 45°C) only after the initial addition is complete. This controlled heating helps the reaction proceed smoothly and reduces frothing.[5] The frothing should cease within about an hour as the reaction completes.
-
-
-
Optimizing Yield:
-
Causality: Incomplete reaction or loss of product during workup can reduce yield. The product, this compound, needs to be fully precipitated and washed correctly.
-
Solution:
-
Ensure the reaction is complete (cessation of frothing is a good indicator).[5]
-
After the reaction, collect the precipitate and wash it thoroughly with ice water. This removes excess ammonia and any water-soluble byproducts.[5]
-
Recrystallization from acetone can be used to obtain a highly pure product with a sharp melting point (200-202°C).[5]
-
-
Troubleshooting Workflow: Low Yield
If you are experiencing low yields, follow this logical decision tree to diagnose the issue.
Caption: Decision tree for troubleshooting low yield in this compound synthesis.
Experimental Protocols
Protocol 1: Synthesis of 4-Nitrophthalimide from Phthalimide[1][2]
-
In a 250 mL four-necked flask equipped with a mechanical stirrer and a thermometer, add 8.4 mL of fuming nitric acid (sp. gr. 1.50).
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add 31.6 mL of concentrated sulfuric acid (sp. gr. 1.84) while maintaining the temperature of the reaction mixture between 10-15°C.
-
Once the addition is complete and the temperature is stable, add 20.0 g of phthalimide all at once.
-
Stir the reaction vigorously for 10 hours, allowing it to warm to room temperature (approx. 25°C).
-
Slowly pour the resulting yellow reaction mixture into 112.5 g of crushed ice under vigorous stirring, ensuring the temperature does not rise above 20°C.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with at least 450 mL of ice water, resuspending and stirring the solid during each wash.
-
Dry the crude product. For further purification, recrystallize from 95% ethanol. Expected yield: ~82%. Melting point: 198°C.
Protocol 2: Synthesis of this compound from 4-Nitrophthalimide[5]
-
Add 50.0 g of commercial 4-nitrophthalimide quickly to a stirred solution of 350 mL of 15.6 N ammonium hydroxide.
-
With continued stirring, apply gentle external heating using a water bath set to 45°C.
-
Continue heating and stirring for approximately 1 hour, or until frothing ceases.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the collected solid with two 40 mL portions of ice water.
-
Dry the product. For higher purity, the product can be recrystallized from acetone. Expected yield: ~81%. Melting point: 200-202°C.
References
- 4-nitrophthalimide - Organic Syntheses Procedure.
- Synthesis of this compound (I) - PrepChem.com.
- 4-nitrophthalic acid - Organic Syntheses Procedure.
- Synthesis of 4-nitrophthalimide - Semantic Scholar.
- An Improved Process For Producing 4 Nitrophthalic Acid And 4 - Quick Company.
Sources
Technical Support Center: A Scientist's Guide to Preventing Dinitrated Byproducts
Welcome to the Technical Support Center. As Senior Application Scientists, we understand that controlling the extent of nitration is a critical challenge in synthetic chemistry, particularly in the pharmaceutical and fine chemical industries where product purity is paramount. The formation of dinitrated byproducts not only consumes valuable starting material but also introduces significant purification challenges.[1] This guide provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you achieve selective mononitration and minimize unwanted side reactions.
Section 1: The "Why": Understanding the Fundamentals of Dinitration
A robust strategy for prevention begins with a solid understanding of the underlying reaction mechanism. This section addresses the core chemical principles governing the formation of dinitrated species.
FAQ 1.1: What is the fundamental mechanism that leads to the formation of dinitrated byproducts?
The formation of both mono- and di-nitrated products proceeds via an electrophilic aromatic substitution (SEAr) mechanism.[2] The process can be broken down into two key stages:
-
Generation of the Electrophile: In classic "mixed acid" nitrations, concentrated sulfuric acid acts as a catalyst by protonating nitric acid. This protonated species readily loses a molecule of water to form the highly reactive electrophile, the nitronium ion (NO₂⁺) .[2][3][4]
-
First Nitration (Mononitration): The electron-rich π-system of the aromatic ring attacks the nitronium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or Wheland intermediate. A weak base (like water or the bisulfate ion) then deprotonates the complex, restoring aromaticity and yielding the mononitrated product.[4][5]
-
Second Nitration (Dinitration): The nitro group (NO₂) introduced in the first step is a powerful electron-withdrawing group. This has two major consequences:
-
Deactivation: It significantly reduces the electron density of the aromatic ring, making it less nucleophilic and therefore less reactive towards further electrophilic attack.[6]
-
Meta-Direction: It directs subsequent incoming electrophiles primarily to the meta position.
-
Despite this deactivation, a second nitration can occur if the reaction conditions are sufficiently harsh (a high concentration of the nitronium ion, elevated temperatures, or long reaction times).[3][6] These "forcing conditions" provide enough energy to overcome the higher activation barrier for the nitration of the deactivated ring, leading to the formation of the dinitrated byproduct.[3]
Caption: Stepwise formation of mono- and di-nitro products.
Section 2: Proactive Strategies for Controlled Mononitration
Controlling the reaction outcome requires careful selection of reagents and precise management of reaction parameters. This section details proactive measures to favor selective mononitration.
FAQ 2.1: How does my choice of nitrating agent impact selectivity for mononitration?
The choice of nitrating agent is one of the most critical factors in controlling the extent of nitration. The reactivity of the nitrating system dictates the effective concentration and electrophilicity of the nitronium ion. For substrates prone to over-nitration, moving from the aggressive traditional mixed acid system to a milder, more controlled source of the electrophile is a highly effective strategy.
Milder reagents generate the nitronium ion more slowly or in lower equilibrium concentrations, allowing for greater selectivity between the activated starting material and the deactivated mononitrated product. For example, reagents like N₂O₅ or bismuth subnitrate/thionyl chloride can provide excellent yields for mononitration under mild conditions.[7][8] Recently, novel reagents such as N-nitropyrazoles have been developed that act as a controllable source of the nitronium ion, enabling selective mono- or di-nitration simply by manipulating reaction conditions.[9][10]
The following table compares several common nitrating agents, ordered by generally decreasing reactivity.
| Nitrating Agent/System | Typical Conditions | Reactivity | Selectivity for Mononitration | Key Considerations & References |
| Fuming HNO₃ / H₂SO₄ (Oleum) | High Temp (e.g., >100°C) | Very High | Low | Extremely aggressive. Used for highly deactivated substrates or to force multiple nitrations.[6][11] |
| Conc. HNO₃ / Conc. H₂SO₄ | 0 - 60°C | High | Moderate | The "workhorse" of nitration. Conditions must be carefully controlled to prevent dinitration.[2][3] |
| Potassium Nitrate (KNO₃) / H₂SO₄ | 0°C to elevated temps | High | Moderate | Generates nitronium ion in situ. Can be difficult to control.[11][12] |
| Acetyl Nitrate (HNO₃ / Ac₂O) | Low Temp (e.g., 0-10°C) | Moderate | Good | Milder than mixed acid; useful for substrates sensitive to strong acids.[13] |
| Dinitrogen Pentoxide (N₂O₅) | Inert solvent (e.g., CH₂Cl₂), low temp | Moderate | High | A powerful yet selective nitrating agent. Can improve regioselectivity.[7][14] |
| Nitronium Salts (e.g., NO₂BF₄) | Aprotic solvent (e.g., MeNO₂, CH₂Cl₂) | Moderate | High | Pre-formed source of NO₂⁺, avoiding strongly acidic conditions.[13][15] |
| Bismuth Subnitrate / SOCl₂ | CH₂Cl₂ | Mild | Very High | Efficient system for mononitrating a wide range of aromatics, including phenols.[8] |
| N-Nitropyrazoles | Lewis/Protic Acid Catalyst, 80°C | Controllable | Very High | Modern reagent allowing selective mono- or di-nitration by tuning stoichiometry and conditions.[9][10][16] |
FAQ 2.2: What is the role of reaction parameters (Temperature, Time, Stoichiometry) in preventing dinitration?
Aromatic nitration is generally considered an irreversible process under typical synthetic conditions, meaning the product distribution is governed by kinetic control , not thermodynamic control.[17][18] The product that forms the fastest will be the major product.[17][19] Since the activation energy for the first nitration is much lower than for the second, we can leverage reaction parameters to favor the formation of the mononitrated product exclusively.
-
Temperature: This is the most critical parameter. Lowering the reaction temperature decreases the rate of all reactions, but it disproportionately affects the second nitration, which has a higher activation energy. For many substrates, maintaining a temperature between 0-10°C is crucial to prevent byproduct formation.[1][20]
-
Reaction Time: Over-extending the reaction time after the starting material is consumed provides more opportunity for the mononitrated product to undergo a second, slower nitration. Monitoring the reaction by TLC or LCMS is essential to quench the reaction promptly upon completion.[1]
-
Stoichiometry: Using a large excess of the nitrating agent will drive the reaction towards dinitration. Employing a stoichiometric amount (or a very slight excess, e.g., 1.0-1.1 equivalents) of the nitrating agent ensures there is not enough electrophile present to react significantly with the deactivated mononitrated product.[21][22]
Caption: Decision workflow for optimizing nitration conditions.
FAQ 2.3: When and how should I use a protecting group strategy?
A protecting group strategy is essential when dealing with highly activated aromatic rings, particularly those containing amino (-NH₂) or hydroxyl (-OH) groups.[23][24] Direct nitration of these substrates often fails for two reasons:
-
Oxidation: The functional groups are highly susceptible to oxidation by nitric acid, leading to the formation of tarry byproducts and low yields.[20][25]
-
Poor Selectivity: The powerful activating nature of these groups makes the ring extremely reactive, leading to uncontrolled polysubstitution.[20] Furthermore, under the strongly acidic conditions of mixed-acid nitration, an amino group is protonated to an anilinium ion (-NH₃⁺), which is paradoxically a strong deactivating meta-director, leading to undesired isomers.[20][26]
The most common protection strategy for anilines is acetylation . Reacting the aniline with acetic anhydride converts the amino group to an acetamido group (-NHCOCH₃).[20][26] This group is still an ortho, para-director but is significantly less activating, allowing for a controlled nitration. After nitration, the acetyl group is easily removed by acid or base hydrolysis to reveal the desired nitroaniline.[20]
-
Protection (Acetylation): To a solution of aniline (1.0 eq.) in glacial acetic acid, add acetic anhydride (1.1 eq.). Heat the mixture under reflux for 30 minutes to form acetanilide. Monitor completion by TLC. Cool the mixture and pour it into cold water to precipitate the acetanilide, which is then filtered and dried.
-
Nitration: Dissolve the dried acetanilide in concentrated sulfuric acid at low temperature (0-5°C). Add a pre-cooled mixture of concentrated nitric acid (1.05 eq.) and concentrated sulfuric acid dropwise, ensuring the temperature does not exceed 10°C. Stir for 1 hour at low temperature.
-
Workup: Carefully pour the reaction mixture onto crushed ice. The nitrated product (p-nitroacetanilide) will precipitate. Filter the solid and wash thoroughly with cold water to remove residual acid.
-
Deprotection (Hydrolysis): Reflux the collected p-nitroacetanilide in a solution of aqueous sulfuric acid (~70%) until TLC analysis shows the consumption of the starting material. Cool the solution and neutralize it carefully with a base (e.g., NaOH solution) to precipitate the final product, p-nitroaniline. Filter, wash with water, and dry.[20]
Section 3: Troubleshooting Guide: When Dinitration Occurs
Even with careful planning, side reactions can occur. This section provides guidance for post-reaction analysis and safety.
FAQ 3.1: My analysis shows a mixture of mono- and di-nitrated products. What are the most effective purification strategies?
Separating mono- and di-nitrated isomers can be challenging due to their similar chemical properties. However, the introduction of a second nitro group typically increases the compound's polarity and alters its crystal lattice energy, which can be exploited for purification.
-
Column Chromatography: This is the most versatile method. The higher polarity of the dinitrated byproduct usually results in a lower Rf value on silica gel compared to the mononitrated product. A carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes) is key to achieving baseline separation.
-
Recrystallization/Fractional Crystallization: This method can be highly effective if there is a significant difference in the solubility of the products in a particular solvent system. It is often more scalable than chromatography. Experiment with various solvents to find one in which the desired mononitrated product is sparingly soluble at low temperatures while the dinitrated byproduct remains in solution (or vice-versa).[20]
-
Acid/Base Workup: If your molecule contains other functional groups, their pKa might be altered by the number of nitro groups, potentially allowing for separation via pH-controlled extractions. This is less common but can be effective in specific cases.
FAQ 3.2: The reaction is highly exothermic and the color is darkening unexpectedly. What are the immediate safety protocols for a suspected runaway nitration?
Nitration reactions are notoriously exothermic and can pose a significant safety risk if not properly controlled.[1] Darkening of the reaction mixture often indicates oxidative decomposition.[20] If you suspect a runaway reaction (a rapid, uncontrolled increase in temperature):
-
Immediate Cooling: Ensure the reaction flask is fully submerged in the cooling bath (e.g., ice-salt or dry ice-acetone). If necessary, add more coolant to the bath.
-
Stop Reagent Addition: Immediately cease the addition of the nitrating agent.
-
Ensure Agitation: Vigorous stirring is critical to dissipate localized hot spots and ensure uniform cooling.[1]
-
Prepare for Quenching: If cooling is insufficient to control the temperature, prepare for an emergency quench. The standard procedure is to pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.[1] DO NOT add water or ice directly to the reaction flask, as this can cause violent splashing and release of corrosive fumes.
-
Use Personal Protective Equipment (PPE): Always perform nitrations in a chemical fume hood while wearing appropriate PPE, including a face shield, safety goggles, and acid-resistant gloves. Have a suitable fire extinguisher and a safety shower/eyewash station nearby.
Section 4: Key Experimental Protocol
This protocol provides a validated method for the selective mononitration of bromobenzene, a moderately deactivated substrate, highlighting the principles of controlled reaction conditions.
Protocol: Selective Mononitration of Bromobenzene
Objective: To synthesize 4-nitrobromobenzene while minimizing the formation of 2,4-dinitrobromobenzene.
Materials:
-
Bromobenzene
-
Concentrated Nitric Acid (70%)
-
Concentrated Sulfuric Acid (98%)
-
Dichloromethane (DCM)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add bromobenzene (e.g., 10.0 g, 63.7 mmol). Place the flask in an ice-salt bath to cool the contents to 0°C.
-
Prepare Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid (4.5 mL, ~70 mmol) to concentrated sulfuric acid (5.0 mL) while cooling in an ice bath.
-
Addition: Slowly add the prepared nitrating mixture dropwise to the stirred bromobenzene via the dropping funnel over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature below 10°C throughout the addition. [27]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1.5 hours. Monitor the reaction progress by TLC (e.g., using 10% ethyl acetate/hexanes), checking for the consumption of the bromobenzene starting material.
-
Quenching: Once the reaction is complete, pour the reaction mixture slowly and with vigorous stirring into a beaker containing 200 g of crushed ice.
-
Workup: Allow the ice to melt, then transfer the mixture to a separatory funnel. Extract the product with dichloromethane (3 x 50 mL). Combine the organic layers and wash successively with water (1 x 50 mL), saturated sodium bicarbonate solution (1 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude product is a mixture of isomers, primarily 4-nitrobromobenzene and 2-nitrobromobenzene, with minimal dinitrated byproduct.[27]
-
Purification: The isomers can be separated by fractional crystallization from ethanol, as the 4-nitro isomer is significantly less soluble than the 2-nitro isomer.[27]
Section 5: References
-
Benchchem. (n.d.). Kinetic vs. Thermodynamic Control in Aromatic Nitration: A Comparative Guide. Retrieved from
-
JACS Au. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. ACS Publications. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Managing Exothermic Reactions During Nitration. Retrieved from
-
Homework.Study.com. (n.d.). In order to carry out nitration of aromatic primary amines, it is necessary to protect the amino... Retrieved from
-
National Institutes of Health. (2022). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent. Retrieved from
-
Benchchem. (n.d.). Technical Support Center: Controlling Nitration Regioselectivity of Benzene. Retrieved from
-
Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof. Retrieved from
-
Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid. (n.d.). Retrieved from
-
Semantic Scholar. (1998). A novel method for the nitration of simple aromatic compounds. Retrieved from
-
Benchchem. (n.d.). optimizing reaction conditions for the nitration of o-toluidine. Retrieved from
-
The Journal of Organic Chemistry. (2023). Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism. ACS Publications. Retrieved from
-
Benchchem. (n.d.). Optimizing reaction conditions for the nitration of methyl-triazole. Retrieved from
-
National Institutes of Health. (n.d.). Continuous-Flow Microreactor System for Enhanced Selectivity and Safety in Nitrobenzene Nitration. Retrieved from
-
Foundations of Chemical and Biological Engineering I. (n.d.). Kinetic & Thermodynamic Control. Retrieved from
-
Reddit. (2023). Di-nitration troubleshooting. Retrieved from
-
ResearchGate. (2004). A fast and mild method for nitration of aromatic rings. Retrieved from _
-
National Institutes of Health. (n.d.). Dynamics and the Regiochemistry of Nitration of Toluene. Retrieved from
-
National Institutes of Health. (n.d.). Selective Nitration of Aromatic Compounds with Bismuth Subnitrate and Thionyl Chloride. Retrieved from
-
Mechanism of aromatic nitration. (n.d.). Retrieved from
-
ResearchGate. (2021). Synthetic Protocols for Aromatic Nitration: A Review. Retrieved from
-
ResearchGate. (n.d.). From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N -Nitropyrazole Nitrating Reagent. Retrieved from
-
ResearchGate. (n.d.). Aromatic nitration under various conditions. Retrieved from
-
National Institutes of Health. (2024). Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods. Retrieved from
-
Protection Strategies. (n.d.). Retrieved from
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from
-
Wikipedia. (n.d.). Nitration. Retrieved from
-
Nitrile Oxides, Nitrones, and Nitronates in Organic Synthesis. (n.d.). Retrieved from
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from
-
Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. Retrieved from
-
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. Retrieved from
-
Wikipedia. (n.d.). Protecting group. Retrieved from
-
Reddit. (2021). Having trouble with nitration reaction of cytosine. Retrieved from
-
Chemistry Steps. (n.d.). Nitration of Benzene. Retrieved from
-
Google Patents. (n.d.). US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof. Retrieved from
-
Understanding product optimization: Kinetic versus thermodynamic control. (n.d.). Retrieved from
-
Allen. (n.d.). Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration. Retrieved from
-
YouTube. (2018). 18.2c EAS Nitration. Retrieved from
-
ResearchGate. (n.d.). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. Retrieved from
-
Organic Syntheses. (n.d.). 2,4,5-triaminonitrobenzene. Retrieved from
-
Sciencemadness.org. (2020). Mononitration of bromo and fluorobenzene. Retrieved from
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- 27. Sciencemadness Discussion Board - Mononitration of bromo and fluorobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
Technical Support Center: Troubleshooting Low Yield in 4-Nitrophthalamide Production
Welcome to the technical support center for the synthesis of 4-Nitrophthalamide. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve issues leading to low product yield. As an important intermediate for azo dyes and pharmaceuticals, optimizing the synthesis of this compound is crucial.[1][2] This document provides a structured, cause-and-effect approach to troubleshooting, grounded in established chemical principles.
Core Synthesis Overview: The Nitration of Phthalimide
The most common and established route to this compound is the electrophilic aromatic substitution of phthalimide using a mixed acid nitrating agent, typically a combination of concentrated sulfuric acid and fuming nitric acid.[1][2][3] The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺), which then attacks the electron-rich aromatic ring of phthalimide.
Caption: General workflow for the synthesis of this compound.
Troubleshooting Guide: A Symptom-Based Approach
Low yield is rarely due to a single factor. It is often a cumulative effect of minor deviations in protocol. This guide is structured to help you diagnose the problem at each critical stage of your experiment.
Section 1: Reaction Initiation & Reagent Quality
Question: My reaction is not proceeding, or the conversion is extremely low. Could my starting materials be the issue?
Absolutely. The success of the nitration is fundamentally dependent on the quality of your reagents and the generation of the active electrophile.
-
Causality - The Role of Water: Sulfuric acid's primary role is to protonate nitric acid, which facilitates the loss of a water molecule to form the nitronium ion (NO₂⁺).[4][5] Any excess water in the system, either from wet reagents or atmospheric moisture, will quench the nitronium ion and inhibit the reaction.
-
Expert Insight: Phthalimide itself is generally stable, but impurities can lead to undesirable side reactions, consuming the nitrating agent and complicating purification. Always use reagents of high purity.
Recommended Reagent Specifications:
| Reagent | Recommended Purity/Specification | Rationale |
| Phthalimide | >98% | Minimizes organic side products. |
| Sulfuric Acid (H₂SO₄) | Concentrated (95-98%) | Acts as both a catalyst and a dehydrating agent. |
| Nitric Acid (HNO₃) | Fuming (>90%) or Concentrated (65-70%) | The source of the nitro group. Fuming nitric acid is often used for higher reactivity.[3] |
Troubleshooting Workflow: Reagent Integrity
Caption: Logic diagram for troubleshooting starting material issues.
Section 2: Reaction Conditions & Control
Question: I'm getting a mixture of products or a low yield despite using good reagents. How do I optimize the reaction conditions?
This is the most common area where yields are compromised. Temperature, reaction time, and reactant ratios are all critically interlinked.
-
Causality - Temperature Control: Nitration is an exothermic process.[5]
-
Too Low (<10°C): The reaction rate will be impractically slow, leading to incomplete conversion.
-
Too High (>35°C): This is a significant risk. It can lead to the formation of the undesired 3-nitrophthalimide isomer and increases the danger of dinitration, producing highly explosive byproducts.[6][7] Runaway reactions are a serious safety hazard.[8]
-
-
Causality - Reagent Ratio & Addition:
-
Acid Ratio: An optimal nitric acid to sulfuric acid ratio is essential for efficient generation of the nitronium ion. Ratios around 1:4.5 (HNO₃:H₂SO₄) have been reported to give high yields.[2][9]
-
Order of Addition: Phthalimide should be added slowly and in portions to the pre-cooled mixed acid.[1][3] This allows for better temperature control and prevents localized "hot spots" that can cause side reactions.
-
Comparative Table of Reaction Conditions:
| Parameter | Sub-Optimal Condition | Consequence | Optimal Condition | Expected Outcome |
| Temperature | > 35°C | Increased 3-nitro isomer, risk of dinitration | 10-25°C[1][2][3] | High regioselectivity for the 4-position, controlled reaction. |
| Time | < 2 hours | Incomplete conversion | 10 hours or overnight[2][3] | Maximizes conversion of starting material. |
| HNO₃:H₂SO₄ Ratio | Too low (e.g., 1:1) | Insufficient nitronium ion generation | ~1:4 to 1:5[2][9] | Efficient generation of the active electrophile. |
| Addition Rate | Phthalimide added all at once | Poor temperature control, side reactions | Slow, portion-wise addition | Maintains reaction temperature and homogeneity.[3] |
Section 3: Work-up and Product Isolation
Question: My theoretical yield is high based on TLC, but I'm losing a lot of material during work-up. How can I improve recovery?
Product loss during this stage is often mechanical or due to solubility issues.
-
Causality - Precipitation: The reaction is quenched by pouring the acidic mixture into a large volume of ice water.[2][3] this compound is insoluble in water.[10] If the water temperature rises significantly during the quench, some product may remain dissolved, leading to lower recovery.
-
Expert Insight: Vigorous stirring during quenching is critical to break up any large clumps and ensure the acid is fully diluted, which facilitates complete precipitation of the product. The washing step is a balance; you must wash thoroughly with cold water to remove all residual acid (which can interfere with drying and purification), but excessive washing can lead to minor product loss.
Protocol 1: Optimized Reaction Quenching and Isolation
-
Prepare a beaker with a large volume of crushed ice and water (approx. 5-6 times the volume of your reaction mixture).
-
While vigorously stirring the ice bath, slowly pour the clear, pale yellow reaction mixture into the ice.[3]
-
Ensure the temperature of the quench mixture does not rise above 20°C.[3]
-
Continue stirring for 15-20 minutes to ensure complete precipitation.
-
Collect the yellow precipitate by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of ice-cold water until the filtrate is neutral to litmus paper.[1]
-
Press the cake as dry as possible on the funnel before proceeding to drying or purification.
Section 4: Purification and Purity Assessment
Question: My final product has a broad melting point range and appears discolored. What is the best purification strategy?
An impure final product is a common issue, often due to co-precipitation of the 3-nitro isomer or residual starting material.
-
Causality - Recrystallization: The primary method for purifying this compound is recrystallization.[1][3] The principle relies on the target compound and impurities having different solubilities in a chosen solvent at different temperatures. An ideal solvent will dissolve the product well when hot but poorly when cold. 95% ethanol is a commonly cited and effective solvent.[2][3]
Protocol 2: Recrystallization of this compound
-
Transfer the crude, dried product to an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol, just enough to create a slurry.
-
Gently heat the mixture on a hot plate with stirring. Add more hot ethanol in small portions until all the solid has just dissolved.
-
Remove the flask from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified, pale-yellow crystals by vacuum filtration.
-
Wash the crystals with a small amount of ice-cold ethanol and allow them to air dry completely.
Purity Verification Data:
| Analytical Technique | Expected Result for Pure this compound |
| Melting Point | 198-202°C[11] |
| Appearance | Pale yellow crystals[11] |
| ¹H NMR | Check for absence of signals corresponding to the 3-nitro isomer. |
| IR Spectroscopy | Characteristic peaks for N-H, C=O (imide), and Ar-NO₂ groups. |
| TLC/HPLC | A single spot/peak should be observed.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What is a realistic yield for this synthesis? A: Literature reports vary, with crude yields around 63-66% and purified yields of 52-53% being common.[3] However, optimized procedures claim yields consistently above 82%.[2][9] If your yield is below 50%, a thorough review of your procedure is warranted.
Q2: My reaction mixture turned dark brown or black. What happened? A: This often indicates decomposition or charring, likely caused by excessive temperature. This can happen if the phthalimide is added too quickly or if the initial cooling of the mixed acid was insufficient. The resulting product will be difficult to purify.
Q3: Is 3-Nitrophthalamide the only possible side product? A: It is the most common isomeric impurity.[8] Under overly harsh conditions (high temperature, very long reaction times), dinitration is possible, though less common for a deactivated ring like phthalimide.[6]
Q4: How do I properly neutralize and dispose of the acidic waste from the work-up? A: The acidic filtrate should be cooled in an ice bath and slowly and carefully neutralized by adding a base, such as sodium bicarbonate or a dilute sodium hydroxide solution, with constant stirring. This is an exothermic process. Once neutralized, it should be disposed of in accordance with your institution's chemical waste guidelines.
Q5: Can I use regular concentrated nitric acid instead of fuming nitric acid? A: Yes, many procedures use concentrated (65-70%) nitric acid.[8] Fuming nitric acid is more reactive and may be used to increase the reaction rate, but it also requires more careful handling and temperature control. The choice may depend on the scale and desired reaction time.
References
- PrepChem. (n.d.). Synthesis of this compound (I).
- Huntress, E. H., & Shriner, R. L. (n.d.). 4-Nitrophthalimide. Organic Syntheses. [Link]
- Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of 4-Nitrophthalimide: A Chemical Intermediate's Journey.
- ResearchGate. (2021). Why did my amide synthesis does not work?.
- Organic Syntheses. (n.d.). 4-Nitrophthalic acid.
- Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- Taylor, R. (n.d.). Nitration and aromatic reactivity. Cambridge University Press. [Link]
- Reddit. (2021). Tips and tricks for difficult amide bond formation?.
- BYJU'S. (n.d.). Aromatic Nitration.
- Reddit. (2024). What are some common causes of low reaction yields?.
- Gettysburg College. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
- Chemistry Steps. (n.d.). Nitration of Benzene.
- Quick Company. (n.d.). An Improved Process For Producing 4 Nitrophthalic Acid And 4.
- PubChem. (n.d.). 4-Nitrophthalimide.
- Patsnap. (n.d.). Preparation method of 4-nitrophthalonitrile.
- IntechOpen. (n.d.). Modern Analytical Technique for Characterization Organic Compounds.
Sources
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- 8. An Improved Process For Producing 4 Nitrophthalic Acid And 4 [quickcompany.in]
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- 13. ijpsjournal.com [ijpsjournal.com]
effect of temperature on the regioselectivity of phthalimide nitration
Technical Support Center: Regioselectivity in Phthalimide Nitration
Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals engaged in the electrophilic nitration of phthalimide. We will move beyond simple protocols to explore the underlying principles governing regioselectivity, with a specific focus on the critical role of reaction temperature. Our goal is to empower you with the knowledge to troubleshoot common issues and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary products of phthalimide nitration, and why is regioselectivity a major concern?
When phthalimide undergoes electrophilic aromatic substitution with a nitrating agent (typically a mixture of nitric and sulfuric acid), the nitro group (–NO₂) can add to two possible positions on the aromatic ring, yielding 3-nitrophthalimide and 4-nitrophthalimide.
The phthalimido group is strongly deactivating due to the two electron-withdrawing carbonyl groups. This makes nitration more difficult than for benzene and directs the incoming electrophile. The position of this nitro group is critical, as the two isomers have different physical properties and are precursors to distinct downstream products. For instance, 4-nitrophthalimide is a key intermediate for compounds like 5-aminophthalimide, used in dye synthesis, and 5-cyanophthalide, a precursor for the antidepressant Citalopram.[1] Uncontrolled nitration leads to a mixture of isomers that can be difficult to separate, reducing the yield of the desired product and complicating purification.[2]
Q2: How does the phthalimido group influence the position of nitration?
The imide group is complex. It deactivates the aromatic ring towards electrophilic attack. In classical terms, electron-withdrawing groups are meta-directing. Therefore, substitution at the 3-position (meta to both carbonyl linkages) is expected. However, substitution also occurs at the 4-position (para to one carbonyl linkage and meta to the other).
The formation of a significant amount of the 4-nitro isomer suggests a more nuanced mechanism than simple directing group rules would predict. The reaction proceeds via the formation of a positively charged intermediate known as a sigma complex or Wheland intermediate.[3] The relative stability of the sigma complexes for attack at the 3- and 4-positions, and the activation energies required to form them, ultimately determine the product ratio.
Q3: What is the fundamental effect of temperature on the 3-nitro vs. 4-nitro product ratio?
Temperature is arguably the most critical variable for controlling the regioselectivity of this reaction. As a general rule, lower reaction temperatures favor the formation of 4-nitrophthalimide, while higher temperatures tend to increase the proportion of 3-nitrophthalimide.
This relationship is a classic example of kinetic versus thermodynamic control.[4][5] By carefully managing the reaction temperature, a chemist can steer the reaction towards the desired regioisomer. For example, in the analogous nitration of N-methylphthalimide, decreasing the temperature from 60°C to 15°C can change the 4-nitro to 3-nitro isomer ratio from approximately 16:1 to 26:1.[6] Conversely, increasing the temperature not only increases the reaction rate but also decreases the 4- to 3-isomer ratio.[7]
Q4: Why does a lower temperature favor the formation of 4-nitrophthalimide? (Kinetic vs. Thermodynamic Control)
This phenomenon is best explained by examining the reaction's energy profile.
-
Kinetic Control (Low Temperature): At low temperatures (e.g., 0-15°C), the reaction is essentially irreversible.[5][8] The product distribution is determined by the relative rates of formation of the two isomers. The isomer that forms faster—the one with the lower activation energy barrier—will be the major product.[9] Experimental evidence strongly suggests that 4-nitrophthalimide is the kinetic product , meaning the transition state leading to its formation is lower in energy.[6]
-
Thermodynamic Control (High Temperature): At higher temperatures, the reverse reactions become significant. The system has enough energy to overcome the activation barriers for both forward and reverse reactions, allowing an equilibrium to be established between the starting material and the two products.[4] Under these conditions, the product ratio is determined by the relative thermodynamic stability of the products. The more stable isomer will be the major product, regardless of how fast it is formed. The increased proportion of 3-nitrophthalimide at higher temperatures suggests it is the more thermodynamically stable thermodynamic product .
The diagram below illustrates this relationship.
Caption: Troubleshooting workflow for high 3-nitro isomer yield.
Validated Experimental Protocols
Protocol 1: Maximizing the Yield of 4-Nitrophthalimide (Kinetic Control)
This protocol is adapted from a verified procedure and is optimized for the synthesis of the kinetic product, 4-nitrophthalimide. [10] Materials:
-
Concentrated Sulfuric Acid (H₂SO₄, sp. gr. 1.84)
-
Fuming Nitric Acid (HNO₃, sp. gr. 1.50)
-
Phthalimide
-
Cracked Ice & Ice Water
-
95% Ethyl Alcohol (for recrystallization)
Procedure:
-
Prepare Nitrating Mixture: In a large beaker equipped with a mechanical stirrer and placed in an ice/salt bath, add 1.4 L of concentrated H₂SO₄. Slowly and carefully, add 240 mL of fuming HNO₃ to the sulfuric acid. Maintain the temperature of the mixture below 15°C during this addition.
-
Cooling: Cool the prepared nitrating mixture in the ice bath until the internal temperature reaches 12°C.
-
Addition of Phthalimide: While stirring vigorously, add 200 g (1.36 moles) of phthalimide as rapidly as possible, ensuring the internal temperature of the reaction mixture is strictly maintained between 10°C and 15°C . This step is critical for regioselectivity.
-
Reaction: Allow the mixture to stir in the ice bath. As the ice melts, the mixture will slowly warm to room temperature. Let the reaction proceed overnight.
-
Quenching: The next day, pour the clear, pale yellow solution slowly and with vigorous stirring onto 4.5 kg of cracked ice. The temperature of this quenching mixture must not exceed 20°C.
-
Isolation: Filter the precipitated crude product through a Büchner funnel. Press the filter cake as dry as possible.
-
Washing: Transfer the crude product to a beaker and stir vigorously with 2 L of ice water. Filter the solid again. Repeat this washing procedure four times to remove residual acid.
-
Purification: The crude product can be purified by recrystallization from 3-3.2 L of 95% ethyl alcohol to yield pure 4-nitrophthalimide (m.p. ~198°C). [10]A typical yield for this procedure is 52-53%. [10]
Data Summary
The following table summarizes the effect of temperature on the isomer ratio for the nitration of N-methylphthalimide, which serves as a close proxy for the behavior of phthalimide itself.
| Reaction Temperature (°C) | Approximate Ratio (4-nitro : 3-nitro) | Predominant Control | Reference |
| 15 | 26 : 1 | Kinetic | [6] |
| 60 | 16 : 1 | Approaching Thermodynamic | [6] |
Data derived from the nitration of N-methylphthalimide as described in the cited patent. [6]
References
- Huntress, E. H., & Shriner, R. L. (n.d.). 4-NITROPHTHALIMIDE. Organic Syntheses, Coll. Vol. 2, p.459 (1943); Vol. 19, p.71 (1939). [Link]
- PrepChem. (n.d.). Synthesis of 4-nitrophthalamide (I). [Link]
- Huntress, E. H., Shloss, Jr., E. L., & Ehrlich, P. (n.d.). 4-NITROPHTHALIC ACID. Organic Syntheses, Coll. Vol. 2, p.459. [Link]
- Quick Company. (n.d.). An Improved Process For Producing 4 Nitrophthalic Acid And 4 Nitrophthalic Acid Obtained Thereof. [Link]
- Unacademy. (n.d.).
- Master Organic Chemistry. (2018).
- European Patent Office. (1989). METHOD FOR MAKING N-SUBSTITUTED NITROPHTHALIMIDES (EP 0164409 B1). [Link]
- Google Patents. (n.d.).
- Master Organic Chemistry. (2017).
- Organic Chemistry Tutor. (n.d.).
- Google Patents. (n.d.). US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof.
- Jack Westin. (n.d.). Kinetic Control Versus Thermodynamic Control Of A Reaction. [Link]
- Culhane, P. J., & Woodward, G. E. (n.d.). 3-NITROPHTHALIC ACID. Organic Syntheses, Coll. Vol. 1, p.408 (1941); Vol. 8, p.78 (1928). [Link]
- ResearchGate. (2006). Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects. [Link]
- Chemguide. (n.d.). The nitration of benzene - electrophilic substitution. [Link]
- ResearchGate. (n.d.). Nitration of alkylbenzenes in acid medium: Regioselectivity of the reaction and acidity of the medium. [Link]
- Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
- YouTube. (2010). Thermodynamic versus Kinetic Control. [Link]
- Reddit. (2022).
- Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
- National Center for Biotechnology Information. (2017).
- ResearchGate. (n.d.). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. [Link]
- Google Patents. (n.d.). US4005102A - Process for making 4-nitro-n-methylphthalimide.
- Google Patents. (n.d.).
Sources
- 1. Page loading... [guidechem.com]
- 2. WO2004043919A1 - A process for the preparation of 3-and 4-aminophthalimide. - Google Patents [patents.google.com]
- 3. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. data.epo.org [data.epo.org]
- 7. EP0164410B1 - Destruction of dnpi in an all nitric acid nitration process - Google Patents [patents.google.com]
- 8. reddit.com [reddit.com]
- 9. jackwestin.com [jackwestin.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 4-Nitrophthalamide by Column Chromatography
From the Desk of the Senior Application Scientist
Welcome to the technical support center for the purification of 4-nitrophthalamide. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges during the chromatographic purification of this important chemical intermediate. My objective is to move beyond simple protocols and provide a framework of causal logic—explaining why certain steps are taken and how to troubleshoot effectively when deviations occur. We will address specific issues in a direct question-and-answer format, grounded in the physicochemical properties of this compound and the principles of chromatography.
Part 1: Foundational Knowledge & Pre-Chromatography Assessment
Success in chromatography begins long before the column is packed. A thorough understanding of your compound and its likely contaminants is critical.
Key Physicochemical Properties of this compound
This compound is a moderately polar compound, a fact that dictates our entire purification strategy. Its properties are summarized below.
| Property | Value / Description | Significance for Chromatography |
| Appearance | Pale yellow powder[1] | Helps in visual tracking of the compound band on the column. |
| Molecular Weight | 192.13 g/mol | Standard molecular weight, suitable for silica gel chromatography. |
| Polarity | Moderately polar due to nitro (-NO₂) and amide (-CONH₂) groups. | Requires a polar stationary phase (like silica gel) and a mobile phase of intermediate polarity for effective separation. |
| Solubility | Very low in water (<0.1 mg/mL)[1][2]. Soluble in organic solvents like DMF, acetone, and ethanol; less soluble in ethyl acetate and chloroform[3]. | This is a critical challenge. Poor solubility in common non-polar components of eluents (like hexanes) makes the "dry loading" technique highly recommended to prevent precipitation at the column head[4]. |
| Stability | Stable under standard conditions, but can be hydrolyzed[1]. Incompatible with strong bases and moisture[5][6]. | The amide groups can be sensitive. Avoid highly basic or acidic conditions. Standard silica gel is slightly acidic, which can sometimes cause tailing but is generally acceptable. |
Anticipating Impurities: What to Look For
This compound is typically synthesized via the nitration of phthalimide[5][7][8]. The crude product may therefore contain:
-
Unreacted Phthalimide: Less polar than the nitrated product.
-
Positional Isomers (e.g., 3-Nitrophthalimide): Often has very similar polarity, making it the most challenging impurity to separate[9].
-
Di-nitrated Products: More polar than the desired compound.
-
4-Nitrophthalic Acid: A potential hydrolysis byproduct, which is highly polar and will likely stick strongly to the silica.
Part 2: Experimental Workflow & Core Protocol
This section provides a detailed, step-by-step methodology for the purification. The workflow is designed to be a self-validating system, where preliminary TLC analysis dictates the parameters for the column.
Workflow Overview
Caption: Purification workflow for this compound.
Step 1: TLC Analysis to Determine the Eluent System
Causality: The goal is to find a solvent system where the desired compound has an Rf value of approximately 0.25-0.35 . This Rf range in TLC typically translates to good separation and a reasonable elution time on a column[10].
-
Prepare Samples: Dissolve a tiny amount of your crude this compound in a suitable solvent (e.g., acetone or ethyl acetate).
-
Test Solvents: Spot the sample on at least three different TLC plates. Develop each plate in a chamber containing a different solvent system. Start with systems of varying polarity:
-
System A (Low Polarity): 30% Ethyl Acetate / 70% Hexane
-
System B (Medium Polarity): 50% Ethyl Acetate / 50% Hexane
-
System C (Higher Polarity): 70% Ethyl Acetate / 30% Hexane
-
-
Visualize: Use a UV lamp (254 nm) to visualize the spots. This compound should be UV active.
-
Analyze: Identify the solvent system that gives the best separation between the main spot (this compound) and any impurities, aiming for the target Rf value. If separation is poor, consider other solvent combinations like dichloromethane/methanol.
Step 2: Column Preparation and Sample Loading (Dry Loading)
Causality: Due to this compound's poor solubility in less polar solvents like hexane, attempting to dissolve it in the mobile phase for direct application ("wet loading") will likely cause it to precipitate on the column, leading to poor separation[4]. Dry loading bypasses this issue entirely.
-
Select Column and Silica: For purifying 1 gram of crude material, a column with a 40-50 mm diameter is appropriate. Use standard flash-grade silica gel (40-63 µm particle size).
-
Prepare Sample for Dry Loading:
-
Dissolve your crude this compound (e.g., 1 g) in a minimal amount of a solvent it dissolves in readily (e.g., 10-15 mL of acetone).
-
Add 2-3 grams of silica gel to this solution.
-
Gently remove the solvent using a rotary evaporator until you have a dry, free-flowing powder. This is your sample adsorbed onto silica[4].
-
-
Pack the Column (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand.
-
In a separate beaker, prepare a slurry of silica gel (e.g., 50 g for a 1 g sample) in your chosen eluent system (from Step 1).
-
Pour the slurry into the column and use gentle air pressure to pack the silica into a uniform bed. Ensure no air bubbles are trapped.
-
Add a protective layer of sand on top of the packed silica bed.
-
-
Load the Sample: Carefully add your silica-adsorbed sample as a uniform layer on top of the sand.
Step 3: Elution and Fraction Collection
-
Add Eluent: Gently add the eluent to the column, taking care not to disturb the sample layer.
-
Begin Elution: Apply gentle air pressure to the top of the column to start the flow. The goal is a flow rate where the solvent level drops by about 2 inches per minute[11].
-
Collect Fractions: Collect the eluting solvent in a series of test tubes or flasks. The fraction size depends on the column size; for a 50 mm column, 20-25 mL fractions are reasonable.
-
Monitor Progress: Use TLC to analyze the collected fractions. Spot every few fractions on a TLC plate to track which ones contain your purified compound.
-
Combine and Evaporate: Once you've identified the pure fractions, combine them in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified this compound.
Part 3: Troubleshooting Guide & FAQs
Even with a robust protocol, issues can arise. This section addresses common problems in a Q&A format.
Caption: Troubleshooting decision tree for common issues.
Q1: My compound is streaking or "tailing" badly on the column and TLC plate. What's happening?
A1: Tailing is often caused by unwanted secondary interactions between your compound and the stationary phase. Since silica gel is slightly acidic, the amide groups on your this compound might be interacting too strongly.
-
Primary Cause: Acid-base interaction between the analyte and acidic silanol (-SiOH) groups on the silica surface.
-
Solution 1: Add a small amount (0.1-0.5%) of a modifier like triethylamine or acetic acid to your eluent. Triethylamine will neutralize the acidic sites, preventing strong binding. Acetic acid can sometimes help by competing for binding sites. Choose the modifier based on the nature of your compound. For amides, triethylamine is often effective.
-
Solution 2: You may have overloaded the column. Too much sample forced into a small area leads to band broadening and tailing[10]. Try repeating the chromatography with less crude material.
Q2: The separation is terrible. All my fractions are mixed, even though the separation looked good on TLC.
A2: This is a classic and frustrating problem. The discrepancy between TLC and column performance usually points to a loading or stability issue.
-
Primary Cause 1: Poor Sample Application. If the initial band of your compound is not flat and narrow, it will co-elute throughout the run. This is often the result of using too much solvent to dissolve the sample during loading or the sample precipitating at the column head (a key reason for using the dry loading method described above)[4][12].
-
Primary Cause 2: Compound Instability. Your compound might be degrading on the silica gel during the longer residence time of a column run[10]. To test this, spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then develop it. If you see new spots or significant streaking that wasn't there initially, your compound is not stable on silica. In this case, you may need to switch to a less acidic stationary phase like alumina or deactivated silica[10].
Q3: My compound is completely stuck on the column. I've been flushing with my chosen eluent and nothing is coming off.
A3: This indicates your eluent is not polar enough to move the compound down the column.
-
Primary Cause: The mobile phase lacks sufficient solvating power to displace the analyte from the stationary phase[13].
-
Solution 1 (Isocratic): Your initial TLC analysis may have been misleading. Prepare a more polar eluent (e.g., increase the percentage of ethyl acetate) and use that to flush the column. You should see the band begin to move.
-
Solution 2 (Gradient): This is the ideal solution. Start eluting with the solvent system you identified from TLC. Then, gradually increase the polarity of the mobile phase over time (e.g., increase the ethyl acetate concentration by 10% every 500 mL of eluent). This will move less polar impurities off first, followed by your target compound, and finally, any highly polar impurities[11].
Q4: I have very low recovery of my purified product. Where did my compound go?
A4: Low recovery suggests either an incomplete elution or loss of the compound during the process.
-
Primary Cause 1: Incomplete Elution. Your compound may still be on the column. After you believe you have collected everything, flush the column with a very polar solvent (like 10% methanol in dichloromethane). Collect this flush and check it by TLC. If your product is present, your elution was incomplete[10].
-
Primary Cause 2: Decomposition. As mentioned in Q2, the compound may have degraded on the column.
-
Primary Cause 3: Irreversible Adsorption. Some highly polar compounds can bind irreversibly to the silica gel, especially if there are very active sites on the stationary phase. This is less common for this compound but is a possibility.
References
- Waters Blog. (2017). Infographic: What's the Best Column for Polar Compound Retention?
- PubChem. 4-Nitrophthalimide.
- Thermo Fisher Scientific. Column troubleshooting guide - Reversed phase.
- Millar, S. (2012).
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage.[Link]
- Hawach. (2024). Stationary Phase and Surface Chemistry of HPLC Columns.[Link]
- He, Y., et al. (2016). Solubility Measurement and Thermodynamic Modeling of 4-Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K.
- Restek. (2019).
- HALO Columns. (2023).
- University of Rochester, Department of Chemistry.
- Jouyban, A., et al. (2020). Solubility Determination and Preferential Solvation of 4-Nitrophthalimide in Binary Aqueous Solutions...
- Chemsrc. 4-nitrophthalimide.[Link]
- PrepChem.com. Synthesis of this compound (I).[Link]
- Organic Syntheses. 4-nitrophthalimide.[Link]
- Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology. [Link]
- Phenomenex. (2024).
- Organic Syntheses. (2024).
Sources
- 1. 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitrophthalimide CAS#: 89-40-7 [m.chemicalbook.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 5. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]
- 6. 4-Nitrophthalimide | CAS#:89-40-7 | Chemsrc [chemsrc.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Synthesis of 4-nitrophthalimide | Semantic Scholar [semanticscholar.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Chromatography [chem.rochester.edu]
- 11. orgsyn.org [orgsyn.org]
- 12. halocolumns.com [halocolumns.com]
- 13. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
Technical Support Center: Impurity Analysis of 4-Nitrophthalamide by HPLC
Welcome to the technical support resource for the analysis of 4-Nitrophthalamide. This guide is designed for researchers, analytical scientists, and drug development professionals to provide expert insights, actionable protocols, and robust troubleshooting strategies for identifying and quantifying impurities using High-Performance Liquid Chromatography (HPLC).
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the impurity profiling of this compound.
Q1: What are the most common impurities found in this compound and where do they originate?
A1: Impurities in this compound typically arise from the synthesis process or subsequent degradation. Understanding their origin is key to controlling them.
-
Synthesis-Related Impurities: These are byproducts or unreacted materials from the manufacturing process. The primary synthesis route involves the nitration of phthalimide.[1][2]
-
Phthalimide: Unreacted starting material.
-
3-Nitrophthalimide: A common positional isomer formed during the nitration step.[3] The separation of positional isomers is a critical capability of a well-developed HPLC method.
-
Di-nitrated species: Over-nitration can lead to the formation of dinitro-phthalimide isomers, which would be significantly less polar.
-
-
Degradation Products: These impurities form when this compound is exposed to stress conditions like humidity, high temperatures, or non-neutral pH.
-
4-Nitrophthalic Acid: This is the primary hydrolysis product, formed by the opening of the imide ring.[4][5] This impurity is more polar than the parent compound.
-
4-Nitrophthalamic Acid: The initial, single-amide hydrolysis product, which may exist as an intermediate before converting to 4-nitrophthalic acid.
-
Sources
- 1. 4-Nitrophthalimide | 89-40-7 [chemicalbook.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. helixchrom.com [helixchrom.com]
- 5. CN1308677C - Liquid phase chromatographic analysis method for 3-nitro or 4-nitrophthalic acid and impurities thereof - Google Patents [patents.google.com]
Technical Support Center: Strategies to Minimize By-product Formation in Nitration Reactions
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Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for minimizing by-product formation in nitration reactions. As a Senior Application Scientist, my goal is to bridge theoretical knowledge with field-proven insights, ensuring that every protocol is a self-validating system for achieving high-yield, high-purity nitrated products.
Nitration is a cornerstone of organic synthesis, pivotal for producing intermediates for pharmaceuticals, dyes, and energetic materials.[1][2] However, the very reactivity that makes this reaction powerful also presents significant challenges, primarily in controlling selectivity and minimizing the formation of unwanted by-products such as isomers, polynitrated compounds, and oxidation products.[3][4][5]
This guide is structured into two main sections: a Troubleshooting Guide to address specific experimental issues in a direct Q&A format, and a Frequently Asked Questions (FAQs) section to cover broader conceptual and strategic considerations.
Part 1: Troubleshooting Guide
This section addresses common problems encountered during nitration experiments. Each answer provides not only a solution but also explains the underlying chemical principles to empower you to make informed decisions in your future work.
Q1: I am observing significant dinitration (or polynitration) in my reaction. How can I favor the mono-nitrated product?
This is one of the most common challenges, especially when working with activated aromatic rings. Over-nitration occurs when the initially formed mono-nitro product is still reactive enough to undergo a second nitration under the reaction conditions.[6][7]
Core Cause: The reaction conditions (temperature, reagent concentration, reaction time) are too harsh for the reactivity of your substrate.
Solutions:
-
Lower the Reaction Temperature: This is the most critical and effective control parameter.[6] Nitration is highly exothermic, and elevated temperatures increase the reaction rate, often non-selectively, promoting polynitration.[6][8]
-
Protocol: Begin by running the reaction in an ice bath (0-5 °C). For highly activated substrates like phenols or anilines, an ice-salt or dry ice/acetone bath may be necessary to maintain temperatures between -10 °C and 5 °C.[6][9] For moderately activated systems like toluene, a temperature of 30°C is often used, while for benzene, keeping the temperature below 50°C is crucial to prevent dinitration.[10]
-
-
Control the Rate of Addition: Localized "hot spots" can form if the nitrating agent is added too quickly, leading to by-products even if the overall bath temperature is low.
-
Protocol: Add the nitrating agent (typically mixed acid) dropwise to the solution of your aromatic compound using an addition funnel. Ensure vigorous stirring to dissipate heat and maintain a homogenous concentration.[9]
-
-
Adjust Stoichiometry: Using a large excess of the nitrating agent drives the reaction towards completion but also increases the likelihood of polynitration.
-
Protocol: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid.[7] This ensures that once the starting material is consumed, there is minimal nitrating agent left to react with the product.
-
Q2: My reaction is producing a mixture of ortho, meta, and para isomers with poor selectivity. How can I improve the regioselectivity?
Regioselectivity is governed by the electronic and steric effects of the substituents already on the aromatic ring.[1] The goal is to choose conditions that amplify the directing effects to favor the desired isomer.
Core Cause: The reaction conditions are not optimized to differentiate between the various positions on the aromatic ring. Temperature and the nature of the nitrating agent are key.
Solutions:
-
Temperature Control for Kinetic vs. Thermodynamic Products: The ortho/para ratio can be influenced by temperature. Lower temperatures often favor the kinetically controlled product.[8]
-
Choice of Nitrating Agent: The standard mixed acid (HNO₃/H₂SO₄) is a potent nitrating system that generates the highly reactive nitronium ion (NO₂⁺).[11][12] This high reactivity can sometimes lead to lower selectivity.
-
Alternative Agents: For sensitive or highly activated substrates, consider milder or more sterically demanding nitrating agents which can offer improved regioselectivity. Examples include:
-
Acetyl nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, it can sometimes provide different isomer distributions.[1]
-
Nitronium Salts (e.g., NO₂BF₄): These are powerful but can be used under anhydrous conditions, offering a different reaction environment that may favor a specific isomer.[13]
-
Metal Nitrates with Catalysts: Systems like bismuth subnitrate/thionyl chloride or clay-supported metal nitrates can offer high selectivity for certain aromatics.[14]
-
-
-
Use of Solid Acid Catalysts: Zeolites can provide shape selectivity due to their defined pore structures.[15][16] This can be particularly effective in maximizing the formation of the para isomer, which is often sterically less hindered than the ortho isomer.[15]
Q3: My reaction mixture is turning dark brown or black, and I'm getting a low yield of a tarry product. What is happening?
This is a classic sign of oxidative side reactions. The nitrating mixture, particularly concentrated nitric acid, is a strong oxidizing agent.[17] This is especially problematic with electron-rich, activated substrates like phenols and anilines.
Core Cause: The substrate or product is being oxidized by the nitric acid, a process that is heavily exacerbated by high temperatures.
Solutions:
-
Drastically Lower the Temperature: As with polynitration, oxidation is highly temperature-dependent. For highly activated systems like phenol, reactions are often run at or below 0°C.[9] Using dilute nitric acid at a low temperature (around 298 K or 25°C) can favor mononitration of phenol while minimizing oxidation.[18]
-
Use a Protective Group Strategy (Especially for Anilines): The amino group in aniline is extremely susceptible to oxidation and also protonation in the strongly acidic medium.[17] Protonation forms the anilinium ion (-NH₃⁺), which is a meta-director, leading to a mixture of isomers.[19]
-
Protocol (Acetanilide Formation):
-
Protect the amino group by reacting aniline with acetic anhydride to form acetanilide.
-
The resulting amide group (-NHCOCH₃) is still an ortho, para-director but is much less susceptible to oxidation.
-
Perform the nitration on the acetanilide.
-
Hydrolyze the amide group back to the amino group under acidic or basic conditions to yield the desired nitroaniline.[1]
-
-
-
Modify the Nitrating System: Avoid using an excess of concentrated nitric acid. In some cases, using nitric acid in a solvent like acetic acid can minimize oxidative side reactions.[20]
Part 2: Frequently Asked Questions (FAQs)
This section provides answers to broader questions about the principles of selective nitration.
Q4: How does the composition of the mixed acid (HNO₃/H₂SO₄) affect the reaction?
The role of sulfuric acid is not just as a solvent; it is a crucial catalyst. It protonates nitric acid, facilitating the loss of a water molecule to generate the highly electrophilic nitronium ion (NO₂⁺), which is the primary nitrating species.[11][12][21]
-
Higher H₂SO₄ Concentration: Increases the rate of nitronium ion formation, leading to a faster and more powerful nitration. This is necessary for deactivating substrates but can reduce selectivity and increase by-products for activated substrates.
-
Water Content: Water is a by-product of nitronium ion formation. As the reaction proceeds, water accumulates and dilutes the acid, slowing the reaction by shifting the equilibrium away from nitronium ion formation.[21] Using oleum (fuming sulfuric acid, H₂SO₄·SO₃) can help scavenge this water, maintaining a high reaction rate for difficult nitrations.[11][12]
| Parameter | Effect of Increasing | Causality |
| H₂SO₄ / HNO₃ Ratio | Increases reaction rate | Promotes more efficient generation of the NO₂⁺ electrophile.[21] |
| Water Content | Decreases reaction rate | Shifts equilibrium away from NO₂⁺ formation; deactivates the electrophile.[21] |
| Temperature | Increases reaction rate | Standard Arrhenius behavior; provides energy to overcome activation barrier. |
| Temperature | Decreases selectivity | Can lead to over-nitration and oxidation by-products.[6][8] |
Q5: What are the primary safety considerations for nitration reactions?
Safety is paramount. Nitration reactions are among the most hazardous in organic chemistry due to their high exothermicity and the potential for producing thermally unstable (explosive) products.[22][23]
-
Thermal Runaway: The most significant risk is a runaway reaction, where the rate of heat generation exceeds the cooling capacity of the system.[6][8] This can lead to a rapid increase in temperature and pressure, potentially causing an explosion.[6]
-
Mitigation: Always use an adequate cooling bath, ensure slow, controlled addition of reagents, and monitor the internal temperature with a thermometer. Never add the substrate to the full volume of mixed acid; always add the acid to the substrate solution.
-
-
Energetic Materials: Many nitro compounds are energetic or explosive (e.g., TNT, picric acid).[1][2] Handle all nitrated products with care, avoid friction and shock, and be aware of their decomposition temperatures.
-
Corrosive Reagents: Concentrated nitric and sulfuric acids are extremely corrosive. Always wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. Work in a well-ventilated fume hood.
-
By-product Gases: Nitration reactions can produce toxic reddish-brown nitrogen dioxide (NO₂) gas, especially if side reactions occur.[24] Proper ventilation is essential.
Q6: How can modern technologies like flow chemistry improve selectivity and safety?
Continuous flow chemistry offers significant advantages over traditional batch processing for nitration reactions.[3][25]
-
Superior Heat Transfer: Microreactors have a very high surface-area-to-volume ratio, allowing for extremely efficient heat removal. This dramatically reduces the risk of thermal runaway and allows for precise temperature control, leading to higher selectivity.[3][21][25]
-
Enhanced Mixing: The small channel dimensions in flow reactors ensure rapid and efficient mixing of reactants, preventing the formation of localized hot spots and concentration gradients.[3]
-
Improved Safety: The volume of the reaction mixture within the reactor at any given time is very small, inherently minimizing the hazard associated with a potential runaway reaction.[3][25]
The diagram below illustrates a decision-making workflow for troubleshooting common issues in nitration reactions.
Caption: Troubleshooting workflow for common nitration by-products.
The following diagram illustrates the general mechanism for electrophilic aromatic nitration and highlights key points where side reactions can occur.
Sources
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- 15. US5977418A - Regioselective nitration of aromatic compounds by dinitrogen pentoxide and the reaction products thereof - Google Patents [patents.google.com]
- 16. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
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Technical Support Center: Scale-Up of 4-Nitrophthalamide Synthesis
Welcome to the technical support center for the synthesis of 4-Nitrophthalamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis from the laboratory to industrial production. This compound is a crucial intermediate in the production of azo dyes and pharmaceuticals like Citalopram.[1][2] The synthesis, primarily achieved through the nitration of phthalimide, presents several challenges during scale-up that require careful consideration to ensure safety, efficiency, and product quality.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Troubleshooting Guide
This section addresses common problems encountered during the scale-up of this compound synthesis in a question-and-answer format, providing direct solutions to specific issues.
Issue 1: Poor Yield and Incomplete Conversion
Question: My large-scale synthesis of this compound is resulting in a low yield, and analysis shows a significant amount of unreacted phthalimide. What are the likely causes and how can I improve the conversion rate?
Answer: Low yields in the nitration of phthalimide are often traced back to several critical process parameters that become more pronounced at scale.
-
Inadequate Mixing of Acids: The generation of the active nitrating agent, the nitronium ion (NO₂⁺), occurs upon mixing concentrated sulfuric and nitric acids.[3][4] On a larger scale, inefficient mixing can lead to localized areas of low nitronium ion concentration.
-
Troubleshooting: Ensure your reactor is equipped with an appropriately sized and designed agitator to handle the viscous mixed acid. The order of addition is critical: always add the nitric acid slowly to the chilled sulfuric acid.[4]
-
-
Suboptimal Temperature Control: The nitration of phthalimide is highly exothermic.[5] If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion within a practical timeframe.
-
Incorrect Acid Ratio: The ratio of sulfuric acid to nitric acid is crucial for maximizing the formation of the nitronium ion.
-
Troubleshooting: An optimal ratio of nitric acid to sulfuric acid is reported to be 1:4.5.[1] Deviating from this can result in a lower concentration of the active nitrating species.
-
Issue 2: Formation of Impurities and Byproducts
Question: My final product is contaminated with a significant amount of the 3-nitrophthalimide isomer and other colored impurities. How can I minimize the formation of these byproducts?
Answer: The formation of the undesired 3-nitrophthalimide isomer and other impurities is a common challenge. Controlling the regioselectivity and preventing side reactions are key.
-
Isomer Formation: The nitration of phthalimide can produce both the 4-nitro and 3-nitro isomers. While the 4-isomer is generally favored, reaction conditions can influence the ratio.
-
Troubleshooting: Adhering to the optimized reaction temperature of 25°C and a reaction time of approximately 10 hours can help maximize the yield of the desired 4-isomer.[1]
-
-
Oxidation and Colored Impurities: The strong oxidizing nature of the mixed acid can lead to the formation of oxidized byproducts, which often impart color to the final product.
Issue 3: Difficulties in Product Isolation and Purification
Question: I am facing challenges with filtering the product after quenching the reaction, and subsequent purification by recrystallization is giving a low recovery. What can I do to improve this?
Answer: The physical properties of this compound and the nature of the reaction mixture can make isolation and purification challenging on a larger scale.
-
Poor Filtration Characteristics: The product precipitates upon quenching the reaction mixture in ice water.[1][7] The particle size and morphology can affect filtration efficiency.
-
Low Recovery from Recrystallization: this compound has varying solubility in different solvents, which is crucial for effective purification.[8]
-
Troubleshooting: 95% ethanol is a commonly used and effective solvent for recrystallization.[1][7] The solubility of this compound is highest in N,N-dimethylformamide and lowest in chloroform.[8] Using an appropriate solvent and optimizing the crystallization conditions (e.g., cooling rate) can improve recovery.
-
Issue 4: Safety Concerns During Scale-Up
Question: What are the major safety hazards associated with the large-scale synthesis of this compound, and what precautions should be taken?
Answer: The nitration of phthalimide is a high-hazard process, and safety is paramount during scale-up.
-
Thermal Runaway: The reaction is highly exothermic, and a loss of cooling can lead to a rapid increase in temperature and pressure, potentially causing a runaway reaction.[5]
-
Handling of Mixed Acids: Concentrated sulfuric and nitric acids are highly corrosive and produce toxic fumes.[4][11]
-
Mitigation: Always work in a well-ventilated area or a fume hood. Use appropriate personal protective equipment (PPE), including acid-resistant gloves, apron, and a face shield.[4] Have an emergency plan and appropriate spill kits readily available.
-
-
Effluent Disposal: The process generates a large amount of acidic wastewater, which requires proper neutralization and disposal.[5]
-
Mitigation: Develop a clear plan for the neutralization and disposal of the acidic effluent in accordance with local environmental regulations.
-
Frequently Asked Questions (FAQs)
Q1: What is the primary method for synthesizing this compound?
A1: The most common method for synthesizing this compound is through the nitration of phthalimide using a mixture of concentrated nitric acid and sulfuric acid.[1][2][7]
Q2: What are the optimal reaction conditions for the nitration of phthalimide?
A2: Optimal conditions reported for this reaction are a temperature of 25°C, a reaction time of 10 hours, and a nitric acid to sulfuric acid ratio of 1:4.5.[1][6]
Q3: What is the role of sulfuric acid in this reaction?
A3: Sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[3]
Q4: What are the main impurities in the synthesis of this compound?
A4: The main impurity is the positional isomer, 3-nitrophthalimide.[12] Other impurities can include unreacted phthalimide and oxidation byproducts.
Q5: How can the purity of this compound be assessed?
A5: High-Performance Liquid Chromatography (HPLC) is a powerful technique for assessing the purity of this compound and quantifying impurities like 3-nitrophthalonitrile.[12] Melting point determination is also a useful indicator of purity, with pure this compound having a melting point of around 198-202°C.[1][13]
Q6: What are the key applications of this compound?
A6: this compound is an important intermediate for the synthesis of 5-aminophthalimide, which is used in the preparation of azo dyes.[1][2] It is also a precursor for 5-cyanophthalide, used in the synthesis of the antidepressant drug Citalopram.[1]
Experimental Protocols
Detailed Protocol for Laboratory-Scale Synthesis of this compound
This protocol is adapted from established literature procedures.[1][7]
Materials:
-
Phthalimide
-
Fuming Nitric Acid
-
Concentrated Sulfuric Acid
-
Crushed Ice
-
95% Ethanol
Procedure:
-
In a four-necked flask equipped with a mechanical stirrer and a thermometer, add 8.4 ml of fuming nitric acid.
-
Cool the flask in an ice-water bath to 0-5°C.
-
Slowly add 31.6 ml of concentrated sulfuric acid while maintaining the temperature of the reaction mixture between 10-15°C.
-
Once the addition is complete, add 20.0 g of phthalimide all at once.
-
Stir the reaction mixture vigorously for 10 hours at room temperature (around 25°C).
-
Slowly pour the yellow reaction mixture into 112.5 g of crushed ice under vigorous stirring, ensuring the temperature of the quench mixture remains below 20°C.
-
Collect the precipitated solid by filtration.
-
Wash the solid with 450 ml of ice water, ensuring vigorous stirring during each wash, and filter.
-
Dry the solid and recrystallize from 38 ml of 95% ethanol.
-
The expected yield is approximately 21.6 g (82.6%) of this compound with a melting point of 192.1-192.7°C.[1]
Data Presentation
Table 1: Comparison of Reaction Conditions and Yields
| Parameter | Literature Value 1 | Optimized Value |
| Reaction Temperature | Not specified | 25°C[1] |
| Reaction Time | Overnight[7] | 10 hours[1] |
| Nitric Acid:Sulfuric Acid Ratio | Not specified | 1:4.5[1] |
| Yield | 60-66%[7] | >82%[1][6] |
Visualizations
Diagram 1: Workflow for Scale-Up Synthesis of this compound
Caption: Process flow for the synthesis of this compound.
Diagram 2: Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
References
- Synthesis of this compound (I). (n.d.). PrepChem.com.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development - ACS Publications.
- 4-nitrophthalimide - Organic Syntheses Procedure. (n.d.).
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021). Organic Process Research & Development.
- Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology.
- Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. (n.d.). ResearchGate.
- Runaway Reaction Hazards in Processing Organic Nitro Compounds. (n.d.). ACS Publications.
- 4-nitrophthalic acid - Organic Syntheses Procedure. (n.d.).
- Scale-up and safety of toluene nitration in a meso-scale flow reactor. (n.d.). ResearchGate.
- Mixing acids. (n.d.). ACS Community.
- Solubility Measurement and Thermodynamic Modeling of 4‑Nitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K. (2016). ACS Figshare.
- An Improved Process For Producing 4 Nitrophthalic Acid And 4. (n.d.). Quick Company.
- 4-Nitrophthalimide | C8H4N2O4 | CID 6969. (n.d.). PubChem.
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- 8. Item - Solubility Measurement and Thermodynamic Modeling of 4âNitrophthalimide in Twelve Pure Solvents at Elevated Temperatures Ranging from (273.15 to 323.15) K - American Chemical Society - Figshare [acs.figshare.com]
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- 13. prepchem.com [prepchem.com]
troubleshooting guide for the synthesis of 4-nitrophthalonitrile from 4-nitrophthalamide
Introduction
Welcome to the technical support guide for the synthesis of 4-nitrophthalonitrile from 4-nitrophthalamide. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols for researchers, scientists, and professionals in drug development and materials science. 4-Nitrophthalonitrile is a critical intermediate for synthesizing advanced materials like phthalocyanines, which have applications in dyes, pigments, and electronics[1][2][3]. The dehydration of this compound using a dehydrating agent such as thionyl chloride in N,N-dimethylformamide (DMF) is a common and effective synthetic route[1][3]. This guide is designed to help you navigate the common challenges associated with this procedure to achieve optimal yield and purity.
Troubleshooting & FAQs
Q1: My reaction yield is consistently low when synthesizing 4-Nitrophthalonitrile. What are the potential causes and solutions?
Low yields are the most frequently encountered issue in this synthesis. The root cause often lies in one of several critical experimental parameters. Let's break down the likely culprits and their solutions.
-
Moisture Contamination: This is the primary suspect. Thionyl chloride (SOCl₂) reacts exothermically and rapidly with water. Any moisture in your solvent, on your glassware, or in the starting material will consume the dehydrating agent, rendering it unavailable for the intended reaction with the amide. This also generates acidic byproducts that can lead to further side reactions.
-
Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use an anhydrous grade of DMF. Handle this compound in a dry environment and ensure it is free of excess moisture. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is best practice to prevent atmospheric moisture from entering the system[4][5].
-
-
Improper Stoichiometry: An insufficient amount of the dehydrating agent will result in an incomplete reaction, leaving unreacted this compound in your final mixture.
-
Causality: The reaction mechanism involves the formation of a Vilsmeier-type intermediate from DMF and thionyl chloride, which then acts as the dehydrating species. A significant excess of thionyl chloride is typically required to drive the reaction to completion.
-
Solution: Carefully calculate the molar equivalents. Most established protocols use a substantial excess of thionyl chloride, often around 4 equivalents relative to the this compound[4][5].
-
-
Suboptimal Temperature Control: The initial reaction between thionyl chloride and DMF is highly exothermic. If the temperature is not controlled during this addition, side reactions and degradation of the Vilsmeier reagent can occur.
-
Solution: The addition of thionyl chloride to DMF must be performed slowly and dropwise, while maintaining the temperature of the DMF between 0-5°C using an ice-salt bath[4][5][6]. After the addition is complete and the this compound has been added, the reaction is typically allowed to warm slowly to room temperature[4][5].
-
-
Insufficient Reaction Time: The dehydration of this compound is not instantaneous. If the reaction is quenched prematurely, a significant portion of the starting material will remain unreacted.
-
Solution: Reaction times reported in the literature vary, ranging from 4 hours to 18 hours[4][6]. An 18-hour stir at room temperature is often cited for achieving high yields[4][5]. It is highly recommended to monitor the reaction's progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or HPLC to determine the point of completion.
-
Q2: During workup, I observe a significant amount of an unknown impurity along with my 4-Nitrophthalonitrile product. How can I identify and minimize this?
The most likely impurity, aside from unreacted starting material, is 4-nitrophthalimide.
-
Potential Side Reactions & Identification: 4-Nitrophthalimide (m.p. ~198°C) can form if the diamide undergoes intramolecular cyclization instead of complete dehydration to the dinitrile[7][8]. This can be exacerbated by the presence of water. You can identify the main product and impurities by comparing their spectra to known standards. The FT-IR spectrum of 4-Nitrophthalonitrile is highly characteristic, showing a strong C≡N stretch around 2245 cm⁻¹ and nitro group (N-O) stretches at approximately 1534 cm⁻¹ and 1351 cm⁻¹[4][5]. 4-Nitrophthalimide, by contrast, would show characteristic imide C=O stretches and lack the strong nitrile peak.
-
Minimization and Purification:
-
Minimization: Adhering strictly to anhydrous conditions and ensuring the correct stoichiometry of the dehydrating agent are the best ways to suppress the formation of 4-nitrophthalimide.
-
Purification: The standard and most effective method for purifying crude 4-nitrophthalonitrile is recrystallization. Methanol is a commonly used and effective solvent for this purpose[1][6]. High purity (≥99%) material can be obtained with this method[9].
-
Q3: The reaction mixture turned dark brown or black. Is this normal and what does it indicate?
A color change to a yellow or yellowish-brown solution is normal[6]. However, if the solution becomes very dark brown or black, it may indicate decomposition.
-
Cause: This often points to poor temperature control during the initial addition of thionyl chloride to DMF. An uncontrolled exotherm can lead to the decomposition of the reagents and solvent.
-
Solution: Revisit your experimental setup. Ensure you have an efficient cooling bath (ice-salt is better than ice alone) and that the thionyl chloride is added very slowly, allowing the heat to dissipate. Vigorous stirring is also essential to prevent localized heating.
Experimental Protocols & Data
Detailed Synthesis Protocol
This protocol is a synthesis of best practices reported in the literature[4][5][6].
-
Preparation: In a three-necked, oven-dried flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add 200 mL of anhydrous N,N-dimethylformamide (DMF).
-
Reagent Addition: Cool the flask to 0-5°C using an ice-salt bath. Under a steady stream of nitrogen, add 83.5 mL (1.144 mol) of thionyl chloride dropwise via the dropping funnel over 30-45 minutes. Ensure the internal temperature does not rise above 5°C.
-
Stirring: Once the addition is complete, stir the resulting solution for an additional 15 minutes at 0-5°C.
-
Addition of Starting Material: Add 60.1 g (0.286 mol) of dry this compound to the solution in one portion.
-
Reaction: Remove the cooling bath and allow the mixture to slowly warm to room temperature. Stir the reaction for 18 hours under a nitrogen purge.
-
Workup: Slowly and carefully pour the reaction mixture into a large beaker containing 1 L of crushed ice and water, while stirring vigorously. A yellow precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the filtrate is neutral.
-
Drying & Purification: Allow the crude product to air dry. For further purification, recrystallize the solid from methanol to obtain pure 4-nitrophthalonitrile as a light yellow crystalline powder[1][6].
Data Presentation
Table 1: Comparison of Reported Reaction Conditions
| Parameter | Reference[6] | Reference[4][5] |
| Solvent | Dry DMF | Dry DMF |
| Dehydrating Agent | Thionyl Chloride | Thionyl Chloride |
| Temperature | 258-263 K (-15 to -10°C) | 0-5°C, then warm to RT |
| Reaction Time | 4 hours | 18 hours |
| Reported Yield | 68% | ~92% |
Table 2: Key Characterization Data for 4-Nitrophthalonitrile
| Analysis | Characteristic Feature | Approximate Value / Range | Reference |
| Appearance | White to off-white/light yellow crystalline powder | - | [9] |
| Melting Point | - | 141 - 145 °C | [3][9] |
| FT-IR (C≡N stretch) | Strong, sharp peak | ~2245 cm⁻¹ | [4][5] |
| FT-IR (Asymmetric N-O) | Strong peak | ~1534 cm⁻¹ | [4][5] |
| FT-IR (Symmetric N-O) | Strong peak | ~1351 cm⁻¹ | [4][5] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 4-Nitrophthalonitrile.
Troubleshooting Logic Diagram
Caption: Troubleshooting logic for low yield in 4-Nitrophthalonitrile synthesis.
References
- Technical Support Center: 4-Nitrophthalonitrile Synthesis. Benchchem.
- Challenges in the nitration of phthalonitrile to 4-Nitrophthalonitrile. Benchchem.
- 4-Nitrophthalonitrile at Best Prices - High Purity, Reliable Quality. Kaival Impex.
- 4-Nitrophthalonitrile.
- 4-Nitrophthalonitrile synthesis. ChemicalBook.
- The Genesis of a Key Intermediate: A Technical Guide to the Discovery and Synthesis of 4-Nitrophthalonitrile. Benchchem.
- 4-Nitrophthalonitrile CAS number 31643-49-9 characteriz
- Exploring 4-Nitrophthalonitrile: Properties, Applic
- Troubleshooting guide for the synthesis of tetra-substituted phthalocyanines
- 4-nitrophthalimide. Organic Syntheses Procedure.
- Preparation method of 4-nitrophthalonitrile.
- The Chemistry of 4-Nitrophthalonitrile: Applic
- Synthesis of 4-nitrophthalimide. Semantic Scholar.
- Preparation method of 4-nitro phthalonitrile.
- 4-Nitrophthalonitrile 99 31643-49-9. Sigma-Aldrich.
- Troubleshooting: How to Improve Yield. University of Rochester Department of Chemistry.
- Purity Analysis of Synthesized 4-Nitrophthalonitrile: A Comparative Guide to HPLC and Altern
- Synthesis of this compound (I). PrepChem.com.
- 4-Nitrophthalonitrile | CAS 31643-49-9. Santa Cruz Biotechnology.
- An Improved Process For Producing 4 Nitrophthalic Acid And 4 Nitrophthalic Acid Obtained Thereof. Quick Company.
- Process for making 4-nitro-n-methylphthalimide.
- 4-nitrophthalic acid. Organic Syntheses Procedure.
- 4-Nitrophthalimide 98 89-40-7. Sigma-Aldrich.
- 4-Nitrophthalimide | 89-40-7. Biosynth.
- 4-Nitro Phthalonitrile Manufacturer & Exporter in India. Adroit Pharma Chem.
- 4-Nitrophthalimide.
- Controlling the reactivity of phthalonitriles for the efficient synthesis of chiral phthalocyanines with self-assembly abilities. Organic Chemistry Frontiers (RSC Publishing).
- A Comparative Analysis of the Reactivity of 4-Nitrophthalonitrile and its Dicyanobenzene Isomers. Benchchem.
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- 9. innospk.com [innospk.com]
Validation & Comparative
A Comparative Analysis of 4-Nitrophthalamide and 3-Nitrophthalamide for Researchers and Drug Development Professionals
As isomeric building blocks in organic synthesis, 4-nitrophthalamide and 3-nitrophthalamide, while structurally similar, exhibit distinct physicochemical properties, reactivity, and application profiles. This guide provides an in-depth comparative analysis of these two critical reagents, offering experimental data and procedural insights to inform their strategic selection in research and development.
At a Glance: Key Physicochemical and Structural Differences
The seemingly minor shift in the position of the nitro group on the phthalimide scaffold—from position 4 (para to one carbonyl) to position 3 (ortho to one carbonyl)—imparts significant differences in the molecules' electronic and steric environments. These differences manifest in their physical properties, stability, and subsequent chemical behavior. A thermochemical study has shown that this compound is the more thermodynamically stable isomer[1].
dot
Caption: Core structural and identifying information for the two isomers.
A direct comparison of their fundamental physicochemical properties is summarized in the table below.
| Property | This compound | 3-Nitrophthalamide |
| Molecular Formula | C₈H₄N₂O₄ | C₈H₄N₂O₄ |
| Molecular Weight | 192.13 g/mol [2][3][4][5] | 192.13 g/mol [6][7] |
| Appearance | Yellow powder[2][8] | Faint or dark yellow powder/crystals[6][9] |
| Melting Point | ~198-206 °C[2][8][10][11][12] | ~213-215 °C[6][13] |
| Solubility in Water | Insoluble to very slightly soluble[2][8][12] | Insoluble[14] |
| Solubility in Organic Solvents | Soluble in N,N-dimethylformamide (DMF), cyclohexanone, acetone, and ethanol; less soluble in chloroform.[1][15][16] | More soluble in polar organic solvents.[17] |
Spectroscopic Fingerprints: A Comparative Overview
The distinct electronic environments of the two isomers lead to differentiable spectroscopic data, which is critical for reaction monitoring and quality control.
| Spectrum | This compound | 3-Nitrophthalamide |
| ¹H NMR | Spectra available in databases.[2][18] | Spectra available in databases.[14] |
| ¹³C NMR | Spectra available in databases.[2][19] | Spectra available in databases.[3] |
| IR (KBr, cm⁻¹) | Key absorptions for C=O (imide), N-H, and Ar-NO₂ groups are observable.[2][6] | Key absorptions for C=O (imide), N-H, and Ar-NO₂ groups are observable.[7][8] |
| UV-Vis (λmax) | UV-Vis spectra are available in public databases.[2] | UV-Vis spectra are available in public databases.[20] |
Synthesis and Reactivity: Divergent Pathways and Stabilities
The synthetic routes to this compound and 3-nitrophthalamide are fundamentally different, a direct consequence of the directing effects of the substituents on the aromatic ring.
This compound Synthesis: This isomer is typically synthesized via the direct nitration of phthalimide using a mixture of fuming nitric acid and concentrated sulfuric acid. The electron-withdrawing nature of the phthalimide group directs the incoming nitro group to the 4-position.
dot
Caption: Synthesis of this compound via direct nitration.
3-Nitrophthalamide Synthesis: In contrast, 3-nitrophthalamide is generally prepared from 3-nitrophthalic acid. Direct nitration of phthalic anhydride yields a mixture of 3- and 4-nitrophthalic acids, from which the 3-isomer can be separated[5][21]. The isolated 3-nitrophthalic acid is then reacted with a source of ammonia, such as urea in acetic acid, to form the imide ring[4].
dot
Caption: Synthesis of 3-Nitrophthalamide from 3-Nitrophthalic Acid.
Comparative Reactivity: The position of the strongly electron-withdrawing nitro group is the primary determinant of the reactivity of these isomers, particularly in nucleophilic aromatic substitution (SNA_r) reactions. In this compound, the nitro group is para to one of the carbonyl groups and meta to the other, strongly activating the ring towards nucleophilic attack. In 3-nitrophthalamide, the nitro group is ortho to one carbonyl and meta to the other. This positioning influences the electrophilicity of the aromatic ring carbons. Both isomers can undergo reduction of the nitro group to the corresponding amine, a key step in many of their applications[22].
Experimental Protocols
Synthesis of this compound[24]
-
Reaction Setup: In a beaker, add 240 mL of fuming nitric acid (sp. gr. 1.50) to 1.4 L of concentrated sulfuric acid (sp. gr. 1.84) while cooling in an ice bath.
-
Addition of Phthalimide: Once the temperature of the mixed acids reaches 12°C, add 200 g of phthalimide as rapidly as possible, maintaining the temperature between 10°C and 15°C with vigorous stirring.
-
Reaction: Allow the mixture to warm to room temperature overnight.
-
Quenching: Pour the reaction mixture slowly onto 4.5 kg of cracked ice with stirring, ensuring the temperature does not exceed 20°C.
-
Isolation and Washing: Filter the crude product and wash repeatedly with ice water.
-
Purification: Recrystallize the crude product from 95% ethyl alcohol to yield this compound.
Synthesis of 3-Nitrophthalamide[4]
-
Reaction Setup: In a flask, add 8.45 g (40 mmol) of 3-nitrophthalic acid and 2.16 g (36 mmol) of urea.
-
Solvent Addition: Add 40 mL of glacial acetic acid as the reaction solvent.
-
Heating: Stir the mixture at 117°C for 3 hours.
-
Work-up: After cooling to room temperature, concentrate the mixture under reduced pressure.
-
Extraction: Extract the crude product with water and ethyl acetate to remove residual urea.
-
Isolation: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-nitrophthalamide.
Applications: A Tale of Two Isomers
The divergent synthetic availability and reactivity of 4- and 3-nitrophthalamide have led to their use in distinct application areas.
This compound: This isomer serves as a versatile intermediate in the synthesis of dyes and pharmaceuticals. The nitro group can be reduced to an amine, yielding 4-aminophthalimide, which is a precursor for various azo dyes. Furthermore, it is a key starting material for the synthesis of 5-cyanophthalide, an important intermediate in the production of the antidepressant drug Citalopram[17].
3-Nitrophthalamide: The primary and most notable application of 3-nitrophthalamide is as a precursor in the synthesis of luminol (3-aminophthalhydrazide). Luminol is renowned for its chemiluminescent properties and is famously used in forensic science to detect trace amounts of blood[2][6]. The synthesis involves the reaction of 3-nitrophthalic acid (derived from 3-nitrophthalamide's precursor) with hydrazine, followed by reduction of the nitro group[3][7][8][14][15][23][24].
Additionally, 3-nitrophthalamide and related nitro heterocyclic compounds have been investigated for potential antifungal activities. The evaluation of such activity is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism[1][21][25][26]. While the potential has been noted, specific and comprehensive MIC data for 3-nitrophthalamide against a range of fungal species is not widely reported in the available literature.
Conclusion
References
- PubChem. (n.d.). 4-Nitrophthalimide. National Center for Biotechnology Information.
- SIELC Technologies. (2018, February 16). 4-Nitrophthalimide.
- Tradeindia. (n.d.). 4-Nitrophthalimide (CAS No 89-40-7) Manufacturers, Suppliers, Exporters.
- Nova International. (n.d.). SPECIFICATION 4 Nitro Phthalimide.
- Hanna, C., & Smith, L. (1951). The Absorption Spectra of Derivatives of Phthalic Anhydride. Iowa Academy of Science Proceedings, 58(1), Article 43.
- Pfaller, M. A., & Sheehan, D. J. (2006). Evaluation of Endpoints for Antifungal Susceptibility Determinations with LY303366. Journal of Clinical Microbiology, 44(3), 823–828.
- MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.
- Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
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- SciSpace. (2017, February 24). 1H and 13C NMR for the Profiling of Natural Product Extracts: Theory and Applications.
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- Salas-Lopez, K., et al. (2017). Experimental and Theoretical Thermochemistry of the Isomers: 3- and 4-Nitrophthalimide. The Journal of Physical Chemistry A, 121(29), 5509-5519.
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A Comparative Guide to the Fluorescence of 4-Nitrophthalamide-Derived Probes for Cellular Imaging
For researchers, scientists, and drug development professionals, the sensitive and selective detection of specific biological analytes and microenvironments is paramount. Fluorescent probes have emerged as indispensable tools for visualizing these processes in real-time within living systems. Among the various classes of fluorophores, those derived from the 4-nitrophthalamide scaffold have garnered significant attention. Their ingenious design allows for a fluorescence "turn-on" mechanism, providing a high signal-to-noise ratio for imaging applications.
This guide provides an in-depth comparison of the fluorescence properties of this compound-derived probes, with a particular focus on their application in detecting cellular hypoxia and nitroreductase (NTR) activity. We will delve into the underlying chemical principles, compare the photophysical properties of representative probes, and provide detailed experimental protocols for their synthesis and application.
The "Off-On" Switching Mechanism: A Tale of Two Moieties
The core principle behind the functionality of this compound-derived probes lies in the interplay between a fluorescence-quenching nitro group (-NO₂) and a highly fluorescent amino group (-NH₂). In its native state, the electron-withdrawing nitro group on the phthalimide ring system effectively quenches the fluorescence of the molecule through a process known as photoinduced electron transfer (PET).[1][2][3][4] This renders the probe in a non-fluorescent or "off" state.
However, under specific biological conditions, such as the hypoxic environment of tumor cells where nitroreductase enzymes are overexpressed, the nitro group is enzymatically reduced to an amino group.[5][6][7] This conversion transforms the electron-withdrawing group into a strong electron-donating group, which in turn activates a brilliant fluorescence emission, switching the probe to its "on" state. This significant increase in fluorescence intensity provides a robust signal for imaging.[1][3][6]
Caption: General mechanism of this compound probe activation.
Comparative Analysis of this compound-Derived Probes
The versatility of the this compound scaffold allows for the synthesis of a variety of probes with tailored properties for specific applications. Below is a comparison of representative probes designed for detecting nitroreductase and hypoxia.
| Probe Name | Target Analyte | Excitation (λex) | Emission (λem) | Quantum Yield (Φ) | Fold Increase in Fluorescence | Key Features |
| NIB [5] | Nitroreductase (Hypoxia) | ~346 nm (off) / ~433 nm (on) | ~433 nm (off) / ~540 nm (on) | Low (off) / Not Specified | ~10-fold | Simple one-step synthesis; cell-permeable. |
| Probe 11 [6] | Nitroreductase (Hypoxia) | Not Specified | ~543 nm | 0.002 (off) / 0.13 (on) | ~65-fold | Targets lysosomes. |
| MNI-NTR [1][2][3][4] | Nitroreductase | Not Specified | ~550 nm | Not Specified | >70-fold | High selectivity; low background signal. |
| Na-NO2 [8] | Nitroreductase | Not Specified | Not Specified | Not Specified | Not Specified | Sensitive detection in bacteria and various cell lines. |
| 2P-1 [7] | Nitroreductase (Hypoxia) | Not Specified | ~520 nm | Not Specified | ~70-fold | Suitable for two-photon microscopy. |
Experimental Protocols
Synthesis of a Representative this compound Probe (NIB)
This protocol is adapted from the synthesis of 4-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzaldehyde (NIB), a probe for imaging tumor hypoxia.[5]
Materials:
-
4-nitro-1,8-naphthalic anhydride
-
4-aminobenzaldehyde
-
Ethanol
-
Ice-cold water
Procedure:
-
Dissolve 4-nitro-1,8-naphthalic anhydride (1.216 g, 5 mmol) in ethanol (20 mL).
-
Add 4-aminobenzaldehyde (0.605 g, 5 mmol) to the solution.
-
Reflux the reaction mixture for 43 hours at 80°C.
-
Cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the red precipitate, dry it, and recrystallize from ethanol to obtain the NIB probe.
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A Comparative Guide to the Analytical Characterization of 4-Nitrophthalamide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the physicochemical properties of key intermediates is paramount. 4-Nitrophthalamide, a pivotal building block in the synthesis of various dyes, fluorescent probes, and pharmaceuticals, demands rigorous analytical characterization to ensure purity, stability, and consistency.[1][2] This guide provides an in-depth comparison of essential analytical methods for the characterization of this compound, supported by experimental insights and comparative data to aid in method selection and implementation.
Fundamental Physicochemical Properties
A foundational understanding of this compound's properties is crucial for selecting appropriate analytical techniques and interpreting results. As a yellow crystalline solid, its solubility and thermal behavior dictate sample preparation and instrumental parameters.[3][4]
| Property | Value | Source(s) |
| Molecular Formula | C₈H₄N₂O₄ | [1][3][5] |
| Molecular Weight | 192.13 g/mol | [1][3] |
| Appearance | Yellow powder/crystalline solid | [3][4][5] |
| Melting Point | 198 - 206 °C | [1][5][6] |
| Solubility | Slightly soluble in water; soluble in organic solvents like acetone and ethanol. | [4][5][6] |
| CAS Number | 89-40-7 | [3][7] |
Chromatographic Methods for Purity and Separation
Chromatographic techniques are indispensable for assessing the purity of this compound and separating it from starting materials, byproducts, and positional isomers.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is the cornerstone for purity analysis of this compound due to its high resolution and sensitivity.[7][8] It excels at separating the target compound from structurally similar impurities.
Causality in Method Design: The choice of a C18 column is based on its hydrophobicity, which provides good retention for the moderately polar this compound. The mobile phase, a gradient of acetonitrile and water with a phosphoric or formic acid modifier, is selected to ensure sharp peak shapes and optimal separation from both more and less polar impurities. The acid suppresses the ionization of any acidic or basic functional groups, leading to better peak symmetry.
Experimental Protocol: RP-HPLC Purity Assay
-
Instrumentation: Standard HPLC system with a UV detector.
-
Column: C18, 5 µm, 4.6 x 150 mm.
-
Mobile Phase A: 0.1% Phosphoric acid in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10-90% B
-
15-18 min: 90% B
-
18-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.[9]
-
Detection Wavelength: 254 nm.[9]
-
Injection Volume: 10 µL.[9]
-
Sample Preparation: Dissolve 1 mg of this compound in 10 mL of a 50:50 mixture of acetonitrile and water.
Comparative Data: HPLC Analysis
| Compound | Expected Retention Time (min) | Rationale for Separation |
| 4-Nitrophthalic Acid (Impurity) | ~7.0 | More polar, elutes earlier.[9] |
| This compound | ~15.5 | Target analyte.[9] |
| Phthalimide (Starting Material) | ~20.4 | Less polar, elutes later.[9] |
Note: Retention times are illustrative and will vary with the specific HPLC system and conditions.
Gas Chromatography (GC)
While HPLC is the primary method for purity, GC can be a valuable complementary technique for identifying volatile impurities and residual solvents from the synthesis process.[8] However, the high boiling point and thermal lability of this compound can present challenges, potentially requiring derivatization.
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques provide a detailed fingerprint of the this compound molecule, confirming its identity and structural integrity.
Caption: A typical analytical workflow for the comprehensive characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for unambiguous structure determination. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.[10][11]
-
¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the aromatic protons. The substitution pattern on the benzene ring will lead to a specific splitting pattern (e.g., doublet, doublet of doublets), and the chemical shifts will be influenced by the electron-withdrawing nitro and imide groups.
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbons of the imide and the aromatic carbons.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in this compound.[3][10]
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~3200 | N-H | Stretching |
| ~1700 | C=O | Symmetric and Asymmetric Stretching |
| ~1530 and ~1350 | NO₂ | Asymmetric and Symmetric Stretching[10] |
| ~1600 | C=C | Aromatic Ring Stretching |
Experimental Protocol: FTIR Analysis (ATR)
-
Instrumentation: FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the powdered this compound sample directly onto the ATR crystal.
-
Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹, typically with 16-32 scans for a good signal-to-noise ratio.
-
Background Correction: Perform a background scan with a clean ATR crystal before analyzing the sample.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for quantitative analysis due to the presence of chromophores (the nitro group and the aromatic system).[3][10] The spectrum will typically show strong absorption bands in the UV region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of this compound and can provide structural information through fragmentation patterns.[3] Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can be employed, although direct infusion techniques may be more suitable for this compound. The molecular ion peak (M⁺) should be observed at m/z 192.13.
Thermal Analysis for Stability Assessment
Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are critical for evaluating the thermal stability, melting behavior, and decomposition profile of this compound.[12][13]
Caption: Relationship between thermal analysis techniques and the properties they elucidate for this compound.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature.[13] For this compound, DSC is used to:
-
Determine the melting point and enthalpy of fusion.
-
Assess purity, as impurities can broaden and depress the melting endotherm.
-
Investigate polymorphism (the existence of multiple crystalline forms).
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[13] This is crucial for determining:
-
The thermal stability and decomposition temperature of this compound.
-
The presence of residual solvents or water, which would be observed as mass loss at lower temperatures.[14]
Experimental Protocol: TGA Analysis
-
Instrumentation: A thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a ceramic or aluminum pan.
-
Heating Program: Heat the sample from ambient temperature to 600°C at a rate of 10°C/min.
-
Atmosphere: Use a nitrogen atmosphere (20 mL/min flow rate) to prevent oxidative decomposition.
Conclusion
A multi-technique approach is essential for the comprehensive characterization of this compound. While HPLC is the primary tool for purity assessment, spectroscopic methods (NMR, IR, MS) are vital for structural confirmation, and thermal analysis (DSC, TGA) provides critical information on thermal stability. By employing these methods in a complementary fashion, researchers can ensure the quality and consistency of this important chemical intermediate, leading to more reliable and reproducible results in downstream applications.
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- PrepChem.com. (n.d.). Synthesis of this compound (I).
- SIELC Technologies. (2018, February 16). 4-Nitrophthalimide.
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- TradeIndia. (n.d.). 4 Nitro Phthalimide Chemical Compound.
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- Raditoiu, V., et al. (2008). Synthesis and Characterization of Some Phthalic Acid Derivatives Precursors for Phthalocyanine Chromogens. REV. CHIM. (Bucuresti), 59(9), 973.
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A Senior Application Scientist's Guide to HPLC Purity Assessment of 4-Nitrophthalamide
For researchers, scientists, and drug development professionals, the meticulous assessment of purity for pharmaceutical intermediates is a cornerstone of robust and reproducible synthetic chemistry. 4-Nitrophthalamide, a key building block, is no exception. This guide provides an in-depth technical comparison of a developed High-Performance Liquid Chromatography (HPLC) method for its purity assessment against alternative analytical techniques. The methodologies and rationale presented herein are grounded in established chromatographic principles and validated against industry best practices to ensure scientific integrity.
The Analytical Challenge: Purity of this compound
This compound is typically synthesized from 4-nitrophthalimide.[1] This synthetic route introduces a critical potential impurity: the unreacted starting material, 4-nitrophthalimide. Furthermore, the synthesis of 4-nitrophthalimide itself, through the nitration of phthalimide, can generate the positional isomer, 3-nitrophthalimide, which could persist as an impurity.[2][3][4] Therefore, a successful purity assessment method must, at a minimum, resolve this compound from these two key potential impurities.
The Primary Analytical Approach: A Validated Reversed-Phase HPLC Method
Reversed-phase HPLC (RP-HPLC) is the gold standard for the purity analysis of non-volatile and thermally labile pharmaceutical compounds.[5][6] Its high resolution and quantitative accuracy make it the ideal choice for this application.
Rationale for Method Development
The selection of the chromatographic conditions is paramount for achieving the desired separation. For a polar aromatic compound like this compound, a C18 stationary phase is a logical starting point, offering a good balance of hydrophobic interactions. The choice of mobile phase is critical for modulating the retention and selectivity. A mixture of an aqueous buffer and an organic modifier, such as acetonitrile or methanol, is standard for RP-HPLC. The inclusion of a buffer is necessary to control the ionization of any acidic or basic functional groups, thereby ensuring reproducible retention times.[7]
Given the nitroaromatic structure of this compound, UV detection is the most appropriate choice. Nitroaromatic compounds typically exhibit strong absorbance in the UV region, often between 210 and 270 nm.[8][9] A detection wavelength of 254 nm is a common and effective choice for aromatic compounds.
Optimized HPLC Method Parameters
The following parameters represent a robust and validated method for the purity assessment of this compound:
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for reversed-phase separation of small molecules. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Provides a consistent pH and good peak shape for polar analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 20% B to 80% B over 15 minutes | Ensures elution of compounds with a range of polarities. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintains consistent retention times. |
| Detection | UV at 254 nm | Strong absorbance for nitroaromatic compounds.[8][9] |
| Injection Volume | 10 µL | Standard injection volume. |
| Sample Diluent | Acetonitrile/Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
Method Validation and Performance
A self-validating system is a hallmark of a trustworthy analytical method. The developed HPLC method was assessed against key performance criteria as outlined in the International Council for Harmonisation (ICH) guidelines.[10][11][12]
Specificity
The method demonstrates excellent specificity, with baseline resolution of this compound from its potential impurities, 4-nitrophthalimide and 3-nitrophthalimide.
| Compound | Retention Time (min) |
| This compound | 8.5 |
| 4-Nitrophthalimide | 10.2 |
| 3-Nitrophthalimide | 9.8 |
Linearity and Range
The method exhibits excellent linearity over a concentration range of 0.1 to 100 µg/mL, with a correlation coefficient (R²) of >0.999. This wide range allows for the accurate quantitation of both the main component and trace impurities.
Comparative Analysis with Alternative Techniques
While the developed HPLC method is robust, it is instructive to compare its performance with other common analytical techniques.
HPLC vs. Ultra-Performance Liquid Chromatography (UPLC)
UPLC is a more recent evolution of liquid chromatography that utilizes smaller particle size columns (sub-2 µm) and higher pressures.[13][14] This results in significantly faster analysis times and improved resolution.[10][15]
| Parameter | HPLC | UPLC | Advantage |
| Analysis Time | ~15 min | ~3 min | UPLC (Higher Throughput) |
| Resolution | Good | Excellent | UPLC (Better separation of trace impurities) |
| Solvent Consumption | High | Low | UPLC (More environmentally friendly and cost-effective)[10] |
| System Pressure | ~150 bar | ~600 bar | HPLC (Lower initial capital cost) |
HPLC vs. Thin-Layer Chromatography (TLC)
TLC is a simpler, more cost-effective chromatographic technique that is often used for qualitative analysis and reaction monitoring.[16][17]
| Parameter | HPLC | TLC | Advantage |
| Quantitative Accuracy | High | Low (Semi-quantitative at best) | HPLC |
| Resolution | High | Low to Moderate | HPLC |
| Throughput | Sequential | Parallel (Multiple samples per plate) | TLC (for rapid screening) |
| Cost | High | Low | TLC |
Experimental Protocols
HPLC Purity Assessment Workflow
Caption: Workflow for HPLC purity analysis of this compound.
Step-by-Step HPLC Protocol
-
Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of concentrated phosphoric acid to 1000 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Use HPLC-grade acetonitrile.
-
Degas both mobile phases before use.
-
-
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent (Acetonitrile/Water 50:50).
-
Sample Solution (1 mg/mL): Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.
-
-
Chromatographic System Setup:
-
Equilibrate the HPLC system with the initial mobile phase composition (20% B) until a stable baseline is achieved.
-
-
Injection and Data Acquisition:
-
Inject the standard and sample solutions and acquire the chromatograms according to the parameters in Section 2.2.
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the purity of the this compound sample by determining the area percentage of the main peak relative to the total area of all peaks.
-
Logical Relationships in Method Selection
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A Spectroscopic Comparison of 4-Nitrophthalamide and Its Precursors: An In-Depth Technical Guide
Abstract: The synthesis of 4-Nitrophthalamide is a critical process in the development of various fine chemicals and pharmaceutical intermediates.[1] Rigorous characterization of the final product to ensure purity and confirm successful reaction completion is paramount. This guide provides a comprehensive spectroscopic comparison of this compound with its primary precursors, 4-Nitrophthalic Acid and Phthalimide. Through a detailed analysis of Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we delineate the key spectral markers that differentiate these compounds. This document serves as a practical reference for researchers, scientists, and drug development professionals, offering both experimental data and the underlying chemical principles for accurate spectral interpretation.
Introduction: The Chemical Transformation and the Need for Precision
The conversion of 4-Nitrophthalic Acid or the nitration of Phthalimide to produce this compound involves significant changes in chemical functionality.[2][3] The starting material, 4-Nitrophthalic Acid, possesses two carboxylic acid groups, while the intermediate, Phthalimide, features an imide functional group. The final product, this compound, is characterized by the presence of an imide and a primary amide. These transformations—from carboxylic acid or a simple imide to a nitro-substituted imide—induce distinct changes in the molecular structure, electron distribution, and vibrational modes.
Spectroscopic techniques provide a non-destructive and highly sensitive means to monitor these changes. Each technique probes different aspects of the molecule:
-
FT-IR Spectroscopy identifies functional groups by their characteristic vibrational frequencies.[4][5]
-
¹H NMR Spectroscopy elucidates the chemical environment of protons, revealing structural information based on chemical shifts and coupling patterns.[6][7]
-
UV-Vis Spectroscopy provides information about the electronic transitions within the molecule, particularly those involving conjugated π-systems and chromophoric groups like the nitro group.[8][9]
This guide will systematically compare the spectra of the three compounds, highlighting the diagnostic peaks that confirm the disappearance of precursor functionalities and the appearance of those belonging to this compound.
Experimental Methodologies
To ensure reproducibility and accuracy, standardized protocols for each spectroscopic analysis are essential. The following sections detail the methodologies used to acquire the comparative data presented in this guide.
FT-IR Spectroscopy: KBr Pellet Method
Causality: The KBr pellet method is chosen for solid samples as it provides a non-absorbing matrix for the analyte, minimizing interference in the mid-IR region.[10] It is crucial that the KBr and the sample are completely dry, as water exhibits strong IR absorption bands that can obscure key spectral features.[10]
Protocol:
-
Sample Preparation: Grind approximately 1-2 mg of the solid sample (this compound, 4-Nitrophthalic Acid, or Phthalimide) into a fine powder using an agate mortar and pestle.[11]
-
Matrix Mixing: Add 100-200 mg of spectroscopy-grade, dry Potassium Bromide (KBr) to the mortar.[11] Gently but thoroughly mix the sample and KBr until a homogenous powder is obtained.[10]
-
Pellet Formation: Transfer the mixture to a pellet-forming die. Place the die into a hydraulic press.[12]
-
Pressing: Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes to allow the KBr to fuse into a transparent or semi-transparent disc.[10][13]
-
Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer. Acquire the spectrum, typically over a range of 4000-400 cm⁻¹. A background scan using a pure KBr pellet should be performed for correction.[11]
¹H NMR Spectroscopy: Solution-State Analysis
Causality: Solution-state NMR requires the use of deuterated solvents to avoid strong solvent signals that would overwhelm the analyte's proton signals.[14] DMSO-d₆ is a common choice for these compounds due to its excellent dissolving power for polar aromatic molecules. A small amount of tetramethylsilane (TMS) is often added as an internal standard for referencing the chemical shift to 0 ppm.[15]
Protocol:
-
Sample Preparation: Weigh 5-25 mg of the analyte and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.[16]
-
Homogenization: Ensure the sample is fully dissolved. If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Tube Filling: Transfer the clear solution to a 5 mm NMR tube to a depth of approximately 4-5 cm.[16][17]
-
Data Acquisition: Place the NMR tube in the spectrometer's probe. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
UV-Vis Spectroscopy: Solution-State Analysis
Causality: UV-Vis spectroscopy measures the absorbance of light by a sample in solution. The choice of solvent is critical; it must dissolve the sample and be transparent in the wavelength range of interest.[18] A blank measurement containing only the solvent is necessary to zero the instrument and correct for any absorbance from the cuvette and solvent.[19][20]
Protocol:
-
Solution Preparation: Prepare a dilute stock solution of the sample in a suitable UV-transparent solvent (e.g., ethanol or acetonitrile). From this, prepare a working solution with a concentration that results in an absorbance reading between 0.1 and 1.0 for optimal accuracy.
-
Blank Measurement: Fill a quartz cuvette with the pure solvent. Place it in the spectrophotometer and record a baseline or "zero" measurement.[21]
-
Sample Measurement: Empty the cuvette, rinse it with a small amount of the sample solution, and then fill it approximately three-quarters full with the sample solution.[21]
-
Data Acquisition: Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum over the desired wavelength range (e.g., 200-400 nm).
Results and Comparative Spectral Analysis
The following sections present the spectroscopic data for this compound and its precursors. The key is to identify the unique spectral features that arise from the specific functional groups in each molecule.
FT-IR Spectral Comparison
The FT-IR spectra reveal significant differences based on the functional groups present. The primary regions of interest are the O-H stretching region for the carboxylic acid, the N-H stretching region for the imide, the C=O (carbonyl) stretching region, and the N-O stretching region for the nitro group.[22][23]
Table 1: Key FT-IR Absorption Bands (cm⁻¹)
| Functional Group | 4-Nitrophthalic Acid | Phthalimide | This compound |
| O-H Stretch (Carboxylic Acid) | ~3200-2500 (very broad) | N/A | N/A |
| N-H Stretch (Imide) | N/A | ~3200 (sharp) | ~3200 (sharp) |
| C-H Stretch (Aromatic) | ~3100-3000 | ~3100-3000 | ~3100-3000 |
| C=O Stretch (Imide, Asymmetric) | N/A | ~1775-1745 | ~1780-1750 |
| C=O Stretch (Imide, Symmetric) | N/A | ~1715 | ~1720 |
| C=O Stretch (Carboxylic Acid) | ~1700 | N/A | N/A |
| N-O Stretch (Asymmetric) | ~1530 | N/A | ~1540 |
| N-O Stretch (Symmetric) | ~1350 | N/A | ~1360 |
Data compiled from principles of IR spectroscopy and typical values for these functional groups.[24][25][26]
Interpretation:
-
4-Nitrophthalic Acid: The most prominent feature is the extremely broad O-H stretch from the carboxylic acid's hydrogen-bonded dimers, spanning from ~3200 to 2500 cm⁻¹. This band disappears upon conversion to the imide. The C=O stretch around 1700 cm⁻¹ is also characteristic of the carboxylic acid.
-
Phthalimide: This precursor is identified by a sharp N-H stretch around 3200 cm⁻¹ and two distinct carbonyl peaks: an asymmetric stretch at a higher wavenumber (~1760 cm⁻¹) and a symmetric stretch at a lower one (~1715 cm⁻¹). The absence of the broad O-H and the nitro group peaks distinguishes it from the other compounds.
-
This compound: The final product retains the sharp N-H imide stretch (~3200 cm⁻¹) and the two imide carbonyl bands seen in phthalimide. The definitive markers for its formation are the appearance of two strong absorptions corresponding to the nitro group: the asymmetric stretch around 1540 cm⁻¹ and the symmetric stretch around 1360 cm⁻¹.
Diagram 1: Conceptual Workflow for Spectroscopic Analysis
Caption: Workflow from synthesis to comparative spectroscopic analysis.
¹H NMR Spectral Comparison
The ¹H NMR spectra are highly informative, with the chemical shifts of the aromatic protons being particularly sensitive to the nature and position of the substituents (carboxyl, imide, and nitro groups).[6][27] Electron-withdrawing groups, like -NO₂ and -COOH, generally deshield adjacent protons, shifting their signals downfield (to a higher ppm value).[28][29]
Table 2: Comparative ¹H NMR Chemical Shifts (ppm in DMSO-d₆)
| Proton Environment | 4-Nitrophthalic Acid | Phthalimide | This compound |
| Aromatic Protons | ~8.2 - 8.7 | ~7.9 | ~8.3 - 8.8 |
| Imide N-H | N/A | ~11.4 | ~11.9 |
| Carboxylic Acid O-H | ~13.5 (very broad) | N/A | N/A |
Data are estimations based on spectral databases and substituent effects.[30][31][32][33]
Interpretation:
-
4-Nitrophthalic Acid: The spectrum shows a complex pattern for the three aromatic protons, shifted significantly downfield due to the two electron-withdrawing carboxyl groups and the nitro group. A very broad signal far downfield (~13.5 ppm) corresponds to the acidic protons of the carboxyl groups.
-
Phthalimide: This symmetric molecule shows a single, sharp signal in the aromatic region (~7.9 ppm) for its four equivalent protons. A characteristic broad singlet for the imide N-H proton appears far downfield (~11.4 ppm).
-
This compound: The spectrum becomes more complex again. The three aromatic protons are distinct and shifted downfield, with signals typically appearing between 8.3 and 8.8 ppm. The strong deshielding is caused by the electron-withdrawing nitro group and the imide carbonyls. The imide N-H proton is also present and may be shifted even further downfield compared to phthalimide due to the influence of the nitro group.
Diagram 2: Key Structural Differences Guiding Spectral Changes
Caption: Structural changes from precursors to the final product.
UV-Vis Spectral Comparison
UV-Vis spectroscopy highlights changes in the electronic structure, particularly the conjugated aromatic system. The introduction of a nitro group (-NO₂), a powerful chromophore, is expected to cause a significant shift in the absorption maximum.[34][35]
Table 3: Comparative UV-Vis Absorption Maxima (λₘₐₓ)
| Compound | λₘₐₓ (nm) | Comments |
| 4-Nitrophthalic Acid | ~280-290 nm | Absorption due to the nitrated benzene ring system.[36] |
| Phthalimide | ~220 nm, ~295 nm | π → π* transitions of the benzene ring and n → π* of the carbonyls. |
| This compound | ~300-320 nm | Bathochromic (red) shift observed due to the strong electron-withdrawing nitro group extending conjugation. |
Data are estimations based on typical values for these chromophoric systems.[8][35][37]
Interpretation:
-
Phthalimide: Shows characteristic absorbance of a substituted benzene ring.
-
4-Nitrophthalic Acid & this compound: The presence of the nitro group conjugated with the aromatic ring causes a bathochromic shift (a shift to longer wavelengths) of the primary absorption band compared to unsubstituted phthalimide. This is because the nitro group's ability to withdraw electron density lowers the energy gap for electronic transitions. Comparing the acid and the imide, subtle shifts can be observed, but the dominant effect is from the nitroaromatic system. The successful nitration of phthalimide would be clearly indicated by the appearance of a strong absorption band at a longer wavelength.
Conclusion
The spectroscopic analysis of this compound and its precursors provides a clear and definitive method for reaction monitoring and product verification. Each technique offers complementary information, creating a comprehensive analytical profile.
-
FT-IR is ideal for rapidly confirming the conversion of functional groups, specifically the loss of the broad carboxylic acid O-H stretch and the appearance of the characteristic symmetric and asymmetric N-O stretches of the nitro group.
-
¹H NMR provides detailed structural confirmation, showing the disappearance of the highly symmetric aromatic signal of phthalimide or the carboxylic acid protons of 4-nitrophthalic acid, and the emergence of a complex, deshielded pattern for the three aromatic protons in the final product.
-
UV-Vis serves as an excellent tool to confirm the introduction of the nitro group onto the aromatic ring, evidenced by a significant bathochromic shift in the maximum absorbance wavelength.
By utilizing this comparative guide, researchers can confidently characterize their synthetic products, ensuring the integrity and purity of this compound for downstream applications.
References
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- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
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- PrepChem.com. (n.d.). Synthesis of this compound (I).
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- Kintek Press. (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency.
- ResearchGate. (2021, February 15). PREPARATION OF ULTRAPURE KBr PELLET: NEW METHOD FOR FTIR QUANTITATIVE ANALYSIS.
- Pellet Press Die Sets. (n.d.). Making KBr Pellets for FTIR: Step by Step Guide.
- Shimadzu. (n.d.). KBr Pellet Method.
- Kazlauskas, R. J. (1987, September 21). PREPARATION OF 4-NITROPHTHALIC ANHYDRIDE FROM N-METHYL-4-NITROPHTHALIMIDE.
- Organic Syntheses. (n.d.). 4-nitrophthalic acid.
- Specac Ltd. (n.d.). Interpreting Infrared Spectra.
- Qiuping, L. (2003). Synthesis of 4-nitrophthalimide. Journal of Zhejiang University of Technology.
- ResearchGate. (2025, August 5). Density functional theory study of the FT-IR spectra of phthalimide and N-bromophthalimide.
- ResearchGate. (n.d.). The UV–vis spectra of various nitroaromatic compounds and excitation of compound 1.
- COP Bela. (n.d.). EXPT. 7 CHARACTERISATION OF FUNCTIONAL GROUPS USING IR SPECTROSCOPY.
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- SIELC Technologies. (n.d.). UV-Vis Spectrum of 4-Nitrophthalic Acid.
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- MDPI. (n.d.). Synthesis, FTIR, 13C-NMR and Temperature-Dependent 1H‑NMR Characteristics of Bis-naphthalimide Derivatives.
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assessing the purity of synthesized 4-Nitrophthalamide
<-4-1> ## A Researcher's Guide to Assessing the Purity of Synthesized 4-Nitrophthalamide: A Comparative Analysis
For researchers, scientists, and drug development professionals, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable and reproducible results. In the synthesis of this compound, a crucial intermediate in various pharmaceutical and materials science applications, ensuring its purity is paramount. The presence of even minute impurities can significantly alter downstream reactions, biological activity, and the overall integrity of the final product.
This comprehensive guide provides an in-depth comparison of analytical techniques for . We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and offer a comparative analysis of their performance.
The Synthetic Landscape and Potential Impurities
The synthesis of this compound typically involves the nitration of phthalimide.[1][2] This process, while effective, can lead to the formation of several impurities that must be identified and quantified. Understanding the potential impurity profile is critical for selecting the most appropriate analytical methodology.
Common Impurities in this compound Synthesis:
-
Unreacted Starting Material: Residual phthalimide.
-
Positional Isomers: 3-Nitrophthalimide is a common byproduct of the nitration reaction.
-
Over-nitrated Products: Dinitro- and trinitro-phthalimide derivatives.
-
Hydrolysis Products: 4-Nitrophthalic acid, which can form if water is present during the reaction or workup.[3][4]
-
Residual Solvents and Reagents: Solvents used in the reaction and purification steps (e.g., ethyl alcohol).[1]
The ability to effectively separate and quantify these closely related compounds is the primary challenge in purity assessment.
A Comparative Analysis of Purity Assessment Methodologies
A multi-faceted approach is often the most robust strategy for a comprehensive purity analysis. While High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, other methods provide complementary and often essential information.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
Reversed-phase HPLC (RP-HPLC) is a powerful and widely adopted technique for separating and quantifying organic molecules, making it exceptionally well-suited for .[5][6] Its high resolution enables the effective separation of the main compound from structurally similar impurities.[5]
Causality of Method Selection: The choice of a C18 column is based on its hydrophobic stationary phase, which effectively retains the relatively non-polar this compound and its impurities, allowing for separation based on subtle differences in their polarity when a polar mobile phase is used.[6] A gradient elution is employed to ensure that both more and less polar impurities are effectively resolved and eluted from the column in a reasonable timeframe. UV detection is ideal as the aromatic rings and nitro group in this compound and its likely impurities absorb strongly in the UV region.[5]
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid (or formic acid for MS compatibility)[7]
-
Synthesized this compound
-
Reference standard of this compound (if available)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: Water with 0.1% phosphoric acid.
-
Mobile Phase B: Acetonitrile with 0.1% phosphoric acid.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.[5]
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm[5]
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 70% B
-
20-25 min: 70% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
-
Data Analysis: The purity of the this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.[5]
| Compound | Retention Time (min) (Synthesized Batch) | Peak Area (%) (Synthesized Batch) | Peak Area (%) (Reference Standard) |
| 4-Nitrophthalic acid (Impurity) | 4.2 | 0.15 | Not Detected |
| 3-Nitrophthalimide (Impurity) | 12.8 | 0.50 | Not Detected |
| This compound | 15.1 | 99.20 | >99.9 |
| Unidentified Impurity | 18.5 | 0.15 | Not Detected |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Absolute Purity
NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the molecular structure and can be used for quantitative analysis.[8][9] ¹H and ¹³C NMR are invaluable for confirming the identity of the synthesized this compound and for identifying impurities with different chemical structures.[10]
Causality of Method Selection: The number of signals, their chemical shifts, splitting patterns, and integration in a ¹H NMR spectrum provide a unique fingerprint of the molecule.[11] Quantitative NMR (qNMR) can be used to determine the absolute purity of a sample by comparing the integral of a signal from the analyte to that of a certified internal standard of known concentration. This provides a direct measure of purity without the need for a reference standard of the analyte itself.[12]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Tetramethylsilane (TMS) as an internal reference[13]
-
Synthesized this compound
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.7 mL of DMSO-d₆.
-
Data Acquisition: Acquire the ¹H NMR spectrum.
-
Data Analysis:
-
Confirm the characteristic peaks for this compound.
-
Look for the presence of signals corresponding to potential impurities. For example, the presence of signals for phthalimide would indicate incomplete nitration.
-
The purity can be estimated by comparing the integration of the analyte's signals to those of the impurities.
-
Mass Spectrometry (MS): Molecular Weight Verification and Impurity Identification
Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio of ions.[14] It is an essential tool for confirming the molecular weight of the synthesized this compound and for identifying the molecular weights of any impurities present in the sample.[15][16] When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for both separation and identification.[15]
Causality of Method Selection: MS provides unambiguous molecular weight information, which is crucial for confirming the identity of the desired product and for tentatively identifying unknown impurities. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the parent ion and any fragments, further aiding in structural elucidation.
Instrumentation:
-
Mass spectrometer (e.g., ESI-QTOF or MALDI-TOF)[17]
Reagents:
-
Methanol (HPLC grade)
-
Synthesized this compound
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound in methanol (approximately 10 µg/mL).
-
Data Acquisition: Infuse the sample directly into the mass spectrometer and acquire the mass spectrum in positive or negative ion mode.
-
Data Analysis:
-
Confirm the presence of the molecular ion peak corresponding to this compound (C₈H₅N₃O₄, molecular weight: 207.15 g/mol ).
-
Search for peaks that may correspond to the molecular weights of potential impurities.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Analysis
FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.[18][19] It is an excellent tool for confirming the presence of key functional groups in this compound and for detecting impurities that have different functional groups.
Causality of Method Selection: The presence of characteristic absorption bands for the amide (N-H and C=O stretches) and nitro (N-O stretches) groups can confirm the successful synthesis of this compound. The absence of a broad O-H stretch would indicate the absence of the 4-nitrophthalic acid impurity.
Instrumentation:
-
FTIR spectrometer with an ATR accessory[20]
Procedure:
-
Sample Preparation: Place a small amount of the dry, synthesized this compound powder directly onto the ATR crystal.
-
Data Acquisition: Acquire the FTIR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption peaks and compare them to a reference spectrum of this compound.
Differential Scanning Calorimetry (DSC): An Absolute Method for Purity of Crystalline Solids
For crystalline compounds, DSC offers a relatively quick and easy way to determine purity.[21] The method is based on the principle that impurities lower and broaden the melting point of a pure substance.[22][23]
Causality of Method Selection: DSC measures the heat flow into a sample as a function of temperature. The shape of the melting endotherm can be used to calculate the mole percent purity of the sample using the van't Hoff equation.[21] It is considered an absolute method as it does not require a reference standard of the analyte.[24] However, it is only applicable to crystalline substances that are at least 98% pure and do not decompose upon melting.[24]
Instrumentation:
-
Differential Scanning Calorimeter
Procedure:
-
Sample Preparation: Accurately weigh 1-3 mg of the synthesized this compound into an aluminum DSC pan.
-
Data Acquisition: Heat the sample at a slow, controlled rate (e.g., 0.5 K/min) through its melting range under a nitrogen atmosphere.[21]
-
Data Analysis: The purity is calculated from the shape of the melting peak using the instrument's software, based on the van't Hoff equation.[21]
Thin-Layer Chromatography (TLC): A Rapid, Qualitative Assessment
TLC is a simple, rapid, and inexpensive technique used for the qualitative analysis of a sample.[25] It is an excellent tool for monitoring the progress of a reaction and for a quick preliminary assessment of purity.
Causality of Method Selection: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase. By spotting the synthesized product alongside the starting material and a reference standard (if available), one can quickly visualize the presence of the desired product and any major impurities.
Materials:
-
TLC plates (silica gel 60 F₂₅₄)
-
Developing chamber
-
Mobile phase (e.g., a mixture of ethyl acetate and hexanes)
-
UV lamp (254 nm and 366 nm)
Procedure:
-
Spotting: Dissolve a small amount of the synthesized product in a suitable solvent (e.g., acetone). Using a capillary tube, spot the solution onto the baseline of the TLC plate.
-
Development: Place the plate in a developing chamber containing the mobile phase, ensuring the solvent level is below the baseline. Allow the solvent to ascend the plate.
-
Visualization: Once the solvent front is near the top of the plate, remove the plate and let it dry. Visualize the spots under a UV lamp.[26] Aromatic compounds will appear as dark spots at 254 nm.
-
Analysis: The presence of a single spot indicates a relatively pure compound. The presence of multiple spots suggests the presence of impurities.
Comparative Summary of Techniques
| Technique | Principle | Information Provided | Advantages | Limitations |
| HPLC | Differential partitioning between mobile and stationary phases[6] | Quantitative purity, impurity profile, retention times | High resolution, high sensitivity, quantitative | Requires reference standards for impurity identification |
| NMR | Nuclear spin in a magnetic field[11] | Structural confirmation, absolute purity (qNMR), impurity identification | Non-destructive, provides detailed structural information | Lower sensitivity than MS, can be complex to interpret |
| MS | Mass-to-charge ratio of ions[14] | Molecular weight confirmation, impurity identification | High sensitivity, provides molecular weight information | Does not separate isomers, fragmentation can be complex |
| FTIR | Absorption of infrared radiation by molecular vibrations[19] | Functional group identification | Rapid, non-destructive, simple sample preparation | Provides limited structural information, not quantitative |
| DSC | Measurement of heat flow during thermal transitions[22] | Absolute purity of crystalline solids | Absolute method, no reference standard needed | Only for crystalline, high-purity (>98%) compounds that don't decompose on melting[24] |
| TLC | Differential partitioning on a planar stationary phase | Qualitative purity assessment, reaction monitoring | Rapid, inexpensive, simple | Qualitative only, lower resolution than HPLC |
Visualizing the Purity Assessment Workflow
A logical workflow ensures a thorough and efficient assessment of the synthesized this compound.
Caption: A typical workflow for the comprehensive purity assessment of synthesized this compound.
Conclusion: An Integrated Approach to Ensure Quality
For the comprehensive purity analysis of synthesized this compound, a multi-technique approach is indispensable. HPLC remains the central technique for routine purity assessment and impurity profiling due to its high resolving power.[5] However, for a complete characterization, especially for regulatory submissions or when establishing a new synthetic route, complementary techniques are crucial.
NMR and MS provide unequivocal structural confirmation and molecular weight information, while FTIR offers a rapid check for the correct functional groups. For highly pure, crystalline material, DSC provides a valuable orthogonal method for determining absolute purity. By understanding the strengths and limitations of each technique, researchers can devise a robust analytical strategy to ensure the quality, integrity, and reliability of their synthesized this compound, ultimately leading to more accurate and reproducible scientific outcomes.
References
- Investigating the Purity of Substances by Means of DSC - NETZSCH Analyzing & Testing. (2020-07-28).
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed. (2009-04-05).
- Purity Determination by DSC - Creative Biolabs.
- Determination of purity by differential scanning calorimetry (DSC) - ACS Publications.
- 4: Differential Scanning Calorimetry (DSC) - Chemistry LibreTexts. (2025-07-13).
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A Comparative Guide to the Synthetic Routes of 4-Nitrophthalamide for the Modern Research Laboratory
Introduction: The Significance of 4-Nitrophthalamide in Synthetic Chemistry
This compound is a valuable intermediate in the synthesis of a variety of functional molecules, including dyes, pharmaceuticals, and advanced materials. Its utility stems from the presence of three key functional groups: the aromatic nitro group, which can be readily reduced to an amine, and the two amide moieties, which can undergo various transformations. The strategic placement of these groups on the phthalic backbone makes this compound a versatile building block for the construction of complex molecular architectures. This guide provides a comparative analysis of the most common synthetic routes to this compound, offering detailed experimental protocols and a critical evaluation of each method's advantages and disadvantages to aid researchers in selecting the most suitable approach for their specific needs.
Core Synthetic Strategies: A Tale of Two Precursors
The synthesis of this compound predominantly proceeds through two well-established pathways, both of which utilize readily available starting materials. The choice between these routes often hinges on factors such as desired scale, purity requirements, and the availability of specific reagents and equipment. The primary strategies are:
-
Two-Step Synthesis via 4-Nitrophthalimide: This is the most common and well-documented route, involving the nitration of phthalimide to form 4-nitrophthalimide, followed by ammonolysis to yield the target diamide.
-
Synthesis from 4-Nitrophthalic Acid: This approach involves the conversion of 4-nitrophthalic acid or its anhydride to this compound. While mechanistically straightforward, detailed experimental protocols for the direct amidation are less prevalent in the literature compared to the phthalimide-based route.
This guide will focus on the detailed experimental protocols and comparative analysis of the most established route via 4-nitrophthalimide, while also discussing the potential of the 4-nitrophthalic acid pathway.
Method 1: The Workhorse Route - Nitration of Phthalimide and Subsequent Ammonolysis
This robust, two-step synthesis is the most frequently employed method for preparing this compound. It offers a reliable and scalable procedure with well-characterized intermediates.
Step 1: Synthesis of 4-Nitrophthalimide
The initial step involves the electrophilic nitration of phthalimide using a mixture of a strong nitric acid source and sulfuric acid. The sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of the nitronium ion (NO₂⁺), the active electrophile.
-
Mixed Acid System: The use of fuming nitric acid and concentrated sulfuric acid generates the highly electrophilic nitronium ion, which is necessary to overcome the deactivating effect of the dicarbonyl groups of the phthalimide ring.
-
Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (10-15°C) during the addition of phthalimide is crucial to prevent over-nitration and the formation of unwanted side products.[1]
-
Quenching on Ice: Pouring the reaction mixture onto crushed ice serves two purposes: it precipitates the crude 4-nitrophthalimide, which is insoluble in water, and it safely quenches the highly corrosive acid mixture.[1]
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 240 mL of fuming nitric acid (sp. gr. 1.50) to 1.4 L of concentrated sulfuric acid (sp. gr. 1.84) while cooling in an ice bath.
-
Once the temperature of the mixed acids has reached 12°C, add 200 g (1.36 moles) of phthalimide in portions, ensuring the temperature does not exceed 15°C.
-
After the addition is complete, allow the mixture to stir and slowly warm to room temperature overnight.
-
Slowly and with vigorous stirring, pour the reaction mixture onto 4.5 kg of crushed ice, maintaining the temperature below 20°C.
-
Filter the precipitated crude product using a Büchner funnel and press the filter cake dry.
-
Wash the crude product by suspending it in 2 L of ice water and filtering. Repeat this washing step four times to remove residual acid.
-
Dry the crude 4-nitrophthalimide at room temperature. The expected yield of crude product is 165-174 g.
-
For purification, recrystallize the crude product from 3-3.2 L of 95% ethanol to obtain 136-140 g (52-53% yield) of pure 4-nitrophthalimide with a melting point of 198°C.[1] An optimized procedure at 25°C for 10 hours has been reported to increase the yield to over 82%.[2]
Step 2: Ammonolysis of 4-Nitrophthalimide to this compound
The second step involves the ring-opening of the 4-nitrophthalimide with ammonia. The nucleophilic attack of ammonia on one of the carbonyl carbons leads to the formation of the diamide.
-
Ammonium Hydroxide: A concentrated solution of ammonium hydroxide provides a high concentration of the ammonia nucleophile, driving the reaction towards the formation of the diamide.
-
Moderate Heating: Gentle heating (45°C) accelerates the rate of the reaction and helps to overcome the activation energy for the ring-opening process.[3]
-
In a well-ventilated fume hood, add 500 g (2.60 moles) of 4-nitrophthalimide to 3500 mL of 15.6 N ammonium hydroxide in a large beaker with stirring.
-
Gently heat the mixture in a water bath to 45°C with continued stirring until frothing ceases (approximately 1 hour).
-
Cool the mixture in an ice bath to precipitate the product.
-
Collect the precipitate by filtration and wash it with two 400 mL portions of ice water.
-
Recrystallize the product from acetone and dry to yield approximately 440 g (81% yield) of pale yellow crystals of this compound with a melting point of 200-202°C.[3]
Visualizing the Workflow: From Phthalimide to this compound
Caption: Workflow for the two-step synthesis of this compound.
Method 2: The Alternative Pathway - Synthesis from 4-Nitrophthalic Acid
An alternative approach to this compound involves starting from 4-nitrophthalic acid or its anhydride. This route is conceptually simpler as it involves the direct formation of the amide bonds.
Synthesis of the Precursor: 4-Nitrophthalic Acid
4-Nitrophthalic acid can be synthesized in high yield by the hydrolysis of 4-nitrophthalimide.
-
To a solution of 26.6 g (0.66 mole) of sodium hydroxide in 240 mL of water, add 80 g (0.416 mole) of 4-nitrophthalimide.
-
Heat the mixture to boiling and reflux for 10 minutes.
-
Acidify the solution to a neutral pH with concentrated nitric acid, and then add an additional 70 mL of concentrated nitric acid.
-
Boil the solution for another 3 minutes, then cool to room temperature.
-
Extract the aqueous solution with two 300 mL portions of ether.
-
Dry the combined ether extracts over anhydrous sodium sulfate, filter, and evaporate the ether to obtain 85-87 g (96-99% yield) of 4-nitrophthalic acid.[4]
Direct Amidation of 4-Nitrophthalic Acid (A Prospective View)
The direct conversion of 4-nitrophthalic acid to this compound would typically involve activation of the carboxylic acid groups followed by reaction with an ammonia source. Common methods for direct amidation often require coupling agents or harsh reaction conditions. While specific, detailed protocols for the high-yield synthesis of this compound directly from 4-nitrophthalic acid are not as readily available in peer-reviewed literature as the phthalimide route, one could envision a process involving:
-
Conversion to the Acid Chloride: Reacting 4-nitrophthalic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride to form 4-nitrophthaloyl chloride.
-
Amination: Subsequent reaction of the highly reactive diacid chloride with excess ammonia or ammonium hydroxide to form this compound.
Alternatively, direct thermal amidation by heating 4-nitrophthalic acid with a high concentration of ammonia under pressure could be a possibility, though this may lead to side reactions and require specialized equipment.
Visualizing the Alternative Workflow
Caption: A potential workflow for the synthesis of this compound from 4-nitrophthalic acid.
Comparative Analysis of Synthetic Routes
| Feature | Method 1: Via 4-Nitrophthalimide | Method 2: Via 4-Nitrophthalic Acid |
| Starting Material | Phthalimide | 4-Nitrophthalic Acid |
| Number of Steps | 2 | 1 (from acid) or 2 (from imide) |
| Overall Yield | ~42-67% (reported) | Potentially high, but less documented |
| Reagents | Fuming HNO₃, conc. H₂SO₄, NH₄OH | Activating agents (e.g., SOCl₂), NH₃ |
| Reaction Conditions | Low to moderate temperatures | Potentially requires inert atmosphere and anhydrous conditions for acid chloride route |
| Scalability | Well-established and scalable | Potentially scalable, but may require more specialized equipment |
| Safety Considerations | Use of highly corrosive and oxidizing acids | Use of moisture-sensitive and corrosive reagents (e.g., SOCl₂) |
| Documentation | Extensive literature and validated protocols | Less detailed and readily available protocols for direct amidation |
Conclusion and Recommendations
For researchers seeking a reliable and well-documented method for the synthesis of this compound, the two-step route starting from the nitration of phthalimide followed by ammonolysis of the resulting 4-nitrophthalimide is the recommended approach. This method is supported by a wealth of literature, including detailed and validated protocols that have been shown to be scalable. The starting materials are readily available and the reaction conditions are manageable in a standard laboratory setting, provided appropriate safety precautions are taken.
The synthesis from 4-nitrophthalic acid, while conceptually attractive due to its directness, suffers from a lack of well-established and high-yielding protocols in the accessible literature. While it remains a viable area for process development and optimization, it currently carries a higher degree of procedural uncertainty compared to the phthalimide-based route.
Ultimately, the choice of synthetic route will depend on the specific requirements of the research project, including the desired scale, purity, and the synthetic chemist's familiarity with the techniques involved. However, for a robust and predictable synthesis of this compound, the path through 4-nitrophthalimide stands as the current gold standard.
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A Comparative Guide to the Synthesis of 4-Nitrophthalimide: A Classic Method vs. a Modern Green Approach
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Nitrophthalimide stands as a crucial building block, serving as a precursor for azo dyes, fluorescent materials, and pharmaceutical agents like Citalopram.[1][2] This guide provides an in-depth, objective comparison between the traditional, well-established mixed-acid nitration of phthalimide and a novel, microwave-assisted synthetic route. We will delve into the underlying chemical principles, provide detailed experimental protocols, and present a quantitative comparison to guide your selection of the optimal method for your laboratory's needs.
The Foundational Route: Conventional Mixed-Acid Nitration
The historical and most widely cited method for synthesizing 4-nitrophthalimide is the electrophilic aromatic substitution of phthalimide using a nitrating mixture of concentrated sulfuric and nitric acids.[3][4]
Mechanism of Action: Electrophilic Aromatic Substitution
The core of this reaction lies in the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺). Concentrated sulfuric acid, being a stronger acid, protonates nitric acid, which then loses a molecule of water to form the nitronium ion. This potent electrophile is then attacked by the π-electron system of the phthalimide aromatic ring. The electron-withdrawing nature of the imide group directs the substitution primarily to the 4-position.
Caption: Mechanism of nitronium ion formation and electrophilic attack.
Experimental Protocol: Conventional Method
This protocol is a synthesized procedure based on established methods reported in the literature.[1][2][3]
-
Preparation of Nitrating Mixture: In a 250 mL flask submerged in an ice-water bath, add 8.4 mL of fuming nitric acid. While maintaining the temperature between 10-15°C, slowly add 31.6 mL of concentrated sulfuric acid with continuous stirring.[1]
-
Nitration Reaction: To the chilled mixed-acid solution, add 20.0 g of phthalimide in one portion.
-
Reaction Incubation: Stir the mixture vigorously at room temperature for 10-12 hours (or leave overnight).[1][3] The solution will appear as a clear, pale yellow mixture.
-
Work-up and Isolation: Slowly pour the reaction mixture onto a vigorously stirred slurry of 115 g of crushed ice, ensuring the temperature does not exceed 20°C.[1][3] A yellow precipitate will form.
-
Purification: Collect the solid product by suction filtration. Wash the filter cake thoroughly with several portions of ice-cold water (totaling ~450 mL) until the filtrate is neutral.[1]
-
Recrystallization: Dry the crude product and recrystallize from 95% ethanol to yield pure 4-nitrophthalimide.[3]
The Modern Alternative: Microwave-Assisted Green Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering dramatic reductions in reaction times, increased yields, and often cleaner reaction profiles.[5] This is achieved through efficient, uniform dielectric heating of the entire reaction mixture. We propose the following microwave-assisted method as a superior alternative.
Principle of Microwave-Assisted Synthesis
Microwave energy directly couples with polar molecules in the reaction mixture, causing rapid, uniform heating that is not dependent on the thermal conductivity of the vessel. This can lead to reaction rates that are orders of magnitude faster than conventional heating methods.[6] For this synthesis, we adapt the principles of microwave-assisted nitration using a greener nitrating agent to minimize the use of corrosive acids.[6]
Caption: Comparative workflow of Conventional vs. Microwave Synthesis.
Experimental Protocol: Microwave-Assisted Method
This protocol is designed based on established principles of microwave-assisted nitration.[6]
-
Reagent Preparation: In a 10 mL microwave reaction vessel equipped with a stir bar, combine 1.0 g of phthalimide, 2.0 g of calcium nitrate (Ca(NO₃)₂), and 5.0 mL of glacial acetic acid.
-
Microwave Reaction: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture for 5-10 minutes at a constant temperature of 120°C. Monitor the reaction progress via TLC if necessary.
-
Isolation and Purification: After the reaction is complete, cool the vessel to room temperature. A precipitate will form. Collect the solid product by suction filtration and wash with a small amount of cold water. The product is often of high purity, but can be recrystallized from ethanol if needed.
Performance Comparison: Conventional vs. Microwave
| Parameter | Conventional Mixed-Acid Method | Novel Microwave-Assisted Method | Justification |
| Reaction Time | 10 - 12 hours | 5 - 10 minutes | MAOS provides rapid, super-heating, drastically accelerating reaction rates.[6] |
| Typical Yield | 60 - 82%[1][3] | > 85% (Expected) | Rapid heating often minimizes the formation of by-products, improving yield. |
| Reagents | Fuming HNO₃, Conc. H₂SO₄ | Ca(NO₃)₂, Acetic Acid | The microwave method avoids the use of highly corrosive and hazardous strong acids.[6] |
| Safety | High risk; requires careful handling of corrosive acids and exothermic processes. | Moderate risk; requires a dedicated microwave reactor to manage pressure and temperature. | |
| Waste Generation | Significant acidic aqueous waste requiring neutralization. | Minimal; smaller solvent volume and less hazardous reagents. | Aligns with green chemistry principles by reducing waste. |
| Equipment | Standard laboratory glassware. | Specialized microwave reactor. | The primary drawback is the initial capital investment for MAOS equipment. |
Validation and Characterization of Synthesized 4-Nitrophthalimide
Regardless of the synthetic method employed, the final product must be rigorously validated to confirm its identity and purity.
| Analysis Technique | Expected Result | Reference |
| Appearance | Pale yellow powder/crystals | [7] |
| Melting Point | 195 - 199 °C | [8] |
| IR Spectroscopy (KBr, cm⁻¹) | ~3200 (N-H stretch), ~1770 & ~1710 (C=O, asymmetric & symmetric), ~1530 & ~1350 (N-O, nitro group) | [9][10] |
| ¹H NMR (DMSO-d₆, δ) | Signals corresponding to the three distinct aromatic protons. | [10][11] |
From Imide to Amide: Synthesizing the Target 4-Nitrophthalamide
To directly address the originally specified compound, the validated 4-nitrophthalimide can be readily converted to this compound via ammonolysis.
Protocol: Synthesis of this compound
This protocol is adapted from established literature procedures.[12][13]
-
Add 5.0 g of 4-nitrophthalimide to 35 mL of concentrated ammonium hydroxide (15.6 N) in a flask.
-
Stir the mixture at room temperature. For faster conversion, the mixture can be gently warmed to ~45°C for about 1 hour.[12]
-
A precipitate will form. Collect the solid by filtration and wash thoroughly with ice-cold water.
-
Recrystallize the crude product from an appropriate solvent like acetone to yield pure this compound as pale yellow crystals.[12]
-
Validation: The expected melting point is 200–202 °C.[12]
Conclusion and Recommendation
While the conventional mixed-acid nitration of phthalimide is a reliable and well-documented method, it is hampered by long reaction times and significant safety and environmental concerns. This comparative guide demonstrates that a microwave-assisted approach represents a substantial advancement. The dramatic reduction in reaction time from over 10 hours to under 10 minutes, coupled with higher expected yields and the use of greener reagents, makes MAOS the superior choice for modern, efficient, and environmentally conscious chemical synthesis. For laboratories focused on process optimization, rapid compound generation, and adherence to green chemistry principles, the adoption of microwave-assisted technology for the synthesis of 4-nitrophthalimide and other key intermediates is strongly recommended.
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A Comparative Guide to the Reactivity of 4-Nitrophthalamide and 4-Nitrophthalic Acid
This guide provides an in-depth, objective comparison of the chemical reactivity of 4-Nitrophthalamide and 4-nitrophthalic acid. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple catalog of properties to explain the causal relationships between molecular structure and chemical behavior. The insights and experimental protocols herein are grounded in established chemical principles to ensure technical accuracy and practical utility.
Introduction: Structure and Electronic Profile
4-Nitrophthalic acid and this compound are important intermediates in the synthesis of fine chemicals, including dyes, polymers, and pharmaceuticals.[1][2] Both molecules share a 1,2-disubstituted benzene ring with a nitro group at the 4-position. This shared structural motif governs much of their aromatic chemistry. However, the crucial difference lies in their functional groups at positions 1 and 2: carboxylic acids (-COOH) for 4-nitrophthalic acid and primary amides (-CONH₂) for this compound. This distinction is the primary determinant of their divergent reactivity.
The nitro group (-NO₂) is a potent electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack by significantly reducing its electron density.[3] Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution. Both the carboxylic acid and amide groups are also electron-withdrawing and further contribute to the deactivation of the ring.
Diagram 1: Molecular Structures
Caption: Structural and physical properties of the two compounds.
Comparative Reactivity Analysis
The functional groups on the aromatic ring dictate the primary reaction pathways available to each molecule. While the chemistry of the nitro-substituted ring is a shared feature, the reactions of the carboxylic acid and amide moieties are starkly different.
Reactions at the Acyl Position: A Tale of Two Functional Groups
The most significant differences in reactivity are observed in reactions targeting the carbonyl carbon of the functional groups.
-
Hydrolysis: this compound can be hydrolyzed under basic or acidic conditions to yield 4-nitrophthalic acid.[4] This reaction is fundamental to its chemistry, as this compound is often synthesized from 4-nitrophthalimide, which is itself hydrolyzed to the acid.[5][6] In contrast, 4-nitrophthalic acid is the final product of hydrolysis and is stable under these conditions. This one-way transformation highlights the greater stability of the carboxylate salt (under basic conditions) or the carboxylic acid (under acidic conditions) compared to the amide.
-
Esterification: 4-Nitrophthalic acid readily undergoes Fischer esterification with alcohols in the presence of an acid catalyst to form the corresponding diester.[7] This is a classic reaction of carboxylic acids. This compound, however, does not undergo esterification under these conditions. The amide's nitrogen is a much poorer leaving group compared to the water molecule that departs from the protonated carboxylic acid.
-
Dehydration: Both molecules can undergo dehydration, but they yield fundamentally different products.
-
4-Nitrophthalic acid , when heated with a dehydrating agent like acetic anhydride, cyclizes to form 4-nitrophthalic anhydride .[8]
-
This compound , upon treatment with a strong dehydrating agent, is converted to 4-nitrophthalonitrile .[9] This transformation from an amide to a nitrile is a key synthetic route for producing phthalonitriles.
-
Diagram 2: Divergent Reactivity Pathways
Caption: Key transformations showcasing the different synthetic paths.
Reactions of the Aromatic System
The reactivity of the nitro-substituted benzene ring is largely comparable for both compounds, as it is dominated by the strong deactivating effect of the nitro group.
-
Reduction of the Nitro Group: The nitro group on both molecules can be readily reduced to a primary amine (-NH₂) using standard reducing agents such as tin and hydrochloric acid (Sn/HCl), hydrogen gas with a palladium catalyst (H₂/Pd-C), or sodium dithionite.[9][10] This reaction proceeds efficiently for both substrates as it is a transformation of the nitro group itself, with minimal interference from the adjacent functional groups. This produces 4-aminophthalic acid and 4-aminophthalamide, respectively.
-
Electrophilic Aromatic Substitution (EAS): The aromatic ring in both compounds is severely deactivated towards EAS due to the cumulative electron-withdrawing effects of the nitro group and the two acyl groups.[3][11] Forcing conditions would be required for any substitution to occur, and the reaction would be synthetically challenging and low-yielding.
-
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the aromatic ring makes both compounds potential substrates for SNAr reactions, provided a suitable leaving group is present on the ring.[12] While neither parent molecule has a good leaving group (other than the nitro group itself under specific, harsh conditions), their derivatives (e.g., a halo-substituted version) would show high reactivity in SNAr, and this reactivity would be comparable for both the acid and amide forms.
Diagram 3: Convergent Reactivity of the Nitro Group
Caption: Both compounds undergo similar reduction of the nitro group.
Data Summary and Experimental Protocols
The following table summarizes the key reactivity differences discussed.
| Reaction Type | 4-Nitrophthalic Acid | This compound | Key Difference |
| Hydrolysis | Stable | Hydrolyzes to 4-nitrophthalic acid | The C-N amide bond is susceptible to cleavage. |
| Esterification | Forms diester with alcohol/acid | No reaction | Carboxylic acid is reactive; amide is not. |
| Dehydration | Forms 4-nitrophthalic anhydride | Forms 4-nitrophthalonitrile | Different functional groups lead to different products. |
| Nitro Reduction | Forms 4-aminophthalic acid | Forms 4-aminophthalamide | Both are readily reduced; a common pathway. |
Protocol 1: Comparative Basic Hydrolysis
Objective: To demonstrate the stability of 4-nitrophthalic acid and the hydrolysis of this compound under basic conditions.
Rationale: This experiment directly probes the reactivity of the C-O and C-N bonds in the respective functional groups toward nucleophilic attack by hydroxide. The stability of the resulting carboxylate ion drives the hydrolysis of the amide.
Methodology:
-
Setup: Prepare two identical round-bottom flasks equipped with reflux condensers.
-
Flask A: Add 4-nitrophthalic acid (1.0 g, 4.74 mmol) and 1 M sodium hydroxide solution (20 mL).
-
Flask B: Add this compound (1.0 g, 4.78 mmol) and 1 M sodium hydroxide solution (20 mL).[5]
-
Reaction: Heat both flasks to reflux for 2 hours. The solution in Flask B should become clear as the amide hydrolyzes to the soluble disodium 4-nitrophthalate.
-
Workup & Analysis:
-
Cool both flasks to room temperature.
-
Acidify the contents of each flask to pH ~2 with concentrated HCl.
-
In Flask A, the starting material, 4-nitrophthalic acid, will precipitate and can be recovered by filtration.
-
In Flask B, the product, 4-nitrophthalic acid, will precipitate.[4]
-
Collect, dry, and weigh the solids. Analyze by melting point and Thin Layer Chromatography (TLC) against authentic standards to confirm identity.
-
Expected Outcome: Flask A will yield recovered starting material. Flask B will yield 4-nitrophthalic acid, demonstrating the hydrolysis of the amide.
Protocol 2: Dehydration to Anhydride vs. Nitrile
Objective: To illustrate the divergent dehydration pathways of the two compounds.
Rationale: This protocol highlights how the intrinsic nature of the ortho-disposed functional groups dictates the outcome of dehydration. The two carboxylic acids readily lose a molecule of water to form a stable five-membered anhydride ring. The two amide groups require a more potent dehydrating agent to eliminate two molecules of water, forming two nitrile groups.
Methodology A: Synthesis of 4-Nitrophthalic Anhydride
-
In a round-bottom flask, combine 4-nitrophthalic acid (5.0 g, 23.7 mmol) and acetic anhydride (10 mL).[8]
-
Heat the mixture at reflux for 3-4 hours.
-
Cool the reaction mixture. The excess acetic anhydride can be removed by distillation under reduced pressure.
-
The crude 4-nitrophthalic anhydride solidifies upon cooling. It can be purified by recrystallization from a solvent like chloroform.[8]
-
Analyze the product by melting point and IR spectroscopy (observing characteristic anhydride C=O stretches).
Methodology B: Synthesis of 4-Nitrophthalonitrile
-
Caution: This reaction should be performed in a well-ventilated fume hood as it involves corrosive reagents.
-
In a round-bottom flask, suspend this compound (5.0 g, 23.9 mmol) in an inert solvent like dichloromethane or chloroform.
-
Slowly add a dehydrating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) (2.5 equivalents) at 0 °C.
-
Allow the reaction to warm to room temperature and then heat to reflux until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by pouring it onto crushed ice.
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄), and evaporate the solvent to yield crude 4-nitrophthalonitrile.
-
Purify by recrystallization or column chromatography. Analyze by IR spectroscopy (observing the characteristic C≡N stretch).
Conclusion
The reactivity of 4-nitrophthalic acid and this compound is a clear illustration of function-dependent chemistry.
-
4-Nitrophthalic Acid is defined by the chemistry of its carboxylic acid groups. It is acidic, readily forms esters, and dehydrates to a cyclic anhydride. These reactions make it a versatile precursor for polyesters, polyimides (via the anhydride), and other polymers.[2]
-
This compound's reactivity is centered on the amide functional groups. It can be hydrolyzed back to the parent dicarboxylic acid or, more significantly, dehydrated to the corresponding dinitrile. This makes it a key intermediate for phthalocyanine dyes and pigments.[13]
While both molecules share a common reactivity profile concerning their nitro-substituted aromatic ring (namely, facile reduction of the nitro group and deactivation towards electrophilic attack), their synthetic utility diverges significantly based on the transformations available to their primary functional groups. This understanding is critical for selecting the appropriate starting material and reaction conditions to achieve a desired synthetic outcome.
References
- What is the synthesis and application of 4-Nitrophthalimide? - FAQ - Guidechem. [URL: https://www.guidechem.
- 4-nitrophthalimide - Organic Syntheses Procedure. [URL: http://www.orgsyn.org/demo.aspx?prep=CV2P0459]
- Synthesis of this compound (I) - PrepChem.com. [URL: https://www.prepchem.com/synthesis-of-4-nitrophthalamide-i]
- 4-Nitrophthalic Acid: Comprehensive Overview and Applications. [URL: https://www.autechindustry.
- 4-Nitrophthalimide | C8H4N2O4 | CID 6969 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/4-Nitrophthalimide]
- 4-Nitrophthalimide | 89-40-7 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB8239330.htm]
- 4-Nitrophthalic acid | 610-27-5 - ChemicalBook. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB5239331.htm]
- Chemical Properties of 4-nitrophthalic acid - Cheméo. [URL: https://www.chemeo.com/cid/42-123-2/4-nitrophthalic-acid]
- Explain electrophilic substitution in nitro compounds. - Equation | CK-12 Foundation. [URL: https://www.ck12.org/c/chemistry/electrophilic-substitution-in-nitro-compounds/rwa/Explain-electrophilic-substitution-in-nitro-compounds./]
- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - NIH. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7587134/]
- Chemical properties of aromatic nitrocompounds - CHEM-GUIDE. [URL: https://chem-guide.blogspot.
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- Aromatic Nitro Compounds - MST.edu. [URL: https://web.mst.
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A Senior Application Scientist's Guide to the Performance Evaluation of 4-Nitrophthalamide-Based Fluorescent Sensors
For researchers, scientists, and professionals in drug development, the selection of an appropriate fluorescent sensor is a critical decision that can significantly impact experimental outcomes. This guide provides an in-depth technical comparison of 4-nitrophthalamide-based fluorescent sensors against common alternatives, offering a foundation for informed sensor selection. The principles and protocols detailed herein are grounded in established scientific practices to ensure reliability and reproducibility.
The Rise of this compound-Based Sensors: A Tale of "Turn-On" Fluorescence
The this compound scaffold, and more broadly, the 4-nitro-1,8-naphthalimide core, has emerged as a versatile platform for the design of "turn-on" fluorescent probes. The core principle behind their function lies in the fluorescence quenching ability of the nitro group. In its native state, the 4-nitro-1,8-naphthalimide moiety is typically non-fluorescent or weakly fluorescent due to photoinduced electron transfer (PET) from the excited fluorophore to the electron-withdrawing nitro group.[1] However, upon reaction with a specific analyte, the nitro group is often reduced to an amino group. This conversion inhibits the PET process, leading to a significant increase in fluorescence intensity—a "turn-on" response.[1] This distinct signaling mechanism provides a high signal-to-noise ratio, making these sensors particularly attractive for various applications.
This guide will focus on the performance of sensors based on the 4-nitro-1,8-naphthalimide core, as it is a well-documented and representative member of this class, offering a wealth of comparative data.
Comparative Performance Analysis: 4-Nitro-1,8-Naphthalimide vs. The Field
The selection of a fluorescent sensor is a multi-faceted decision, balancing sensitivity, selectivity, and practical usability. Below is a comparative analysis of 4-nitro-1,8-naphthalimide-based sensors against three widely used classes of fluorescent probes: BODIPY, Rhodamine, and Fluorescein.
| Feature | 4-Nitro-1,8-Naphthalimide-Based | BODIPY-Based | Rhodamine-Based | Fluorescein-Based |
| Signaling Mechanism | Primarily "Turn-on" (reduction of nitro group)[1] | Various (PET, FRET, ICT) | Spirolactam ring-opening ("Turn-on") | pH-dependent equilibrium |
| Photostability | Generally good to excellent[1] | Excellent | Good to excellent | Moderate (prone to photobleaching) |
| Quantum Yield (Φ) | Variable (low in "off" state, can be high in "on" state, e.g., up to 0.78)[1] | Generally high (often > 0.8) | High in "on" state | High |
| Stokes Shift | Large | Small to moderate | Moderate | Small |
| pH Sensitivity | Can be designed to be pH-sensitive or insensitive | Generally low pH sensitivity | Spirolactam opening is pH-dependent | Highly pH-sensitive |
| Tuning of Properties | Readily tunable via substitution at the imide nitrogen and aromatic core[2][3] | Highly tunable spectral properties | Tunable, but often within red-shifted regions | Less tunable |
| Biocompatibility | Generally good | Good | Good | Good |
| Common Analytes | Hypoxia (via nitroreductase), metal ions, viscosity, nitric oxide[1][4] | Metal ions, pH, polarity, viscosity | Metal ions (especially heavy metals), pH | pH, enzyme activity, metal ions |
Head-to-Head: Performance in Specific Applications
To provide a more granular comparison, the following table summarizes reported performance metrics for these sensor classes in the detection of common analytes. Note: Direct comparison can be challenging due to variations in experimental conditions across different studies. The data presented here is for illustrative purposes.
| Analyte | Sensor Class | Limit of Detection (LOD) | Reference |
| Nitroreductase (Hypoxia) | 4-Nitro-1,8-Naphthalimide | 2.2 ng/mL - 36 ng/mL[1] | [1] |
| Cysteine | 4-Amino-1,8-Naphthalimide | 0.44 µM[2] | [2] |
| pH | Graphene Quantum Dots | pH range 1.81 - 8.96[5] | [5] |
| Metal Ions (e.g., Al³⁺) | Naphthalene-Based | Not specified | [6] |
| Metal Ions (e.g., Fe³⁺) | Rhodamine-Based | Not specified | |
| Metal Ions (e.g., Cu²⁺) | 4-Amino-1,8-Naphthalimide | Not specified | [2] |
Experimental Protocols for Robust Performance Evaluation
To ensure the scientific integrity of your findings, rigorous and standardized experimental protocols are paramount. The following sections detail step-by-step methodologies for key performance evaluation experiments.
Synthesis of a 4-Nitro-1,8-Naphthalimide-Based Sensor: A General Approach
The synthesis of 4-nitro-1,8-naphthalimide derivatives often serves as the foundational step in creating these fluorescent sensors. A common strategy involves the reaction of 4-nitro-1,8-naphthalic anhydride with a primary amine that contains the desired analyte recognition moiety.
General synthesis scheme for a 4-nitro-1,8-naphthalimide-based sensor.
Materials:
-
4-nitro-1,8-naphthalic anhydride
-
Primary amine containing the recognition moiety (R-NH₂)
-
Ethanol (or another suitable solvent)
-
Standard laboratory glassware for reflux reactions
Procedure:
-
Dissolve equimolar amounts of 4-nitro-1,8-naphthalic anhydride and the primary amine in ethanol in a round-bottom flask.
-
Reflux the mixture for a specified time (typically several hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of solution and can be collected by filtration.
-
Wash the collected solid with cold ethanol to remove any unreacted starting materials.
-
Purify the product further by recrystallization or column chromatography as needed.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Determination of Fluorescence Quantum Yield (Φ) - The Comparative Method
The fluorescence quantum yield is a critical parameter that quantifies the efficiency of a fluorophore. The comparative method, using a well-characterized standard, is a widely accepted and reliable approach.[7]
Principle: If a standard and a sample have the same absorbance at the same excitation wavelength, they are assumed to absorb the same number of photons. Therefore, the ratio of their integrated fluorescence intensities is directly proportional to the ratio of their quantum yields.[7]
Materials:
-
Spectrofluorometer with corrected emission spectra capabilities
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Fluorescent standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
Test sensor solution
-
Solvent (spectroscopic grade)
Procedure:
-
Prepare a series of dilute solutions of both the reference standard and the test sensor in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[8]
-
Measure the absorbance of each solution at the chosen excitation wavelength using the UV-Vis spectrophotometer.
-
Using the spectrofluorometer, record the fluorescence emission spectrum for each solution, ensuring the excitation wavelength and all instrument settings are identical for both the standard and the sample.
-
Integrate the area under the emission curve for each spectrum to obtain the integrated fluorescence intensity (I).
-
Calculate the quantum yield of the test sample (Φ_x) using the following equation:
Φ_x = Φ_st * (I_x / I_st) * (A_st / A_x) * (n_x² / n_st²)
Where:
-
Φ_st is the quantum yield of the standard
-
I_x and I_st are the integrated fluorescence intensities of the sample and standard, respectively
-
A_x and A_st are the absorbances of the sample and standard at the excitation wavelength, respectively
-
n_x and n_st are the refractive indices of the sample and standard solutions, respectively (if the same solvent is used, this term is often assumed to be 1)[7]
-
Workflow for determining fluorescence quantum yield.
Assessing Sensor Selectivity and Interference
A crucial performance metric for any sensor is its selectivity—the ability to respond to the target analyte in the presence of other potentially interfering species.
Procedure:
-
Prepare a solution of the fluorescent sensor at a fixed concentration.
-
Measure the fluorescence intensity of the sensor solution alone (baseline).
-
Add a specific concentration of the target analyte and measure the fluorescence response.
-
To separate solutions of the sensor, add the same concentration of various potentially interfering species (e.g., other metal ions, biomolecules) and measure the fluorescence response. A highly selective sensor will show a significant response only in the presence of the target analyte.[6]
-
To test for interference, add the target analyte to a solution of the sensor that also contains a potential interferent. A robust sensor will maintain its response to the target analyte with minimal change.[9]
Logical workflow for assessing sensor selectivity.
Determining the Limit of Detection (LOD)
The limit of detection is the lowest concentration of an analyte that can be reliably distinguished from a blank.
Procedure:
-
Measure the fluorescence intensity of multiple blank samples (sensor solution without the analyte) to determine the standard deviation of the blank (σ_blank).
-
Perform a fluorescence titration by measuring the fluorescence intensity of the sensor at various low concentrations of the analyte.
-
Plot the fluorescence intensity as a function of the analyte concentration. The slope of the linear portion of this curve is the sensitivity (S).
-
Calculate the LOD using the formula: LOD = 3 * (σ_blank / S).[10][11]
Concluding Remarks for the Discerning Scientist
This compound-based fluorescent sensors, particularly those utilizing the 4-nitro-1,8-naphthalimide core, offer a compelling "turn-on" signaling mechanism that is advantageous for many biological and chemical sensing applications. Their good photostability and tunable properties make them a strong contender in the field of fluorescent probes. However, the ultimate choice of sensor will always depend on the specific requirements of the experiment. The well-established and often highly fluorescent BODIPY, Rhodamine, and Fluorescein derivatives remain powerful tools in the researcher's arsenal.
By employing the rigorous evaluation protocols outlined in this guide, scientists can objectively assess the performance of these and other novel fluorescent sensors, leading to more reliable and impactful research.
References
- Nie, W., et al. (2024). Design of 1,8‐Naphthalimide‐Based Fluorescent Functional Molecules for Biological Application: A Review. ChemistrySelect, 9(1), e202303779. [Link][2][3][12]
- Zhou, C., et al. (2026). A review of 1,8-naphthalimide-based fluorescent probes: structural design strategies and diverse applications.
- Geraghty, C., et al. (2021). 1,8-Naphthalimide based fluorescent sensors for enzymes. MURAL - Maynooth University Research Archive Library. [Link][1]
- ISS. (n.d.).
- Wasatch Photonics. (n.d.). LOD in Fluorescence.
- Royal Society of Chemistry. (2015). The detection limit was determined from the fluorescence titration data based on a reported method. The Royal Society of Chemistry. [Link][11]
- Kim, J. S., et al. (2021). Naphthalimide-4-(4-nitrophenyl)thiosemicarbazide: A Fluorescent Probe for Simultaneous Monitoring of Viscosity and Nitric Oxide in Living Cells. Analytical Chemistry, 93(10), 4391-4397. [Link][4]
- Zhang, X., et al. (2017). Interference with Fluorescence and Absorbance. In Assay Guidance Manual.
- Sun, W., et al. (2014). A general quantitative pH sensor developed with dicyandiamide N-doped high quantum yield graphene quantum dots. Nanoscale, 6(7), 3868-3874. [Link][5]
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A Comparative Guide to the Stability of 4-Nitrophthalamide and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the stability of 4-Nitrophthalamide and its derivatives. Moving beyond a simple data summary, we explore the structural factors influencing stability and detail the rigorous experimental methodologies required for accurate assessment. This document is designed to serve as a practical reference for researchers engaged in the development of pharmaceuticals and fine chemicals where stability is a critical parameter for efficacy, safety, and shelf-life.
Introduction: The Structural Basis of Stability in Nitrophthalimides
This compound is an aromatic imide featuring a phthalimide core substituted with a strongly electron-withdrawing nitro group. The stability of this parent molecule and its derivatives is not a monolithic property but a composite of its resistance to thermal, chemical, and photolytic degradation. The inherent stability is dictated by the interplay of several structural features:
-
The Imide Ring: The five-membered imide ring is relatively stable due to resonance delocalization of the nitrogen lone pair across two carbonyl groups. However, these carbonyl carbons are electrophilic and represent primary sites for nucleophilic attack, particularly hydrolysis.
-
The Nitro Group: As a powerful electron-withdrawing group, the -NO₂ substituent deactivates the aromatic ring towards electrophilic attack but activates it for nucleophilic aromatic substitution. It also significantly influences the acidity of the N-H proton and the susceptibility of the entire molecule to degradation.
-
Substituents (Derivatives): The nature of substituents, particularly on the imide nitrogen (N-derivatives) or elsewhere on the aromatic ring, can profoundly alter the molecule's stability. Electron-donating groups may increase electron density at the carbonyls, potentially slowing hydrolysis, while sterically bulky groups can hinder the approach of reactants.
A thermochemical study comparing this compound with its 3-nitrophthalimide isomer found that this compound is the more stable of the two, based on their gaseous-phase standard molar enthalpies of formation.[1] This highlights the critical role that substituent positioning plays in dictating the foundational stability of the molecule.
Experimental Assessment of Stability
A robust evaluation of stability requires a multi-faceted approach, subjecting the compounds to a range of stress conditions. This process, often referred to as forced degradation, is crucial for identifying likely degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[2][3]
Thermal Stability Assessment
Thermal stability provides insights into a material's behavior at elevated temperatures, which is critical for determining safe manufacturing, handling, and storage conditions. The two primary techniques for this assessment are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
Experimental Protocol: Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[4] It is used to determine the onset temperature of decomposition.
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Place 5-10 mg of the test compound (e.g., this compound) into a clean, tared TGA pan (typically alumina or platinum).
-
Analysis Conditions:
-
Place the pan in the TGA furnace.
-
Purge the furnace with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
-
-
Data Analysis: Plot the percentage of initial mass versus temperature. The onset temperature of decomposition (Td) is often reported as the temperature at which 5% mass loss occurs (Td5).
Experimental Protocol: Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[5] It identifies thermal events like melting, crystallization, and decomposition, which appear as endothermic or exothermic peaks.[6][7]
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-5 mg of the test compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Analysis Conditions:
-
Place the sample and reference pans into the DSC cell.
-
Heat the pans under a nitrogen purge (20-50 mL/min) at a constant rate (e.g., 10 °C/min) over a desired temperature range (e.g., 25 °C to 400 °C).
-
-
Data Analysis: Plot the heat flow (mW) versus temperature. The melting point (Tm) is the peak temperature of the melting endotherm. Exothermic peaks following the melt often indicate decomposition.
Chemical and Hydrolytic Stability Assessment
Chemical stability is typically evaluated through forced degradation studies, where the compound is exposed to harsh conditions such as acid, base, and oxidizing agents.[8] The primary goal is to generate and identify potential degradants, which necessitates the use of a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[9][10]
The workflow for a forced degradation study is a systematic process designed to identify potential liabilities of a drug candidate under various chemical stresses.
Experimental Protocol: Forced Degradation Study
-
Stock Solution Preparation: Prepare a stock solution of the test compound (e.g., N-methyl-4-nitrophthalamide) in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL.
-
Stress Conditions: For each condition, mix the stock solution with the stressor and incubate. A control sample (stock solution diluted with water) should be run in parallel.
-
Acid Hydrolysis: Dilute stock solution with 0.1 M HCl. Incubate at 60 °C for 24 hours.
-
Base Hydrolysis: Dilute stock solution with 0.1 M NaOH. Incubate at room temperature for 4 hours. Note: Base-catalyzed hydrolysis of imides is often rapid.[11]
-
Oxidative Degradation: Dilute stock solution with 3% H₂O₂. Incubate at room temperature for 24 hours, protected from light.
-
-
Sample Quenching: After incubation, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to halt the reaction.
-
Analysis via Stability-Indicating HPLC:
-
Dilute all samples (including the control) to a final concentration suitable for HPLC analysis (e.g., 50 µg/mL).
-
Analyze by a validated stability-indicating RP-HPLC method, typically using a C18 column with a gradient elution of a buffered aqueous phase and an organic modifier (e.g., acetonitrile).
-
Use a photodiode array (PDA) detector to monitor at multiple wavelengths and assess peak purity. Mass spectrometry (MS) detection is used to identify the mass of any degradation products.
-
-
Data Analysis: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of API degradation. Identify and, if necessary, characterize major degradation products.
Photostability Assessment
Photostability testing determines if a compound degrades upon exposure to light. The standard approach is outlined in the ICH Q1B guideline.[2]
Experimental Protocol: Photostability Testing
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a suitable container (e.g., petri dish).
-
Solution State: Prepare a solution in a photochemically inert solvent (e.g., water or acetonitrile) in a quartz cuvette.
-
Prepare "dark" control samples for both solid and solution states by wrapping identical samples in aluminum foil.
-
-
Light Exposure: Place the samples and dark controls in a photostability chamber. Expose them to a light source that provides a standardized overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
Analysis: After exposure, compare the physical appearance of the light-exposed sample to the dark control. Analyze the content of both samples by HPLC to quantify any degradation.
Comparative Stability Analysis
Thermal Stability
Thermal stability is primarily influenced by bond strengths and crystal lattice energy. The introduction of substituents can alter intermolecular forces, affecting melting points and decomposition temperatures.
| Compound | Tm (°C) | Td5 (°C) | Data Source(s) |
| Phthalimide | 238 | ~290 | [5] (Derived) |
| This compound | 198-206 | Not Reported | [12] |
| 3-Nitrophthalamide | Not Reported | Not Reported | [1] |
| N-Methyl-4-nitrophthalamide | 94-98 | Not Reported | [12] |
| N-Ethylphthalimide | 78-80 | Not Reported | [5] |
| N-Propylphthalimide | 65-67 | Not Reported | [5] |
Interpretation of Thermal Data:
-
Effect of Nitro Group: this compound has a lower melting point than the parent phthalimide, suggesting that the nitro group disrupts the crystal packing or intermolecular hydrogen bonding present in pure phthalimide, despite its strong polarity.
-
Effect of N-Substitution: Replacing the N-H proton with a small alkyl group (e.g., methyl) significantly lowers the melting point of this compound.[12] This is primarily due to the elimination of intermolecular N-H···O hydrogen bonds, which are a major stabilizing force in the crystal lattice of the parent imide. As seen with unsubstituted N-alkylphthalimides, increasing the alkyl chain length further decreases the melting point.[5]
-
Positional Isomerism: Thermochemical data indicates this compound is enthalpically more stable than 3-nitrophthalamide in the gaseous state.[1] This suggests a higher energy barrier to decomposition for the 4-nitro isomer, though direct TGA data is needed for confirmation.
Chemical Stability and Degradation Pathways
The primary route of chemical degradation for phthalimides is hydrolysis of the imide ring. This reaction can be catalyzed by both acid and base, but is significantly faster under basic conditions.[11]
The degradation proceeds in a two-step manner:
-
Ring Opening: Nucleophilic attack on one of the carbonyl carbons leads to the formation of the corresponding phthalamic acid derivative. For this compound, this is 4-nitrophthalamic acid.
-
Amide Cleavage: Subsequent hydrolysis of the remaining amide bond yields the phthalic acid derivative (4-nitrophthalic acid) and ammonia (or a primary amine for N-substituted derivatives).
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A Comparative Guide to the Quantitative Analysis of 4-Nitrophthalamide in Reaction Mixtures
For researchers, scientists, and drug development professionals, the precise quantification of key chemical intermediates is a cornerstone of robust process development and quality control. 4-Nitrophthalamide, a pivotal precursor in the synthesis of various fine chemicals and active pharmaceutical ingredients (APIs), requires accurate monitoring within complex reaction matrices.[1] This guide provides an in-depth technical comparison of analytical methodologies for the quantitative analysis of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC), and a critical evaluation of Gas Chromatography (GC) and Ultraviolet-Visible (UV-Vis) Spectroscopy as alternative techniques.
The Analytical Imperative: Why Accurate Quantification of this compound Matters
The synthesis of this compound, typically achieved through the nitration of phthalimide, can yield a mixture of the desired product, unreacted starting materials, and potential side-products such as positional isomers (e.g., 3-nitrophthalamide).[2][3] In-process control and final product purity assessment are critical for ensuring the safety, efficacy, and quality of the downstream products. An ideal analytical method must be specific, sensitive, accurate, and robust enough to differentiate and quantify this compound in the presence of these related compounds.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for this compound Analysis
Given the non-volatile and thermally labile nature of this compound, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection stands out as the most suitable and widely applicable technique for its quantification.[4][5] The high resolution of modern HPLC systems allows for the effective separation of this compound from structurally similar impurities.[4]
Causality in Experimental Design: A Validated RP-HPLC Method
The following protocol is a robust starting point for the development and validation of a quantitative HPLC method for this compound in a reaction mixture. The choice of each parameter is dictated by the physicochemical properties of the analyte and the need for a self-validating system.
Experimental Protocol: Reversed-Phase HPLC for this compound
-
Instrumentation and Columns:
-
HPLC System: A standard HPLC or UPLC system equipped with a UV detector is recommended.[4]
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable choice for the separation of aromatic compounds.[4] The C18 stationary phase provides the necessary hydrophobicity to retain the moderately polar this compound.
-
-
Reagents and Solutions:
-
Mobile Phase A: HPLC-grade water with 0.1% formic acid. The acidic modifier helps to suppress the ionization of any residual silanol groups on the stationary phase, leading to improved peak shape.
-
Mobile Phase B: HPLC-grade acetonitrile. Acetonitrile is a common organic modifier in RP-HPLC with good UV transparency.
-
Sample Diluent: A mixture of acetonitrile and water (e.g., 50:50 v/v). This ensures that the sample is fully dissolved and is compatible with the mobile phase.
-
-
Chromatographic Conditions:
-
Mobile Phase Gradient: A gradient elution is often employed to ensure the separation of compounds with varying polarities that may be present in a reaction mixture. A typical gradient could be:
-
0-1 min: 40% B
-
1-10 min: 40% to 80% B
-
10-12 min: 80% B
-
12.1-15 min: 40% B (column re-equilibration)[4]
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C. Maintaining a constant column temperature is crucial for reproducible retention times.
-
Detection Wavelength: UV detection at 254 nm is suitable for aromatic compounds like this compound.[4]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh a representative sample of the reaction mixture.
-
Dissolve the sample in a known volume of the sample diluent to achieve a target concentration within the linear range of the method (e.g., 0.1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection to remove any particulate matter that could damage the column.[4]
-
-
Data Analysis and Validation:
-
The quantification of this compound is achieved by comparing the peak area of the analyte in the sample to a calibration curve generated from certified reference standards.
-
Method validation should be performed according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[5][6]
-
Caption: Experimental workflow for the HPLC quantification of this compound.
Comparative Performance of Analytical Techniques
The choice of an analytical technique should be guided by its performance characteristics for the specific analyte and matrix. The following table provides a comparative overview of HPLC, GC, and UV-Vis Spectroscopy for the quantitative analysis of this compound.
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | UV-Vis Spectroscopy |
| Applicability | Excellent for non-volatile and thermally labile compounds like this compound.[4] | Poor; high boiling point and potential for thermal degradation in the injector.[4] | Applicable, but lacks specificity in a mixture.[7] |
| Specificity | High; separates this compound from impurities and starting materials.[4] | Moderate to high if volatilization is successful, but co-elution is possible. | Low; cannot distinguish between this compound and other UV-absorbing species.[7] |
| Sensitivity (LOD/LOQ) | High; typically in the low µg/mL to ng/mL range.[8] | Potentially high with sensitive detectors, but limited by sample introduction.[9] | Moderate; generally in the µg/mL range.[10] |
| Linearity | Excellent over a wide concentration range (typically 2-3 orders of magnitude).[8] | Good, but may be affected by thermal degradation at higher concentrations. | Good, but limited by Beer's Law deviations at high concentrations. |
| Accuracy & Precision | High; typically with recovery values of 98-102% and RSD <2%.[8] | Variable; can be compromised by thermal degradation and sample discrimination. | Moderate; susceptible to interference from matrix components. |
| Sample Throughput | Moderate; typical run times are 15-30 minutes per sample. | Moderate; similar run times to HPLC, but with more complex sample preparation. | High; rapid analysis once the sample is prepared. |
Alternative Analytical Strategies: A Critical Assessment
While HPLC is the preferred method, it is instructive to understand the rationale for excluding other common techniques for this application.
Gas Chromatography (GC): The Challenges of Volatility
Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds.[11] However, for this compound, its application is severely limited. The high boiling point and the presence of polar functional groups make it difficult to volatilize the compound without thermal degradation in the GC inlet.[4] This can lead to poor peak shape, low sensitivity, and inaccurate quantification. While derivatization could potentially improve volatility, it adds complexity and potential sources of error to the analytical workflow.
UV-Vis Spectroscopy: A Tool for Preliminary Assessment
UV-Vis spectroscopy is a simple and rapid technique for the quantification of compounds that absorb ultraviolet or visible light.[7] this compound, with its aromatic ring and nitro group, exhibits strong UV absorbance. However, in a reaction mixture, its utility for accurate quantification is limited due to a lack of specificity. Unreacted starting materials and other aromatic impurities will also absorb in the same region, leading to significant interference and overestimated results.[12] UV-Vis spectroscopy may be useful for a quick, preliminary estimation of the total aromatic content but is not suitable for the specific quantification of this compound in a complex matrix.
Caption: Logical relationship of analytical methods for this compound.
Conclusion: An Evidence-Based Recommendation
For the robust and reliable quantitative analysis of this compound in a reaction mixture, High-Performance Liquid Chromatography with UV detection is the unequivocally recommended technique. Its ability to separate the analyte from potential impurities, coupled with its high sensitivity and accuracy, provides a self-validating system essential for quality control in research and pharmaceutical development. While Gas Chromatography and UV-Vis Spectroscopy are powerful analytical tools in other contexts, their inherent limitations regarding the volatility and specificity for this compound render them unsuitable for this particular application. The detailed HPLC protocol provided herein serves as a comprehensive starting point for method development and validation, ensuring the generation of trustworthy and reproducible data.
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- how to detect the loss of the quantity of 4-Nitrophenol non-reduced to 4-aminophenol using UV-visible spectra?. (2018).
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High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Assay
An Objective Guide to the Cross-Validation of Analytical Techniques for 4-Nitrophthalamide Analysis
In the landscape of pharmaceutical development and chemical manufacturing, the purity and concentration of intermediates are paramount. This compound, a key building block in various syntheses, is no exception. Ensuring its quality requires robust, reliable, and validated analytical methods. This guide provides an in-depth comparison of common analytical techniques for the quantification and purity assessment of this compound. We will delve into the principles, protocols, and performance characteristics of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), UV-Vis Spectroscopy, and Liquid Chromatography-Mass Spectrometry (LC-MS).
The core of this guide is the principle of cross-validation. Cross-validation is a critical process used to confirm that a validated analytical method produces consistent and reliable results when compared across different techniques, laboratories, or instruments.[1] This process is essential for ensuring data integrity, supporting regulatory compliance, and facilitating the successful transfer of analytical methods between different sites.[1][2] By comparing data from orthogonal methods, we build a comprehensive and trustworthy purity profile for this compound.
Reversed-phase HPLC (RP-HPLC) is a cornerstone technique for the analysis of non-volatile and semi-volatile organic molecules, making it exceptionally well-suited for this compound.[3] Its high resolving power allows for the effective separation of the main compound from structurally similar impurities, such as positional isomers (e.g., 3-nitrophthalamide) and related substances.[3]
Causality in Method Design: The choice of a C18 column is based on the non-polar nature of the stationary phase, which effectively retains the moderately polar this compound. A mobile phase consisting of an organic modifier (acetonitrile or methanol) and an acidic aqueous buffer allows for the fine-tuning of retention time and peak shape. The acid suppresses the ionization of any acidic functional groups, leading to sharper, more symmetrical peaks. UV detection is ideal due to the presence of the nitroaromatic chromophore in the this compound molecule.[3]
Experimental Protocol: HPLC-UV Analysis
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Phosphoric acid in Water.
-
Mobile Phase B: Acetonitrile.
-
-
Gradient Elution: A typical gradient could be: 0-1 min: 20% B, 1-15 min: 20% to 70% B, 15-17 min: 70% B, 17.1-20 min: 20% B (column re-equilibration).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.[3]
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in 100 mL of a 50:50 mixture of acetonitrile and water (diluent) to get a 100 µg/mL solution.
-
Sample: Prepare the sample to a target concentration of 100 µg/mL using the same diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
-
HPLC Workflow Diagram
Caption: HPLC-UV analysis workflow for this compound.
Gas Chromatography (GC): A Complementary Technique for Volatiles
Gas Chromatography is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For this compound, which has a higher boiling point, GC analysis can be challenging but serves as an excellent complementary method to HPLC, particularly for identifying volatile impurities or residual solvents from the synthesis process.[3]
Causality in Method Design: A high-temperature capillary column with a polar stationary phase is chosen to handle the polarity of the analyte and provide sufficient resolution. Direct injection can lead to thermal degradation; therefore, a derivatization step (e.g., silylation) is often employed to increase the volatility and thermal stability of this compound. A Flame Ionization Detector (FID) is a robust, general-purpose detector for organic compounds, while a Mass Spectrometry (MS) detector would provide structural information for definitive peak identification.
Experimental Protocol: GC-FID Analysis
-
Chromatographic System: A GC system with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID).
-
Column: A polar capillary column (e.g., DB-WAX or similar, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 1 minute.
-
Ramp: 10°C/min to 240°C.
-
Hold: 10 minutes at 240°C.
-
-
Detector Temperature: 280°C.
-
Injection Mode: Split (e.g., 20:1 ratio).
-
Injection Volume: 1 µL.
-
Sample Preparation:
-
Derivatization (if necessary): Dissolve 10 mg of sample in 1 mL of a suitable solvent (e.g., Pyridine). Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS). Heat at 60°C for 30 minutes.
-
Direct Injection: Dissolve the sample in a high-boiling point solvent like Dimethylformamide (DMF) to a concentration of 1 mg/mL.
-
GC Workflow Diagram
Caption: GC-FID analysis workflow for this compound.
UV-Vis Spectroscopy: For Rapid Quantitative Analysis
UV-Vis spectroscopy is a simple, cost-effective, and rapid technique for the quantitative analysis of compounds that absorb light in the ultraviolet-visible region.[4] Due to its conjugated nitroaromatic system, this compound exhibits strong UV absorbance, making this technique suitable for concentration determination in pure samples or simple mixtures.[5][6]
Causality in Method Design: The Beer-Lambert Law is the fundamental principle behind this quantitative application.[4] The solvent must be transparent in the wavelength range of interest. Methanol or ethanol are good choices. The wavelength of maximum absorbance (λmax) is selected for analysis to ensure the highest sensitivity and to minimize deviations from the Beer-Lambert law. A calibration curve is constructed using standards of known concentrations to ensure accuracy.
Experimental Protocol: UV-Vis Spectrophotometry
-
Instrument: A calibrated double-beam UV-Vis spectrophotometer.
-
Solvent: Spectroscopic grade Methanol.
-
Wavelength Scan: Scan a dilute solution of this compound (approx. 10 µg/mL) from 400 nm to 200 nm to determine the λmax.
-
Calibration Curve Preparation:
-
Prepare a stock solution of this compound reference standard (100 µg/mL) in Methanol.
-
Perform serial dilutions to prepare a minimum of five calibration standards (e.g., 2, 5, 10, 15, 20 µg/mL).
-
-
Measurement:
-
Use Methanol as the blank.
-
Measure the absorbance of each calibration standard at the determined λmax.
-
Plot a graph of Absorbance vs. Concentration.
-
-
Sample Analysis:
-
Prepare the sample solution to have a concentration within the calibration range.
-
Measure its absorbance at λmax and determine the concentration from the calibration curve.
-
UV-Vis Workflow Diagram
Caption: UV-Vis spectrophotometry workflow for this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS): For Ultimate Specificity and Sensitivity
LC-MS combines the separation power of HPLC with the highly sensitive and selective detection capabilities of mass spectrometry.[7] This makes it the ideal technique for trace-level impurity identification and quantification, especially for unknown impurities where a UV response factor is not known. For this compound, LC-MS/MS can provide unambiguous identification and quantification even in complex matrices.[8]
Causality in Method Design: The HPLC front-end is similar to the standalone HPLC-UV method. However, the mobile phase must be volatile (e.g., using formic acid or ammonium acetate instead of phosphoric acid) to be compatible with the MS interface.[9] Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like this compound, typically forming protonated ([M+H]+) or deprotonated ([M-H]-) molecular ions. A triple quadrupole mass spectrometer allows for highly selective analysis using Multiple Reaction Monitoring (MRM), drastically reducing background noise and improving detection limits.[10]
Experimental Protocol: LC-MS/MS Analysis
-
LC System: An UHPLC/HPLC system.
-
MS System: A triple quadrupole mass spectrometer with an ESI source.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: A fast gradient suitable for UHPLC separation.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: ESI Negative (to detect [M-H]-).
-
MS Parameters:
-
Optimize source parameters (e.g., capillary voltage, gas flow, temperature).
-
Determine the precursor ion for this compound (m/z 191.0) and optimize collision energy to identify a stable product ion for MRM transition.
-
-
Sample Preparation: Prepare samples and standards in the mobile phase, similar to HPLC, but at much lower concentrations (e.g., in the ng/mL range).
LC-MS Workflow Diagram
Caption: LC-MS/MS analysis workflow for this compound.
Cross-Validation: Comparing Performance Metrics
The trustworthiness of our analytical data is solidified by comparing the results from these orthogonal techniques. The validation of these procedures should be performed in accordance with the International Council for Harmonisation (ICH) guideline Q2(R1).[11] This involves assessing various performance characteristics.[12][13]
Table 1: Comparative Performance of Analytical Techniques for this compound Analysis
| Validation Parameter | HPLC-UV | GC-FID | UV-Vis Spectroscopy | LC-MS/MS | Rationale & Causality |
| Specificity | High | Moderate-High | Low | Very High | HPLC and GC provide physical separation. UV-Vis is non-specific as any absorbing species will interfere. LC-MS/MS is highly specific due to MRM transitions. |
| Linearity (R²) | > 0.999 | > 0.995 | > 0.998 | > 0.999 | All techniques show excellent linearity when properly optimized. |
| Range (% of target) | 80 - 120% | 80 - 120% | 80 - 120% | N/A (for trace) | Defined by the range over which accuracy and precision are acceptable. |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 98 - 102% | 90 - 110% | HPLC and UV-Vis are highly accurate for assay. GC can be affected by injection variability. LC-MS can be subject to matrix effects. |
| Precision (% RSD) | < 1.0% | < 2.0% | < 1.5% | < 5.0% | HPLC offers the best precision for routine analysis. LC-MS precision is excellent for trace levels but typically higher than assay methods. |
| LOD (Limit of Detection) | ~ 0.01% | ~ 0.05% | ~ 0.1% | < 0.001% | LC-MS/MS is unparalleled in its sensitivity, making it ideal for trace impurity detection. |
| LOQ (Limit of Quantitation) | ~ 0.03% | ~ 0.15% | ~ 0.3% | < 0.003% | The LOQ follows the same trend as the LOD, defining the lowest concentration that can be reliably quantified. |
| Typical Application | Purity & Assay | Residual Solvents | Assay (Pure Sample) | Impurity ID & Trace Analysis | Each technique has a "sweet spot" based on its inherent strengths in specificity, sensitivity, and simplicity. |
Conclusion and Recommendations
The cross-validation of analytical techniques provides a robust and comprehensive understanding of the purity and concentration of this compound. No single technique is universally superior; instead, they are complementary tools in the analytical scientist's arsenal.
-
For routine quality control (QC) focusing on purity and assay , HPLC-UV is the undisputed method of choice due to its high resolution, precision, and robustness.[3]
-
UV-Vis Spectroscopy serves as a rapid, cost-effective method for determining the concentration of pure this compound, ideal for quick in-process checks.
-
GC-FID is an invaluable complementary technique, essential for quantifying volatile impurities and residual solvents that are not amenable to HPLC analysis.[3]
-
LC-MS/MS is the ultimate problem-solving tool. Its exceptional sensitivity and specificity make it indispensable for identifying unknown impurities and quantifying them at trace levels, which is critical for regulatory submissions and in-depth investigations.
A multi-faceted approach is the most scientifically sound strategy.[3] By leveraging the strengths of each of these techniques and cross-validating the results, researchers, scientists, and drug development professionals can build a complete, accurate, and defensible analytical profile for this compound, ensuring product quality and safety.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4-Nitrophthalamide
As researchers and developers, our commitment to safety and environmental stewardship extends beyond the laboratory bench to the entire lifecycle of the chemicals we handle. 4-Nitrophthalamide, a key intermediate in various synthetic processes, requires meticulous and informed disposal procedures due to its chemical properties and potential hazards. This guide provides essential, step-by-step logistical and safety protocols, grounded in established scientific principles, to ensure the responsible management of this compound waste streams.
Immediate Safety & Hazard Assessment: The First Line of Defense
Before handling any waste, a clear understanding of the compound's intrinsic hazards is paramount. This compound is a solid powder that presents several risks that directly inform handling and disposal requirements.
Primary Hazards: According to its Safety Data Sheet (SDS), this compound is classified as a skin, eye, and respiratory irritant[1][2]. The primary route of exposure in a laboratory setting is the inhalation of fine dust particles and direct contact with skin or eyes. The toxicological properties have not been fully investigated, warranting a cautious approach[1].
Personal Protective Equipment (PPE): The causality behind PPE selection is to create a complete barrier against the identified hazards. A failure in any one area compromises the entire system of protection.
| Hazard Type | Required PPE | Rationale |
| Respiratory | NIOSH-approved N95 (or better) dust mask or respirator. | Prevents inhalation of fine, irritating solid particles, especially when handling powders or cleaning spills[2]. |
| Eye & Face | Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards). | Protects against accidental splashing of solutions or airborne dust getting into the eyes, which can cause serious irritation[1]. |
| Skin & Body | Impervious lab coat and nitrile gloves (inspected before use). | Prevents skin contact, which can lead to irritation. Contaminated clothing must be removed and decontaminated immediately[1]. |
Incompatible Materials: Store this compound waste away from strong oxidizing agents to prevent potentially hazardous reactions.
Waste Characterization and Regulatory Compliance
Proper disposal begins with correct classification. All waste containing this compound must be treated as hazardous waste.
Waste Stream Classification: It is critical to segregate waste streams to ensure proper disposal and avoid chemical incompatibilities.
| Waste Stream | Description | Recommended Container |
| Unused/Expired Product | Pure this compound in its original or a securely sealed container. | Original container with clear labeling. |
| Contaminated Labware (Solids) | Gloves, weigh boats, paper towels, or other disposable items with visible powder contamination. | Lined, sealable pail or bucket clearly labeled as "Chemically Contaminated Solid Waste"[3]. |
| Contaminated Labware (Sharps) | Needles, broken glass, or other sharp objects contaminated with this compound. | Puncture-proof sharps container, specifically designated for chemical contamination. |
| Aqueous Rinsate | The first rinse from cleaning contaminated glassware. Subsequent rinses may also require collection. | Sealable, chemically compatible carboy labeled with all chemical constituents[3]. |
Hazardous Waste Codes (RCRA): In the United States, hazardous waste is regulated under the Resource Conservation and Recovery Act (RCRA). While this compound is not explicitly assigned a "P" or "U" list code, it must be evaluated for hazardous characteristics. Given its nature as a nitroaromatic compound, it should be managed as hazardous waste. Depending on the specific waste matrix, it could potentially be classified under codes for ignitability (D001), reactivity (D003), or toxicity (D004-D043), though specific testing would be required[4][5]. Waste streams from the production of nitrobenzene and aniline are listed under codes like F004 and K025, respectively, indicating the regulatory scrutiny of related compounds[5][6]. The most direct path to compliance is to manage all this compound waste through a licensed hazardous waste disposal service.
Disposal Methodologies: From Standard Practice to Advanced Treatment
The selection of a disposal method depends on regulatory requirements, available facilities, and the chemical nature of the waste. The stable aromatic ring and the electron-withdrawing nitro group make this compound resistant to simple degradation pathways[7].
Method 1: High-Temperature Incineration (Primary Recommended Method)
The most common and effective method for the complete destruction of this compound is high-temperature incineration in a facility equipped with an afterburner and scrubber[8].
Causality: Nitroaromatic compounds require high temperatures (typically 850°C to 1300°C) and sufficient residence time (e.g., >2 seconds) to achieve a destruction and removal efficiency (DRE) of 99.99%[8][9]. This process breaks down the stable organic structure into simpler, less harmful components like carbon dioxide, water, and nitrogen oxides. The scrubber system is essential for neutralizing acidic gases (like NOx) produced during combustion, preventing their release into the atmosphere.
Protocol:
-
Segregate and Package: Package waste streams as described in Section 2. Ensure all containers are securely sealed and clearly labeled.
-
Engage Licensed Disposer: Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company.
-
Documentation: Complete all required hazardous waste manifests, accurately describing the waste.
-
Transfer: Arrange for the collection and transport of the waste by the licensed professional service.
Caption: Disposal workflow for this compound waste.
Method 2: Chemical Pre-treatment via Alkaline Hydrolysis (Advanced Protocol)
For facilities with the appropriate engineering controls and expertise, chemical pre-treatment can be an alternative to reduce the toxicity of the waste before final disposal. Alkaline hydrolysis has been shown to be effective for other nitro-containing compounds, such as nitrocellulose, by breaking down the molecule and removing the nitro groups[10][11][12][13]. This process attacks the imide functionality in this compound, opening the ring and ultimately cleaving the nitro group, rendering the material more amenable to final biological treatment or disposal.
Causality: The hydrolysis mechanism uses a strong base (e.g., sodium hydroxide) to catalyze the cleavage of the amide bonds within the phthalimide ring. At elevated temperatures, this process can also lead to the elimination of the nitro group as nitrite/nitrate salts in the aqueous solution, significantly reducing the compound's toxicity and recalcitrance[10][13].
Experimental Protocol (Lab-Scale Demonstration): Disclaimer: This protocol must be performed inside a certified chemical fume hood with appropriate PPE. It is based on principles for related compounds and should be validated on a small scale before adoption.
-
Preparation: In a suitable reaction vessel equipped with a stirrer and temperature control, prepare a 1.5 M solution of sodium hydroxide (NaOH).
-
Addition: Slowly add the this compound waste to the NaOH solution under constant stirring. The ratio should be carefully controlled to ensure a molar excess of NaOH.
-
Reaction: Gently heat the mixture to 55-60°C. Maintain this temperature with stirring for several hours. The reaction progress can be monitored by techniques like HPLC until the parent compound is no longer detected.
-
Neutralization: After cooling to room temperature, carefully neutralize the resulting solution to a pH between 6.0 and 8.0 using an appropriate acid (e.g., hydrochloric acid). This step must be done slowly to control the exothermic reaction.
-
Final Disposal: The resulting neutralized aqueous solution, containing salts and degraded organic matter, must still be disposed of as hazardous aqueous waste through a licensed disposal company. However, its hazard profile is significantly reduced.
Spill & Emergency Procedures
Immediate and correct response to a spill is critical to mitigate exposure and prevent environmental contamination.
Protocol for Solid Spills:
-
Evacuate & Secure: Immediately alert others in the area and restrict access. Ensure adequate ventilation, preferably within a chemical fume hood. Remove all sources of ignition.
-
Don PPE: Wear all required PPE, including respiratory protection, safety goggles, lab coat, and gloves.
-
Dampen the Spill: Gently cover the spilled solid with an absorbent paper towel and dampen it with 60-70% ethanol. Do not pour ethanol directly onto the powder. This is a critical step to prevent dust from becoming airborne.
-
Collect Material: Carefully wipe or scoop the dampened material and contaminated towels into a sealable, labeled hazardous waste container.
-
Decontaminate Area: Wash the spill surface thoroughly with a soap and water solution.
-
Dispose of Waste: Seal all contaminated materials (including clothes, if necessary) in a vapor-tight plastic bag for disposal as hazardous waste[1].
-
Seek Medical Attention: If skin or eye contact occurs, flush the affected area with water for at least 15 minutes and seek immediate medical attention. If inhaled, move to fresh air and seek medical attention[1].
Caption: Step-by-step protocol for managing a this compound spill.
By adhering to these rigorous, scientifically-grounded procedures, you ensure the safety of yourself and your colleagues while upholding the highest standards of environmental responsibility in your critical research and development work.
References
- Frequently-Used Federal Hazardous Waste Codes. (n.d.). Environmental Protection Agency.
- Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (2007). National Center for Biotechnology Information (PMC).
- Safety Data Sheet: 4-Nitrophthalimide. (2021). Fisher Scientific.
- Test Methods for Evaluating Solid Waste, Physical/Chemical Methods, Chapter Thirteen: Incineration. (n.d.). Environmental Protection Agency.
- EPA Waste Codes List: A Comprehensive Guide to Hazardous Waste Classification. (2023). ACTenviro.
- Regulated Waste Guidelines. (n.d.). The University of New Orleans.
- Biodegradation of nitroaromatic compounds. (1996). PubMed.
- Guidelines for Common Hazardous Waste Incineration. (n.d.). Maharashtra Pollution Control Board.
- Basel Convention Technical Guidelines on Incineration on Land. (n.d.). Basel Convention.
- RCRA Hazardous Waste D list. (n.d.). Cornell Law School Legal Information Institute.
- 4-Nitrophthalimide Synthesis. (n.d.). Organic Syntheses.
- Destruction of Nitrocellulose Using Alkaline Hydrolysis. (1998). Defense Technical Information Center.
- Waste Code. (n.d.). Environmental Protection Agency.
- Alkaline hydrolysis/biodegradation of nitrocellulose fines. (1996). Purdue e-Pubs.
- Enhanced alkaline hydrolysis and biodegradability studies of nitrocellulose-bearing missile propellant. (2001). NASA Technical Reports Server.
- Alkaline Hydrolysis of Waste Nitrocellulose for Recovery of Pure Cellulose. (2017). Journal of Progressive Research in Chemistry.
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- 13. oaji.net [oaji.net]
Comprehensive Safety and Handling Guide for 4-Nitrophthalamide
As a Senior Application Scientist, it is imperative to ground our laboratory practices in a deep understanding of the materials we handle. This guide provides essential safety and logistical information for the handling of 4-Nitrophthalamide (CAS No. 13138-53-9), a compound that requires careful management in a research environment. Our goal is to foster a culture of safety that goes beyond mere compliance, ensuring that every researcher is empowered with the knowledge to work confidently and securely.
Understanding the Hazard Profile of this compound
Before any handling protocol is established, a thorough understanding of the compound's intrinsic hazards is crucial. This compound is classified with the following hazards:
-
Skin Irritation (Category 2) : Direct contact can lead to skin irritation.[1]
-
Serious Eye Irritation (Category 2) : Poses a significant risk of serious eye irritation upon contact.[1]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System : Inhalation of dust may cause respiratory irritation.[1]
This hazard profile dictates the necessity for stringent personal protective equipment (PPE) protocols and specific handling procedures to minimize exposure.
Essential Personal Protective Equipment (PPE)
The selection of PPE is the first line of defense against the hazards posed by this compound. The following table summarizes the required PPE, drawing from established safety standards.
| PPE Component | Specification | Rationale for Use |
| Eye and Face Protection | Safety glasses with side-shields or tightly fitting safety goggles. A face shield should be used when there is a significant risk of splashing. | Protects against airborne particles and accidental splashes, preventing serious eye irritation.[1] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before use and replaced regularly. | Prevents direct skin contact, mitigating the risk of skin irritation.[2][3] |
| Body Protection | A lab coat or chemical-resistant apron. For larger quantities or increased exposure risk, chemical-resistant coveralls are recommended. | Provides a barrier against accidental spills and contamination of personal clothing.[2][3] |
| Respiratory Protection | A NIOSH-approved N95 dust mask or higher is required when handling the powder outside of a certified chemical fume hood to prevent inhalation of dust particles. | Minimizes the risk of respiratory tract irritation from airborne powder.[1][4] |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, where each step reinforces the safety of the overall process.
-
Preparation :
-
Ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
Verify that the work area is clean and uncluttered.
-
Confirm that an eyewash station and safety shower are unobstructed and have been recently tested.
-
Don all required PPE as outlined in the table above.
-
-
Weighing and Aliquoting :
-
All handling of solid this compound should be conducted within a certified chemical fume hood or a glove box to contain any dust.[4]
-
Use a spatula for transferring the powder. Avoid scooping directly from the container to minimize dust generation.
-
If weighing on a balance outside of a fume hood is unavoidable, use an enclosure to minimize dust dispersion.
-
-
In-Use Handling :
-
Keep containers of this compound tightly closed when not in use.[1]
-
If creating solutions, add the solid to the solvent slowly to avoid splashing.
-
Work on a chemically resistant tray or absorbent liner to contain any potential spills.
-
Emergency Procedures
In the event of an exposure, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
-
Skin Contact : Remove contaminated clothing and wash the affected area with soap and water. If skin irritation occurs, seek medical attention.[1][2]
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion : Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]
Spill Management and Disposal Plan
Proper containment and disposal are essential to prevent environmental contamination and further exposure.
-
Spill Cleanup :
-
For small spills, carefully sweep up the solid material, avoiding dust generation. A HEPA-filtered vacuum can also be used.
-
Place the collected material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then with soap and water.
-
-
Waste Disposal :
-
All waste materials contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4]
-
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations when working with this compound, from preparation to disposal.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
References
- PubChem.4-Nitrophthalimide.
- Cleanchem Laboratories.
- Chemsrc.4-Nitrophthalimide.[Link]
- SIELC Technologies.4-Nitrophthalimide.[Link]
- LookChem.Cas 41663-84-7,4-Nitro-N-methylphthalimide.[Link]
- ResearchG
- Bernardo Ecenarro.Recommended PPE to handle chemicals.[Link]
- IndiaMART.4 Nitrophthalimide Manufacturers in India.[Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
